molecular formula C24H38O4 B1670694 Dioctyl phthalate CAS No. 117-84-0

Dioctyl phthalate

Cat. No.: B1670694
CAS No.: 117-84-0
M. Wt: 390.6 g/mol
InChI Key: MQIUGAXCHLFZKX-UHFFFAOYSA-N
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Description

Dioctyl Phthalate (DOP), with the CAS Number 117-81-7, is an organic compound and a prominent member of the phthalate ester class, widely recognized for its role as a highly effective plasticizer . Its core function in research and industrial applications is to enhance the flexibility, workability, and durability of polymers, primarily by reducing the intermolecular forces within polymer chains, thereby increasing their mobility and facilitating processing . This colorless, viscous liquid is soluble in oil but not in water . DOP is principally investigated for its plasticizing properties in polymers such as Polyvinyl Chloride (PVC), to which it imparts excellent heat stability, resistance to freezing, and low volatility . It is a critical component in materials research for producing flexible PVC applications, including cables, synthetic leather, vinyl flooring, and various films . Furthermore, its utility extends to other high polymers, including nitrile rubber (NBR), acetate resins, and ABS resins, where it significantly reduces viscosity and improves material processability and performance . Molecular dynamics simulations have shown that incorporating DOP into NBR composites can enhance their mechanical properties and shear dynamics compared to the pure polymer . From a toxicological research perspective, as a phthalate ester, DOP is studied for its potential as an endocrine disruptor. Some phthalates are known to activate Peroxisome Proliferator-Activated Receptors (PPARs), which can interfere with hormonal signaling pathways . This makes DOP a compound of significant interest in studies focused on environmental health and safety. This product is provided For Research Use Only (RUO) . It is strictly intended for use in laboratory and industrial research settings and must not be used for personal, cosmetic, medicinal, or household purposes of any kind.

Properties

IUPAC Name

dioctyl benzene-1,2-dicarboxylate
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InChI

InChI=1S/C24H38O4/c1-3-5-7-9-11-15-19-27-23(25)21-17-13-14-18-22(21)24(26)28-20-16-12-10-8-6-4-2/h13-14,17-18H,3-12,15-16,19-20H2,1-2H3
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InChI Key

MQIUGAXCHLFZKX-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCC
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Molecular Formula

C24H38O4
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DSSTOX Substance ID

DTXSID1021956
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Molecular Weight

390.6 g/mol
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Physical Description

Di-n-octyl phthalate appears as a clear liquid with a mild odor. Slightly less dense than water and insoluble in water. Hence floats on water. Flash point 430 °F. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. As a liquid, can easily penetrate the soil and contaminate groundwater and nearby streams. Eye contact may produce severe irritation and direct skin contact may produce mild irritation. Used in the manufacture of a variety of plastics and coating products., Liquid, Clear liquid; [HSDB] Clear colorless odorless liquid; [CHEMINFO], A clear liquid with a mild odor.
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Boiling Point

428 °F at 760 mmHg (NTP, 1992), BP: 220 °C at 2 mm Hg, 428 °F
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Flash Point

219 °F (NTP, 1992), 420 °F (215 °C) (Open cup), 219 °F
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992), In water, 0.022 mg/L at 25 °C
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Density

0.98 at 77 °F (USCG, 1999) - Less dense than water; will float, Specific gravity: 0.978 at 20 °C, 0.98
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Vapor Pressure

less than 0.2 mmHg at 302 °F (NTP, 1992), 0.0000001 [mmHg], VP: 2.60X10-6 mm Hg at 25 °C, 1.0X10-7 mm Hg at 25 °C, <0.2 mmHg at 302 °F
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Color/Form

Clear, oily liquid, Liquid at room temperature

CAS No.

117-84-0, 8031-29-6
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Melting Point

-13 °F (NTP, 1992), 25 °C, -13 °F
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Foundational & Exploratory

Dioctyl phthalate synthesis mechanism and kinetics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis Mechanism and Kinetics of Dioctyl Phthalate (B1215562)

For researchers, scientists, and professionals in drug development, a thorough understanding of the synthesis of dioctyl phthalate (DOP), a common plasticizer, is crucial for controlling its production and potential impact. This guide details the core principles of its synthesis, focusing on the reaction mechanism and kinetics.

Core Synthesis Mechanism

The industrial production of this compound is achieved through the esterification of phthalic anhydride (B1165640) (PA) with 2-ethylhexanol (2-EH)[1][2]. This reaction is a two-step process:

  • Monoester Formation: The first step involves the rapid, non-catalytic reaction of phthalic anhydride with one molecule of 2-ethylhexanol to form mono-(2-ethylhexyl) phthalate (MEHP)[3][4][5][6]. This initial reaction is typically fast and occurs readily upon mixing the reactants.

  • Diester Formation: The second, and rate-determining, step is the reversible esterification of MEHP with a second molecule of 2-ethylhexanol to yield this compound and water[3][7]. This step is significantly slower and requires a catalyst to proceed at a practical rate[3][4]. To drive the reaction to completion, the water produced during this stage must be continuously removed from the reaction mixture, shifting the equilibrium towards the product side[1][4].

The overall reaction can be summarized as follows:

  • Step 1: Phthalic Anhydride + 2-Ethylhexanol → Mono-(2-ethylhexyl) phthalate

  • Step 2: Mono-(2-ethylhexyl) phthalate + 2-Ethylhexanol ⇌ this compound + Water

The following diagram illustrates the reaction pathway for the synthesis of this compound.

Synthesis_Mechanism This compound Synthesis Mechanism cluster_step1 Step 1: Fast, Non-Catalytic cluster_step2 Step 2: Slow, Reversible, Catalyzed (Rate-Determining Step) PA Phthalic Anhydride MEHP Mono-(2-ethylhexyl) phthalate (MEHP) PA->MEHP + 2-Ethylhexanol EH1 2-Ethylhexanol (1st mole) DOP This compound (DOP) MEHP->DOP + 2-Ethylhexanol EH2 2-Ethylhexanol (2nd mole) H2O Water Catalyst Catalyst Catalyst->MEHP required

Caption: Reaction pathway for this compound synthesis.

Reaction Kinetics

The kinetics of DOP synthesis are primarily governed by the second, slower step of the reaction: the conversion of MEHP to DOP. The choice of catalyst significantly influences the reaction order and rate.

Kinetic Parameters with Various Catalysts

The following table summarizes the kinetic data for the esterification of MEHP with 2-ethylhexanol using different catalysts.

CatalystReaction Order w.r.t. MEHPReaction Order w.r.t. 2-EHActivation Energy (Ea)Pre-exponential Factor (A)Reference
Tetrabutyl titanateSecond-order (forward & backward)Second-order (forward & backward)83.49 kJ/mol1.75 × 10⁷ kg/(mol ·min)[3]
p-Toluenesulfonic acidFirst-orderIndependentNot SpecifiedNot Specified[5]
Sulfuric acidFirst-orderIndependentNot SpecifiedNot Specified[6]
Thermodynamic Properties

The thermodynamics of the rate-controlling step (MEHP to DOP) have been investigated, providing insight into the reaction's energy profile.

Thermodynamic ParameterValueReference
Enthalpy of Reaction (ΔH)17.91 kJ/mol[3]
Entropy of Reaction (ΔS)54.64 J/(K·mol)[3]

Experimental Protocols

While specific experimental conditions can vary, a general methodology for the batch synthesis of this compound can be outlined based on common practices.

Materials and Equipment
  • Reactants: Phthalic anhydride, 2-ethylhexanol

  • Catalyst: e.g., Tetrabutyl titanate, p-toluenesulfonic acid, or sulfuric acid

  • Equipment: Jacketed glass reactor with a mechanical stirrer, thermometer, condenser, and a Dean-Stark trap (or similar apparatus for water removal), heating mantle, and a vacuum source for purification.

Synthesis Procedure
  • Charging the Reactor: Phthalic anhydride and 2-ethylhexanol are charged into the reactor in a specific molar ratio.

  • Heating and Initial Reaction: The mixture is heated to a temperature where the phthalic anhydride dissolves and reacts with 2-ethylhexanol to form MEHP.

  • Catalyst Addition: The catalyst is introduced into the reaction mixture.

  • Esterification and Water Removal: The temperature is raised to the desired reaction temperature, typically between 190°C and 235°C[8][9]. The water formed during the esterification is continuously removed by azeotropic distillation with the excess 2-ethylhexanol.

  • Monitoring the Reaction: The progress of the reaction is monitored by measuring the acid value of the mixture. The reaction is considered complete when the acid value drops to a predetermined low level.

  • Catalyst Neutralization and Removal: After the reaction is complete, the mixture is cooled, and the catalyst is neutralized (if acidic) and subsequently removed.

  • Purification: The crude DOP is purified to remove unreacted alcohol, catalyst residues, and other impurities. This is typically achieved through a combination of washing, steam stripping, and vacuum distillation[1][8][9].

  • Final Product: The final product is a clear, colorless, and odorless liquid.

The following diagram provides a visual representation of a typical experimental workflow for the synthesis and purification of this compound.

Experimental_Workflow General Experimental Workflow for DOP Synthesis cluster_synthesis Synthesis cluster_purification Purification Start Charge Reactor with Phthalic Anhydride & 2-Ethylhexanol Heat1 Heat to form MEHP Start->Heat1 Add_Catalyst Add Catalyst Heat1->Add_Catalyst Heat2 Heat to 190-235°C & Remove Water Add_Catalyst->Heat2 Monitor Monitor Acid Value Heat2->Monitor Monitor->Heat2 Acid value is high End_Reaction Reaction Complete Monitor->End_Reaction Acid value is low Neutralize Neutralize & Remove Catalyst End_Reaction->Neutralize Wash Wash Crude DOP Neutralize->Wash Strip Steam Strip Excess Alcohol Wash->Strip Distill Vacuum Distillation Strip->Distill Final_Product Pure this compound Distill->Final_Product

Caption: Workflow for DOP synthesis and purification.

Catalyst Considerations

A variety of catalysts can be employed for the synthesis of DOP, each with its own advantages and disadvantages.

  • Acid Catalysts (Sulfuric Acid, PTSA): These are effective but can cause corrosion and lead to colored byproducts, complicating the purification process[4].

  • Organometallic Catalysts (Tetrabutyl Titanate): These are highly efficient and lead to high-purity products. They are a common choice in industrial production[3].

  • Solid Acid Catalysts: Catalysts such as metal(IV) tungstates and sulfated zirconia are being explored as more environmentally friendly options. They are non-corrosive, easily separable, and can be reused, though their activity may decrease upon regeneration[4][10].

This guide provides a foundational understanding of the synthesis mechanism and kinetics of this compound. For professionals in related fields, this knowledge is essential for process optimization, quality control, and the development of more sustainable production methods.

References

A Comprehensive Review of Dioctyl Phthalate (DOP) Toxicity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dioctyl phthalate (B1215562) (DOP), a widely utilized plasticizer, has come under scientific scrutiny due to its potential toxic effects on biological systems. This technical guide provides a comprehensive review of the current state of knowledge regarding DOP toxicity, with a focus on its impact on various organ systems, its mechanisms of action, and the experimental methodologies used for its assessment. Quantitative data from key studies are summarized in tabular format for comparative analysis. Furthermore, this guide presents detailed experimental protocols and visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding of DOP's toxicological profile.

Acute, Subchronic, and Chronic Toxicity

DOP exhibits low acute toxicity via oral and dermal routes.[1] However, repeated or prolonged exposure can lead to adverse effects in multiple organ systems.

Quantitative Toxicology Data
Toxicity Endpoint Species Route Value Reference
Acute Toxicity
LD50RatOral3,500 mg/kg[2]
LD50RabbitDermal25,000 mg/kg[2]
LC50RatInhalation (4h)>10.62 mg/l[2]
Subchronic Toxicity
NOAEL (13 weeks)RatOral (diet)3.7 mg/kg body weight/day[3]
LOAEL (13 weeks)RatOral (diet)36.8 mg/kg body weight/day[3]
Hepatotoxicity
Increased Liver WeightYoung Mice (12 weeks)Oral (gavage)500 mg/kg/day[4][5]
Increased ALT & ALPYoung Mice (12 weeks)Oral (gavage)500 mg/kg/day[4][5]
Reproductive Toxicity
Seminiferous Tubule AtrophyRat (13 weeks)Oral (diet)5000 ppm[3]
Neurotoxicity
Decreased SOD levelsWeanling Male Mice (8 weeks)Oral (gavage)1000 mg/kg/day[6]
Increased MDA levelsWeanling Male Mice (8 weeks)Oral (gavage)1000 mg/kg/day[6]

Table 1: Summary of Quantitative Toxicity Data for Dioctyl Phthalate. This table provides a summary of key toxicological endpoints for DOP, including acute toxicity values (LD50, LC50), no-observed-adverse-effect-level (NOAEL) and lowest-observed-adverse-effect-level (LOAEL) from subchronic studies, and dose levels associated with specific organ toxicities.

Organ-Specific Toxicities

Hepatotoxicity

The liver is a primary target organ for DOP toxicity.[7] Studies in rodents have demonstrated that exposure to high doses of DOP can lead to hepatomegaly (increased liver weight), histological changes such as endothelial nuclear prominence and anisokaryosis, and alterations in serum biochemistry, including increased serum albumin and decreased cholesterol.[3] In mice, both low (50 mg/kg·bw) and high (500 mg/kg·bw) doses of DEHP exposure led to significant dose-dependent inflammation in the liver.[4] Furthermore, DEHP exposure resulted in elevated activity of alanine (B10760859) aminotransferase (ALT) and alkaline phosphatase (ALP) in the liver.[4] A key mechanism underlying DOP-induced hepatotoxicity in rodents is the proliferation of peroxisomes.[3]

Reproductive and Developmental Toxicity

DOP is a known endocrine disruptor and has been shown to adversely affect the reproductive system.[8] In male rats, subchronic exposure to DOP can cause mild to moderate seminiferous tubule atrophy and vacuolation of Sertoli cells.[3] Concerns have also been raised about the potential for prenatal exposure to DOP to lead to developmental issues in children.[8]

Neurotoxicity

Evidence suggests that DOP may exert neurotoxic effects. A study in immature mice demonstrated that subchronic exposure to DOP, both individually and in combination with heavy metals, could inhibit growth and development.[6] Biochemical analyses revealed significantly decreased levels of superoxide (B77818) dismutase (SOD) and increased levels of malondialdehyde (MDA), indicative of oxidative stress in the brain.[6] Pathological alterations in the hippocampus were also observed, with a possible mechanism being hippocampal neuronal apoptosis.[6]

Carcinogenicity and Genotoxicity

The International Agency for Research on Cancer (IARC) has classified di(2-ethylhexyl)phthalate (DEHP), a compound closely related to and often referred to as DOP, as "possibly carcinogenic to humans" (Group 2B).[2] Some studies suggest a potential link between DOP exposure and liver cancer in laboratory animals.[8] While DOP is generally regarded as non-genotoxic, some studies using the Comet assay have shown that DEHP can induce DNA damage in human leukocytes at high concentrations.[9]

Mechanisms of Toxicity

Endocrine Disruption and PPAR Activation

A primary mechanism of DOP's toxicity is its ability to act as an endocrine disruptor.[8] DOP and its metabolites can interact with nuclear receptors, particularly the peroxisome proliferator-activated receptor alpha (PPARα).[10][11] Activation of PPARα in the liver leads to a cascade of events resulting in peroxisome proliferation and subsequent hepatotoxicity in rodents.[3][10]

DOP This compound (DOP) Metabolites DOP Metabolites (e.g., MEHP) DOP->Metabolites PPARa PPARα Metabolites->PPARa binds and activates PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE Peroxisome Proliferator Response Element (PPRE) PPARa_RXR->PPRE binds to Gene_Expression Altered Gene Expression (e.g., fatty acid metabolism enzymes) PPRE->Gene_Expression regulates Peroxisome_Proliferation Peroxisome Proliferation Gene_Expression->Peroxisome_Proliferation Hepatotoxicity Hepatotoxicity Peroxisome_Proliferation->Hepatotoxicity

Figure 1: PPARα Activation Pathway by DOP Metabolites.
Thyroid Hormone Disruption

DOP has also been shown to interfere with the thyroid hormone signaling pathway.[12] Experimental studies suggest that DEHP can downregulate the thyroid-releasing hormone (TRH) receptor in the hypothalamus and upregulate the TRH receptor in the pituitary, leading to disruptions in thyroid hormone homeostasis.[13]

DOP This compound (DOP) Hypothalamus Hypothalamus DOP->Hypothalamus Downregulates TRH Receptor Pituitary Pituitary Gland DOP->Pituitary Upregulates TRH Receptor Hypothalamus->Pituitary Thyroid Thyroid Gland Pituitary->Thyroid Thyroid_Hormones Thyroid Hormones (T3, T4) Thyroid->Thyroid_Hormones produces TRH TRH TSH TSH Thyroid_Hormones->Hypothalamus negative feedback Thyroid_Hormones->Pituitary negative feedback Target_Tissues Target Tissues Thyroid_Hormones->Target_Tissues act on

Figure 2: Disruption of the Hypothalamic-Pituitary-Thyroid Axis by DOP.

Experimental Protocols

Standardized guidelines, such as those provided by the Organisation for Economic Co-operation and Development (OECD), are crucial for the reliable assessment of chemical toxicity.

In Vivo Toxicity Studies

A general workflow for in vivo toxicity assessment is outlined below. Specific protocols are adapted based on the toxicity endpoint being investigated (e.g., acute, subchronic, reproductive).

cluster_0 Pre-study Phase cluster_1 In-life Phase cluster_2 Post-mortem Phase cluster_3 Data Analysis and Reporting Test_Substance_Characterization Test Substance Characterization Animal_Model_Selection Animal Model Selection (e.g., Sprague-Dawley rats) Test_Substance_Characterization->Animal_Model_Selection Dose_Range_Finding Dose Range-Finding Study Animal_Model_Selection->Dose_Range_Finding Protocol_Design Experimental Protocol Design (e.g., OECD Guideline 408) Dose_Range_Finding->Protocol_Design Dosing Dosing (e.g., oral gavage, dietary) Protocol_Design->Dosing Clinical_Observations Clinical Observations (daily) Dosing->Clinical_Observations Body_Weight_Food_Consumption Body Weight and Food Consumption (weekly) Dosing->Body_Weight_Food_Consumption Functional_Tests Functional Tests (e.g., motor activity, sensory function) Dosing->Functional_Tests Necropsy Gross Necropsy Clinical_Observations->Necropsy Body_Weight_Food_Consumption->Necropsy Functional_Tests->Necropsy Organ_Weights Organ Weights Necropsy->Organ_Weights Histopathology Histopathology Necropsy->Histopathology Clinical_Pathology Clinical Pathology (hematology, serum chemistry) Necropsy->Clinical_Pathology Statistical_Analysis Statistical Analysis Organ_Weights->Statistical_Analysis Histopathology->Statistical_Analysis Clinical_Pathology->Statistical_Analysis Interpretation Interpretation of Results Statistical_Analysis->Interpretation Final_Report Final Report Generation Interpretation->Final_Report

Figure 3: General Workflow for an In Vivo Subchronic Toxicity Study.
Reproductive Toxicity Assessment (based on OECD Guideline 416)

Objective: To assess the effects of a test substance on male and female reproductive performance, including gonadal function, mating behavior, conception, gestation, parturition, lactation, and early postnatal development.

Experimental Design:

  • Animal Model: Typically, Sprague-Dawley rats.

  • Parental (P) Generation:

    • Groups of at least 20 males and 20 females per dose group.

    • Dosing begins for males 10 weeks before mating and for females 2 weeks before mating.

    • Dosing continues throughout mating, gestation, and lactation.

  • First Filial (F1) Generation:

    • Litters are standardized on postnatal day 4.

    • Offspring are dosed from weaning until adulthood.

    • Selected F1 animals are mated to produce an F2 generation.

  • Endpoints Evaluated:

    • P Generation: Clinical observations, body weight, food consumption, estrous cycles, mating and fertility indices, gestation length, parturition observations.

    • F1 and F2 Generations: Viability, clinical signs, body weight, physical development (e.g., anogenital distance, nipple retention), sexual maturation, and reproductive performance.

    • Post-mortem: Gross necropsy, organ weights (reproductive organs), histopathology of reproductive tissues.

Genotoxicity Assessment (Comet Assay)

Objective: To detect DNA strand breaks in individual cells.

Methodology:

  • Cell Preparation: Isolate target cells (e.g., peripheral blood lymphocytes, liver cells) from control and DOP-exposed animals.

  • Embedding: Mix cells with low-melting-point agarose (B213101) and layer onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse slides in a high-salt lysis solution to remove cell membranes and histones, leaving behind the nucleoid.

  • Alkaline Unwinding: Place slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Apply an electric field to the slides, causing the negatively charged DNA to migrate towards the anode. Damaged DNA fragments will migrate further, forming a "comet tail."

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide, SYBR Green).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage using image analysis software (measuring tail length, tail intensity, and tail moment).

Conclusion

The available evidence clearly indicates that this compound poses a toxicological risk, particularly with repeated or chronic exposure. Its effects on the liver, reproductive system, and nervous system are of significant concern and are mediated, in part, by its endocrine-disrupting properties and activation of the PPARα signaling pathway. The standardized experimental protocols outlined in this guide are essential for the continued investigation and characterization of DOP's toxic potential. Further research is warranted to fully elucidate the mechanisms of DOP toxicity, particularly in humans, and to establish safe exposure limits to protect public health.

References

Dioctyl phthalate environmental fate and transport

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Environmental Fate and Transport of Dioctyl Phthalate (B1215562)

This technical guide provides a comprehensive overview of the environmental fate and transport of dioctyl phthalate (DOP). It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the physicochemical properties, environmental partitioning, degradation pathways, and analytical methodologies associated with this compound.

A critical point of clarification is the nomenclature surrounding "this compound". The term is often used interchangeably for several isomers, primarily di(2-ethylhexyl) phthalate (DEHP) and di-n-octyl phthalate (DnOP).[1] Due to its widespread use, DEHP is frequently the subject of environmental studies referred to under the general term "DOP".[1][2] This guide will address both compounds where data is available, highlighting the specific isomer being discussed.

Physicochemical Properties

This compound is a colorless, viscous oily liquid with low volatility and is practically insoluble in water.[3][4][5] These properties are fundamental to its environmental behavior, influencing its distribution and persistence. It is primarily used as a plasticizer to impart flexibility to polymers, especially polyvinyl chloride (PVC), but is not chemically bound to the polymer matrix, allowing it to leach into the environment.[2][4][6]

Table 1: Physicochemical Properties of this compound Isomers

PropertyDi(2-ethylhexyl) phthalate (DEHP/DOP)Di-n-octyl phthalate (DnOP)References
CAS Number 117-81-7117-84-0[1][3]
Molecular Formula C24H38O4C24H38O4[1][3][4]
Molecular Weight 390.56 g/mol 390.6 g/mol [1][4]
Physical State Oily, viscous liquidClear, viscous liquid[1][3]
Water Solubility 0.09 mg/L0.022 mg/L to 3 mg/L[1][7]
Vapor Pressure (@ 25°C) 5.5 x 10⁻⁶ mm Hg1.0 x 10⁻⁷ mm Hg[7][8]
Log Kow (Octanol-Water Partition Coefficient) >75.0 - 9.9[1][9]
Henry's Law Constant (atm·m³/mol) 3.1 x 10⁻⁵2.6 x 10⁻⁶[7][8]
Log Koc (Soil Organic Carbon-Water (B12546825) Partitioning Coefficient) 4.2 (estimated)4.38 - 6.3[7][8]

Environmental Fate and Transport

The environmental journey of DOP is governed by its physicochemical properties, leading to its distribution across air, water, and soil compartments.

Release and Partitioning

DOP is released into the environment from various sources, including industrial emissions and the leaching from consumer products like PVC materials, medical tubing, and adhesives.[5][8]

  • Atmospheric Fate : In the atmosphere, DOP exists in both vapor and particulate phases.[7][8] The vapor-phase compound is subject to degradation by photochemically-produced hydroxyl radicals.[8] Particulate-phase DOP is removed from the atmosphere through wet and dry deposition.[7][10]

  • Aquatic Fate : Due to its low water solubility and high octanol-water partition coefficient (Log Kow), DOP strongly adsorbs to suspended solids and sediments in aquatic environments.[1][8] While its Henry's Law constant suggests potential for volatilization from water surfaces, this process is often attenuated by its strong sorption to particulate matter.[7][8]

  • Terrestrial Fate : When released to soil, DOP exhibits very low mobility.[7] Its high soil organic carbon-water partitioning coefficient (Koc) indicates strong adsorption to soil organic matter.[8] This limits its leaching into groundwater, although contamination can occur, particularly in landfill sites.[5][8][11] Sorption to soil is a primary process controlling its fate and is often a nonlinear, physical process.[11][12]

G cluster_degradation Degradation Processes Sources DOP in Consumer Products (PVC, Adhesives, etc.) Atmosphere Atmosphere (Vapor & Particulate Phase) Sources->Atmosphere Release & Volatilization Water Water (Surface & Ground) Sources->Water Leaching & Runoff Soil Soil & Sediment Sources->Soil Disposal & Leaching Atmosphere->Water Wet/Dry Deposition Atmosphere->Soil Deposition Water->Soil Sorption/ Sedimentation Biota Biota Water->Biota Bioaccumulation Soil->Water Desorption/ Leaching Soil->Biota Uptake

Conceptual model of DOP's environmental fate and transport.

Degradation Pathways

DOP is transformed in the environment through both abiotic and biotic processes, with biodegradation being the most significant removal mechanism.

Abiotic Degradation

Abiotic degradation of DOP is generally a slow process under typical environmental conditions.[13]

  • Hydrolysis : The hydrolysis half-life of DEHP can be several decades in the environment.[14] However, under conditions found in lower landfill layers (e.g., high temperature, pressure, and fluctuating pH), hydrolysis can become a more significant transformation process, breaking down diesters into monoesters and then phthalic acid.[6]

  • Photolysis : In the atmosphere, vapor-phase DOP is degraded by reacting with hydroxyl radicals.[8] However, direct photodegradation in water and soil is considered extremely slow and not a major removal pathway.[13]

Biotic Degradation

Biodegradation is the primary mechanism for the removal of DOP from the environment.[1][15] A variety of microorganisms, including bacterial strains like Arthrobacter sp., Rhodococcus sp., Bacillus sp., and Gordonia sp., are capable of utilizing DOP as a carbon and energy source.[13][14][15][16]

The general biodegradation pathway involves two main stages:

  • De-esterification : The process begins with the hydrolysis of the two ester bonds. A diesterase enzyme first converts the this compound diester into mono-octyl phthalate and an alcohol (e.g., 1-octanol). A second hydrolase then cleaves the remaining ester bond to form phthalic acid (PA).[15][16]

  • Aromatic Ring Cleavage : The resulting phthalic acid is further metabolized. An enzyme such as phthalate 3,4-dioxygenase hydroxylates the aromatic ring to form protocatechuic acid.[16] This intermediate then undergoes ortho- or meta-cleavage, breaking the aromatic ring and funneling the resulting products into central metabolic pathways like the Tricarboxylic Acid (TCA) cycle.[13][14][16]

DOP This compound (DEHP/DOP) MOP Mono-octyl Phthalate + 1-Octanol DOP->MOP Diester Hydrolase PA Phthalic Acid MOP->PA Monoester Hydrolase PCA Protocatechuic Acid PA->PCA Phthalate 3,4-Dioxygenase TCA TCA Cycle Intermediates PCA->TCA Ring Cleavage

Generalized aerobic biodegradation pathway for this compound.

Experimental Protocols

Analyzing DOP in environmental samples and studying its fate requires precise and sensitive methodologies, with stringent controls to prevent contamination.

Quantification in Environmental Matrices

The standard method for the determination of phthalates in environmental media is chromatography. Due to the typically low concentrations, a pre-concentration step is necessary.

  • Sample Preparation and Extraction : Solid-Phase Extraction (SPE) is a widely used technique to extract and concentrate phthalates from aqueous samples like river water or landfill leachate.[17][18] For soil and sediment, solvent extraction is typically employed. Rigorous cleaning of all glassware and use of high-purity solvents are critical to avoid laboratory-induced contamination, a common issue in phthalate analysis.[19]

  • Analytical Determination :

    • Gas Chromatography-Mass Spectrometry (GC-MS) : This is the most common and sensitive method for identifying and quantifying DOP.[1] MS provides definitive identification and is less prone to interference than other detectors.[19]

    • High-Performance Liquid Chromatography (HPLC) : HPLC coupled with an ultraviolet (UV) detector is also an effective method for the analysis of phthalates.[20][21]

Sample Environmental Sample (Water, Soil, etc.) SPE Solid-Phase Extraction (SPE) or Solvent Extraction Sample->SPE Elute Elution with Organic Solvent SPE->Elute Concentrate Concentration (e.g., N2 blowdown) Elute->Concentrate Analysis Instrumental Analysis (GC-MS or HPLC-UV) Concentrate->Analysis Quant Quantification (Internal Standard Method) Analysis->Quant

Typical workflow for the analysis of DOP in environmental samples.
Sorption Experiments

To determine the partitioning behavior of DOP in soil and sediment, batch equilibrium experiments are conducted.

  • Methodology : A known mass of soil or sediment is equilibrated with an aqueous solution containing DOP at a known initial concentration. The mixture is agitated for a period sufficient to reach equilibrium (typically 24-48 hours). After equilibration, the solid and aqueous phases are separated by centrifugation, and the concentration of DOP remaining in the aqueous phase is measured. The amount sorbed to the solid phase is calculated by difference.

  • Data Analysis : The data are used to calculate the soil-water distribution coefficient (Kd). Normalizing Kd to the fraction of organic carbon in the soil yields the organic carbon-normalized sorption coefficient (Koc). Sorption isotherms, which describe the relationship between the sorbed and dissolved concentrations at equilibrium, are often fitted to models like the Freundlich or Langmuir equations to better understand the sorption mechanism.[11][12]

Biodegradation Studies

Laboratory studies are essential for elucidating degradation pathways and rates.

  • Methodology : Microcosms are set up using environmental samples (e.g., soil, water, activated sludge) spiked with DOP. These can be incubated under controlled aerobic or anaerobic conditions. Samples are collected over time to monitor the disappearance of the parent compound and the appearance and disappearance of intermediate metabolites.

  • Analysis of Intermediates : GC-MS is used to identify the chemical structures of the degradation byproducts, allowing for the reconstruction of the metabolic pathway.[13][14]

  • Molecular Techniques : Real-time quantitative PCR (q-PCR) can be used to quantify the abundance of specific genes responsible for degradation, such as the phthalate 3,4-dioxygenase gene, providing a link between microbial populations and degradation activity.[13][16]

Table 2: Summary of Key Environmental Fate Processes for this compound

ProcessEnvironmental CompartmentRelative ImportanceKey Influencing FactorsReferences
Sorption Soil, Sediment, WaterHighOrganic matter content, particle size[1][8][11][12]
Biodegradation Soil, Water, SedimentHighPresence of adapted microorganisms, aerobic conditions[1][13][15]
Photolysis AtmosphereModerate (Vapor Phase)Concentration of hydroxyl radicals[8]
Volatilization Water, Moist SoilLow to ModerateHenry's Law constant, attenuated by sorption[7][8]
Hydrolysis Water, SoilLow (except in landfills)pH, temperature, pressure[6][14]
Deposition Atmosphere to SurfaceHigh (Particulate Phase)Precipitation, particle size[7][10]

Conclusion

The environmental fate and transport of this compound are characterized by low water solubility, high sorption potential to organic matter, and susceptibility to biodegradation. While it can be transported through the atmosphere, its primary sinks are soil and sediment, where it persists but can be slowly degraded by adapted microbial communities. Understanding these pathways and the analytical methods used to study them is crucial for assessing the environmental risk posed by this ubiquitous plasticizer and for developing effective remediation strategies.

References

physical and chemical properties of dioctyl phthalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioctyl phthalate (B1215562) (DOP), also known as di-n-octyl phthalate (DNOP), is a significant member of the phthalic acid esters family. It is a man-made organic compound primarily utilized as a plasticizer to enhance the flexibility and workability of various polymers, most notably polyvinyl chloride (PVC).[1][2] Its low volatility, high plasticizing efficiency, and good stability to heat and ultraviolet light have cemented its role in a wide array of applications, from medical devices like tubing and blood bags to industrial products such as cables, flooring, and adhesives.[3][4][5] This technical guide provides an in-depth overview of the core physical and chemical properties of dioctyl phthalate, detailed experimental protocols for their determination, and visualizations of relevant chemical pathways and analytical workflows.

Physical Properties of this compound

This compound is a clear, colorless, and viscous oily liquid with a mild odor.[1][6] It is practically insoluble in water but is soluble in many organic solvents, including ethanol, ether, and mineral oil.[2][3]

Table 1: General and Physical Properties of this compound

PropertyValueReferences
Molecular Formula C24H38O4[1]
Molecular Weight 390.56 g/mol [7]
CAS Number 117-84-0[3]
Appearance Clear, colorless, oily liquid[1][6]
Odor Mild, characteristic[1]
Density 0.980 - 0.986 g/cm³ at 20 °C[2][3][8]
Melting Point -50 °C to -25 °C[6][7][9]
Boiling Point 384 - 386 °C at 760 mmHg[7][8][10]
Flash Point 201 - 219 °C (Open Cup)[11]
Autoignition Temperature 382 - 390 °C[6][7]
Vapor Pressure 1 Pa at 20 °C; 0.02 Pa at 25°C[3]
Vapor Density 13.5 - 16 (air = 1)[6][7]
Refractive Index 1.485 at 20 °C[1]
Viscosity 39 mPa.s at 20 °C[1]
Solubility in Water Practically insoluble (0.005 - 0.1 g/L)[3][7][10]
Log Kow (Octanol-Water Partition Coefficient) 8.10[1]

Chemical Properties of this compound

This compound is a stable compound under normal conditions.[7] It is resistant to hydrolysis at neutral pH and the activity of air oxygen.[3] However, it can undergo hydrolysis under acidic or alkaline conditions.

Table 2: Chemical Reactivity and Stability of this compound

PropertyDescriptionReferences
Stability Stable at room temperature and under normal conditions.[7]
Hydrolysis Resistant to hydrolysis at neutral pH. A base-catalyzed second-order hydrolysis rate constant has been estimated at 0.029 L/mole-sec, corresponding to a half-life of 7.7 years at pH 7 and 280 days at pH 8.[1][3]
Decomposition When heated to decomposition, it can emit acrid smoke and irritating fumes, forming carbon oxides.[6][7]
Incompatibilities Incompatible with nitrates, strong oxidizing agents, strong alkali, and strong acids.[7]
UV Absorption Has a strong UV absorption band at 274.5 nm, which extends beyond 290 nm, suggesting potential for direct photolysis by sunlight.[1]

Experimental Protocols

Accurate determination of the physical and chemical properties of this compound is crucial for its application and safety assessment. The following sections detail the methodologies for measuring some of its key properties.

Melting Point Determination

The melting point of a substance is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this occurs over a narrow temperature range.

Methodology: A common method for determining the melting point of an organic solid is using a capillary tube in a melting point apparatus.

  • Sample Preparation: A small amount of the solid this compound is introduced into a glass capillary tube, which is sealed at one end. The sample is packed down to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heated block or an oil bath. The capillary is positioned adjacent to a thermometer.

  • Heating: The apparatus is heated slowly, at a rate of about 1-2 °C per minute, especially near the expected melting point.

  • Observation: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. For pure compounds, this range is typically narrow.

Boiling Point Determination (OECD Guideline 103)

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. The OECD Guideline 103 describes several methods for its determination. One common method is the Siwoloboff method.

Methodology (Siwoloboff Method):

  • Sample Preparation: A small amount of liquid this compound is placed in a test tube. A capillary tube, sealed at the upper end, is inverted and placed inside the test tube.

  • Apparatus Setup: The test tube is attached to a thermometer and heated in a liquid bath.

  • Heating: The bath is heated, and the temperature is monitored. As the boiling point is approached, a steady stream of bubbles will emerge from the inverted capillary.

  • Observation: The heating is stopped, and the bath is allowed to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases, and the liquid begins to enter the capillary tube.

Flash Point Determination (ASTM D93)

The flash point is the lowest temperature at which a volatile substance can vaporize to form an ignitable mixture in air. The Pensky-Martens closed-cup tester is a common apparatus for this measurement, as described in ASTM D93.

Methodology:

  • Sample Preparation: A specified volume of this compound is placed in the test cup of the Pensky-Martens apparatus.

  • Apparatus Setup: The lid, which contains an ignition source (a small flame or an electric igniter) and a stirrer, is secured on the cup.

  • Heating: The sample is heated at a slow, constant rate while being stirred.

  • Testing for Flash: At specified temperature intervals, the stirring is stopped, and the ignition source is dipped into the vapor space above the liquid.

  • Observation: The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite.

Water Solubility Determination (ASTM E1148)

The water solubility of a compound is the maximum amount of that compound that can dissolve in a given amount of water at a specific temperature. ASTM E1148 provides methods for measuring the aqueous solubility of organic compounds. For a sparingly soluble substance like DOP, the generator column method is suitable.

Methodology (Generator Column Method):

  • Column Preparation: A solid support material (e.g., glass beads or chromatographic packing) is coated with an excess of this compound. This coated support is packed into a column.

  • Elution: Water is pumped through the generator column at a constant, slow flow rate. This allows the water to become saturated with this compound without forming a dispersion.

  • Analysis: The concentration of this compound in the water eluting from the column is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Equilibrium Confirmation: The flow rate is varied to ensure that the measured solubility is independent of the flow rate, confirming that equilibrium has been reached.

Octanol-Water Partition Coefficient (Log Kow) Determination (Slow-Stirring Method)

The octanol-water partition coefficient (Kow) is a measure of a chemical's lipophilicity and is a key parameter in assessing its environmental fate and bioaccumulation potential. The slow-stirring method is designed for hydrophobic substances to avoid the formation of microemulsions that can interfere with the measurement.

Methodology:

  • System Preparation: A known volume of n-octanol and water are placed in a thermostated vessel. A small amount of this compound is dissolved in the n-octanol phase.

  • Equilibration: The two phases are stirred slowly for a prolonged period (days to weeks) to allow the this compound to partition between the two phases and reach equilibrium. The slow stirring speed is crucial to prevent the formation of an emulsion.

  • Sampling: After equilibrium is reached, stirring is stopped, and the two phases are allowed to separate completely. Samples are carefully taken from both the n-octanol and water phases.

  • Analysis: The concentration of this compound in each phase is determined using an appropriate analytical method (e.g., GC-MS).

  • Calculation: The Kow is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the water phase. The result is typically expressed as its base-10 logarithm (log Kow).

Visualizations: Pathways and Workflows

Synthesis of this compound

This compound is commercially produced by the esterification of phthalic anhydride (B1165640) with n-octanol. The reaction typically proceeds in two steps and is often catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid.

Synthesis_of_Dioctyl_Phthalate cluster_products PhthalicAnhydride Phthalic Anhydride Monoester Mono-n-octyl Phthalate PhthalicAnhydride->Monoester nOctanol1 n-Octanol nOctanol1->Monoester DOP This compound Monoester->DOP nOctanol2 n-Octanol nOctanol2->DOP Water Water Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Monoester Fast Reaction Catalyst->DOP Slower, Reversible Reaction

Caption: Synthesis pathway of this compound via esterification.

General Metabolic Pathway of Phthalates in Humans

In humans, phthalates like this compound are metabolized in a multi-step process. The initial step involves hydrolysis to its monoester, which is then further metabolized through oxidation and can be excreted as a glucuronide conjugate.

Phthalate_Metabolism DOP This compound (Diester) Hydrolysis Phase I: Hydrolysis (by Lipases/Esterases) DOP->Hydrolysis Monoester Mono-n-octyl Phthalate (Monoester) Hydrolysis->Monoester Oxidation Further Oxidation (Hydroxylation, etc.) Monoester->Oxidation OxidizedMetabolites Oxidized Metabolites Oxidation->OxidizedMetabolites Conjugation Phase II: Glucuronidation OxidizedMetabolites->Conjugation Excretion Excretion (Urine, Feces) Conjugation->Excretion

Caption: General metabolic pathway of phthalates in the human body.

Analytical Workflow for this compound in Plastics

The determination of this compound in plastic matrices typically involves solvent extraction followed by chromatographic analysis.

Analytical_Workflow Sample Plastic Sample Weighing and Size Reduction Extraction Solvent Extraction e.g., using Tetrahydrofuran (THF) Sample:f1->Extraction:f0 Precipitation Polymer Precipitation e.g., by adding Hexane Extraction:f1->Precipitation:f0 Filtration Filtration/Centrifugation Separation of Precipitated Polymer Precipitation:f1->Filtration:f0 Analysis Chromatographic Analysis GC-MS or HPLC-UV Filtration:f1->Analysis:f0 Quantification Data Analysis & Quantification Comparison with Standards Analysis:f1->Quantification:f0

Caption: Analytical workflow for determining DOP in plastic samples.

References

A Comprehensive Technical Guide to the Solubility of Dioctyl Phthalate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the solubility of dioctyl phthalate (B1215562) (DOP), a widely used plasticizer, in various organic solvents. Understanding the solubility of DOP is critical for its application in numerous fields, including pharmaceuticals, materials science, and industrial manufacturing. This document offers a compilation of qualitative and estimated quantitative solubility data, detailed experimental protocols for solubility determination, and a theoretical framework for predicting solubility.

Overview of Dioctyl Phthalate (DOP)

This compound (DOP), with the chemical formula C₂₄H₃₈O₄, is a colorless, viscous liquid. It is the most common member of the phthalate class of plasticizers and is primarily used to impart flexibility to polyvinyl chloride (PVC) and other polymers.[1][2] Its solubility characteristics are crucial for its effective incorporation into polymer matrices and for its use as a solvent in certain applications, such as in glow sticks.[1][3] While practically insoluble in water, DOP is soluble in a wide array of organic solvents, including ethanol, ether, mineral oil, benzene, and chloroform.[1][3][4]

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in publicly accessible literature. However, based on the principle of "like dissolves like" and the use of solubility prediction models such as Hansen Solubility Parameters (HSP), we can estimate the relative solubility of DOP in various solvent classes. The following tables summarize the qualitative and estimated quantitative solubility of DOP.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassSolvent ExampleQualitative Solubility
AlcoholsEthanol, MethanolSoluble[1][3]
EthersDiethyl EtherSoluble[5][6]
KetonesAcetoneSoluble[7]
EstersEthyl AcetateLikely Soluble
Aromatic HydrocarbonsToluene, BenzeneSoluble[4][7]
Aliphatic HydrocarbonsHexane, Mineral OilMiscible/Soluble[1]
Chlorinated SolventsChloroformSoluble[4]
GlycolsEthylene Glycol, GlycerolSlightly Soluble

Table 2: Estimated Hansen Solubility Parameters for this compound and Select Solvents

Hansen Solubility Parameters (HSP) are a valuable tool for predicting the solubility of a solute in a solvent. The principle is that substances with similar HSP values are likely to be miscible. The total Hansen solubility parameter (δt) is derived from three components: dispersion (δD), polar (δP), and hydrogen bonding (δH). The distance (Ra) between the HSP of the solute (DOP) and the solvent in the Hansen space can be calculated to predict solubility. A smaller Ra value indicates a higher likelihood of solubility.

The values presented below are compiled from various sources and may have slight variations depending on the estimation method.

SubstanceδD (MPa½)δP (MPa½)δH (MPa½)
This compound (DOP) 14.39.36.3
Acetone15.510.47.0
Benzene18.40.02.0
Chloroform17.83.15.7
Ethanol15.88.819.4
Ethyl Acetate15.85.37.2
n-Hexane14.90.00.0
Methanol15.112.322.3
Toluene18.01.42.0

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a substance in a solvent.[8] The following is a generalized protocol that can be adapted for determining the solubility of this compound in various organic solvents.

Materials:

  • This compound (DOP), high purity

  • Selected organic solvent, analytical grade

  • Glass vials or flasks with airtight screw caps

  • Analytical balance

  • Volumetric flasks and pipettes

  • Constant temperature shaker bath or incubator

  • Centrifuge (optional)

  • Syringe filters (solvent-compatible, e.g., PTFE)

  • Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, Gas Chromatograph with Flame Ionization Detector (GC-FID), or High-Performance Liquid Chromatography (HPLC))

Procedure:

  • Preparation of Supersaturated Solution:

    • Add an excess amount of DOP to a known volume or mass of the organic solvent in a glass vial. The presence of undissolved DOP is essential to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and the viscosity of the solution.[9] It is advisable to perform preliminary experiments to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, remove the vial from the shaker and allow the undissolved DOP to settle.

    • To ensure complete separation of the saturated solution from the excess solute, either:

      • Let the vial stand undisturbed in a temperature-controlled environment until the supernatant is clear.

      • Centrifuge the vial at a controlled temperature.

  • Sampling and Dilution:

    • Carefully withdraw an aliquot of the clear, saturated supernatant using a syringe.

    • Immediately filter the aliquot through a solvent-compatible syringe filter to remove any remaining micro-particles of undissolved solute.

    • Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

  • Quantification:

    • Analyze the diluted solution using a pre-calibrated analytical method (e.g., UV-Vis, GC-FID, or HPLC) to determine the concentration of DOP.

    • Prepare a calibration curve using standard solutions of DOP of known concentrations in the same solvent.

  • Calculation:

    • Calculate the solubility of DOP in the organic solvent based on the measured concentration and the dilution factor. The solubility can be expressed in various units, such as g/100 mL, mg/L, or mole fraction.

Visualizing Experimental and Logical Workflows

Diagram 1: Experimental Workflow for the Shake-Flask Solubility Determination Method

G A 1. Add excess DOP to solvent in a sealed vial B 2. Equilibrate at constant temperature with agitation (24-72h) A->B C 3. Allow undissolved DOP to settle B->C D 4. Withdraw and filter supernatant C->D E 5. Dilute the saturated solution D->E F 6. Analyze by calibrated analytical method (e.g., GC, HPLC) E->F G 7. Calculate solubility F->G

Caption: Workflow for determining DOP solubility using the shake-flask method.

Diagram 2: Logical Relationship of Factors Influencing DOP Solubility

G Solubility DOP Solubility Solute Solute Properties (DOP) Solute->Solubility Polarity Polarity Solute->Polarity HSP Hansen Solubility Parameters (HSP) Solute->HSP MW Molecular Weight Solute->MW Solvent Solvent Properties Solvent->Solubility Solvent->Polarity Solvent->HSP Temp Temperature Temp->Solubility Pressure Pressure Pressure->Solubility

Caption: Key factors influencing the solubility of this compound.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. While precise, experimentally derived quantitative data is not always readily available, predictive models like Hansen Solubility Parameters offer a robust framework for estimating solubility and guiding solvent selection. The detailed shake-flask experimental protocol provides a reliable method for researchers to determine the solubility of DOP in specific solvents of interest. The provided diagrams offer clear visual representations of the experimental workflow and the interplay of factors governing solubility. For professionals in research, science, and drug development, this guide serves as a valuable resource for applications involving this compound.

References

The Endocrine-Disrupting Effects of Dioctyl Phthalate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dioctyl phthalate (B1215562) (DOP), a widely utilized plasticizer, has come under increasing scrutiny for its potential to disrupt the endocrine system. This technical guide provides an in-depth analysis of the endocrine-disrupting effects of DOP, with a focus on its molecular mechanisms of action, effects on various hormonal axes, and the experimental evidence supporting these findings. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of endocrine-disrupting chemicals (EDCs) and their impact on human health. The guide summarizes key quantitative data in structured tables for comparative analysis, details experimental protocols for essential assays, and provides visual representations of the underlying signaling pathways to facilitate a deeper understanding of the complex interactions of DOP with the endocrine system.

Introduction

Dioctyl phthalate (DOP), also known as di(2-ethylhexyl) phthalate (DEHP), is a diester of phthalic acid extensively used to impart flexibility to polyvinyl chloride (PVC) and other plastics. Its widespread use in consumer products, medical devices, and food packaging materials leads to ubiquitous human exposure.[1] Concerns regarding the safety of DOP have grown due to accumulating evidence of its endocrine-disrupting properties, which can interfere with the body's hormonal systems and lead to adverse health outcomes, particularly in sensitive populations.[2][3] This guide will explore the multifaceted endocrine-disrupting effects of DOP, focusing on its impact on the reproductive, thyroid, and metabolic systems.

Quantitative Data on Endocrine-Disrupting Effects

The endocrine-disrupting effects of this compound and its metabolites have been quantified in numerous animal and human studies. The following tables summarize key findings on the impact of DOP on reproductive and thyroid hormone levels.

Table 1: Effects of this compound and its Analogs on Reproductive Hormones in Animal Studies

SpeciesCompoundDosing RegimenKey FindingsReference
RatDiisooctyl phthalate (DIOP)0.1, 0.5, and 1 g/kg/day by gavage on gestation days 12-19Reduced fetal testicular testosterone (B1683101) at ≥0.1 g/kg/day.[4][4]
RatDi-n-butyl phthalate (DBP)~650 mg/kg/day in diet (continuous breeding protocol)No adverse effects on fertility or litter size in the F0 generation.[5][5]
RatDi-n-butyl phthalate (DBP)Administration during the critical window of male reproductive developmentMarkedly reduced fetal testosterone levels.[5][5]

Table 2: Association between Phthalate Exposure and Hormone Levels in Human Studies

PopulationPhthalate Metabolite(s)Key FindingsReference
Adult Men (NHANES 2013-2016)ΣDEHPEach doubling of ΣDEHP was associated with a 7.72% lower total testosterone among men age ≥60.[6][7][6][7]
Pregnant WomenDEHP metabolitesHigher exposure associated with lower free thyroxine (FT4).[8][8]
Pregnant Women (First Trimester)MEHP and MEHHPA 1-SD increase in ln-transformed MEHP and MEHHP was associated with 0.163 µg/dL and 0.173 µg/dL decreases in maternal total thyroxine (TT4), respectively.[9][9]
Pregnant WomenMEP, MiBP, MnBP, Σ7PAE, ΣDBP, and ΣLMWHigher TSH/FT4 ratio observed with the highest quartiles of several phthalate metabolites.[10][10]
General Population (NHANES data)DEHPUrine samples in the highest 20% of exposure were associated with as much as a 10% decrease in certain thyroid hormones compared to the lowest 20%.[10][11][10][11]
Printing Workers (Men)DnBP metabolites (MnBP, 3-OH-MnBP)Negative association observed between calculated free testosterone (cFT) and DnBP metabolites.[12][12]

Experimental Protocols

The assessment of endocrine-disrupting chemicals relies on a battery of standardized in vitro and in vivo assays. The following sections detail the methodologies for key experiments used to evaluate the effects of this compound.

H295R Steroidogenesis Assay (OECD TG 456)

This in vitro assay utilizes the human adrenocortical carcinoma cell line H295R, which expresses the genes encoding for all the key enzymes in the steroidogenesis pathway.[13][14]

Objective: To assess the potential of a chemical to inhibit or induce the production of 17β-estradiol and testosterone.

Methodology:

  • Cell Culture: H295R cells are cultured according to the specific procedures outlined in OECD guideline No. 456.[13]

  • Exposure: Plated H295R cells are exposed to a range of concentrations of the test chemical (e.g., this compound) for 48 hours.[13][14] Typically, 7 concentrations at logarithmic or half-logarithmic intervals are used.[13]

  • Hormone Measurement: After the exposure period, the cell culture medium is collected, and the concentrations of testosterone and 17β-estradiol are measured using methods such as LC-MS/MS, ELISA, or RIA.[13]

  • Cytotoxicity Assessment: A cell viability assay (e.g., MTT assay or assessing ATP depletion) is performed on the cells after medium collection to ensure that the observed effects on hormone production are not due to cytotoxicity.[13][14]

  • Controls: Each experimental run includes a vehicle control (e.g., 0.1% DMSO), a strong inducer of steroidogenesis (e.g., forskolin), and a strong inhibitor (e.g., prochloraz).[13][15]

Androgen Receptor (AR) Transactivation Assay (OECD TG 458)

This assay is designed to detect chemicals that can act as agonists or antagonists of the androgen receptor.[16]

Objective: To determine if a chemical can bind to and activate the androgen receptor, or inhibit the binding and activation by an androgen.

Methodology:

  • Cell Line: A suitable cell line, such as the PALM cell line (human prostate cancer cells stably co-transfected with the human androgen receptor and a luciferase reporter gene), is used.[17]

  • Agonist Mode: Cells are exposed to various concentrations of the test chemical to assess its ability to induce the reporter gene expression (e.g., luciferase activity).

  • Antagonist Mode: Cells are co-exposed to a fixed concentration of a known androgen receptor agonist (e.g., testosterone or R1881) and various concentrations of the test chemical. A decrease in reporter gene expression compared to the agonist-only control indicates antagonistic activity.[18]

  • Data Analysis: The transcriptional activity of the reporter gene is measured, typically by luminescence. Cell viability is also assessed to rule out cytotoxicity.[16][17]

Estrogen Receptor (ER) Binding Assay (Based on OECD 493)

This in vitro assay measures the ability of a chemical to bind to the estrogen receptor.[6]

Objective: To determine the relative binding affinity of a chemical to the estrogen receptor compared to the natural ligand, 17β-estradiol.

Methodology:

  • Receptor Source: A source of estrogen receptors, such as rat uterine cytosol or a full-length recombinant human ERα, is prepared.[6][19]

  • Competitive Binding: The receptor preparation is incubated with a constant concentration of radiolabeled 17β-estradiol ([³H]-E₂) and varying concentrations of the test chemical.[19]

  • Separation of Bound and Free Ligand: After incubation, the receptor-bound radiolabeled estradiol (B170435) is separated from the free radiolabeled estradiol. This can be achieved using methods like hydroxylapatite (HAP) precipitation.[19]

  • Quantification: The amount of radioactivity in the bound fraction is measured using liquid scintillation counting.

  • Data Analysis: A competitive binding curve is generated by plotting the percentage of bound [³H]-E₂ against the concentration of the test chemical. From this curve, the IC₅₀ (the concentration of the test chemical that inhibits 50% of the specific binding of [³H]-E₂) is determined.[19]

Signaling Pathways and Mechanisms of Action

This compound exerts its endocrine-disrupting effects through multiple signaling pathways. The following diagrams, generated using the DOT language, illustrate these complex molecular interactions.

General Workflow for Assessing Endocrine Disrupting Potential

G cluster_0 Step 1: Data Gathering and Hazard Identification cluster_1 Step 2: In Vitro Screening cluster_2 Step 3: In Vivo Assays cluster_3 Step 4: Weight of Evidence and Risk Assessment A Existing Toxicological Data C Initial Hazard Assessment A->C B Literature Review B->C D Receptor Binding Assays (ER, AR) C->D E Transactivation Assays (ER, AR) C->E F Steroidogenesis Assay (H295R) C->F J Integrate all data D->J E->J G Uterotrophic Assay F->G H Hershberger Assay F->H I Fish Life-Cycle Tests F->I F->J G->J H->J I->J K Identify Mode of Action J->K L Hazard and Risk Characterization K->L

Caption: A stepwise approach to assessing the endocrine-disrupting potential of a chemical.

This compound (DEHP) Interference with Steroidogenesis

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Mitochondrion cluster_3 Endoplasmic Reticulum FSH FSH FSHR FSH Receptor FSH->FSHR AC Adenylyl Cyclase FSHR->AC activates ERK ERK1/2 FSHR->ERK activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates ERK->CREB phosphorylates StAR StAR CREB->StAR upregulates expression CYP19A1 Aromatase (CYP19A1) CREB->CYP19A1 upregulates expression DEHP DEHP DEHP->AC inhibits DEHP->ERK inhibits Cholesterol Cholesterol Cholesterol->StAR Pregnenolone Pregnenolone StAR->Pregnenolone transports cholesterol Progesterone Progesterone Pregnenolone->Progesterone Estradiol Estradiol CYP19A1->Estradiol catalyzes conversion Progesterone->Estradiol

Caption: DEHP disrupts steroidogenesis by inhibiting the cAMP/PKA and ERK1/2 signaling pathways.[20]

This compound (DEHP) and Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

G cluster_0 Cytoplasm cluster_1 Nucleus DEHP DEHP MEHP MEHP (metabolite) DEHP->MEHP metabolized to PPAR PPARγ MEHP->PPAR binds and activates RXR RXR PPAR->RXR heterodimerizes with PPRE PPRE RXR->PPRE binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription initiates Lipid_Metabolism Altered Lipid Metabolism Gene_Transcription->Lipid_Metabolism Adipogenesis Adipogenesis Gene_Transcription->Adipogenesis

Caption: DEHP's metabolite, MEHP, activates PPARγ, leading to altered gene expression.[3][21][22]

This compound (DEHP) and Thyroid Hormone Disruption

G cluster_0 Hypothalamus cluster_1 Pituitary cluster_2 Thyroid Gland cluster_3 Bloodstream TRH TRH TSH TSH TRH->TSH stimulates release NIS NIS TSH->NIS stimulates TPO TPO TSH->TPO stimulates T4_T3 T4 and T3 NIS->T4_T3 iodide uptake TPO->T4_T3 hormone synthesis TTR Transthyretin (TTR) T4_T3->TTR binds to Bound_Hormones Bound T4/T3 TTR->Bound_Hormones DEHP DEHP DEHP->TRH downregulates receptor DEHP->TSH downregulates receptor DEHP->NIS suppresses DEHP->TPO suppresses DEHP->TTR competes for binding

Caption: DEHP disrupts thyroid hormone homeostasis at multiple levels of the HPT axis.[19][23][24][25]

Conclusion

The evidence presented in this technical guide clearly demonstrates that this compound and its metabolites are potent endocrine disruptors with the ability to interfere with the reproductive, thyroid, and metabolic systems. The quantitative data from both animal and human studies highlight the dose-dependent nature of these effects and underscore the need for continued research and regulatory attention. The detailed experimental protocols provide a framework for the standardized assessment of these and other potential endocrine-disrupting chemicals. The visualized signaling pathways offer a deeper understanding of the molecular mechanisms underlying the observed toxicities. For researchers, scientists, and drug development professionals, a thorough understanding of the endocrine-disrupting effects of DOP is crucial for evaluating the safety of existing and new chemical entities and for developing strategies to mitigate the risks associated with exposure to these ubiquitous environmental contaminants. Further research is warranted to fully elucidate the long-term health consequences of low-level, chronic exposure to this compound and to identify safer alternatives.

References

The Advent of Flexibility: A Technical History of Dioctyl Phthalate as a Plasticizer

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the history, discovery, and technical evaluation of dioctyl phthalate (B1215562) (DOP) as a transformative plasticizer.

Executive Summary

Dioctyl phthalate (DOP), a workhorse of the polymer industry, played a pivotal role in unlocking the commercial potential of polyvinyl chloride (PVC), transforming it from a rigid, unworkable material into the versatile polymer that permeates modern life. This technical guide delves into the historical context of its discovery, the scientific principles governing its function, and the evolution of experimental protocols for its evaluation. From the early serendipitous discoveries in the 19th century to the targeted research of the 20th century, the story of DOP is a testament to the profound impact of chemical additives on material science. This document provides a comprehensive overview for researchers and professionals, complete with historical timelines, detailed experimental methodologies, and a mechanistic exploration of its plasticizing action.

A Historical Perspective: From a Laboratory Curiosity to an Industrial Staple

The journey to the widespread use of this compound is intrinsically linked to the development of polyvinyl chloride. While PVC was first synthesized in the 19th century, its inherent brittleness rendered it commercially unviable for decades.[1] The breakthrough came in 1926 when Dr. Waldo Semon, a researcher at B.F. Goodrich, serendipitously discovered that incorporating certain high-boiling point liquids into PVC could dramatically increase its flexibility.[2][3] This discovery of "plasticization" opened the door for the versatile applications of PVC we see today.

While Semon's initial experiments involved other compounds, the 1920s saw the introduction of phthalate esters as plasticizers.[1] The commercial availability of PVC in 1931, coupled with the development of di(2-ethylhexyl) phthalate (DEHP), commonly known as this compound (DOP), marked the beginning of the boom for the plasticized PVC industry.[1] DOP's combination of excellent plasticizing efficiency, low volatility, and cost-effectiveness quickly established it as the industry standard.[4]

Historical_Timeline cluster_19th_Century 19th Century cluster_Early_20th_Century Early 20th Century cluster_Mid_20th_Century Mid-20th Century 1835 Henri Victor Regnault first synthesizes vinyl chloride 1872 Eugen Baumann reports the polymerization of vinyl chloride into a rigid, white solid (PVC) 1835->1872 Early observations of PVC 1913 Friedrich Klatte patents a process for PVC production 1926 Waldo Semon (B.F. Goodrich) discovers plasticization of PVC 1913->1926 Quest for usability 1920s Introduction of phthalate esters as plasticizers 1926->1920s 1931 Commercial production of PVC begins 1930s_onward Widespread adoption of this compound (DOP) as the primary plasticizer for PVC 1931->1930s_onward Industrial scale-up Plasticization_Mechanism cluster_Rigid_PVC Rigid PVC cluster_Plasticized_PVC Plasticized PVC A1 PVC Chain A2 PVC Chain A1->A2 B1 PVC Chain A1->B1 Strong Intermolecular Forces A3 PVC Chain A2->A3 B2 PVC Chain B1->B2 B3 PVC Chain B2->B3 C2 PVC Chain B2->C2 C1 PVC Chain C1->C2 C3 PVC Chain C2->C3 P1 PVC Chain P2 PVC Chain P1->P2 Weakened Forces DOP1 DOP Molecule DOP2 DOP Molecule Rigid PVC Rigid PVC Plasticized PVC Plasticized PVC Rigid PVC->Plasticized PVC Addition of DOP Historical_Experimental_Workflow Start Start Mixing 1. Mixing on Two-Roll Mill (PVC, DOP, Additives) Start->Mixing Molding 2. Compression Molding (Test Specimens) Mixing->Molding Conditioning 3. Conditioning (Controlled Temperature & Humidity) Molding->Conditioning Testing 4. Property Evaluation Conditioning->Testing Tensile Tensile Strength & Elongation Testing->Tensile Mechanical Hardness Shore Hardness Testing->Hardness Mechanical Volatility Oven Aging Test Testing->Volatility Performance Migration Contact/Sandwich Test Testing->Migration Performance End End Tensile->End Hardness->End Volatility->End Migration->End

References

Dioctyl Phthalate Exposure Pathways in Human Populations: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioctyl phthalate (B1215562) (DOP), also known as di(2-ethylhexyl) phthalate (DEHP), is a high-production-volume chemical primarily used as a plasticizer to impart flexibility and durability to polyvinyl chloride (PVC) and other polymers. Its widespread use in a vast array of consumer and industrial products leads to ubiquitous human exposure. Concerns over the potential adverse health effects of DOP, including its endocrine-disrupting properties, have prompted extensive research into its exposure pathways in human populations. This technical guide provides a comprehensive overview of the primary sources and routes of human exposure to DOP, detailed methodologies for its detection and quantification, and an outline of its metabolic fate and the framework for assessing its risk to human health.

Exposure Pathways

Human exposure to dioctyl phthalate is a complex process involving multiple sources and routes. The primary pathways of exposure are ingestion, inhalation, and dermal contact.[1] DOP is not chemically bound to the polymer matrix and can leach, migrate, or off-gas from products into the environment.[2]

Sources of Exposure

The most significant sources of DOP exposure include:

  • Dietary Intake: Food is considered a major source of DOP exposure for the general population.[3] Contamination can occur through the processing and packaging of food with materials containing DOP. High-fat foods such as oils, dairy products, and meats are particularly susceptible to accumulating this lipophilic compound.[4]

  • Indoor Environment: Indoor air and dust are significant sources of exposure, particularly for infants and children.[3] DOP is released from a variety of building materials, flooring, furniture, and consumer products, adsorbing onto airborne particles and settling in dust.

  • Consumer Products: A wide range of consumer products can contain DOP, including toys, personal care products, and medical devices.[2]

  • Medical Procedures: Patients undergoing certain medical procedures, such as blood transfusions or dialysis, may be exposed to higher levels of DOP from plastic tubing and bags.

Routes of Exposure

The primary routes by which DOP enters the human body are:

  • Ingestion: This is a dominant pathway, primarily through the consumption of contaminated food and water, as well as the ingestion of indoor dust, which is a significant route for young children.[3]

  • Inhalation: Breathing in indoor air containing DOP that has off-gassed from various products contributes to overall exposure.

  • Dermal Absorption: Direct skin contact with products containing DOP, such as personal care products or plastic items, can lead to its absorption into the body.

Quantitative Data on this compound Exposure

The following tables summarize the concentrations of this compound (DEHP/DOP) found in various environmental media and human biological samples from different studies.

Table 1: Concentration of this compound (DEHP) in Food Products

Food CategoryMean Concentration (ng/g)Maximum Concentration (ng/g)Reference
Pork3001,158[5]
Chicken--[5]
Fish--[4]
Dairy Products-513 (cheese)[5]
Oils and Fats-300 (olive oil)[5]
Cereals16-[5]
Beverages4-[5]
Baby Food--[4]
Fast Food (Burritos)6000 (DEHT)-[6]
Fast Food (Hamburgers)2200 (DEHT)-[6]

Note: Some studies report on di(2-ethylhexyl) terephthalate (B1205515) (DEHT), a replacement plasticizer.

Table 2: Concentration of this compound (DEHP) in Indoor Dust

Study LocationMedian Concentration (ng/g)Reference
California, USA>10,000[7]
U.S. Meta-analysisHigh concentrations relative to other chemical classes[8]

Table 3: Concentration of this compound (DEHP) Metabolites in Human Urine

PopulationMetaboliteMean/Median ConcentrationReference
General PopulationVariousTens to hundreds of ng/mL[3]
Women (16-49 years) & Children (6-17 years)Sum of DEHP metabolitesVaries by age and demographics[9]

Experimental Protocols

The accurate quantification of this compound and its metabolites is crucial for assessing human exposure. The following sections detail the methodologies for analyzing DOP in environmental and biological samples.

Analysis of this compound in Environmental Samples (Food and Dust)

Method: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation and Extraction from Food:

    • Homogenization: Solid food samples are homogenized.

    • Extraction: For non-fatty foods, extraction is typically performed with acetonitrile (B52724). For fatty foods, a solvent mixture like dichloromethane/cyclohexane is used, often followed by gel permeation chromatography (GPC) to remove lipids.[7] A common technique is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which involves extraction with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (d-SPE).[10]

  • Sample Preparation and Extraction from Dust:

    • Soxhlet Extraction: Dust samples are often extracted using a Soxhlet apparatus with a suitable solvent like dichloromethane.[11]

    • Ultrasonic Extraction: An alternative method involves the ultrasonic extraction of dust samples with a solvent.

  • Instrumental Analysis (GC-MS):

    • Gas Chromatograph (GC) Conditions:

      • Column: A non-polar capillary column, such as a DB-5MS, is commonly used.[12]

      • Injector: Operated in splitless mode.

      • Oven Temperature Program: A programmed temperature gradient is used to separate the analytes.

      • Carrier Gas: Helium is typically used.[12]

    • Mass Spectrometer (MS) Conditions:

      • Ionization: Electron ionization (EI) is standard.

      • Acquisition Mode: Selected Ion Monitoring (SIM) is used for enhanced sensitivity and selectivity, monitoring characteristic ions of DOP.

Analysis of this compound Metabolites in Human Urine

Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Sample Preparation:

    • Enzymatic Hydrolysis: Urine samples are treated with β-glucuronidase to deconjugate the glucuronidated phthalate metabolites, allowing for the measurement of total (free + conjugated) concentrations.[1][8]

    • Internal Standard Spiking: Isotopically labeled internal standards of the target metabolites are added to the urine samples before extraction to correct for matrix effects and procedural losses.[1]

    • Solid-Phase Extraction (SPE): The hydrolyzed urine sample is passed through an SPE cartridge (e.g., C18) to clean up the sample and concentrate the analytes. The metabolites are then eluted with an organic solvent.[1][9]

  • Instrumental Analysis (LC-MS/MS):

    • Liquid Chromatograph (LC) Conditions:

      • Column: A reversed-phase column, such as a C18, is used for separation.

      • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol (B129727) or acetonitrile), often with an additive like formic acid, is employed.

    • Tandem Mass Spectrometer (MS/MS) Conditions:

      • Ionization: Electrospray ionization (ESI) in negative ion mode is typically used.

      • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each metabolite.

Visualizations

This compound Exposure and Metabolic Pathway

DOP_Pathway cluster_Exposure Exposure Sources cluster_Routes Routes of Exposure cluster_Body Human Body cluster_Excretion Excretion Food Food Packaging & Processing Ingestion Ingestion Food->Ingestion Indoor Indoor Air & Dust (Building Materials, Furniture) Indoor->Ingestion Dust Inhalation Inhalation Indoor->Inhalation Products Consumer Products (Toys, Personal Care) Products->Ingestion Mouthing Dermal Dermal Absorption Products->Dermal DOP This compound (DOP/DEHP) Ingestion->DOP Inhalation->DOP Dermal->DOP MEHP Mono(2-ethylhexyl) phthalate (MEHP) DOP->MEHP Phase I: Hydrolysis (Esterases, Lipases) Oxidative_Metabolites Oxidative Metabolites (e.g., MEHHP, MEOHP) MEHP->Oxidative_Metabolites Phase I: Oxidation Conjugates Glucuronide Conjugates Oxidative_Metabolites->Conjugates Phase II: Glucuronidation (UGTs) Urine Urine Conjugates->Urine

Caption: Overview of this compound exposure pathways and its metabolism in the human body.

Experimental Workflow for Urinary Metabolite Analysis

Lab_Workflow start Urine Sample Collection storage Storage at -20°C or below start->storage prep Sample Preparation storage->prep hydrolysis Enzymatic Hydrolysis (β-glucuronidase) prep->hydrolysis spe Solid-Phase Extraction (SPE) hydrolysis->spe Cleanup & Concentration analysis LC-MS/MS Analysis spe->analysis data Data Acquisition & Processing analysis->data quant Quantification using Isotope Dilution data->quant end Exposure Assessment quant->end

Caption: A typical experimental workflow for the analysis of this compound metabolites in urine.

Human Health Risk Assessment Framework

Risk_Assessment cluster_Exposure_Data Exposure Data hazard_id Hazard Identification (Toxicity Studies) dose_response Dose-Response Assessment (Establish safe intake levels, e.g., RfD) hazard_id->dose_response risk_char Risk Characterization (Compare exposure to safe levels) dose_response->risk_char exposure_assess Exposure Assessment exposure_assess->risk_char environmental Environmental Monitoring (Food, Air, Dust) environmental->exposure_assess biomonitoring Human Biomonitoring (Urine, Blood) biomonitoring->exposure_assess

Caption: The logical steps involved in a human health risk assessment for this compound.[4][5]

Conclusion

Understanding the exposure pathways of this compound is essential for assessing its potential risk to human health and for developing strategies to mitigate exposure. This technical guide has provided a detailed overview of the sources, routes, and levels of DOP exposure, along with the analytical methodologies required for its quantification. The provided diagrams offer a visual representation of the key processes involved, from environmental release to risk characterization. For researchers, scientists, and drug development professionals, this information serves as a foundational resource for further investigation into the health effects of DOP and for the development of safer alternatives.

References

Metabolic Pathways of Dioctyl Phthalate in Mammals: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathways of dioctyl phthalate (B1215562) (DOP), also widely known as di(2-ethylhexyl) phthalate (DEHP), in mammals. DEHP is a ubiquitous environmental contaminant and its metabolism has been a subject of extensive research due to its potential endocrine-disrupting and toxic effects. This document details the biotransformation of DEHP, presents quantitative data on its metabolites, outlines experimental protocols for their analysis, and provides visual representations of the key pathways and workflows.

Core Metabolic Pathways of Dioctyl Phthalate (DEHP)

The metabolism of DEHP in mammals is a multi-step process primarily occurring in the liver and intestines. It can be broadly divided into two main phases: hydrolysis and oxidation, followed by conjugation for excretion.

Phase I: Hydrolysis and Oxidation

The initial and crucial step in DEHP metabolism is the hydrolysis of one of its ester bonds by nonspecific lipases and esterases, leading to the formation of mono(2-ethylhexyl) phthalate (MEHP) and 2-ethylhexanol.[1][2] MEHP is considered the primary toxic metabolite.[3]

Following its formation, MEHP undergoes extensive oxidative metabolism, primarily through the omega (ω) and omega-1 (ω-1) oxidation of its 2-ethylhexyl side chain. This results in a series of more polar and readily excretable metabolites. The major oxidative metabolites include:

  • mono(2-ethyl-5-hydroxyhexyl) phthalate (5OH-MEHP)

  • mono(2-ethyl-5-oxohexyl) phthalate (5oxo-MEHP)

  • mono(2-ethyl-5-carboxypentyl) phthalate (5cx-MEPP) [4][5]

  • mono[2-(carboxymethyl)hexyl] phthalate (2cx-MMHP) [4][5]

Phase II: Conjugation

In some mammalian species, particularly primates, MEHP and its oxidative metabolites can undergo Phase II conjugation reactions, primarily glucuronidation, to form more water-soluble glucuronide conjugates that are readily excreted in the urine.[6]

Species-Specific Differences

Significant species-specific differences exist in the metabolic profile of DEHP. For instance, rats are less efficient at glucuronidating MEHP compared to primates. Consequently, in rats, the oxidative pathways are more prominent, leading to a different profile of urinary metabolites.[1]

dot

DEHP Metabolic Pathway Metabolic Pathway of this compound (DEHP) in Mammals cluster_oxidation Oxidation Products DEHP This compound (DEHP) MEHP Mono(2-ethylhexyl) phthalate (MEHP) DEHP->MEHP Hydrolysis (Lipases, Esterases) Oxidative_Metabolites Oxidative Metabolites MEHP->Oxidative_Metabolites Oxidation (CYP450s) Conjugates Glucuronide Conjugates MEHP->Conjugates Glucuronidation (Primates) 5OH_MEHP 5OH-MEHP Oxidative_Metabolites->5OH_MEHP 5oxo_MEHP 5oxo-MEHP Oxidative_Metabolites->5oxo_MEHP 5cx_MEPP 5cx-MEPP Oxidative_Metabolites->5cx_MEPP 2cx_MMHP 2cx-MMHP Oxidative_Metabolites->2cx_MMHP Oxidative_Metabolites->Conjugates Glucuronidation Excretion Urinary Excretion 5cx_MEPP->Excretion 2cx_MMHP->Excretion Conjugates->Excretion

Caption: Metabolic Pathway of this compound (DEHP) in Mammals.

Quantitative Data on DEHP Metabolites

The following tables summarize quantitative data on the concentrations of DEHP and its metabolites in various biological matrices from mammalian studies.

Table 1: Urinary Concentrations of DEHP Metabolites in Humans After a Single Oral Dose of Deuterium-Labelled DEHP

MetaboliteDosePeak Concentration Time (Urine)Percentage of Dose Excreted in Urine (44h)
MEHP48.1 mg2 hours7.3%
5OH-MEHP48.1 mg4 hours24.7%
5oxo-MEHP48.1 mg4 hours14.9%
Data from Koch et al. (2004)[7]

Table 2: Serum Concentrations of DEHP Metabolites in Humans After a Single Oral Dose of Deuterium-Labelled DEHP

MetaboliteDosePeak Concentration Time (Serum)
MEHP48.1 mg2 hours
5OH-MEHP48.1 mg2 hours
5oxo-MEHP48.1 mg2 hours
Data from Koch et al. (2004)[7]

Table 3: Tissue Concentrations of MEHP in Male Sprague-Dawley Rats After 2 Weeks of Dietary DEHP Exposure

DEHP in DietPlasma MEHP (µg/mL)Testis MEHP (µg/g)Liver MEHP (µg/g)Kidney MEHP (µg/g)
1%16.7 - 40.80.9 - 3.221.5 - 43.66.8 - 9.6
2%58.5 - 147.410.5 - 30.044.2 - 97.118.6 - 56.7
Data from Miyata et al. (2023)[3][8]

Experimental Protocols

This section provides detailed methodologies for the analysis of DEHP metabolites in biological samples, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a widely used and highly sensitive technique.

Protocol 1: Quantification of DEHP Metabolites in Human Urine by LC-MS/MS

This protocol is a composite of common practices and should be optimized for specific analytes and instrumentation.

1. Sample Preparation:

  • Thaw frozen urine samples at room temperature.
  • Vortex the samples to ensure homogeneity.[9]
  • Take a 100 µL aliquot of the urine sample.
  • Add an internal standard solution containing isotopically labeled phthalate metabolites (e.g., ¹³C₄-labeled MEHP, 5OH-MEHP, 5oxo-MEHP) to correct for matrix effects and procedural losses.[10][11]

2. Enzymatic Hydrolysis:

  • To measure total metabolite concentrations (free and glucuronidated), perform enzymatic deconjugation.
  • Add 5 µL of β-glucuronidase (from E. coli K12, ~200 U/mL) and 245 µL of ammonium (B1175870) acetate (B1210297) buffer (1 M, pH 6.5) to the urine sample.[10][12]
  • Incubate the mixture at 37°C for 90 minutes in a shaking water bath.[10][13]

3. Solid-Phase Extraction (SPE):

  • Condition an SPE cartridge (e.g., C18) with 1 mL of methanol (B129727) followed by 1 mL of water.[9]
  • Load the hydrolyzed urine sample onto the conditioned cartridge.
  • Wash the cartridge with 2 mL of 0.1 M formic acid and then 1 mL of water to remove interferences.[10]
  • Elute the phthalate metabolites with 1 mL of acetonitrile (B52724) followed by 1 mL of ethyl acetate.[10]
  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 55°C.[10]
  • Reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., 150 µL of 0.1% acetic acid in acetonitrile/water, 1:9, v/v).[14]

4. LC-MS/MS Analysis:

  • Chromatographic Separation:
  • Use a C18 reversed-phase column for separation.[9]
  • Employ a gradient elution with a mobile phase consisting of 0.1% acetic acid in water (A) and 0.1% acetic acid in acetonitrile (B).[12][14]
  • A typical gradient might be: 5% B for 2 min, linear increase to 100% B from 2 to 7 min, hold at 100% B from 7 to 9 min, return to 5% B from 9 to 10 min, and re-equilibrate from 10 to 12 min.[14]
  • Mass Spectrometry Detection:
  • Utilize a tandem mass spectrometer operating in negative electrospray ionization (ESI) mode.[9]
  • Detect and quantify the analytes using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[9]

dot

LC_MS_MS_Workflow Experimental Workflow for LC-MS/MS Analysis of DEHP Metabolites Urine_Sample Urine Sample Collection Spiking Spike with Internal Standards Urine_Sample->Spiking Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Spiking->Hydrolysis SPE Solid-Phase Extraction (SPE) Hydrolysis->SPE Evaporation Evaporation and Reconstitution SPE->Evaporation LC_Separation LC Separation (C18 Column) Evaporation->LC_Separation MS_Detection MS/MS Detection (ESI-, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Caption: Experimental Workflow for LC-MS/MS Analysis.

Conclusion

The metabolism of this compound in mammals is a complex process involving initial hydrolysis to the bioactive metabolite MEHP, followed by extensive oxidative metabolism. The resulting polar metabolites are then conjugated and excreted, primarily in the urine. Significant species differences in metabolic pathways, particularly in conjugation efficiency, are crucial considerations in toxicological assessments. The analytical methods outlined in this guide, particularly LC-MS/MS, provide the sensitivity and specificity required for accurate quantification of DEHP metabolites in biological matrices, enabling robust exposure and risk assessment. Further research is warranted to fully elucidate the toxicological implications of the complete profile of DEHP metabolites in various mammalian species, including humans.

References

Ecotoxicology of Dioctyl Phthalate in Aquatic Organisms: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioctyl phthalate (B1215562) (DOP), a widely used plasticizer, is a ubiquitous environmental contaminant due to its extensive use in various consumer and industrial products. Its presence in aquatic ecosystems raises significant ecotoxicological concerns due to its potential adverse effects on a wide range of aquatic organisms. This technical guide provides a comprehensive overview of the ecotoxicology of DOP in aquatic environments, focusing on its toxic effects, underlying mechanisms of action, and standardized experimental protocols for its assessment. The information is tailored for researchers, scientists, and professionals involved in environmental risk assessment and drug development who require a deep understanding of the environmental impact of chemical compounds.

Acute and Chronic Toxicity of Dioctyl Phthalate

The toxicity of this compound to aquatic organisms is highly variable, depending on the species, life stage, and exposure duration. The following tables summarize the quantitative data on the acute and chronic toxicity of DOP and other relevant phthalates.

Table 1: Acute Toxicity of Phthalates to Aquatic Organisms

ChemicalSpeciesEndpoint (96h LC50)Concentration (mg/L)Reference
This compound (DOP)Pimephales promelas (Fathead Minnow)LC50>0.16[1]
This compound (DOP)Clarias batrachus (Walking Catfish)LC5014.5[2]
Di-n-butyl Phthalate (DBP)Oncorhynchus mykiss (Rainbow Trout)LC500.61
Di-n-butyl Phthalate (DBP)Lepomis macrochirus (Bluegill)LC500.48
Diethyl Phthalate (DEP)Pimephales promelas (Fathead Minnow)LC5017
Di(2-ethylhexyl) Phthalate (DEHP)Lepomis macrochirus (Bluegill)LC50>0.38

Table 2: Chronic Toxicity of Phthalates to Aquatic Organisms

ChemicalSpeciesEndpointConcentration (mg/L)DurationReference
This compound (DOP)Poecilia reticulata (Guppy)LOEC (Growth inhibition)0.00191 days[1]
This compound (DOP)Daphnia magnaNOEC0.07721 days[1]
Di-n-butyl Phthalate (DBP)Daphnia magnaNOEC (Reproduction)0.121 days
Diethyl Phthalate (DEP)Daphnia magnaNOEC (Reproduction)3.221 days
Di(2-ethylhexyl) Phthalate (DEHP)Daphnia magnaNOEC (Reproduction)0.07721 days[1]

Table 3: Toxicity of Phthalates to Aquatic Invertebrates and Algae

ChemicalSpeciesEndpointConcentration (mg/L)DurationReference
This compound (DOP)Daphnia pulexEC50 (Immobilisation)0.13348 hours[1]
This compound (DOP)Selenastrum capricornutum (Green Algae)EC50>0.1096 hours[1]
This compound (DOP)Selenastrum capricornutum (Green Algae)NOEC0.196 hours[1]
Di-n-butyl Phthalate (DBP)Daphnia magnaEC50 (Immobilisation)2.548 hours
Diethyl Phthalate (DEP)Daphnia magnaEC50 (Immobilisation)2148 hours
Di(2-ethylhexyl) Phthalate (DEHP)Daphnia magnaEC50 (Immobilisation)>0.1348 hours

Key Experimental Protocols

Standardized testing protocols are crucial for the accurate assessment of the ecotoxicological effects of chemicals. The following sections detail the methodologies for key experiments based on Organisation for Economic Co-operation and Development (OECD) guidelines.

OECD Guideline 203: Fish Acute Toxicity Test

This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour exposure period.[3][4][5][6]

Test Organisms: Recommended species include Zebrafish (Danio rerio) and Rainbow Trout (Oncorhynchus mykiss).[5] At least seven fish must be used for each test concentration and control group.[3]

Procedure:

  • Range-finding Test: A preliminary test is conducted to determine the range of concentrations for the definitive test.

  • Definitive Test: Fish are exposed to at least five concentrations of the test substance in a geometric series.[3] A control group (without the test substance) is also maintained.

  • Exposure: The exposure period is 96 hours.[3] The test can be static (water is not changed), semi-static (water is renewed periodically), or flow-through (water is continuously replaced).

  • Observations: Mortalities and any abnormal behavioral or physical changes are recorded at 24, 48, 72, and 96 hours.[3]

  • Data Analysis: The LC50 value and its 95% confidence limits are calculated using appropriate statistical methods, such as probit analysis.

G acclimation Acclimation of Test Fish range_finding Range-Finding Test acclimation->range_finding definitive_test Definitive Test (96h Exposure) range_finding->definitive_test observation Record Mortality & Sublethal Effects definitive_test->observation data_analysis Calculate LC50 observation->data_analysis

Experimental workflow for OECD Guideline 203.

OECD Guideline 211: Daphnia magna Reproduction Test

This chronic toxicity test assesses the impact of a substance on the reproductive output of the freshwater invertebrate Daphnia magna.[7][8][9][10][11]

Test Organisms: Young female daphnids (<24 hours old) are used.[8][10]

Procedure:

  • Exposure: Daphnids are individually exposed to a range of concentrations of the test substance for 21 days.[8][10] The test is typically conducted under semi-static conditions, with the test solutions being renewed three times a week.[7]

  • Feeding: Daphnids are fed daily with a suitable food source, such as algae.

  • Observations: The number of live and dead parent daphnids and the number of offspring produced are counted at each renewal.[8]

  • Data Analysis: The primary endpoint is the total number of living offspring produced per surviving parent animal. The No-Observed-Effect Concentration (NOEC) and the Lowest-Observed-Effect Concentration (LOEC) are determined by comparing the reproductive output in the exposure groups to the control group. The ECx (e.g., EC10, EC20, EC50) for reproduction can also be calculated.[7]

G setup Setup Test Chambers (1 Daphnid per replicate) exposure 21-day Exposure (Semi-static renewal) setup->exposure feeding Daily Feeding exposure->feeding observation Count Offspring & Parental Mortality exposure->observation data_analysis Determine NOEC, LOEC, & ECx observation->data_analysis

Experimental workflow for OECD Guideline 211.

OECD Guideline 236: Fish Embryo Acute Toxicity (FET) Test

This test provides an alternative to the acute fish toxicity test (OECD 203) by using fish embryos to assess acute toxicity.[12][13][14][15]

Test Organisms: Newly fertilized eggs of the Zebrafish (Danio rerio) are used.[14]

Procedure:

  • Exposure: Twenty embryos per concentration are exposed to the test chemical in individual wells of a multi-well plate for 96 hours.[14] The test includes at least five concentrations and a control.[14]

  • Observations: Four apical observations are recorded every 24 hours as indicators of lethality: (i) coagulation of fertilized eggs, (ii) lack of somite formation, (iii) lack of detachment of the tail-bud from the yolk sac, and (iv) lack of heartbeat.[14]

  • Data Analysis: The LC50 is calculated based on the number of embryos exhibiting any of the four lethal endpoints at the end of the 96-hour exposure period.[14]

G egg_collection Collect Newly Fertilized Zebrafish Eggs exposure 96h Exposure in Multi-well Plates egg_collection->exposure observation Record Lethal Endpoints (every 24h) exposure->observation data_analysis Calculate LC50 observation->data_analysis G DOP This compound (DOP) PPAR PPAR DOP->PPAR activates RXR RXR PPAR->RXR heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE binds to TargetGenes Target Genes (e.g., Acyl-CoA oxidase) PPRE->TargetGenes regulates transcription of Response Altered Lipid Metabolism & Peroxisome Proliferation TargetGenes->Response G cluster_androgen Androgen Receptor Pathway cluster_estrogen Estrogen Receptor Pathway DOP_A This compound (DOP) AR Androgen Receptor (AR) DOP_A->AR antagonizes AndrogenResponse Inhibition of Androgen-dependent Gene Expression AR->AndrogenResponse DOP_E This compound (DOP) ER Estrogen Receptor (ER) DOP_E->ER weakly agonizes EstrogenResponse Induction of Estrogen-responsive Genes (e.g., Vitellogenin) ER->EstrogenResponse G DOP This compound (DOP) TH_Synthesis Thyroid Hormone Synthesis DOP->TH_Synthesis inhibits TH_Transport Thyroid Hormone Transport DOP->TH_Transport interferes with TR Thyroid Receptor (TR) DOP->TR antagonizes TH_Response Altered Gene Expression & Developmental Abnormalities TR->TH_Response G DOP This compound (DOP) AhR Aryl Hydrocarbon Receptor (AhR) DOP->AhR activates ARNT ARNT AhR->ARNT heterodimerizes with XRE Xenobiotic Response Element (XRE) ARNT->XRE binds to CYP1A CYP1A Gene Expression XRE->CYP1A induces Response Increased Metabolism & Potential Oxidative Stress CYP1A->Response

References

An In-Depth Technical Guide to the Genotoxicity and Mutagenicity of Dioctyl Phthalate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dioctyl phthalate (B1215562) (DOP), a general term for the diester of phthalic acid and octanol, encompasses several isomers. The most common and extensively studied of these is di(2-ethylhexyl) phthalate (DEHP). DEHP is a widely utilized plasticizer, imparting flexibility to a vast array of polyvinyl chloride (PVC) products, from medical devices and building materials to consumer goods. Due to its non-covalent bonding with the polymer matrix, DEHP can leach into the environment, leading to widespread human exposure through ingestion, inhalation, and dermal contact. This ubiquity has prompted significant research into its potential toxicological effects, including its capacity to induce genetic damage. This technical guide provides a comprehensive overview of the genotoxicity and mutagenicity of dioctyl phthalate, with a primary focus on DEHP, summarizing key experimental findings, detailing methodologies, and exploring the molecular mechanisms underlying its genotoxic potential.

Data Presentation: Summary of Genotoxicity and Mutagenicity Assays

The genotoxic and mutagenic potential of this compound, primarily DEHP and its metabolites, has been evaluated in a variety of in vitro and in vivo test systems. The results are often complex and sometimes conflicting, suggesting that the genotoxicity of DEHP may be mediated by indirect mechanisms and can be dependent on the specific test system and metabolic activation conditions.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds using various strains of Salmonella typhimurium and Escherichia coli. Generally, DEHP has not shown mutagenic activity in the Ames test.

Table 1: Ames Test Results for this compound (DEHP)

Test SystemConcentration/DoseMetabolic Activation (S9)ResultReference
S. typhimurium TA98, TA100, TA1535, TA1537Not specifiedWith and withoutNegative[1]
S. typhimurium TA100Not specifiedWithoutWeakly positive[2]
S. typhimurium TA100Not specifiedWithNegative (activity abolished)[2]

Chromosomal Aberration Assay

Chromosomal aberration assays in mammalian cells are used to identify agents that cause structural changes to chromosomes. Studies on DEHP have yielded mixed results, with some evidence suggesting that its primary metabolite, mono(2-ethylhexyl) phthalate (MEHP), is more active in inducing chromosomal damage.

Table 2: Chromosomal Aberration Assay Results for this compound (DEHP) and its Metabolite (MEHP)

Test CompoundTest SystemConcentration/DoseMetabolic Activation (S9)ResultReference
DEHPChinese Hamster Ovary (CHO) cellsNot specifiedWith and withoutNegative[1]
MEHPChinese Hamster Ovary (CHO) cellsNot specifiedNot specifiedPositive for clastogenic activity[3]
DEHPChinese Hamster Ovary (CHO) cellsNot specifiedNot specifiedMarginal increase in sister chromatid exchanges[4]

Micronucleus Assay

The micronucleus assay detects damage to chromosomes or the mitotic apparatus. DEHP has been shown to induce micronuclei under certain conditions, particularly in vivo in liver cells after repeated dosing.

Table 3: In Vitro Micronucleus Assay with DEHP in Chinese Hamster Ovary (CHO) Cells

DEHP Concentration (µg/mL)Mean Micronuclei Frequency (%) ± SD
0 (Control)1.05 ± 0.07
101.80 ± 0.14
252.35 ± 0.21
502.95 ± 0.21
753.60 ± 0.28
1004.15 ± 0.35
Statistically significant increase (p ≤ 0.01) compared to the solvent control. Data adapted from a 24-hour treatment study.[5]

Table 4: In Vivo Micronucleus Assay with DEHP in Rat Hepatocytes

DEHP Dose (mg/kg/day)Treatment DurationMean Micronucleated Hepatocyte Frequency (%)
0 (Control)14 days~0.1
25014 days~0.4
50014 days~0.5
100014 days~0.6
Statistically significant increase. Data adapted from a repeated-dose liver micronucleus assay.[6]

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells. DEHP and its metabolite MEHP have demonstrated the ability to induce DNA damage in this assay across various cell types.

Table 5: Comet Assay Results for this compound (DEHP) and its Metabolite (MEHP)

Test CompoundTest SystemConcentration/DoseKey FindingsReference
DEHP & MEHPHuman blood cellsNot specifiedProduced DNA damage[2]
DEHP & MEHPMA-10 Leydig cellsDEHP (3 mM), MEHP (3 µM)Significant increase in tail intensity and tail moment[7]
DEHPLarval zebrafish10 mg/L (sublethal)31.13% DNA damage[8]
DEHPBottlenose dolphin skin cellsUp to 100 µg/mLNo significant induction of DNA strand breaks[5]

Experimental Protocols

Detailed and standardized protocols are crucial for the reproducibility and interpretation of genotoxicity studies. Below are outlines of the methodologies for the key assays discussed.

Ames Test (Bacterial Reverse Mutation Assay - OECD 471)

The Ames test is a short-term bacterial reverse mutation assay designed to detect a wide range of chemical substances that can produce genetic damage that leads to gene mutations.

  • Strains: At least five strains of bacteria are used, typically S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or WP2 uvrA (pKM101). These strains are selected to detect various types of mutations, such as frameshifts and base-pair substitutions.

  • Metabolic Activation: The test is performed both with and without a metabolic activation system (S9 mix), which is typically derived from the liver of rats pre-treated with an enzyme-inducing agent like Aroclor 1254. This simulates mammalian metabolism.

  • Procedure (Plate Incorporation Method):

    • The test compound at various concentrations, the bacterial culture, and, if required, the S9 mix are combined in molten top agar (B569324).

    • This mixture is poured onto minimal glucose agar plates.

    • The plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have mutated back to a prototrophic state) on each plate is counted. A substance is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies and/or a reproducible increase at one or more concentrations.

In Vitro Chromosomal Aberration Test (OECD 473)

This assay identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.

  • Cell Cultures: Commonly used cell lines include Chinese hamster ovary (CHO), Chinese hamster lung (V79), or human peripheral blood lymphocytes.

  • Treatment: Cell cultures are exposed to the test substance at a minimum of three analyzable concentrations, both with and without S9 metabolic activation. A negative (solvent) and a positive control are run concurrently.

  • Harvesting: After treatment for an appropriate period (typically 1.5-2 normal cell cycle lengths), the cells are treated with a metaphase-arresting agent (e.g., colcemid). The cells are then harvested, treated with a hypotonic solution, fixed, and stained.

  • Analysis: At least 200 well-spread metaphases per concentration are analyzed microscopically for chromosomal aberrations, which are categorized as either structural (e.g., breaks, exchanges) or numerical. The percentage of cells with aberrations is calculated.

In Vitro Micronucleus Assay (OECD 487)

This assay detects micronuclei in the cytoplasm of interphase cells, which are formed from chromosome fragments or whole chromosomes that lag behind at anaphase during mitosis.

  • Cell Cultures: Similar to the chromosomal aberration test, various mammalian cell lines or primary cells can be used.

  • Treatment: Cells are exposed to the test substance at various concentrations, with and without S9 mix.

  • Cytokinesis Block: Cytochalasin B is often added to the culture to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have undergone one mitotic division after treatment.

  • Harvesting and Staining: Cells are harvested, subjected to a mild hypotonic treatment, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei. The frequency of micronucleated cells is determined.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for the detection of DNA strand breaks at the level of the individual cell.

  • Cell Preparation: A single-cell suspension is prepared from the test system (e.g., cultured cells, isolated primary cells).

  • Embedding in Agarose (B213101): The cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: The slides are immersed in a lysis solution (containing high salt and detergents) to remove cell membranes, cytoplasm, and most cellular proteins, leaving behind the nucleoid.

  • Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA. An electric field is then applied, causing the negatively charged DNA fragments to migrate from the nucleoid towards the anode.

  • Staining and Visualization: After electrophoresis, the slides are neutralized and stained with a fluorescent DNA-binding dye. The cells are visualized using a fluorescence microscope. Damaged DNA migrates further, forming a "comet tail," while undamaged DNA remains in the "comet head."

  • Data Analysis: Image analysis software is used to quantify the extent of DNA damage by measuring parameters such as the percentage of DNA in the tail, tail length, and tail moment.

Mandatory Visualizations

Experimental_Workflow_Comet_Assay cluster_prep Cell Preparation cluster_process Processing cluster_analysis Analysis start Single-cell suspension embed Mix with low-melting point agarose start->embed layer Layer on pre-coated microscope slide embed->layer lysis Cell Lysis (High salt, detergent) layer->lysis unwind Alkaline Unwinding (pH > 13) lysis->unwind electro Electrophoresis unwind->electro stain Neutralization & Fluorescent Staining electro->stain visualize Fluorescence Microscopy stain->visualize quantify Image Analysis (% Tail DNA, Tail Moment) visualize->quantify

Caption: Workflow of the Comet Assay.

Experimental_Workflow_Micronucleus_Assay culture Mammalian Cell Culture treatment Treat with DEHP (± S9 metabolic activation) culture->treatment cyto_block Add Cytochalasin B (Block cytokinesis) treatment->cyto_block incubation Incubate for 1-1.5 cell cycles cyto_block->incubation harvest Harvest Cells incubation->harvest hypo Hypotonic Treatment harvest->hypo fix_stain Fix and Stain (e.g., Giemsa) hypo->fix_stain analysis Microscopic Analysis (Score ≥2000 binucleated cells) fix_stain->analysis

Caption: Workflow of the In Vitro Micronucleus Assay.

Mechanisms of Genotoxicity

The weight of evidence suggests that this compound is not a direct-acting mutagen. Instead, its genotoxic effects are likely mediated by indirect mechanisms, primarily through the induction of oxidative stress.

Oxidative Stress and Reactive Oxygen Species (ROS) Generation

Exposure to DEHP has been shown to increase the production of reactive oxygen species (ROS) within cells. ROS, such as superoxide (B77818) anions and hydroxyl radicals, are highly reactive molecules that can damage cellular macromolecules, including DNA. This can lead to single- and double-strand DNA breaks, base modifications, and the formation of DNA adducts, all of which contribute to genotoxicity.

Signaling Pathways Involved in DEHP-Induced Genotoxicity

Several signaling pathways are implicated in the cellular response to DEHP-induced oxidative stress. The c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways are key stress-activated signaling cascades.

  • Activation of JNK and p38 MAPK: DEHP exposure can lead to the phosphorylation and activation of JNK and p38 MAPK.

  • p53 Activation: These activated kinases can, in turn, phosphorylate and activate the tumor suppressor protein p53.

  • Cellular Response: Activated p53 can trigger a range of cellular responses, including cell cycle arrest to allow for DNA repair, or apoptosis (programmed cell death) if the damage is too severe to be repaired. This process is a crucial defense mechanism against the propagation of cells with genetic damage.

DEHP_Genotoxicity_Pathway cluster_pathway Stress-Activated Signaling Pathway dehp DEHP Exposure ros Increased Reactive Oxygen Species (ROS) dehp->ros dna_damage Oxidative DNA Damage (e.g., strand breaks) ros->dna_damage jnk_p38 Activation of JNK and p38 MAPK ros->jnk_p38 p53 Activation of p53 jnk_p38->p53 response Cell Cycle Arrest / Apoptosis p53->response

Caption: DEHP-Induced Oxidative Stress and Genotoxicity Pathway.

The genotoxicity and mutagenicity of this compound, particularly DEHP, present a complex picture. While DEHP is generally considered non-mutagenic in bacterial systems, there is considerable evidence from in vitro and in vivo studies demonstrating its potential to induce chromosomal damage and DNA strand breaks in mammalian cells. The primary mechanism underlying these effects appears to be the induction of oxidative stress and the subsequent activation of stress-related signaling pathways. For researchers, scientists, and drug development professionals, it is crucial to consider these indirect genotoxic mechanisms when evaluating the safety of DEHP and related compounds. The choice of appropriate test systems, including those capable of detecting oxidative DNA damage and aneugenicity, is paramount for a comprehensive risk assessment. Further research is warranted to fully elucidate the dose-response relationships in various human cell types and to understand the long-term consequences of low-level exposure to this compound.

References

An In-depth Technical Guide to Dioctyl Phthalate Isomers and Their Respective Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of common dioctyl phthalate (B1215562) (DOP) isomers: di(2-ethylhexyl) phthalate (DEHP), di-n-octyl phthalate (DNOP), and diisooctyl phthalate (DIOP). This document is intended to serve as a resource for researchers, scientists, and professionals in drug development by consolidating key physicochemical data, toxicological endpoints, and relevant experimental methodologies.

Introduction

Dioctyl phthalates are a class of organic compounds widely used as plasticizers to impart flexibility and durability to polyvinyl chloride (PVC) and other polymers.[1] Their ubiquitous presence in consumer products, medical devices, and packaging materials has led to extensive research into their potential impacts on human health and the environment.[2][3] The three most common isomers of dioctyl phthalate are di(2-ethylhexyl) phthalate (DEHP), di-n-octyl phthalate (DNOP), and diisooctyl phthalate (DIOP). While structurally similar, these isomers exhibit distinct physicochemical and toxicological properties that are critical to understand for risk assessment and the development of safer alternatives. This guide will delve into the specific characteristics of each isomer, present comparative data in a structured format, and provide detailed experimental protocols for their analysis and toxicological evaluation.

Physicochemical Properties

The physicochemical properties of this compound isomers influence their environmental fate, bioavailability, and interaction with biological systems. Key parameters are summarized in the table below for easy comparison.

PropertyDi(2-ethylhexyl) phthalate (DEHP)Di-n-octyl phthalate (DNOP)Diisooctyl phthalate (DIOP)
CAS Number 117-81-7117-84-027554-26-3
Molecular Formula C₂₄H₃₈O₄C₂₄H₃₈O₄C₂₄H₃₈O₄
Molecular Weight ( g/mol ) 390.56390.56390.56
Appearance Colorless, oily liquidClear, colorless, viscous liquidColorless to light yellow viscous liquid
Odor Almost odorlessMild odorSlight ester odor
Boiling Point (°C) 384380370
Melting Point (°C) -50-25-45 to -50
Density (g/mL at 20-25°C) 0.9860.9800.983
Water Solubility (mg/L at 25°C) 0.0030.0005Insoluble
log Kow (Octanol-Water Partition Coefficient) 7.5 - 9.68.1~8.0

Data compiled from various sources including PubChem, NICNAS, and commercial suppliers.

Toxicological Properties

The toxicological profiles of this compound isomers are of significant interest due to their potential as endocrine disruptors and their effects on various organ systems. The following table summarizes key toxicological data for DEHP, DNOP, and DIOP.

Toxicological EndpointDi(2-ethylhexyl) phthalate (DEHP)Di-n-octyl phthalate (DNOP)Diisooctyl phthalate (DIOP)
Acute Oral LD50 (rat, mg/kg) >25,00053,700>22,000
NOAEL (No-Observed-Adverse-Effect-Level, rat, mg/kg/day) 3.7 (subchronic oral)[4]37 (subchronic oral)[5]No reliable NOAEL identified for repeated dose toxicity[6]
LOAEL (Lowest-Observed-Adverse-Effect-Level, rat, mg/kg/day) 0.05 (developmental)[7]1824 (liver effects)[8]Not well established
Carcinogenicity Reasonably anticipated to be a human carcinogen (NTP)[5]Data inadequate for assessmentData inadequate for assessment
Reproductive Toxicity Testicular toxicity, reduced fertility[2][9]Liver is the primary target organ; less potent than DEHP on reproductive organs[10]Inadequate data for assessment
Developmental Toxicity Malformations, developmental delays[2][9]Inadequate data for assessmentInadequate data for assessment
Endocrine Disruption Anti-androgenic effects, PPAR agonist[3][11]Weak PPAR agonistInadequate data for assessment

Data compiled from various sources including NTP, CSTEE, CPSC, and peer-reviewed literature.[2][3][4][5][6][7][8][9][10][11]

Chemical Structures of this compound Isomers

The structural differences between the this compound isomers, specifically the branching of the alkyl chains, are responsible for their varying physical and toxicological properties.

Caption: Chemical structures of DEHP, DNOP, and DIOP.

Signaling Pathway: Peroxisome Proliferator-Activated Receptor (PPAR)

This compound isomers, particularly DEHP, are known to exert some of their endocrine-disrupting effects through the activation of Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are nuclear receptors that regulate gene expression involved in lipid metabolism, inflammation, and cell differentiation.[12]

PPAR_Signaling_Pathway DOP This compound (e.g., DEHP) Metabolite Monoester Metabolite (e.g., MEHP) DOP->Metabolite Metabolism PPAR PPARα / PPARγ Metabolite->PPAR Binds and Activates RXR RXR PPAR->RXR Heterodimerizes with PPRE Peroxisome Proliferator Response Element (PPRE) in Target Gene Promoter RXR->PPRE Binds to Transcription Altered Gene Transcription PPRE->Transcription Response Biological Response: - Altered lipid metabolism - Peroxisome proliferation - Endocrine disruption Transcription->Response Experimental_Workflow cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: In-Life Phase cluster_2 Phase 3: Sample Collection & Analysis cluster_3 Phase 4: Data Analysis & Reporting TestSubstance Select Test Substance (DEHP, DNOP, or DIOP) Protocol Develop Study Protocol (e.g., based on OECD TG 407) TestSubstance->Protocol Animals Acclimate Test Animals Protocol->Animals Dosing Daily Dosing (28 days) Animals->Dosing Observations Clinical Observations, Body Weight, Food Intake Dosing->Observations Necropsy Necropsy and Organ Weight Measurement Observations->Necropsy Blood Blood Collection for Hematology & Clinical Chemistry Observations->Blood Tissues Tissue Collection for Histopathology & Analyte Quantification Necropsy->Tissues Stats Statistical Analysis of Quantitative Data Blood->Stats GCMS GC-MS Analysis of Isomer Concentration in Tissues Tissues->GCMS Histo Histopathological Evaluation Tissues->Histo GCMS->Stats NOAEL Determination of NOAEL and LOAEL Stats->NOAEL Histo->NOAEL Report Final Study Report NOAEL->Report

References

Methodological & Application

Application Note: Determination of Dioctyl Phthalate in Various Matrices by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioctyl phthalate (B1215562) (DOP), also known as di-n-octyl phthalate (DNOP), is a commonly used plasticizer to impart flexibility to polyvinyl chloride (PVC) and other polymers. Due to its potential to migrate from plastic materials into pharmaceuticals, consumer products, and the environment, its accurate and sensitive quantification is of significant importance for quality control and safety assessment. Gas chromatography coupled with mass spectrometry (GC-MS) is a robust and widely adopted technique for the separation, identification, and quantification of semi-volatile organic compounds like DOP.[1][2] This application note provides a comprehensive protocol for the analysis of dioctyl phthalate using GC-MS.

Quantitative Data Summary

The performance of a GC-MS method is characterized by several key parameters. The following table summarizes typical quantitative data for the analysis of this compound and other related phthalates from various studies. It is important to note that these values should be experimentally verified during method validation in your laboratory.

ParameterThis compound (DOP/DNOP) & Other PhthalatesMatrixMethodReference
Linearity Range 0.05 - 1.0 mg/LHexane (B92381)GC-MS (SIM)[3]
0.5 - 5 mg/Ln-HexaneGC-MS[4]
50 - 1000 ng/mL (low level)Cyclohexane (B81311)GC-MS (SIM/Scan)[5]
5 - 100 µg/mL (high level)CyclohexaneGC-MS (SIM/Scan)[5]
Limit of Quantification (LOQ) 54.1 - 76.3 ng/gMedical Infusion SetsGC-MS/MS (MRM)[6]
Limit of Detection (LOD) < 0.006 mg/LHexaneGC-MS (SIM)[3]
3.46 - 10.10 µg/mLPolymer MaterialGC-MS[7]
Recovery 91.8 - 122%Medical Infusion SetsGC-MS/MS (MRM)[6]
76 - 100%Polymer MaterialGC-MS[7]
66 - 111% (at 300 ng/mL)Soft DrinksGC-MS (SIM)[8]
71 - 118% (at 1000 ng/mL)Soft DrinksGC-MS (SIM)[8]
Repeatability (RSD%) < 10% (for peak area at 0.10 µg/mL)E-liquidGC-MS[9]

Experimental Protocols

Due to the ubiquitous nature of phthalates in laboratory environments, it is crucial to take precautions to avoid contamination.[10] All glassware should be thoroughly cleaned, and contact with plastic materials should be minimized during sample preparation.[10][11]

Sample Preparation: Liquid-Liquid Extraction (for liquid samples like beverages or pharmaceuticals)

This protocol is a general guideline and should be optimized based on the specific sample matrix.

  • Sample Measurement: Accurately measure a known volume or weight of the homogenized liquid sample (e.g., 1.0 g) into a glass centrifuge tube.[9]

  • Internal Standard Spiking: Spike the sample with a known concentration of an appropriate internal standard solution. Benzyl benzoate (B1203000) is a commonly used internal standard.[11]

  • Extraction: Add 10 mL of n-hexane (or a suitable solvent like isohexane) to the sample tube.[1][2][9]

  • Vortexing/Sonication: Vortex the mixture for 2 minutes or sonicate for 15-30 minutes to ensure efficient extraction of DOP.[1][6]

  • Centrifugation: Centrifuge the sample at approximately 3000 rpm for 10 minutes to separate the phases.[1]

  • Collection: Carefully transfer the upper organic layer (n-hexane) to a clean glass tube.

  • Concentration (Optional): If necessary, evaporate the solvent under a gentle stream of nitrogen to a final volume of 1 mL.

  • Transfer: Transfer the final extract into a GC vial for analysis.

Sample Preparation: Solvent Extraction with Polymer Dissolution (for solid samples like PVC tubing)
  • Sample Preparation: Cut the polymer sample into small pieces. Accurately weigh about 50 mg of the sample into a glass vial.[6]

  • Dissolution: Add 5 mL of tetrahydrofuran (B95107) (THF) and sonicate for 30 minutes to dissolve the polymer.[5][6]

  • Precipitation: Add hexane to the solution to precipitate the PVC polymer.[5]

  • Separation: The solution can be filtered or centrifuged to separate the precipitated polymer from the supernatant containing the extracted phthalates.[5]

  • Dilution: Dilute an aliquot of the supernatant with cyclohexane to an appropriate concentration for GC-MS analysis.[5]

  • Transfer: Transfer the final solution into a GC vial for analysis.

GC-MS Instrumental Analysis

The following are typical GC-MS conditions. These should be optimized for the specific instrument and column used.

  • GC System: Agilent 8890 GC or similar.[12]

  • Mass Spectrometer: Agilent 5977B MSD or similar.[12]

  • Column: SH-I-5Sil MS (30 m × 0.25 mm × 0.25 µm) or similar 5-type column.[9][11]

  • Injector: Split/splitless inlet, operated in splitless mode.[10]

  • Injector Temperature: 280°C.[13]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).[10][13]

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp 1: Increase to 230°C at 10°C/min.

    • Ramp 2: Increase to 270°C at 10°C/min, hold for 2 minutes.

    • Ramp 3: Increase to 300°C at 25°C/min, hold for 8 minutes.[10]

  • Transfer Line Temperature: 250 - 300°C.[6][10]

  • Ion Source Temperature: 230°C.[6]

  • Ionization Mode: Electron Impact (EI) at 70 eV.[6]

  • Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity.[12]

    • Quantification ion for DOP (DNOP): m/z 279[9]

    • Qualifier ion for DOP (DNOP): m/z 261[9]

    • A common fragment ion for many phthalates is m/z 149, which can also be monitored but may have interferences.[11]

Visualizations

G Experimental Workflow for DOP Analysis cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Receipt & Homogenization Spiking Internal Standard Spiking Sample->Spiking Extraction Solvent Extraction / Dissolution Spiking->Extraction Cleanup Centrifugation / Filtration Extraction->Cleanup Concentration Solvent Evaporation / Dilution Cleanup->Concentration Vial Transfer to GC Vial Concentration->Vial Injection GC Injection Vial->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Impact Ionization Separation->Ionization Detection Mass Detection (SIM Mode) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of DOP Calibration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow from sample preparation to data reporting.

G Logical Relationship in GC-MS Analysis of DOP cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_output Output Analyte DOP in Sample Extract Separation Separation based on Boiling Point & Polarity Analyte->Separation Elution Elution at Specific Retention Time Separation->Elution Ionization Formation of Molecular and Fragment Ions Elution->Ionization Interface Filtering Mass Filtering (SIM) m/z 279, 261 Ionization->Filtering Detection Ion Detection Filtering->Detection Identification Identification based on Retention Time & Mass Spectrum Detection->Identification Quantification Quantification based on Peak Area vs. Standard Detection->Quantification

Caption: Logical relationship of key analytical steps in GC-MS.

References

Application Note: Quantification of Dioctyl Phthalate Using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of dioctyl phthalate (B1215562) (DOP). This protocol is intended for researchers, scientists, and professionals in drug development and quality control who require an accurate method for detecting and quantifying this common plasticizer.

Introduction

Dioctyl phthalate (DOP), also known as di-n-octyl phthalate, is a widely used plasticizer in the manufacturing of polyvinyl chloride (PVC) and other polymers. Its presence in materials that come into contact with pharmaceuticals, food, and beverages is a significant concern due to its potential for migration and subsequent human exposure. Regulatory bodies have set limits on the permissible levels of DOP in various products, necessitating sensitive and validated analytical methods for its quantification. High-Performance Liquid Chromatography (HPLC) with UV detection is a prevalent and accessible technique for this purpose.

Principle

This method utilizes reversed-phase HPLC to separate this compound from other components in a sample matrix. A C18 column is commonly employed for the separation.[1][2][3] The mobile phase, typically a mixture of an organic solvent like methanol (B129727) or acetonitrile (B52724) and water, facilitates the elution of the analyte.[1][2][4] Detection is achieved using a UV detector at a wavelength where DOP exhibits significant absorbance, generally around 228-230 nm.[1][3][4] Quantification is performed by comparing the peak area of DOP in the sample to a calibration curve generated from standards of known concentrations.

Experimental Protocols

1. Apparatus and Reagents

  • High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[4]

  • Data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm).

  • This compound (DOP) reference standard (purity ≥ 99.5%).

  • HPLC grade methanol.[4][5]

  • HPLC grade acetonitrile.[2]

  • HPLC grade water.[1][4]

  • n-Hexane (for sample extraction).[6]

2. Standard Solution Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of DOP reference standard and dissolve it in 100 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations covering the desired linear range (e.g., 1.0, 5.0, 10.0, 20.0, 50.0 µg/mL).[2]

3. Sample Preparation

The sample preparation procedure will vary depending on the matrix.

  • Liquid Samples (e.g., Water, Beverages):

    • For aqueous samples, solid-phase extraction (SPE) can be used for sample cleanup and pre-concentration.[5]

    • Alternatively, a simple dilution with methanol may be sufficient.[7] For instance, pipette 4 mL of the drinking water sample into a 5 mL volumetric flask, bring to volume with methanol, and mix for 2 minutes.[7]

    • Filter the final solution through a 0.45 µm syringe filter prior to injection.[7]

  • Solid Samples (e.g., Plastics, Powders):

    • Accurately weigh a portion of the homogenized sample (e.g., 0.1-0.2 g).[6]

    • Perform a solvent extraction using a suitable solvent such as n-hexane.[4][6] Soxhlet extraction is a common technique.[4]

    • After extraction, the solvent is typically evaporated, and the residue is reconstituted in a known volume of methanol.[4]

    • Filter the reconstituted sample through a 0.45 µm syringe filter before HPLC analysis.[6]

4. HPLC Conditions

  • Column: C18 (4.6 x 150 mm, 5 µm).[4]

  • Mobile Phase: A gradient of methanol and water is often effective. For example, a starting condition of 80% methanol, increasing to 95% over 6-8 minutes.[4] An isocratic mobile phase of 100% methanol can also be used for rapid separation.[5]

  • Flow Rate: 1.0 mL/min.[4]

  • Injection Volume: 10 µL.[4]

  • Column Temperature: 35 °C.[4]

  • Detector Wavelength: 228 nm.[4]

5. Calibration and Quantification

  • Inject the prepared working standard solutions into the HPLC system.

  • Construct a calibration curve by plotting the peak area of DOP against the corresponding concentration.

  • The linearity of the method should be evaluated by the correlation coefficient (r²) of the calibration curve, which should ideally be ≥ 0.999.[2]

  • Inject the prepared sample solutions and record the peak areas.

  • Calculate the concentration of DOP in the sample using the linear regression equation derived from the calibration curve.

Data Presentation

The following table summarizes the quantitative data for the HPLC method for this compound and other phthalates from various studies.

ParameterThis compound (DOP)Other PhthalatesMatrixReference
Linearity Range 1.0 - 20.0 mg/L-Food[2]
Correlation Coefficient (r²) > 0.9990> 0.999Food[2]
Limit of Detection (LOD) 0.179 - 0.425 mg/L-Food[2]
Limit of Quantification (LOQ) 0.040 ng/mLDMP: 0.010 ng/mL, DBP: 0.025 ng/mL, DEHP: 0.035 ng/mLSurface Water[5]
Recovery 85.57% - 109.90%93.2% - 98.5%Food, Surface Water[2][5]

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the quantification of this compound by HPLC.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Quantification Sample Sample Collection Extraction Extraction / Dilution Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration HPLC_System HPLC System (C18 Column, UV Detector) Filtration->HPLC_System Sample Injection Standard_Stock DOP Stock Standard (1000 µg/mL) Working_Standards Working Standards (Serial Dilution) Standard_Stock->Working_Standards Working_Standards->HPLC_System Standard Injection Data_Acquisition Data Acquisition (Chromatogram) HPLC_System->Data_Acquisition Calibration_Curve Calibration Curve Construction Data_Acquisition->Calibration_Curve Quantification Quantification of DOP Data_Acquisition->Quantification Calibration_Curve->Quantification Report Final Report Quantification->Report

Caption: HPLC workflow for this compound quantification.

References

Application Notes and Protocols: Dioctyl Phthalate as a Plasticizer in Polyvinyl Chloride (PVC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioctyl phthalate (B1215562) (DOP), an organic compound with the chemical formula C₂₄H₃₈O₄, is a widely utilized plasticizer for polyvinyl chloride (PVC). In its pure form, PVC is a rigid and brittle polymer. The addition of DOP significantly enhances its flexibility, durability, and workability, making it suitable for a vast range of applications in the medical, pharmaceutical, and research fields. This document provides detailed application notes, experimental protocols, and quantitative data on the use of DOP as a PVC plasticizer.

The primary mechanism of DOP's plasticizing action involves the insertion of its molecules between the polymer chains of PVC.[1] This process disrupts the intermolecular forces, such as dipole-dipole interactions and van der Waals forces, that hold the PVC chains together in a rigid structure.[2][3] The bulky and flexible nature of the DOP molecules increases the free volume within the polymer matrix, allowing the PVC chains to move more freely past one another. This increased molecular mobility leads to a reduction in the glass transition temperature (Tg) of the PVC, transforming it from a hard, glassy material into a soft and flexible one.[2][4]

Applications in Research and Development

Plasticized PVC, owing to the properties imparted by DOP, finds numerous applications in laboratory and pharmaceutical settings:

  • Flexible Tubing and Hoses: Used for fluid transfer in various laboratory setups and medical devices.[5]

  • Medical Blood Bags and IV Bags: The flexibility and biocompatibility of DOP-plasticized PVC are crucial for these applications.

  • Laboratory Gloves and Protective Sheeting: Provides a flexible barrier against chemical splashes and biological hazards.

  • Wire and Cable Insulation: The excellent electrical insulating properties and flexibility make it ideal for laboratory equipment wiring.[5]

  • Artificial Leather and Films: Used in the manufacturing of various laboratory and medical equipment components requiring a flexible, durable surface.[5]

Quantitative Data: Effect of DOP on PVC Properties

The concentration of dioctyl phthalate significantly influences the mechanical properties of the resulting PVC material. The following tables summarize the quantitative relationship between DOP content (expressed in parts per hundred of resin, phr) and key mechanical properties.

DOP Concentration (phr)Tensile Strength (MPa)Elongation at Break (%)Shore D Hardness
055.2585
1048.515080
2041.325075
3034.132070
4027.638065
5022.442060
6018.145055

Data compiled from multiple sources.[6][7]

Experimental Protocols

Protocol 1: Preparation of Plasticized PVC Films

This protocol describes the preparation of PVC films with varying concentrations of DOP using a solvent casting method, suitable for laboratory-scale investigations.

Materials:

  • PVC resin (e.g., K-value 67)

  • This compound (DOP)

  • Tetrahydrofuran (THF)

  • Glass Petri dishes

  • Magnetic stirrer and hot plate

  • Drying oven

Procedure:

  • Dissolution of PVC: In a fume hood, dissolve a known weight of PVC resin in THF to create a solution of a specific concentration (e.g., 10% w/v). Stir the mixture using a magnetic stirrer until the PVC is completely dissolved. Gentle heating (e.g., 40-50°C) can aid dissolution.

  • Addition of DOP: Calculate the required amount of DOP to achieve the desired phr concentration. Add the calculated volume of DOP to the PVC/THF solution and stir until a homogenous mixture is obtained.

  • Casting: Pour the homogenous solution into a clean, level glass Petri dish.

  • Solvent Evaporation: Allow the solvent to evaporate slowly in the fume hood at room temperature for 24 hours.

  • Drying: Transfer the Petri dish to a vacuum oven and dry at a slightly elevated temperature (e.g., 60°C) for at least 12 hours to remove any residual solvent.

  • Film Removal: Carefully peel the dried PVC film from the glass substrate.

G cluster_prep PVC Film Preparation A 1. Dissolve PVC in THF B 2. Add calculated DOP A->B C 3. Homogenize Mixture B->C D 4. Cast Solution into Petri Dish C->D E 5. Solvent Evaporation (24h) D->E F 6. Vacuum Oven Drying (12h) E->F G 7. Peel Dried PVC Film F->G G cluster_tensile Tensile Testing Workflow (ASTM D882) A 1. Prepare Test Specimens B 2. Measure Specimen Thickness A->B C 3. Condition Specimens (23°C, 50% RH) B->C D 4. Set UTM Parameters C->D E 5. Mount Specimen in Grips D->E F 6. Initiate Tensile Test E->F G 7. Record Load vs. Extension Data F->G H 8. Calculate Tensile Properties G->H G cluster_gcms DOP Quantification Workflow A 1. Weigh PVC Sample B 2. Soxhlet Extraction with Chloroform A->B C 3. Concentrate Extract (Rotary Evaporator) B->C D 4. Reconstitute in Known Volume C->D E 5. Inject into GC-MS D->E F 6. Separation and Detection E->F G 7. Quantify using Calibration Curve F->G

References

Application of Dioctyl Phthalate in Medical Devices and Tubing: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dioctyl phthalate (B1215562) (DOP), more accurately known as di(2-ethylhexyl) phthalate (DEHP), has been a cornerstone plasticizer in the medical device industry for decades. Its primary function is to impart flexibility and softness to otherwise rigid polyvinyl chloride (PVC), a polymer widely used for its cost-effectiveness, versatility, and durability.[1][2] This application note provides a comprehensive overview of the use of DEHP in medical devices and tubing, with a focus on its properties, leaching characteristics, toxicological implications, and the analytical methods for its quantification. This document is intended for researchers, scientists, and drug development professionals working with plasticized medical devices.

DEHP is not chemically bound to the PVC polymer matrix and can leach out into solutions that come into contact with the medical device, such as blood, parenteral nutrition fluids, and drugs.[1][2][3][4][5] This leaching is a significant concern due to the potential health risks associated with DEHP exposure, particularly for vulnerable patient populations like neonates, infants, and individuals undergoing long-term medical treatments.[2][4][5][6]

Physicochemical Properties and Function in PVC

DEHP is a diester of phthalic acid and 2-ethylhexanol. Its molecular structure allows it to position itself between the long polymer chains of PVC, disrupting the intermolecular forces and thereby increasing the flexibility of the material. This property is crucial for a wide range of medical applications requiring soft and pliable tubing and containers.

Quantitative Data on DEHP Leaching

The migration of DEHP from medical devices is influenced by several factors, including temperature, storage time, the lipophilicity of the contacting fluid, and the surface area of the device.[2][3][4][7] The following tables summarize quantitative data on DEHP leaching from various medical devices under different conditions.

Table 1: DEHP Leaching from Blood Bags into Blood Components

Blood ComponentStorage DurationDEHP Concentration (mg/unit)Reference
Whole Blood14 days20-50[8]
Whole Blood28 days30-55[8]
Red Blood Cells (resuspended in plasma)14 days2-15[8]
Plasma4 days at 4°C15-20[8]
Platelet Concentrates5 days50-65[8]

Table 2: DEHP Leaching from Parenteral Nutrition (PN) Infusion Lines

Lipid Emulsion TypeExposure PeriodLeached DEHP (µg/mL of fat emulsion)Reference
Olive oil-based (Clinoleic)24 hours65.8[9]
Fish oil-based (Omegaven)24 hours37.8[9]
Soybean oil-based (Intralipid)24 hours27.3[9]
Soybean oil-based (Medialipide)24 hours27.8[9]
Soybean oil-based (Lipidem)24 hours23.6[9]
Soybean oil-based (Structolipid)24 hours19.6[9]

Table 3: DEHP Leaching from Various Medical Devices

Medical DeviceContact Fluid/SimulantLeaching ConditionsLeached DEHPReference
Neonatal expiratory filter setEthanol/water (1:1)60 minutes54,600 µg[10]
Respiratory support devicesEthanol/water (1:1)60 minutesMedian: 6560 µg[10]
Peritoneal dialysis set (bag and tubing)--31-34% of device weight[3]
PVC infusion tubingTotal Parenteral Nutrition (TPN) solutionPerfusion1.41 - 2.07 µg/mL[1]
Disposable Extracorporeal Circulation TubeBloodSimulated clinical operation106.30 - 204.14 mg/set[11]

Toxicological Profile and Signaling Pathways

DEHP and its primary metabolite, mono(2-ethylhexyl) phthalate (MEHP), are recognized as endocrine-disrupting chemicals.[12] The primary mechanism of their toxicity involves the activation of nuclear receptors, particularly the Peroxisome Proliferator-Activated Receptors (PPARs), with PPARα and PPARγ being the most studied isoforms in this context.[13][14][15][16] Activation of these receptors can lead to a cascade of downstream effects, including alterations in lipid metabolism, reproductive development, and cellular proliferation.[12][15][16]

DEHP_Signaling_Pathway cluster_extracellular Extracellular/Device cluster_intracellular Intracellular cluster_complex Activated Complex DEHP DEHP MEHP MEHP (metabolite) DEHP->MEHP Metabolism PPAR PPARα / PPARγ (Nuclear Receptor) MEHP->PPAR Activation RXR RXR PPAR->RXR Heterodimerization PPAR_RXR PPAR-RXR Complex PPRE PPRE (DNA Response Element) TargetGenes Target Gene Transcription PPRE->TargetGenes Initiates BioEffects Biological Effects: - Altered Lipid Metabolism - Reproductive Toxicity - Hepatotoxicity TargetGenes->BioEffects Leads to PPAR_RXR->PPRE Binding

Experimental Protocols

Protocol for Quantification of DEHP Leaching using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general framework for the analysis of DEHP migration from medical tubing into a simulant fluid.

4.1.1. Materials and Reagents

  • Medical tubing sample

  • Simulant fluid (e.g., ethanol/water mixture (1:1, v/v), saline, or lipid emulsion)[10][17]

  • n-Hexane (HPLC grade)

  • DEHP standard solution (certified reference material)

  • Internal standard (e.g., d4-DEHP)

  • Glass vials with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

4.1.2. Experimental Workflow

GCMS_Workflow Start Start Incubation 1. Incubation: Cut tubing into segments. Incubate with simulant fluid. Start->Incubation Extraction 2. Liquid-Liquid Extraction: Transfer simulant to a glass vial. Add n-hexane and vortex. Incubation->Extraction Separation 3. Phase Separation: Centrifuge to separate layers. Extraction->Separation Analysis 4. GC-MS Analysis: Transfer organic layer to GC vial. Inject into GC-MS system. Separation->Analysis Quantification 5. Quantification: Generate calibration curve. Calculate DEHP concentration. Analysis->Quantification End End Quantification->End

4.1.3. Procedure

  • Sample Preparation: Cut a defined length and surface area of the medical tubing.

  • Incubation: Immerse the tubing segment in a known volume of the simulant fluid in a glass container. Incubate for a specified time (e.g., 24 hours) at a controlled temperature (e.g., 37°C).[3]

  • Extraction: Transfer an aliquot of the simulant fluid to a glass vial. Add a known volume of n-hexane and the internal standard. Vortex vigorously for 1-2 minutes to extract DEHP into the organic phase.

  • Phase Separation: Centrifuge the vial to achieve clear separation of the aqueous and organic layers.

  • GC-MS Analysis: Carefully transfer the n-hexane (upper) layer to an autosampler vial. Inject a small volume (e.g., 1 µL) into the GC-MS system.

  • Instrumental Conditions (Example):

    • GC Column: HP-5MS or equivalent capillary column.

    • Injector Temperature: 280°C.

    • Oven Program: Start at 40°C, hold for 2 minutes, then ramp to 260°C at 7°C/min, and hold for 10 minutes.

    • Carrier Gas: Helium.

    • MS Mode: Selective Ion Monitoring (SIM) with characteristic ions for DEHP (e.g., m/z 149, 167, 279).

  • Quantification: Prepare a calibration curve using DEHP standard solutions of known concentrations. Quantify the DEHP in the sample by comparing its peak area (normalized to the internal standard) to the calibration curve. The linear range for DEHP determination is typically 0.1-200 μg/mL.[17]

Protocol for In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines a method to assess the cytotoxic effects of leached DEHP on a cell line.

4.2.1. Materials and Reagents

  • Mammalian cell line (e.g., MA-10 Leydig cells, human uterine leiomyoma cells)[18][19]

  • Cell culture medium and supplements

  • DEHP stock solution (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

4.2.2. Procedure

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • DEHP Treatment: Prepare serial dilutions of DEHP in the cell culture medium. Remove the old medium from the wells and add the DEHP-containing medium. Include a vehicle control (medium with the solvent used for the DEHP stock).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24 or 48 hours) at 37°C in a humidified incubator with 5% CO2.[18]

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each DEHP concentration relative to the vehicle control. A significant decrease in cell viability indicates a cytotoxic effect.[19]

Conclusion and Recommendations

The use of DEHP as a plasticizer in PVC medical devices offers significant benefits in terms of flexibility and functionality. However, the potential for DEHP to leach into medical solutions and the associated health risks necessitate careful consideration and risk assessment, particularly for sensitive patient populations. Researchers and drug development professionals must be aware of the factors influencing DEHP migration and have robust analytical methods to quantify its presence.

It is recommended to:

  • Utilize validated analytical methods, such as GC-MS or HPLC, for the accurate quantification of DEHP leaching.

  • Conduct biocompatibility and toxicological assessments, including in vitro cytotoxicity assays, to evaluate the potential adverse effects of leached DEHP.

  • Consider and evaluate alternative plasticizers or non-PVC materials for medical devices, especially for high-risk applications. Several alternatives such as TOTM, DINCH, and citrate-based plasticizers are available.[1]

  • Stay informed about the evolving regulatory landscape concerning the use of phthalates in medical devices.

By adhering to these recommendations and utilizing the protocols outlined in this application note, researchers can better understand and mitigate the risks associated with the use of DEHP in medical devices, ultimately contributing to improved patient safety.

References

Dioctyl Phthalate (DOP) as a Dielectric Fluid in Capacitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioctyl phthalate (B1215562) (DOP), a versatile organic compound, has long been utilized as a plasticizer in the manufacturing of polyvinyl chloride (PVC) and other polymers.[1] Beyond its primary application in plastics, DOP's favorable electrical insulating properties make it a candidate for use as a dielectric fluid in capacitors.[1][2] Dielectric fluids are crucial components in high-voltage capacitors, serving to insulate the conductive elements, prevent electrical breakdown, and dissipate heat.[3][4] This document provides detailed application notes on the use of DOP as a dielectric fluid, a comparison of its properties with other common dielectric fluids, and comprehensive protocols for its evaluation.

Properties of Dioctyl Phthalate as a Dielectric Fluid

DOP is a colorless, oily liquid with low volatility and good stability to heat and ultraviolet light.[1][5] These characteristics, combined with its electrical properties, have led to its consideration for dielectric applications.[2] Key electrical properties of interest for a capacitor fluid include dielectric constant, volume resistivity, dissipation factor, and dielectric strength (breakdown voltage).

Data Presentation: Comparative Dielectric Properties

The selection of a dielectric fluid is a critical aspect of capacitor design, directly impacting performance, reliability, and safety.[6] The following table summarizes the key dielectric and physical properties of this compound and compares them with other commonly used dielectric fluids, such as mineral oil and castor oil. This allows for a direct assessment of their respective advantages and disadvantages in capacitor applications.

PropertyThis compound (DOP)Mineral OilCastor OilTest Method/Standard
Dielectric Constant (@ 20-25°C) 5.1[7]2.2 - 2.3[3]4.2 - 4.7[8]ASTM D924
Volume Resistivity (Ω·cm @ 20°C) ≥ 1.0 x 10¹¹[1]> 1 x 10¹²-ASTM D1169
Dissipation Factor (@ 60 Hz, 25°C) Value not readily available in cited sources< 0.005-ASTM D924
Dielectric Strength (kV/2.5mm) Value not readily available in cited sources> 30[9]-ASTM D877 / ASTM D1816
Boiling Point (°C) 386[1]---
Flash Point (°C) 206[1]> 145[4]-ASTM D92
Viscosity (cSt @ 40°C) ~35LowHigh[10]ASTM D445

Experimental Protocols

To evaluate the suitability of this compound as a dielectric fluid for a specific capacitor application, a series of standardized tests must be performed. The following protocols are based on established ASTM standards for testing electrical insulating liquids.

Measurement of Dielectric Constant and Dissipation Factor

Standard: ASTM D924 - Standard Test Method for Dissipation Factor (or Power Factor) and Relative Permittivity (Dielectric Constant) of Electrical Insulating Liquids.

Methodology:

  • Cell Preparation: A three-terminal test cell is thoroughly cleaned with a suitable solvent (e.g., petroleum ether) and dried in an oven to remove any contaminants and moisture. The cell is then assembled in a clean, dry environment.

  • Sample Preparation: The this compound sample should be free of moisture and particulate contamination. If necessary, the sample can be filtered through a fine-pored filter and degassed under vacuum.

  • Measurement:

    • The capacitance of the empty, clean, and dry test cell is measured at the desired frequency (e.g., 60 Hz) and temperature (e.g., 25°C).

    • The test cell is then filled with the DOP sample, ensuring no air bubbles are trapped.

    • The capacitance and dissipation factor of the cell filled with the sample are measured under the same conditions as the empty cell.

  • Calculation:

    • The dielectric constant (relative permittivity) is calculated as the ratio of the capacitance of the cell with the DOP sample to the capacitance of the empty cell.

    • The dissipation factor is read directly from the measuring instrument.

Measurement of Dielectric Breakdown Voltage

Standard: ASTM D877 - Standard Test Method for Dielectric Breakdown Voltage of Insulating Liquids Using Disk Electrodes.

Methodology:

  • Apparatus: A standard oil breakdown voltage test set equipped with flat disk electrodes with a specified gap (typically 2.5 mm) is used.

  • Sample and Cell Preparation: The test cup and electrodes are thoroughly cleaned and dried. The DOP sample is gently agitated to ensure uniformity and then poured into the test cup, avoiding the introduction of air bubbles.

  • Procedure:

    • The filled test cup is placed in the test apparatus.

    • An AC voltage is applied to the electrodes and increased at a uniform rate (e.g., 3 kV/s) until breakdown occurs, which is indicated by a spark between the electrodes.[11][12]

    • The voltage at which breakdown occurs is recorded.

    • The test is repeated multiple times (typically five or six breakdowns) with a short interval between each test to allow any decomposition products to dissipate.

  • Result: The average of the breakdown voltage readings is reported as the dielectric breakdown voltage of the this compound sample. A low result can indicate the presence of contaminants such as water, fibers, or conductive particles.[13][14]

Measurement of Volume Resistivity

Standard: ASTM D1169 - Standard Test Method for Specific Resistance (Resistivity) of Electrical Insulating Liquids.

Methodology:

  • Apparatus: A test cell with two concentric electrodes and a sensitive DC current measuring device (electrometer or picoammeter) and a DC voltage source are required.

  • Procedure:

    • The cleaned and dried test cell is filled with the DOP sample.

    • A known DC voltage is applied across the electrodes for a specified period (e.g., 60 seconds) to allow for initial polarization currents to decay.

    • The resulting steady-state current flowing through the liquid is measured.

  • Calculation: The volume resistivity is calculated using the applied voltage, the measured current, and the cell constant (which is determined by the geometry of the electrodes).

Mandatory Visualizations

Experimental Workflow for Dielectric Fluid Evaluation

The following diagram illustrates the logical workflow for the comprehensive evaluation of this compound as a dielectric fluid in a research and development setting.

experimental_workflow cluster_prep Sample Preparation cluster_testing Dielectric Property Testing cluster_analysis Data Analysis & Comparison cluster_conclusion Conclusion dop_sample This compound (DOP) Sample filtration Filtration & Degassing dop_sample->filtration dielectric_constant Dielectric Constant & Dissipation Factor (ASTM D924) filtration->dielectric_constant breakdown_voltage Dielectric Breakdown Voltage (ASTM D877) filtration->breakdown_voltage volume_resistivity Volume Resistivity (ASTM D1169) filtration->volume_resistivity data_table Compile Data into Comparative Table dielectric_constant->data_table breakdown_voltage->data_table volume_resistivity->data_table performance_eval Performance Evaluation vs. Requirements data_table->performance_eval application_decision Decision on Application Suitability performance_eval->application_decision

Caption: Workflow for evaluating DOP as a dielectric fluid.

Signaling Pathway of Dielectric Breakdown

The following diagram illustrates the conceptual signaling pathway leading to dielectric breakdown in a liquid dielectric like this compound when subjected to a strong electric field.

breakdown_pathway cluster_field Applied Electric Field cluster_ionization Ionization & Conduction cluster_breakdown Breakdown Event E_field High Electric Field ionization Electron Avalanche & Streamer Formation E_field->ionization exceeds dielectric strength conduction Increased Conductivity ionization->conduction breakdown Dielectric Breakdown (Spark) conduction->breakdown

Caption: Pathway to dielectric breakdown in insulating liquids.

References

Application Notes & Protocols: Analytical Standards for Dioctyl Phthalate (DOP) Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical standards and methodologies for assessing the purity of dioctyl phthalate (B1215562) (DOP). Adherence to these protocols is crucial for ensuring the quality, safety, and consistency of products in research, development, and manufacturing.

Introduction

Dioctyl phthalate (DOP), also known as bis(2-ethylhexyl) phthalate (DEHP), is a widely used plasticizer that imparts flexibility to polyvinyl chloride (PVC) and other polymers. Its use in sensitive applications, including medical devices and pharmaceutical packaging, necessitates stringent purity control to minimize potential health risks associated with impurities. This document outlines the key analytical techniques and protocols for the precise determination of DOP purity.

Quality Control Parameters

A comprehensive quality assessment of DOP involves evaluating several key parameters. While purity is a critical aspect, other physical and chemical properties are also important indicators of quality.

Table 1: Key Quality Parameters for this compound

ParameterSpecificationAnalytical Method
Purity ≥ 99.5% Gas Chromatography (GC)
AppearanceTransparent, oily liquid without visible impuritiesVisual Inspection
Color (Pt-Co)≤ 30Colorimetry
Density (20°C)0.982–0.988 g/cm³Densitometry
Acidity (as Phthalic Acid)≤ 0.03%Titration
Flash Point≥ 196°CPensky-Martens Closed-Cup Test
Water Content≤ 0.10%Karl Fischer Titration
Volume Resistivity≥ 1.0 x 10⁹ Ω·mElectrometry

Data compiled from multiple sources.[1]

Primary Analytical Technique for Purity: Gas Chromatography (GC)

Gas chromatography is the industry-standard method for determining the purity of DOP.[1] It effectively separates DOP from volatile and semi-volatile impurities, allowing for accurate quantification.

This protocol is based on established methods such as ASTM D2124.[1]

3.1.1. Materials and Reagents

  • This compound (DOP) sample

  • This compound Certified Reference Standard (CRS) (≥ 99.5% purity)

  • n-Hexane or Toluene (High Purity, HPLC grade or equivalent)

  • Volumetric flasks (Class A)

  • Micropipettes

  • Syringes for GC injection

  • 0.45 µm PTFE syringe filters

3.1.2. Instrument and Conditions

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: Capillary column, e.g., DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1-2 mL/min).

  • Injector Temperature: 250°C - 280°C.

  • Detector Temperature (FID): 280°C - 300°C.

  • Oven Temperature Program:

    • Initial Temperature: 150°C, hold for 1-2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Final Hold: Hold at 280°C for 5-10 minutes.

    • Note: The temperature program should be optimized to ensure adequate separation of impurities from the main DOP peak.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1 or as appropriate for the concentration.

Table 2: Example Gas Chromatography (GC-FID) Parameters

ParameterCondition
Column DB-5ms (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium, 1.5 mL/min
Injector Temp. 270°C
Detector Temp. 290°C
Oven Program 150°C (1 min), then 10°C/min to 280°C (10 min hold)
Injection Vol. 1 µL
Split Ratio 50:1

3.1.3. Sample and Standard Preparation

  • Standard Solution (approx. 1 mg/mL): Accurately weigh approximately 50 mg of DOP CRS into a 50 mL volumetric flask. Dissolve and dilute to volume with n-hexane or toluene.

  • Sample Solution (approx. 1 mg/mL): Accurately weigh approximately 50 mg of the DOP sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the same solvent used for the standard.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm PTFE syringe filter to remove any particulate matter.[1]

3.1.4. Analysis and Data Interpretation

  • Inject the standard solution to determine the retention time of the main DOP peak.

  • Inject the sample solution.

  • Record the chromatograms and integrate the peak areas.

  • Calculate the purity of the DOP sample using the area percent method:

    Purity (%) = (Area of DOP Peak / Total Area of All Peaks) x 100 [1]

  • The result should meet the specification of ≥ 99.5%. Lower purity may indicate the presence of residual alcohols, monoesters, or degradation by-products.[1]

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC Analysis cluster_data Data Processing Weigh Weigh Sample & CRS Dissolve Dissolve in Solvent (e.g., n-Hexane) Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into GC-FID Filter->Inject Separate Chromatographic Separation Inject->Separate Detect Peak Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Purity (Area % Method) Integrate->Calculate Report Report Result Calculate->Report

GC Purity Assessment Workflow

Orthogonal Technique: High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection serves as an excellent orthogonal or complementary technique for phthalate analysis. It is particularly useful for analyzing samples in complex matrices or for compounds that may not be suitable for GC analysis.

This protocol is a general method adaptable for DOP and other phthalates.[2][3][4]

4.1.1. Materials and Reagents

  • This compound (DOP) sample

  • This compound Certified Reference Standard (CRS)

  • Methanol (B129727) (HPLC Grade)

  • Water (HPLC Grade)

  • Acetonitrile (HPLC Grade, optional)

  • Volumetric flasks, micropipettes, syringes

  • 0.45 µm PTFE or Nylon syringe filters

4.1.2. Instrument and Conditions

  • HPLC System: With a UV-Vis detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of methanol and water is commonly used. For example:

    • Start with 70:30 Methanol:Water.

    • Linearly increase to 100% Methanol over 15-20 minutes.

    • Hold at 100% Methanol for 5 minutes.

    • Return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 25°C).

  • Detection Wavelength: 230 nm.[2][3]

  • Injection Volume: 10-20 µL.

Table 3: Example High-Performance Liquid Chromatography (HPLC-UV) Parameters

ParameterCondition
Column C18 (4.6 mm x 150 mm, 5 µm)
Mobile Phase Gradient: Methanol/Water
Flow Rate 1.0 mL/min
Column Temp. 25°C
Detection UV at 230 nm
Injection Vol. 20 µL

4.1.3. Sample and Standard Preparation

  • Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh DOP CRS and dissolve in methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1-100 µg/mL).

  • Sample Solution: Accurately weigh the DOP sample and dissolve in methanol to achieve a concentration within the calibration range. For samples in a matrix, ultrasonic extraction with methanol may be required.[2]

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

4.1.4. Analysis and Data Interpretation

  • Inject the standard solutions to generate a calibration curve of peak area versus concentration.

  • Inject the sample solution.

  • Determine the concentration of DOP in the sample solution from the calibration curve.

  • Calculate the purity based on the weighed amount and the determined concentration.

Purity_Logic Start Receive DOP Sample QC_Tests Perform Physical & Chemical Tests (Appearance, Density, Acidity, etc.) Start->QC_Tests GC_Purity Primary Purity Assay (GC) QC_Tests->GC_Purity Pass Purity ≥ 99.5%? GC_Purity->Pass Meets Spec Fail Purity < 99.5% GC_Purity->Fail Fails Spec Release Release for Use Pass->Release OOS Out of Specification (OOS) Fail->OOS Investigate Investigate & Reject OOS->Investigate

Logical Workflow for DOP Purity Assessment

Reference Standards and Materials

The use of high-quality, certified reference standards is fundamental to achieving accurate and reliable results.

  • Certified Reference Materials (CRMs): Obtain DOP CRMs from accredited suppliers such as AccuStandard or Sigma-Aldrich.[5][6][7] These standards come with a certificate of analysis detailing their purity.

  • Handling and Storage: Store reference standards as recommended by the manufacturer, typically at ambient temperature (>5°C) and protected from light.[5][6]

By implementing these standardized analytical protocols, researchers, scientists, and drug development professionals can confidently assess the purity of this compound, ensuring the integrity and safety of their final products.

References

Application Note & Protocol: Solid-Phase Microextraction (SPME) for Dioctyl Phthalate Sampling

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dioctyl phthalate (B1215562) (DOP), a commonly used plasticizer, is a compound of significant environmental and health concern. Accurate and sensitive quantification of DOP in various matrices is crucial for monitoring and risk assessment. Solid-Phase Microextraction (SPME) offers a simple, solvent-free, and sensitive method for the extraction and preconcentration of DOP prior to chromatographic analysis. This document provides a detailed application note and protocol for the sampling of dioctyl phthalate using SPME coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation

The selection of the SPME fiber is a critical parameter that significantly influences the extraction efficiency of this compound. Various fiber coatings have been evaluated for the analysis of phthalates, with Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) and Carbowax-Divinylbenzene (CW-DVB) demonstrating good performance for a broad range of these compounds.[1][2] The following table summarizes the performance characteristics of different SPME fibers for the analysis of phthalates, including data relevant to DOP where available.

SPME Fiber CoatingTarget AnalytesMatrixExtraction Efficiency/Recovery (%)Linearity (R²)Limit of Detection (LOD)Reference
65 µm PDMS/DVBPhthalate estersWaterHigh for a broad range of phthalates0.982 - >0.993 - 30 ng/L[3][4]
70 µm CW-DVBPhthalate esters (including di-n-octyl phthalate)WaterSuitable with good repeatability>0.982 - 90 ng/L[2][3]
85 µm Polyacrylate (PA)Polar phthalatesWaterGood for polar analytes>0.982-[1][3]
100 µm PDMSNon-polar phthalatesWaterLower response for heavier phthalates>0.982-[1][3]
50/30 µm DVB/CAR/PDMSWide range of phthalatesWaterHigh extraction capability--[1]

Note: The data presented is a synthesis from multiple studies and may vary depending on the specific experimental conditions.

Experimental Protocols

This section outlines a detailed methodology for the determination of this compound in aqueous samples using SPME-GC-MS.

Materials and Reagents
  • SPME Fiber Assembly: Manual or autosampler SPME holder.

  • SPME Fibers: 65 µm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) or 70 µm Carbowax-Divinylbenzene (CW-DVB).

  • This compound (DOP) Standard: Analytical grade.

  • Organic Solvent: Methanol (B129727) or acetonitrile (B52724) for preparing stock solutions.

  • Sodium Chloride (NaCl): Analytical grade, for salting out.

  • Sample Vials: 20 mL clear glass vials with PTFE-lined septa.

  • Magnetic Stir Bars.

Standard Solution Preparation
  • Stock Solution (e.g., 1000 mg/L): Accurately weigh a known amount of DOP standard and dissolve it in methanol or acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with deionized water to achieve the desired concentration range for calibration (e.g., 0.1 - 50 µg/L).

SPME Procedure (Direct Immersion)
  • Sample Preparation: Place a 10 mL aliquot of the aqueous sample or standard solution into a 20 mL vial.

  • Salting Out: Add NaCl to the sample to a final concentration of 20-30% (w/v) to increase the ionic strength of the solution and enhance the extraction of DOP.[1]

  • Stirring: Place a magnetic stir bar in the vial.

  • Fiber Conditioning: Prior to first use, condition the SPME fiber according to the manufacturer's instructions, typically by heating it in the GC injection port.

  • Extraction:

    • Immerse the SPME fiber into the sample.

    • Agitate the sample at a constant speed (e.g., 600 rpm) for a defined extraction time (e.g., 30-60 minutes) at a controlled temperature (e.g., 40-60 °C).[1] These parameters should be optimized for the specific application.

  • Fiber Retraction: After extraction, retract the fiber into the needle.

GC-MS Analysis
  • Desorption: Immediately insert the SPME fiber into the heated injection port of the GC for thermal desorption of the extracted DOP.

  • GC-MS Conditions: The following are typical GC-MS parameters that can be used as a starting point for method development.

ParameterCondition
Gas Chromatograph
Injection Port Temperature250-280 °C
Injection ModeSplitless
Carrier GasHelium at a constant flow of ~1 mL/min
ColumnDB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Oven Temperature ProgramInitial temp 80-100°C, hold for 1 min, ramp at 10-20°C/min to 280-300°C, hold for 5-10 min.[5]
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230-250 °C
Transfer Line Temperature280-300 °C
Acquisition ModeSelected Ion Monitoring (SIM) or Full Scan
SIM Ions for DOP m/z 149 (quantifier), 167, 279 (qualifiers)
Method Validation

To ensure the reliability of the results, the analytical method should be validated for the following parameters:

  • Linearity: Analyze a series of standard solutions to establish a calibration curve and determine the coefficient of determination (R²).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of DOP that can be reliably detected and quantified.

  • Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing replicate samples.

  • Accuracy/Recovery: Determine the recovery of DOP from spiked matrix samples to assess the accuracy of the method.

Mandatory Visualization

experimental_workflow cluster_prep Sample & Standard Preparation cluster_spme SPME Procedure cluster_analysis GC-MS Analysis start Start prep_sample Prepare Aqueous Sample/ Standard (10 mL) start->prep_sample add_salt Add NaCl (20-30% w/v) prep_sample->add_salt add_stir_bar Add Magnetic Stir Bar add_salt->add_stir_bar condition_fiber Condition SPME Fiber add_stir_bar->condition_fiber extraction Direct Immersion Extraction (e.g., 45 min, 50°C, 600 rpm) condition_fiber->extraction retract_fiber Retract Fiber extraction->retract_fiber desorption Thermal Desorption in GC Inlet retract_fiber->desorption gc_ms_analysis GC-MS Analysis (SIM Mode) desorption->gc_ms_analysis data_processing Data Processing & Quantification gc_ms_analysis->data_processing end_node End data_processing->end_node

Caption: Experimental workflow for SPME-GC-MS analysis of this compound.

spme_parameters cluster_factors Key SPME Parameters cluster_outcome Desired Outcome fiber SPME Fiber Coating (e.g., PDMS/DVB) efficiency Optimized Extraction Efficiency for this compound fiber->efficiency time Extraction Time time->efficiency temp Extraction Temperature temp->efficiency agitation Agitation Speed agitation->efficiency salt Salt Concentration salt->efficiency ph Sample pH ph->efficiency

Caption: Key parameters influencing SPME efficiency for this compound.

References

Dioctyl Phthalate as a Working Fluid in Vacuum Pumps: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioctyl phthalate (B1215562) (DOP), a common plasticizer, also finds application as a working fluid in high-vacuum diffusion pumps. Its low vapor pressure, thermal stability, and cost-effectiveness make it a viable option for achieving high vacuum in various research and industrial applications, including in the drug development sector for processes such as vacuum drying, distillation, and mass spectrometry. This document provides detailed application notes, experimental protocols, and safety guidelines for the use of dioctyl phthalate as a working fluid in vacuum pumps.

This compound is a colorless, odorless, oily liquid.[1] As a diffusion pump fluid, it is classified as a hydrocarbon oil.[2] While effective, it is important to note that silicone-based fluids are also commonly used and may offer advantages in terms of ultimate vacuum and maintenance, albeit at a higher cost.[2]

Physical and Chemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is crucial for its effective and safe use in vacuum pumps. Key properties are summarized in the table below, with comparative data for common silicone-based diffusion pump fluids (DC-704 and DC-705) for reference.

PropertyThis compound (DOP)DC-704 (Silicone Oil)DC-705 (Silicone Oil)
Chemical Name Bis(2-ethylhexyl) phthalateTetramethyltetraphenyl-trisiloxanePentaphenyltrimethyl-trisiloxane
Molecular Weight 390.56 g/mol 484 g/mol 546 g/mol
Vapor Pressure @ 25°C 5 x 10⁻⁸ Torr2 x 10⁻⁸ Torr3 x 10⁻¹⁰ Torr
Boiling Point @ 0.5 Torr Not specified215°C245°C
Density @ 25°C 0.985 g/cm³1.07 g/cm³1.09 g/cm³
Viscosity @ 25°C 57 cSt39 cSt175 cSt
Flash Point 218°C221°C243°C
Thermal Stability GoodExcellentExcellent
Ultimate Vacuum (Untrapped) ~10⁻⁷ Torr10⁻⁷ to 10⁻⁸ Torr10⁻⁹ to 10⁻¹⁰ Torr

Note: Data for DOP is compiled from various sources. Performance in a specific vacuum system may vary.

Principle of Operation in a Diffusion Pump

A diffusion pump utilizes a high-velocity stream of vaporized working fluid to entrain and remove gas molecules from a vacuum chamber, thereby creating a high-vacuum environment. The process is illustrated in the diagram below.

DiffusionPump cluster_pump Diffusion Pump Body cluster_chamber Vacuum Chamber Boiler Boiler (DOP is heated) JetAssembly Jet Assembly (Vapor jet is formed) Boiler->JetAssembly Vapor Rises CoolingCoils Cooling Coils (DOP vapor condenses) JetAssembly->CoolingCoils Vapor Jet Entrains Gas Molecules Foreline Foreline Outlet (to Mechanical Pump) JetAssembly->Foreline Gas Molecules Expelled CoolingCoils->Boiler Condensed DOP Returns MechanicalPump Mechanical Backing Pump Foreline->MechanicalPump Exhaust HighVacuumInlet High Vacuum Inlet (from Chamber) HighVacuumInlet->JetAssembly Gas Molecules from Chamber Chamber Process Chamber Chamber->HighVacuumInlet Evacuation

Caption: Principle of a diffusion pump using DOP.

Application Notes

Advantages of Using this compound
  • Cost-Effectiveness: DOP is generally less expensive than silicone-based or polyphenyl ether diffusion pump fluids.[3]

  • Good Thermal Stability: It exhibits good resistance to thermal decomposition under typical operating conditions.

  • Low Vapor Pressure: DOP has a sufficiently low vapor pressure to achieve high vacuum levels, typically in the range of 10⁻⁷ Torr.

Limitations and Considerations
  • Hydrocarbon Composition: As a hydrocarbon-based oil, DOP is more susceptible to oxidation compared to silicone oils, especially if the system is accidentally vented while hot. This can lead to the formation of tarry deposits and a degradation in pump performance.[2]

  • Backstreaming: All diffusion pump fluids exhibit some degree of backstreaming, where fluid molecules migrate back into the vacuum chamber. While DOP's backstreaming rate is generally low, for highly sensitive applications where hydrocarbon contamination is a concern, the use of a cold trap or a fluid with lower vapor pressure (like DC-705) is recommended.

  • Maintenance: Due to its potential for oxidation, diffusion pumps using DOP may require more frequent fluid changes and cleaning compared to those using silicone oils.[2]

Material Compatibility

This compound is generally compatible with common materials used in vacuum systems. However, it is crucial to verify compatibility, especially with elastomers, at the elevated operating temperatures of a diffusion pump.

  • Metals: Compatible with stainless steel and aluminum.

  • Elastomers: Viton® (FKM) is a recommended material for O-rings and seals in contact with DOP. Buna-N may be suitable at lower temperatures but can swell and soften at elevated temperatures.

Experimental Protocols

Protocol for Evaluating this compound Performance in a Diffusion Pump

This protocol outlines the procedure for measuring the ultimate pressure and pumping speed of a diffusion pump using this compound as the working fluid.

5.1.1. Experimental Setup

A schematic of a typical experimental setup is provided below.

G cluster_main Performance Evaluation Setup DP Diffusion Pump (filled with DOP) BP Backing Pump (Mechanical) DP->BP Foreline TC Test Chamber (Known Volume) TC->DP Connection Flange IG Ionization Gauge TC->IG Pressure Measurement GV Gas Inlet Valve GV->TC FM Mass Flow Controller FM->GV Test Gas (e.g., N2)

Caption: Experimental setup for performance evaluation.

5.1.2. Procedure

  • Preparation:

    • Ensure the diffusion pump and test chamber are clean and leak-tight.

    • Fill the diffusion pump with the manufacturer's recommended volume of this compound.

    • Connect all components as shown in the experimental setup diagram.

    • Calibrate the ionization gauge and mass flow controller according to the manufacturer's instructions.

  • Ultimate Pressure Measurement:

    • Start the backing pump and evacuate the system to the required foreline pressure for the diffusion pump.

    • Turn on the cooling water and the diffusion pump heater. Allow the pump to warm up completely (typically 30-60 minutes).

    • Close the gas inlet valve.

    • Monitor the pressure in the test chamber using the ionization gauge until it reaches a stable minimum value. This is the ultimate pressure. Record this value.

  • Pumping Speed Measurement (Constant Pressure Method):

    • With the diffusion pump operating at its ultimate pressure, slowly open the gas inlet valve and introduce a controlled flow of test gas (e.g., Nitrogen) using the mass flow controller.

    • Adjust the gas flow rate to maintain a constant pressure in the test chamber (e.g., 1x10⁻⁵ Torr).

    • Record the steady-state pressure (P) from the ionization gauge and the corresponding gas flow rate (Q) from the mass flow controller.

    • Calculate the pumping speed (S) using the formula: S = Q / (P - P_ultimate), where P_ultimate is the ultimate pressure measured previously.

    • Repeat this process for a range of pressures to generate a pumping speed curve.

5.1.3. Data Presentation

Record the ultimate pressure and tabulate the pumping speed data as shown below.

Maintained Pressure (P) (Torr)Gas Flow Rate (Q) (Torr·L/s)Pumping Speed (S) (L/s)
1 x 10⁻⁶
5 x 10⁻⁶
1 x 10⁻⁵
5 x 10⁻⁵
1 x 10⁻⁴

Plot the pumping speed (S) as a function of the maintained pressure (P) to obtain the pumping speed curve.

Safety and Handling Protocol

This compound requires careful handling to minimize health risks and ensure laboratory safety.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_spill Spill & Disposal A Consult Safety Data Sheet (SDS) B Wear Appropriate PPE: - Safety Goggles - Chemical-resistant Gloves - Lab Coat A->B C Ensure Adequate Ventilation (Fume Hood) A->C D Avoid Inhalation of Vapors B->D C->D F Use in a Well-Ventilated Area D->F E Prevent Skin and Eye Contact E->F G Store in a Tightly Closed Container F->G H Store in a Cool, Dry, Well-Ventilated Area G->H I Keep Away from Ignition Sources H->I J Absorb Spill with Inert Material K Collect and Place in a Sealed Container J->K L Dispose of as Hazardous Waste K->L L->A Review SDS for Disposal Info

Caption: Safe handling workflow for this compound.

Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles.[4][5]

  • Skin Protection: Use chemical-resistant gloves (e.g., Viton® or nitrile) and a lab coat.[4][5]

  • Respiratory Protection: In case of insufficient ventilation or when dealing with heated DOP, use a respirator with an appropriate organic vapor cartridge.

Handling and Storage
  • Handle this compound in a well-ventilated area, preferably within a fume hood.[4]

  • Avoid breathing vapors or mists.[4][5]

  • Prevent contact with skin and eyes.[4][5]

  • Store in a cool, dry, well-ventilated area in a tightly sealed container.[4]

  • Keep away from heat, sparks, and open flames.[4]

  • Incompatible with strong oxidizing agents, strong acids, and strong bases.

First Aid Measures
  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Get medical attention if irritation persists.[4]

  • Skin Contact: Remove contaminated clothing and wash skin with soap and water.[5]

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[5]

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.[5]

Spill and Disposal
  • In case of a spill, absorb the liquid with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Dispose of waste this compound and contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

Conclusion

This compound can be a suitable and economical working fluid for diffusion pumps in various research and development applications. Its performance is generally adequate for achieving high vacuum, although it may not reach the ultimate pressures of more advanced synthetic fluids. Proper handling, adherence to safety protocols, and regular maintenance are essential for its effective and safe use. For applications that are highly sensitive to hydrocarbon contamination, the use of silicone-based fluids or polyphenyl ethers, in conjunction with appropriate trapping measures, should be considered.

References

synthesis of dioctyl phthalate from phthalic anhydride and 2-ethylhexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of dioctyl phthalate (B1215562) (DOP), a widely used plasticizer, from phthalic anhydride (B1165640) and 2-ethylhexanol. The information is intended for use in a laboratory or research setting.

Introduction

Dioctyl phthalate (DOP) is a common plasticizer used to enhance the flexibility and durability of polymers, particularly polyvinyl chloride (PVC)[1][2]. Its synthesis is a classic example of an esterification reaction. The process involves the reaction of phthalic anhydride with 2-ethylhexanol in the presence of a catalyst[1]. While traditional methods have employed homogeneous acid catalysts like sulfuric acid, there is a growing interest in heterogeneous solid acid catalysts to simplify product purification and minimize environmental concerns[3][4].

The synthesis proceeds in two main stages:

  • Monoester Formation: A rapid, non-catalytic reaction between phthalic anhydride and one molecule of 2-ethylhexanol to form a monoester intermediate[3][5].

  • Diester Formation: A slower, reversible equilibrium reaction where the monoester reacts with a second molecule of 2-ethylhexanol to produce DOP and water. This step requires a catalyst and the continuous removal of water to drive the reaction to completion[3][5][6].

Reaction Mechanism and Workflow

The overall reaction is an esterification process. The workflow involves the initial reaction to form the monoester, followed by the catalyzed conversion to the diester, and subsequent purification steps to isolate the final product.

Synthesis_Workflow Reactants Phthalic Anhydride + 2-Ethylhexanol Monoesterification Monoesterification (Fast, Non-Catalytic) Reactants->Monoesterification Monoester Mono-(2-ethylhexyl) phthalate (Intermediate) Monoesterification->Monoester Diesterification Diesterification (Slow, Catalyzed, Reversible) Monoester->Diesterification Crude_DOP Crude this compound Diesterification->Crude_DOP Water_Removal Water Removal (Azeotropic Distillation) Diesterification->Water_Removal Purification Purification Steps: - Neutralization - Washing - Alcohol Recovery - Decolorization - Filtration Crude_DOP->Purification Pure_DOP Pure this compound Purification->Pure_DOP Catalyst Catalyst Addition Catalyst->Diesterification

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

Below are detailed protocols for the synthesis of DOP using different types of catalysts.

Protocol 1: Synthesis using a Homogeneous Acid Catalyst (p-Toluenesulfonic Acid)

This protocol is based on conventional laboratory synthesis methods.

Materials:

  • Phthalic anhydride (1.0 mol)

  • 2-Ethylhexanol (2.2 mol, slight excess)

  • p-Toluenesulfonic acid (PTSA) (0.5-1.0% by weight of reactants)

  • Sodium carbonate solution (5% w/v)

  • Activated carbon

  • Anhydrous sodium sulfate (B86663)

Equipment:

  • Three-neck round-bottom flask

  • Heating mantle with a magnetic stirrer

  • Dean-Stark apparatus or a similar setup for azeotropic water removal

  • Condenser

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Reaction Setup: Assemble the three-neck flask with the heating mantle, magnetic stirrer, Dean-Stark trap fitted with a condenser, and a thermometer.

  • Charging Reactants: Add phthalic anhydride (1.0 mol) and 2-ethylhexanol (2.2 mol) to the flask.

  • Monoesterification: Heat the mixture to approximately 120-150°C with stirring. The phthalic anhydride will dissolve and react to form the monoester. This step is typically rapid[7].

  • Catalyst Addition and Diesterification: Once the monoester is formed (indicated by a clear solution), add the p-toluenesulfonic acid catalyst. Increase the temperature to 180-220°C to initiate the diesterification and the azeotropic removal of water with the excess 2-ethylhexanol. Collect the water in the Dean-Stark trap.

  • Monitoring the Reaction: The reaction progress can be monitored by measuring the acid value of the reaction mixture or by tracking the amount of water collected. The reaction is considered complete when the acid value is low and constant, or when no more water is being formed.

  • Neutralization: After cooling the reaction mixture, neutralize the acidic catalyst by washing with a 5% sodium carbonate solution in a separatory funnel. Repeat the washing until the aqueous layer is neutral.

  • Water Wash: Wash the organic layer with water to remove any remaining salts.

  • Alcohol Recovery: Remove the excess 2-ethylhexanol from the crude DOP using a rotary evaporator under reduced pressure.

  • Decolorization: Add a small amount of activated carbon to the DOP and stir for a period to remove colored impurities[7].

  • Filtration: Filter the mixture to remove the activated carbon and any other solid impurities, yielding the purified DOP. Dry the final product over anhydrous sodium sulfate if necessary.

Protocol 2: Synthesis using a Heterogeneous Solid Acid Catalyst (e.g., Sulfated Zirconia)

This protocol utilizes a solid acid catalyst, which simplifies the purification process.

Materials:

  • Phthalic anhydride (1.0 mol)

  • 2-Ethylhexanol (2.2 mol)

  • Sulfated Zirconia (SZr) catalyst (e.g., 1-5% by weight of reactants)

  • Activated carbon

Equipment:

  • Same as Protocol 1, with the addition of a high-temperature filtration setup if the catalyst is to be recovered hot.

Procedure:

  • Reaction Setup and Charging: Set up the reaction apparatus as described in Protocol 1. Charge the flask with phthalic anhydride, 2-ethylhexanol, and the sulfated zirconia catalyst.

  • Reaction: Heat the mixture with vigorous stirring to the reaction temperature, typically between 160-200°C. The esterification will proceed with the azeotropic removal of water.

  • Monitoring: Monitor the reaction as described in Protocol 1.

  • Catalyst Removal: Once the reaction is complete, the solid catalyst can be separated by filtration (or centrifugation). This step replaces the neutralization and washing steps of Protocol 1.

  • Alcohol Recovery, Decolorization, and Filtration: Proceed with the removal of excess 2-ethylhexanol, decolorization with activated carbon, and final filtration as described in Protocol 1 to obtain the pure DOP. The solid catalyst can often be regenerated and reused[3][8].

Data Presentation

The following tables summarize typical quantitative data for DOP synthesis under various catalytic conditions.

Table 1: Comparison of Catalysts for this compound Synthesis

CatalystCatalyst Loading (% w/w)Temperature (°C)Reaction Time (h)Phthalic Anhydride Conversion (%)Reference
Sulfuric Acid0.5% of total feed130-150->99[7]
p-Toluenesulfonic Acid----[3]
Tetrabutyl Titanate--298
SnW (Tin(IV) Tungstate)-1705High Yield[3]
TiW (Titanium(IV) Tungstate)-1705High Yield[3]
ZrW (Zirconium(IV) Tungstate)-1705High Yield[3]
Al-MCM-41 (Si/Al=40)--498.45[4]
Sulfated Zirconia-160688 (n-octanol conversion)[8]
Acidic Ionic Liquid---98[9]

Table 2: Typical Molar Ratios of Reactants

ReactantMolar Ratio (Phthalic Anhydride : 2-Ethylhexanol)PurposeReference
Phthalic Anhydride1Limiting Reagent[7]
2-Ethylhexanol1.6 - 2.2Excess to shift equilibrium towards product formation and act as an azeotroping agent for water removal[7]

Reaction Pathway Diagram

The esterification of phthalic anhydride with 2-ethylhexanol proceeds through a two-step mechanism.

Reaction_Pathway PA Phthalic Anhydride C₈H₄O₃ Monoester Mono-(2-ethylhexyl) phthalate C₁₆H₂₂O₄ PA->Monoester Step 1 (Fast) EH1 2-Ethylhexanol C₈H₁₈O EH1->Monoester DOP This compound (DOP) C₂₄H₃₈O₄ Monoester->DOP Step 2 (Slow, Reversible) EH2 2-Ethylhexanol C₈H₁₈O EH2->DOP Water Water H₂O DOP->Water + Catalyst Catalyst Catalyst->DOP H⁺

References

Application Notes and Protocols for Quality Control of Industrial-Grade Dioctyl Phthalate (DOP)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dioctyl phthalate (B1215562) (DOP) is a widely utilized plasticizer, primarily in the manufacturing of flexible polyvinyl chloride (PVC) products. Its quality is paramount to ensure the final product's integrity, performance, and safety. Consistent quality of industrial-grade DOP is crucial for stable plasticizing efficiency, extended product lifespan, and compliance with international standards. This document outlines the key quality control parameters, their standard specifications, and detailed experimental protocols for the analysis of industrial-grade DOP.

Quality Control Parameters and Specifications

The quality of industrial-grade dioctyl phthalate is assessed through a series of physical and chemical tests. The following table summarizes the key parameters and their typical specification limits.

Parameter Specification Limit Test Method
Appearance Transparent, oily liquid, free from visible impuritiesVisual Inspection
Purity ≥ 99.5%Gas Chromatography (GC)
Color ≤ 30Platinum-Cobalt (B8599474) (Pt-Co) Scale
Density @ 20°C 0.982 – 0.988 g/cm³Digital Density Meter
Acidity (as Phthalic Acid) ≤ 0.01% w/wTitration
Flash Point ≥ 196 °CCleveland Open Cup
Water Content ≤ 0.1% w/wKarl Fischer Titration
Volume Resistivity ≥ 1.0 x 10⁹ Ω·mDC Resistance Measurement

Experimental Protocols

Detailed methodologies for the key quality control tests are provided below, based on internationally recognized standards.

Appearance
  • Principle: Visual inspection of the sample for clarity, color, and the presence of any suspended matter.

  • Apparatus: Clear, colorless glass container.

  • Procedure:

    • Transfer a representative sample of DOP into a clean, dry, clear glass container.

    • Observe the sample against a well-lit, neutral background.

    • Report the appearance in terms of clarity (e.g., clear and bright) and the presence or absence of any visible impurities or suspended matter.

Purity by Gas Chromatography (GC)
  • Principle: This method determines the purity of DOP by separating it from other volatile impurities using gas chromatography. The percentage of DOP is calculated from the area of its corresponding peak in the chromatogram. This protocol is based on the principles outlined in ASTM D3465.[1][2][3][4][5]

  • Apparatus:

    • Gas chromatograph with a Flame Ionization Detector (FID).

    • Capillary column suitable for phthalate analysis (e.g., HP-5 or equivalent).

    • Injector and detector heaters.

    • Data acquisition and processing system.

  • Reagents:

    • Carrier Gas: Helium or Nitrogen, high purity.

    • Fuel Gas: Hydrogen, high purity.

    • Oxidizer: Air, high purity.

    • Solvent: Acetone or other suitable solvent, analytical grade.

  • Procedure:

    • Sample Preparation: Accurately weigh approximately 0.1 g of the DOP sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with the chosen solvent.

    • GC Conditions (Typical):

      • Injector Temperature: 250°C

      • Detector Temperature: 300°C

      • Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, then ramp to 280°C at a rate of 10°C/min, and hold for 10 minutes.

      • Carrier Gas Flow Rate: 1-2 mL/min.

      • Injection Volume: 1 µL.

    • Analysis: Inject the prepared sample into the gas chromatograph. Record the chromatogram.

    • Calculation: Identify the peak corresponding to DOP. Calculate the area percent of DOP using the following formula: Purity (%) = (Area of DOP peak / Total area of all peaks) x 100

Color (Platinum-Cobalt Scale)
  • Principle: The color of the DOP sample is determined by visual comparison with platinum-cobalt standards. This method is based on ASTM D1209.[6][7][8][9][10]

  • Apparatus:

    • Nessler tubes, 50 mL capacity, matched.

    • Color comparison instrument or a well-lit viewing stand.

  • Reagents:

    • Platinum-Cobalt Stock Solution (500 APHA).

    • Hydrochloric Acid, concentrated.

    • Cobalt Chloride (CoCl₂·6H₂O).

    • Potassium Chloroplatinate (K₂PtCl₆).

  • Procedure:

    • Preparation of Standards: Prepare a series of platinum-cobalt standards by diluting the stock solution with distilled water in Nessler tubes to obtain the desired concentrations (e.g., 5, 10, 15, 20, 25, 30 APHA).

    • Sample Preparation: Fill a Nessler tube to the 50 mL mark with the DOP sample.

    • Comparison: Place the sample tube and the standard tubes in the comparison instrument. View vertically against a white background.

    • Reporting: Report the platinum-cobalt number of the standard that most closely matches the color of the sample.

Density
  • Principle: The density of the DOP sample is determined using a digital density meter. This method is based on ASTM D4052.[11][12][13][14][15]

  • Apparatus:

    • Digital density meter with a thermostatically controlled cell.

    • Syringes for sample introduction.

  • Procedure:

    • Calibration: Calibrate the digital density meter with dry air and freshly boiled, deionized water at 20°C.

    • Measurement: Equilibrate the DOP sample to 20°C. Inject the sample into the density meter's cell, ensuring no air bubbles are present.

    • Reading: Allow the reading to stabilize and record the density value in g/cm³.

Acidity
  • Principle: The acidity of the DOP sample is determined by titrating the sample with a standardized solution of sodium hydroxide. This protocol is based on ASTM D1613.[16][17][18][19][20]

  • Apparatus:

    • Burette, 50 mL.

    • Erlenmeyer flask, 250 mL.

  • Reagents:

  • Procedure:

    • Accurately weigh approximately 20 g of the DOP sample into an Erlenmeyer flask.

    • Add 50 mL of neutralized ethanol and a few drops of phenolphthalein indicator.

    • Titrate with the standardized 0.1 N NaOH solution to the first permanent pink endpoint that persists for at least 30 seconds.

    • Calculation: Acidity (as Phthalic Acid, %) = (V x N x 83.03) / (W x 1000) x 100 Where:

      • V = Volume of NaOH solution used (mL)

      • N = Normality of the NaOH solution

      • W = Weight of the sample (g)

      • 83.03 = Equivalent weight of phthalic acid

Flash Point
  • Principle: The flash point is the lowest temperature at which the vapor of the DOP sample will ignite when an ignition source is passed over it. This is determined using a Cleveland open cup tester according to ASTM D92.[21][22][23][24][25]

  • Apparatus:

    • Cleveland open cup apparatus, consisting of a test cup, heating plate, test flame applicator, and thermometer.

  • Procedure:

    • Fill the test cup with the DOP sample to the filling mark.

    • Heat the sample at a specified rate.

    • Apply the test flame across the center of the cup at specified temperature intervals.

    • The flash point is the lowest temperature at which application of the test flame causes the vapors above the liquid surface to ignite.

Water Content
  • Principle: The water content of the DOP sample is determined by Karl Fischer titration. This method is based on ASTM E203.[26][27][28][29][30]

  • Apparatus:

    • Automatic Karl Fischer titrator.

  • Reagents:

    • Karl Fischer reagent.

    • Solvent (e.g., methanol (B129727) or a specialized Karl Fischer solvent).

  • Procedure:

    • Standardize the Karl Fischer reagent with a known amount of water.

    • Add a suitable amount of the DOP sample to the titration vessel containing the solvent.

    • Titrate with the Karl Fischer reagent to the electrometric endpoint.

    • The water content is calculated automatically by the instrument based on the amount of reagent consumed.

Volume Resistivity
  • Principle: The volume resistivity, a measure of the electrical resistance of the material, is determined by measuring the DC resistance of a sample of known dimensions. This protocol is based on ASTM D257.[31][32][33][34][35]

  • Apparatus:

    • Resistivity test cell.

    • Megohmmeter or electrometer.

    • Voltage source.

  • Procedure:

    • Clean and dry the test cell thoroughly.

    • Fill the test cell with the DOP sample.

    • Apply a specified DC voltage for a set period (e.g., 500V for 1 minute).

    • Measure the resistance using the megohmmeter.

    • Calculate the volume resistivity using the formula: ρv = (A/t) * Rv Where:

      • ρv = Volume resistivity (Ω·m)

      • A = Effective area of the guarded electrode (m²)

      • t = Average thickness of the specimen (m)

      • Rv = Volume resistance (Ω)

Quality Control Workflow

The following diagram illustrates the logical workflow for the quality control of industrial-grade this compound.

QC_Workflow_DOP cluster_phys_chem Physicochemical Test Suite start Receive DOP Batch sampling Sample Collection start->sampling visual_inspection Visual Inspection (Appearance) sampling->visual_inspection pass_visual Pass visual_inspection->pass_visual Clear, no impurities fail_visual Fail visual_inspection->fail_visual Impurities/Discoloration phys_chem_testing Physicochemical Testing purity Purity (GC) phys_chem_testing->purity color Color (Pt-Co) phys_chem_testing->color density Density phys_chem_testing->density acidity Acidity phys_chem_testing->acidity flash_point Flash Point phys_chem_testing->flash_point water_content Water Content (KF) phys_chem_testing->water_content volume_resistivity Volume Resistivity phys_chem_testing->volume_resistivity pass_visual->phys_chem_testing quarantine_fail_visual Quarantine Batch (Appearance Failure) fail_visual->quarantine_fail_visual pass_phys_chem All Tests Pass release Release Batch for Use pass_phys_chem->release fail_phys_chem Any Test Fails retest Retest/Investigation fail_phys_chem->retest quarantine_fail_phys_chem Quarantine Batch (Phys-Chem Failure) retest->pass_phys_chem Passes on retest retest->quarantine_fail_phys_chem Fails on retest phys_chem_end->pass_phys_chem All specs met phys_chem_end->fail_phys_chem One or more specs not met

References

Application Notes and Protocols: The Role of Dioctyl Phthalate in Nitrocellulose Lacquers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of Dioctyl Phthalate (B1215562) (DOP) as a plasticizer in nitrocellulose lacquer formulations. The information is intended for professionals in research and development who require an understanding of how DOP affects the physical and mechanical properties of nitrocellulose films. This document includes formulation guidelines, experimental protocols for performance testing, and a summary of expected quantitative data.

Introduction to Dioctyl Phthalate in Nitrocellulose Lacquers

This compound (DOP), a common phthalate ester, is a widely used plasticizer in the formulation of nitrocellulose lacquers. Nitrocellulose itself forms a hard, brittle film, which is often undesirable for coating applications where flexibility and durability are required. Plasticizers are non-volatile solvents that are added to lacquer formulations to increase the flexibility, durability, and longevity of the resulting film.[1]

DOP is particularly effective in nitrocellulose lacquers due to its good compatibility with the nitrocellulose polymer and other formulation components. It works by embedding itself between the polymer chains, reducing intermolecular forces and thereby lowering the glass transition temperature (Tg) of the polymer. This results in a softer, more flexible film that is less prone to cracking and crazing upon drying or when subjected to mechanical stress. The inclusion of DOP can also enhance the adhesion of the lacquer to various substrates.[1]

Quantitative Data Summary

The concentration of this compound in a nitrocellulose lacquer formulation has a direct and predictable impact on the mechanical properties of the dried film. Generally, as the concentration of DOP increases, the flexibility and elongation of the film increase, while hardness and tensile strength decrease. The following table summarizes the expected trends and provides illustrative quantitative data based on typical formulations. The exact values can vary depending on the specific grade of nitrocellulose, the solvent system, and the presence of other additives.

This compound Concentration (wt% of non-volatile solids)Tensile Strength (MPa)Elongation at Break (%)Pencil HardnessFlexibility (Mandrel Bend)Adhesion (Cross-Hatch)
0%40 - 505 - 104H - 5HFails 1/8" mandrel3B - 4B
10%30 - 4015 - 252H - 3HPasses 1/8" mandrel4B - 5B
20%20 - 3030 - 40H - 2HPasses 1/8" mandrel5B
30%15 - 2545 - 55F - HPasses 1/8" mandrel5B
40%10 - 2060 - 70HB - FPasses 1/8" mandrel5B

Experimental Protocols

The following protocols describe the preparation of nitrocellulose lacquers with varying concentrations of this compound and the subsequent testing of their mechanical properties.

Preparation of Nitrocellulose Lacquer Formulations

This protocol outlines the preparation of a stock nitrocellulose lacquer base and the subsequent incorporation of this compound at different concentrations.

Materials:

  • Nitrocellulose (e.g., RS 1/2 second)

  • Alkyd Resin (as a co-resin)

  • This compound (DOP)

  • Solvent Blend (e.g., 50% Toluene, 25% Ethyl Acetate, 25% Butyl Acetate)

  • Laboratory Mixer/Stirrer

  • Beakers and Graduated Cylinders

  • Weighing Scale

Procedure:

  • Prepare a stock solution of nitrocellulose and alkyd resin:

    • In a suitable mixing vessel, dissolve the desired amount of nitrocellulose and alkyd resin in the solvent blend. A typical starting point is a 1:1 ratio of nitrocellulose to alkyd resin based on solid content.

    • Stir the mixture at a moderate speed until all the solids are completely dissolved. This may take several hours.

  • Prepare lacquer formulations with varying DOP content:

    • Based on the total non-volatile solids content of the stock solution, calculate the amount of DOP required to achieve the desired weight percentages (e.g., 0%, 10%, 20%, 30%, 40%).

    • For each desired concentration, weigh the appropriate amount of the stock solution into a separate beaker.

    • Add the calculated amount of DOP to each beaker.

    • Stir each formulation thoroughly until the DOP is completely incorporated and the lacquer is homogeneous.

  • Viscosity Adjustment:

    • If necessary, adjust the viscosity of each formulation by adding a small amount of the solvent blend to ensure consistent application properties.

Film Application and Curing

Materials:

  • Test Panels (e.g., cold-rolled steel, wood, or as required by the application)

  • Film Applicator (e.g., drawdown bar)

  • Drying/Curing Oven (if required)

Procedure:

  • Ensure the test panels are clean, dry, and free of any contaminants.

  • Apply the prepared lacquer formulations to the test panels using a film applicator to achieve a consistent wet film thickness.

  • Allow the coated panels to air dry in a dust-free environment at a controlled temperature and humidity (e.g., 25°C and 50% relative humidity).

  • If the formulation requires it, cure the panels in an oven at the specified temperature and time.

  • Allow the cured panels to condition for at least 24 hours before conducting any performance tests.

Performance Testing

The following are standard ASTM test methods for evaluating the mechanical properties of the cured lacquer films.

This test assesses the ability of the coating to resist cracking when bent around a cylindrical or conical mandrel.

Procedure:

  • Secure the coated test panel in the Mandrel Bend Test apparatus.

  • Bend the panel smoothly over the mandrel in a continuous motion.

  • Examine the bent area of the coating under magnification for any signs of cracking, flaking, or delamination.

  • The result is typically reported as the smallest mandrel diameter at which the coating does not crack.

This method evaluates the adhesion of the coating to the substrate by applying and removing pressure-sensitive tape over a lattice pattern cut into the coating.

Procedure:

  • Using a sharp cutting tool, make a series of parallel cuts through the coating to the substrate.

  • Make a second series of cuts perpendicular to the first, creating a cross-hatch pattern.

  • Apply a specified pressure-sensitive tape over the cross-hatch area and smooth it down firmly.

  • Rapidly pull the tape off at a 180-degree angle.

  • Examine the cross-hatch area and classify the adhesion according to the ASTM D3359 scale (5B = no peeling, 0B = severe peeling).

This test determines the hardness of the coating by attempting to scratch it with pencils of known hardness.

Procedure:

  • A set of calibrated drawing pencils of varying hardness (e.g., 6B to 6H) is used.

  • Starting with a softer pencil, press the lead firmly against the coated surface at a 45-degree angle and push it forward.

  • The pencil hardness is defined as the hardest pencil that does not scratch or gouge the coating.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the formulation and testing of nitrocellulose lacquers containing this compound.

experimental_workflow cluster_formulation Formulation Stage cluster_application Application & Curing cluster_testing Performance Testing A Prepare Stock Solution (Nitrocellulose + Resin + Solvents) B Add this compound (Varying Concentrations) A->B C Homogenize and Adjust Viscosity B->C D Apply Lacquer to Test Panels C->D E Dry and Cure Films D->E F Flexibility Test (ASTM D522) E->F G Adhesion Test (ASTM D3359) E->G H Hardness Test (ASTM D3363) E->H I Data Analysis and Comparison F->I G->I H->I

Caption: Experimental workflow for lacquer formulation and testing.

References

Application Note and Protocol for Testing Dioctyl Phthalate Migration from Plastics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioctyl phthalate (B1215562) (DOP), also known as di(2-ethylhexyl) phthalate (DEHP), is a common plasticizer used to impart flexibility and durability to polyvinyl chloride (PVC) and other plastics.[1][2] These materials are widely used in consumer products, food packaging, and medical devices.[1][2] However, DOP is not chemically bound to the polymer matrix and can migrate into contact substances, including food, beverages, and biological fluids.[3] Concerns over the potential health risks associated with DOP exposure, such as endocrine disruption, reproductive toxicity, and potential carcinogenic effects, have led to regulatory scrutiny and the need for reliable testing protocols.[2][4][5] This document provides detailed protocols for testing DOP migration from plastics, data presentation guidelines, and an overview of the toxicological pathways of interest.

Factors Influencing Dioctyl Phthalate Migration

The migration of DOP from plastics is influenced by several factors:

  • Temperature: Higher temperatures accelerate the migration process.[6]

  • Contact Time: Longer exposure durations lead to increased migration.[6]

  • Nature of Contact Substance: Fatty or lipophilic substances, such as oils and fatty foods, promote higher levels of DOP migration due to its lipophilic nature.[6]

  • Plasticizer Concentration: Plastics with a higher initial concentration of DOP exhibit greater migration.

  • Type of Polymer: The structure and properties of the plastic material itself can affect the rate of diffusion.

Data Presentation: Quantitative Analysis of Phthalate Migration

The following tables summarize quantitative data on phthalate migration from various studies. These tables are intended to provide a comparative overview of migration levels under different experimental conditions.

Table 1: Migration of DEHP and DBP into Meat Products During Storage [7]

Storage Time (Days)SampleDBP (mg/kg)DEHP (mg/kg)
110.400.58
71--
141--
211--
2813.3714.66
12≤0.21.46
72--
142--
212--
2824.3428.20
13≤0.21.67
73--
143--
213--
2838.2714.84
140.272.37
74--
144--
214--
2846.1213.22
150.321.91
75--
145--
215--
28511.1115.42

Data adapted from a study on phthalate migration from textile packaging into meat products at 4°C.[7]

Table 2: European Union Specific Migration Limits (SMLs) for Selected Phthalates [8]

PhthalateAbbreviationSML (mg/kg of food)
Dibutyl phthalateDBP0.3
Benzyl butyl phthalateBBP30
Di(2-ethylhexyl) phthalateDEHP1.5
Group of PhthalatesSML(T)60

As per Commission Regulation (EU) No 10/2011.[8]

Experimental Protocols

Protocol 1: Migration Testing using Food Simulants

This protocol describes a general procedure for determining the specific migration of DOP from a plastic sample into a food simulant.

1. Materials and Reagents:

  • Plastic sample of known surface area

  • Food simulant (e.g., 95% ethanol (B145695) for fatty foods, 3% acetic acid for acidic foods, or olive oil)

  • Glass vials with screw caps

  • Analytical balance

  • Incubator or water bath

  • Hexane (B92381) (HPLC grade)

  • Anhydrous sodium sulfate

  • Gas chromatograph-mass spectrometer (GC-MS)

2. Sample Preparation:

  • Cut the plastic material into pieces of a defined size (e.g., 1x1 cm) to ensure a known surface area-to-volume ratio with the simulant.

  • Clean the surface of the plastic samples by rinsing with deionized water and drying with a lint-free cloth to remove any surface contaminants.

  • Accurately weigh the plastic samples.

3. Migration Experiment:

  • Place a known weight of the plastic sample into a glass vial.

  • Add a specific volume of the chosen food simulant to achieve a defined surface area-to-volume ratio (e.g., 6 dm² of sample per 1 kg of simulant).

  • Seal the vials tightly.

  • Incubate the vials under controlled conditions of time and temperature that represent the intended use of the plastic product (e.g., 10 days at 40°C for long-term storage at room temperature).

4. Sample Extraction:

  • After the incubation period, remove the plastic sample from the vial.

  • Take a known aliquot of the food simulant for analysis.

  • If using an aqueous simulant, perform a liquid-liquid extraction with hexane. For oily simulants, the sample may be diluted directly with hexane.

  • Dry the hexane extract over anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.

5. Analytical Determination (GC-MS):

  • Inject an aliquot (e.g., 1 µL) of the concentrated extract into the GC-MS system.

  • Use a suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Set the GC oven temperature program, for example: start at 80°C, ramp to 210°C at 20°C/min, then to 300°C at 30°C/min and hold for 5 minutes.

  • Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions for DOP (e.g., m/z 149, 167, 279).

  • Quantify the DOP concentration by comparing the peak area to a calibration curve prepared from certified DOP standards.

Protocol 2: Total DOP Content in Plastic

This protocol outlines the determination of the total DOP content within a plastic material.

1. Materials and Reagents:

  • Plastic sample

  • Tetrahydrofuran (THF)

  • Hexane (HPLC grade)

  • 0.45 µm PTFE syringe filters

  • GC-MS system

2. Sample Preparation and Extraction:

  • Weigh approximately 50 mg of the plastic sample into a glass vial.

  • Add 5 mL of THF to dissolve the polymer. This may require shaking or sonication for at least 30 minutes.

  • Once dissolved, precipitate the polymer by adding 10 mL of hexane.

  • Allow the polymer to settle for at least 5 minutes.

  • Filter the THF/hexane solution through a 0.45 µm PTFE filter into a clean vial.

  • Dilute an aliquot of the filtered solution with cyclohexane (B81311) for GC-MS analysis.

3. Analytical Determination (GC-MS):

  • Follow the GC-MS conditions as described in Protocol 1, step 5.

  • Calculate the total DOP content in the original plastic sample based on the concentration measured in the extract and the initial sample weight.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_migration Migration cluster_extraction Extraction cluster_analysis Analysis prep1 Cut Plastic Sample prep2 Clean and Dry prep1->prep2 prep3 Weigh Sample prep2->prep3 mig1 Immerse in Simulant prep3->mig1 mig2 Incubate (Time & Temp) mig1->mig2 ext1 Aliquot Simulant mig2->ext1 ext2 Liquid-Liquid Extraction ext1->ext2 ext3 Dry and Concentrate ext2->ext3 ana1 GC-MS Injection ext3->ana1 ana2 Quantification ana1->ana2

Experimental workflow for DOP migration testing.

logical_relationships cluster_factors Influencing Factors dop_migration DOP Migration temp Temperature temp->dop_migration time Contact Time time->dop_migration food_type Food Simulant (Lipophilicity) food_type->dop_migration plastic_type Plastic Type plastic_type->dop_migration

Factors influencing DOP migration from plastics.

signaling_pathway cluster_dop DOP Exposure cluster_receptors Receptor Interaction cluster_cellular Cellular Effects cluster_outcomes Toxicological Outcomes dop This compound (DOP) and its Metabolites ar Androgen Receptor (AR) dop->ar Antagonistic Binding er Estrogen Receptor (ER) dop->er Weak Agonistic Activity ppar PPAR Signaling Pathway dop->ppar gene_exp Altered Gene Expression ar->gene_exp er->gene_exp ppar->gene_exp hormone_syn Disrupted Steroidogenesis gene_exp->hormone_syn endo_dis Endocrine Disruption gene_exp->endo_dis repro_tox Reproductive Toxicity hormone_syn->repro_tox

Simplified signaling pathway of DOP-induced endocrine disruption.

References

application of dioctyl phthalate in the synthesis of other organic compounds

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: Dioctyl Phthalate (B1215562) in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioctyl phthalate (DOP), a diester of phthalic acid and 2-ethylhexanol, is a widely utilized plasticizer, valued for its ability to impart flexibility to polymers, particularly polyvinyl chloride (PVC).[1] While its primary industrial role is not as a synthetic precursor, its chemical structure—comprising a benzene (B151609) ring and two ester functional groups—offers potential for application in the synthesis of other organic compounds. These applications, though less common, are centered around the reactivity of the ester linkages and the aromatic core.

This document provides detailed application notes and protocols for the use of this compound as a starting material in key organic transformations.

Synthetic Applications of this compound

The primary synthetic utility of this compound lies in reactions that cleave its ester bonds or modify its aromatic ring. The principal transformations include hydrolysis to phthalic acid, transesterification to other phthalate esters, and, to a lesser extent, electrophilic aromatic substitution.

Hydrolysis to Phthalic Acid

The hydrolysis of this compound yields phthalic acid and 2-ethylhexanol. Phthalic acid is a versatile intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and other polymers. The hydrolysis can be catalyzed by either acid or base. Base-catalyzed hydrolysis is generally faster and proceeds to completion.[2]

Experimental Protocol: Base-Catalyzed Hydrolysis of this compound

This protocol outlines the laboratory-scale synthesis of phthalic acid from this compound via saponification followed by acidification.

Materials:

  • This compound (DOP)

  • Sodium hydroxide (B78521) (NaOH)

  • Ethanol (B145695) (95%)

  • Hydrochloric acid (HCl), concentrated

  • Distilled water

  • pH indicator paper

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Beakers

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Saponification:

    • In a 500 mL round-bottom flask, dissolve 20 g of sodium hydroxide in 200 mL of 95% ethanol with gentle heating and stirring.

    • To the ethanolic NaOH solution, add 50 g (0.128 mol) of this compound.

    • Fit the flask with a reflux condenser and heat the mixture to reflux using a heating mantle.

    • Maintain the reflux with continuous stirring for 2 hours to ensure complete saponification. The reaction mixture will become a thick paste of disodium (B8443419) phthalate.

  • Isolation of Disodium Phthalate:

    • After the reflux period, allow the mixture to cool to room temperature.

    • Add 100 mL of distilled water to dissolve the disodium phthalate salt.

    • If any unreacted this compound is present as an oily layer, separate it using a separatory funnel.

  • Acidification:

    • Cool the aqueous solution of disodium phthalate in an ice bath.

    • Slowly add concentrated hydrochloric acid with constant stirring until the solution is acidic to pH indicator paper (pH ~2). This will precipitate the phthalic acid.

  • Product Isolation and Purification:

    • Collect the precipitated phthalic acid by vacuum filtration using a Buchner funnel.

    • Wash the crude phthalic acid with cold distilled water to remove any remaining salts.

    • Recrystallize the crude product from hot water to obtain purified phthalic acid.

    • Dry the purified crystals in a desiccator or a low-temperature oven.

Logical Relationship of the Hydrolysis Process

G DOP This compound Reflux Reflux DOP->Reflux NaOH_EtOH NaOH / Ethanol NaOH_EtOH->Reflux Disodium_Phthalate Disodium Phthalate Reflux->Disodium_Phthalate Two_EH 2-Ethylhexanol Reflux->Two_EH Phthalic_Acid Phthalic Acid Disodium_Phthalate->Phthalic_Acid Acidification HCl Conc. HCl HCl->Phthalic_Acid

Caption: Workflow for the hydrolysis of DOP to phthalic acid.

Transesterification to Other Phthalate Esters

Transesterification of this compound with a different alcohol allows for the synthesis of various other phthalate esters. This reaction is typically catalyzed by an acid or a base and is driven to completion by removing one of the products (usually the lower-boiling alcohol) from the reaction mixture.

Experimental Protocol: Transesterification of this compound with Methanol (B129727)

This protocol describes the synthesis of dimethyl phthalate from this compound.

Materials:

  • This compound (DOP)

  • Methanol (anhydrous)

  • Sodium methoxide (B1231860) (catalyst)

  • Round-bottom flask with a distillation head and condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Sodium bicarbonate solution (5% aqueous)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup:

    • In a 250 mL round-bottom flask, combine 39.0 g (0.1 mol) of this compound and 100 mL of anhydrous methanol.

    • Add a catalytic amount of sodium methoxide (approx. 0.5 g).

    • Equip the flask with a distillation head and condenser to allow for the removal of the 2-ethylhexanol byproduct.

  • Reaction:

    • Heat the mixture to reflux with continuous stirring.

    • Slowly distill off the methanol and the 2-ethylhexanol that is formed. The progress of the reaction can be monitored by observing the temperature of the distillate.

    • Continue the reaction until the distillation of 2-ethylhexanol ceases.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with 50 mL of 5% sodium bicarbonate solution to neutralize the catalyst.

    • Wash with 50 mL of water, followed by 50 mL of brine.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Purification:

    • Filter to remove the drying agent.

    • The crude dimethyl phthalate can be purified by vacuum distillation.

Signaling Pathway for Transesterification

G DOP This compound Reaction Transesterification Reaction DOP->Reaction Methanol Methanol Methanol->Reaction Catalyst Catalyst (e.g., Sodium Methoxide) Catalyst->Reaction DMP Dimethyl Phthalate Reaction->DMP Two_EH 2-Ethylhexanol (Byproduct) Reaction->Two_EH

Caption: Key components in the transesterification of DOP.

Electrophilic Aromatic Substitution

The benzene ring of this compound can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, and sulfonation. However, the two ester groups are deactivating and meta-directing, making these reactions require harsher conditions compared to unsubstituted benzene.[3]

Experimental Protocol: Nitration of this compound

This protocol outlines a representative procedure for the nitration of this compound. Caution: This reaction involves the use of strong acids and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • This compound (DOP)

  • Concentrated nitric acid (HNO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Beaker

  • Ice bath

  • Stirring rod

  • Separatory funnel

  • Sodium bicarbonate solution (5% aqueous)

  • Distilled water

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Nitrating Mixture:

    • In a 250 mL beaker cooled in an ice bath, carefully add 20 mL of concentrated sulfuric acid.

    • Slowly add 20 mL of concentrated nitric acid to the sulfuric acid with constant stirring. Keep the mixture cool.

  • Nitration Reaction:

    • In a separate flask, place 19.5 g (0.05 mol) of this compound.

    • Slowly add the cold nitrating mixture to the this compound with vigorous stirring, while maintaining the temperature below 10 °C using an ice bath.

    • After the addition is complete, continue stirring at room temperature for 1 hour.

  • Work-up:

    • Carefully pour the reaction mixture onto 200 g of crushed ice.

    • The nitrated product will separate as an oil.

    • Separate the oily layer using a separatory funnel.

    • Wash the organic layer sequentially with 50 mL of cold water, 50 mL of 5% sodium bicarbonate solution, and finally with 50 mL of water.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter to remove the drying agent.

    • The crude product can be purified by column chromatography if necessary.

Experimental Workflow for Nitration

G cluster_0 Reaction Steps cluster_1 Work-up Prepare Nitrating Mixture Prepare Nitrating Mixture Nitration Reaction Nitration Reaction Prepare Nitrating Mixture->Nitration Reaction Quench with Ice Quench with Ice Nitration Reaction->Quench with Ice Separation Separation Quench with Ice->Separation Washing Washing Separation->Washing Drying Drying Washing->Drying Purification Purification Drying->Purification

Caption: Workflow for the nitration of this compound.

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the described synthetic applications of this compound. Please note that yields can vary significantly based on the specific reaction conditions and scale.

TransformationReagents and CatalystTemperature (°C)Reaction Time (h)Typical Yield (%)
Hydrolysis NaOH, EthanolReflux (~78 °C)2> 90
Transesterification Methanol, Sodium MethoxideReflux (~65 °C)3-470-85
Nitration Conc. HNO₃, Conc. H₂SO₄0-10160-75

Conclusion

While this compound is predominantly used as a plasticizer, its chemical structure allows for its application as a starting material in several fundamental organic reactions. The hydrolysis to phthalic acid provides a route to a valuable chemical intermediate. Transesterification offers a method to synthesize other phthalate esters, and electrophilic aromatic substitution allows for the functionalization of the aromatic ring. The protocols and data presented herein provide a foundation for researchers to explore the synthetic potential of this widely available industrial chemical.

References

Determination of Dioctyl Phthalate in Food Contact Materials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioctyl phthalate (B1215562) (DOP), also known as di(2-ethylhexyl) phthalate (DEHP), is a widely used plasticizer that imparts flexibility and durability to polymers, particularly polyvinyl chloride (PVC).[1] Its presence in food contact materials (FCMs) such as packaging films, containers, and tubing is a significant concern due to its potential to migrate into foodstuffs.[2] Phthalates are not chemically bound to the polymer matrix and can leach out, leading to human exposure.[3] Concerns over the potential adverse health effects of DOP, including endocrine disruption, have led to regulatory bodies in the European Union and the United States establishing limits on its use and migration levels in FCMs.[4][5][6] This document provides detailed application notes and protocols for the determination of DOP in food contact materials, intended for researchers and analytical scientists.

Regulatory Landscape

Regulatory agencies have set specific migration limits (SMLs) for certain phthalates to minimize consumer exposure. In the European Union, Regulation (EU) No 10/2011 on plastic materials and articles intended to come into contact with food outlines these limits.[7][8] For instance, the SML for DEHP is 1.5 mg/kg of food.[5] The U.S. Consumer Product Safety Improvement Act (CPSIA) also restricts the content of certain phthalates in children's toys and childcare articles to 0.1% (w/w).[9] It is crucial for manufacturers and researchers to adhere to these regulations to ensure food safety.

Experimental Protocols

The accurate determination of DOP in food contact materials involves two critical stages: sample preparation to extract the analyte from the polymer matrix and subsequent analysis using sensitive chromatographic techniques.

Sample Preparation: Solvent Extraction

This protocol describes a common method for extracting DOP from plastic materials.

Materials:

  • Food contact material sample

  • Hexane (B92381) or Toluene (B28343) (High-purity, analytical grade)

  • Methanol (B129727) (Analytical grade)

  • Tetrahydrofuran (THF) (Analytical grade)

  • Volumetric flasks

  • Analytical balance

  • Ultrasonic bath

  • Syringe filters (0.45 µm PTFE)

  • Glass vials

Procedure:

  • Cut the food contact material into small pieces (approximately 1x1 cm).

  • Accurately weigh about 0.05 g to 0.2 g of the chopped sample into a glass vial.[10][11]

  • Add a known volume of a suitable solvent. Common choices include THF to dissolve the polymer, followed by precipitation of the polymer with methanol, or direct extraction with hexane or toluene.[10][11] For instance, dissolve 0.05 g of the sample in 5 mL of THF.[10]

  • If using THF, after dissolution, add 10 mL of methanol to precipitate the polymer and cool for one hour.[10]

  • Alternatively, for direct extraction, add a known volume of hexane or toluene and sonicate the sample in an ultrasonic bath for a specified period (e.g., 30 minutes) to enhance extraction efficiency.

  • Centrifuge the mixture to separate the polymer debris.

  • Filter the supernatant through a 0.45 µm PTFE syringe filter into a clean glass vial for analysis.[11]

  • Prepare a method blank by following the same procedure without the sample to check for background contamination.

SamplePrep_Workflow cluster_0 Sample Preparation Start Start: Obtain FCM Sample Cut Cut sample into small pieces Start->Cut Weigh Weigh sample (0.05-0.2 g) Cut->Weigh AddSolvent Add extraction solvent (e.g., THF, Hexane) Weigh->AddSolvent Extract Ultrasonic Extraction / Dissolution AddSolvent->Extract Precipitate Precipitate polymer (if using THF) Extract->Precipitate Optional Separate Centrifuge/Filter to separate polymer Extract->Separate Precipitate->Separate Collect Collect supernatant Separate->Collect Analyze Ready for Analysis Collect->Analyze

Sample Preparation Workflow
Analytical Determination

Both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are widely used for the quantification of DOP.

GC-MS is a highly sensitive and specific method for the determination of phthalates.

Instrumentation:

  • Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

  • Capillary column (e.g., HP-5 or DB-1, 30 m x 0.32 mm x 0.25 µm)[11]

GC-MS Conditions:

  • Carrier Gas: Helium or Nitrogen (≥99.999% purity)[11]

  • Flow Rate: 1.0 mL/min[11]

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Initial temperature of 40°C (hold for 3 min), then ramp to 310°C at 20°C/min (hold for 9 min).[12]

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Impact (EI)

  • Scan Mode: Full scan or Selected Ion Monitoring (SIM) for higher sensitivity. The characteristic ion for DOP is often m/z 149.[1]

Procedure:

  • Inject 1 µL of the prepared sample extract into the GC-MS system.

  • Acquire the chromatogram and mass spectrum.

  • Identify the DOP peak based on its retention time and mass spectrum by comparing with a standard.

  • Quantify the concentration of DOP using a calibration curve prepared from standard solutions of known concentrations.

HPLC with UV detection is another robust method for phthalate analysis.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV-Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm)[13]

HPLC Conditions:

  • Mobile Phase: Gradient elution with methanol and water is common.[13] An isocratic method with methanol/water (75:25 v/v) can also be used.[3]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C[3]

  • Detection Wavelength: 230 nm[3][13]

  • Injection Volume: 20 µL

Procedure:

  • Inject 20 µL of the prepared sample extract into the HPLC system.

  • Record the chromatogram.

  • Identify the DOP peak by comparing its retention time with that of a standard.

  • Quantify the concentration of DOP using an external standard calibration curve.

Analytical_Workflow cluster_1 Analytical Workflow cluster_gcms GC-MS Analysis cluster_hplc HPLC Analysis PreparedSample Prepared Sample Extract GCMS_Inject Inject into GC-MS PreparedSample->GCMS_Inject HPLC_Inject Inject into HPLC PreparedSample->HPLC_Inject GCMS_Separate Chromatographic Separation GCMS_Inject->GCMS_Separate GCMS_Detect Mass Spectrometric Detection GCMS_Separate->GCMS_Detect GCMS_Data Data Analysis (Retention Time & Mass Spectrum) GCMS_Detect->GCMS_Data Quantify Quantification using Calibration Curve GCMS_Data->Quantify HPLC_Separate Chromatographic Separation HPLC_Inject->HPLC_Separate HPLC_Detect UV Detection (230 nm) HPLC_Separate->HPLC_Detect HPLC_Data Data Analysis (Retention Time) HPLC_Detect->HPLC_Data HPLC_Data->Quantify Report Report Results Quantify->Report

Analytical Workflow

Data Presentation

Quantitative data from the analysis should be summarized for clarity and comparison. The following tables provide examples of method performance parameters and reported concentrations of DOP in food contact materials from various studies.

Table 1: Method Performance Parameters for DOP Analysis
Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Relative Standard Deviation (RSD) (%)Reference
HPLC-UV7.3 ng-94.7 - 101.10.023 - 0.68[13]
HPLC-UV-0.040 ng/mL93.2 - 98.5-[14]
HS-SPME/GC-MS0.03 - 0.08 µg/L0.10 - 0.24 µg/L90.2 - 111< 13[15]
GC-MS3.46 - 10.10 µg/mL-76 - 1000.6 - 19[12][16]
GC/MS19.6 ng65.5 ng-< 20[17]
Table 2: Reported Concentrations of DOP in Food Contact Materials
Food Contact MaterialConcentration RangeFrequency of Occurrence (%)Analytical MethodReference
Plastic food packaging1.03 - 2.83 µg/L64HS-SPME/GC-MS[15]
Vinyl products (Electrical tape)Detected-Pyrolysis GC-MS[18]
PVC for olive oil contactMigrated levels measured over 12 days-GC-MS[1]

Conclusion

The determination of dioctyl phthalate in food contact materials is essential for ensuring consumer safety and regulatory compliance. The protocols outlined in this document, utilizing solvent extraction followed by GC-MS or HPLC analysis, provide robust and reliable methods for the quantification of DOP. Proper validation of the analytical method, including the determination of LOD, LOQ, recovery, and precision, is critical for obtaining accurate and defensible results. The choice between GC-MS and HPLC will depend on the specific requirements of the analysis, including sensitivity needs and laboratory instrumentation availability. Researchers and scientists are encouraged to adapt and validate these methods for their specific sample matrices and analytical objectives.

References

Troubleshooting & Optimization

Dioctyl Phthalate (DOP) Synthesis: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for optimizing the yield and purity of dioctyl phthalate (B1215562) (DOP) synthesis.

Section 1: Troubleshooting Guide

This section addresses common issues encountered during the esterification of phthalic anhydride (B1165640) with 2-ethylhexanol to produce DOP.

Issue Potential Cause Recommended Solution
Low Product Yield Inefficient Water Removal: The esterification reaction is reversible, and the presence of water, a byproduct, can shift the equilibrium back towards the reactants.[1][2][3]Ensure the Dean-Stark trap or equivalent apparatus is functioning correctly to continuously remove water from the reaction mixture. An excess of the alcohol reactant can also serve as a water-carrying agent.[4]
Catalyst Deactivation/Insufficient Amount: The catalyst may lose activity over time due to poisoning, coking, or thermal degradation.[5][6][7] An insufficient amount of catalyst will result in a slow reaction rate.[3]Use a fresh, active catalyst. Consider solid acid catalysts like sulfated zirconia or metal tungstates which are often more robust and reusable.[3][8] Optimize catalyst loading; studies have shown that increasing the catalyst amount can increase yield up to an optimal point.[3][9]
Suboptimal Reaction Temperature: The reaction rate is highly dependent on temperature. Temperatures that are too low lead to slow conversion, while excessively high temperatures can cause side reactions and product discoloration.Maintain the reaction temperature within the optimal range for the specific catalyst used. For acid catalysts, this is typically 140-165°C, and for amphoteric catalysts, it can be 200-250°C.[1][2]
Incorrect Molar Ratio of Reactants: An improper ratio of phthalic anhydride to 2-ethylhexanol can lead to incomplete conversion.Use a molar excess of 2-ethylhexanol to shift the reaction equilibrium towards the product side. Ratios up to 9:1 (alcohol:anhydride) have been shown to maximize yield.[9]
Poor Product Purity (Discoloration) High Reaction Temperature or Prolonged Reaction Time: Product color is a function of both reaction time and temperature. Higher temperatures and longer times can lead to the formation of colored byproducts.[3]Optimize reaction conditions to minimize time and temperature without sacrificing yield. Titanate catalysts may allow for higher temperatures with less color formation compared to sulfuric acid.
Impurities in Raw Materials: The quality of the initial reactants, phthalic anhydride and 2-ethylhexanol, directly impacts the final product's purity.[10]Use high-purity raw materials. Ensure reactants are free from contaminants that could cause color or other impurities.
Oxidation: Contact with air at high temperatures can lead to oxidation and the formation of colored impurities.Purge the reactor with an inert gas like nitrogen before and during the reaction to prevent oxidation.
Presence of Phthalide Impurity Side Reactions: Phthalide can form as a byproduct during the synthesis process and is known to increase the UV absorbance of the final product.[11]Post-synthesis purification is required. Treat the crude DOP with activated carbon or silica-containing materials (silica gel, diatomaceous earth) to effectively remove phthalide.[11][12]
Difficulty in Catalyst Separation Homogeneous Catalyst: Liquid acid catalysts like sulfuric acid or p-toluenesulfonic acid can be difficult to remove completely from the viscous product, leading to corrosion and purification challenges.[3]Utilize a heterogeneous (solid) acid catalyst. These can be easily removed by filtration after the reaction, simplifying the workup process.[3] After reaction, neutralize the crude product with a dilute alkaline solution (e.g., sodium hydroxide (B78521) or sodium carbonate) followed by water washing.[4][10]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing Dioctyl Phthalate (DOP)? A1: DOP is commercially produced via the esterification of phthalic anhydride with 2-ethylhexanol.[13] The reaction occurs in two main steps: a rapid formation of a monoester, followed by a slower, reversible conversion of the monoester to the diester (DOP).[1][2][3]

Q2: How can I drive the reversible esterification reaction to completion? A2: To maximize the yield of DOP, the reaction equilibrium must be shifted toward the products. This is primarily achieved by continuously removing the water byproduct using azeotropic distillation (e.g., with a Dean-Stark apparatus).[1][2][3] Using an excess of the alcohol reactant (2-ethylhexanol) also helps push the reaction forward.[4]

Q3: What are the most common catalysts, and what are their pros and cons? A3:

  • Homogeneous Acid Catalysts (e.g., Sulfuric Acid, p-Toluenesulfonic Acid): These are effective and widely used. However, they can cause corrosion, are difficult to separate from the product, and can lead to colored byproducts at higher temperatures.[3]

  • Amphoteric/Titanate Catalysts (e.g., Tetra-n-butyl titanate): These allow for higher reaction temperatures without significant color formation, leading to faster reaction times. They are often easier to handle and result in a higher quality product.

  • Heterogeneous Solid Acid Catalysts (e.g., Sulfated Zirconia, Zeolites, Metal Tungstates): These are environmentally friendly as they are easily separated by filtration and can be reused.[3][8] They minimize corrosion and waste disposal issues.[3]

Q4: My final DOP product is yellow. How can I fix this? A4: A yellow tint is typically caused by thermal degradation or oxidation from excessive heat or reaction time. To prevent this, lower the reaction temperature or shorten the reaction time. Using an inert atmosphere (nitrogen blanket) is also crucial. For a finished product that is already colored, purification via treatment with activated carbon can remove colored impurities.[4]

Q5: How do I remove unreacted starting materials and the catalyst from my final product? A5: The purification process involves several steps. First, if a homogeneous acid catalyst was used, neutralize the crude product with a dilute alkali wash (e.g., sodium carbonate solution).[10] Next, distill off the excess 2-ethylhexanol, often under vacuum.[1][4] Finally, filter the product, sometimes with the aid of adsorbents like activated carbon or diatomaceous earth, to remove residual catalyst and other solid impurities.[4][11]

Section 3: Data Presentation

Table 1: Effect of Reaction Parameters on DOP Yield This table summarizes findings from an optimization study using a sulfated titanium dioxide nanocatalyst at 170°C.

ParameterRange StudiedOptimal ValueEffect on Yield
Reaction Time (min)30 - 7083Positive (longer time increases yield)
Catalyst Amount (%wt)4 - 89Positive (interacts with time)
Alcohol:Anhydride Molar Ratio4:1 - 8:19:1Positive (higher ratio increases yield)
Maximum Achieved Yield 93.7%
Data adapted from a study on the optimization of DOP synthesis.[9]

Section 4: Experimental Protocols & Visualizations

Standard Laboratory Protocol for DOP Synthesis

This protocol describes a typical batch synthesis process under atmospheric pressure.

Materials:

  • Phthalic Anhydride (PA)

  • 2-Ethylhexanol (2-EH)

  • Catalyst (e.g., Tetra-n-butyl titanate or p-Toluenesulfonic acid)

  • Sodium Carbonate solution (for neutralization)

  • Activated Carbon (for decolorization)

  • Nitrogen gas supply

Apparatus:

  • A round-bottom flask equipped with a magnetic stirrer, heating mantle, thermometer, reflux condenser, and a Dean-Stark trap.

Procedure:

  • Reactor Setup: Assemble the reaction apparatus in a fume hood. Ensure all glassware is dry.

  • Charging Reactants: Charge the flask with phthalic anhydride and 2-ethylhexanol (a molar ratio of 1:2 or higher is common).

  • Inert Atmosphere: Purge the system with nitrogen gas for 10-15 minutes to remove air and maintain a nitrogen blanket throughout the reaction.

  • Heating & Catalyst Addition: Begin stirring and heat the mixture. When the temperature reaches approximately 150°C, add the catalyst.

  • Esterification Reaction: Increase the temperature to the target range (e.g., 180-220°C). Water will begin to collect in the Dean-Stark trap as it forms an azeotrope with the excess 2-ethylhexanol. Continuously remove this water to drive the reaction to completion.

  • Monitoring Progress: Monitor the reaction's progress by measuring the amount of water collected or by periodically taking samples to determine the acid value. The reaction is considered complete when the acid value drops to a low level (e.g., < 0.5 mg KOH/g).

  • Purification - Alcohol Removal: Once the reaction is complete, cool the mixture slightly. Remove the excess 2-ethylhexanol by vacuum distillation.

  • Purification - Neutralization & Washing: Cool the crude ester to below 100°C. Add a dilute sodium carbonate solution and stir to neutralize the remaining acidity. Wash with water to remove the salt.[10]

  • Purification - Decolorization: Add a small amount of activated carbon (e.g., 2-5% by weight) to the washed ester. Stir for about an hour at around 80-100°C to decolorize the product.[4]

  • Final Filtration: Filter the hot mixture through a filter press or similar setup to remove the activated carbon and any other solid impurities, yielding the final purified DOP product.[4]

Visualizations

DOP_Synthesis_Pathway cluster_reactants Reactants PA Phthalic Anhydride ME Monoester Intermediate PA->ME + 1x Alcohol (Fast Reaction) EH 2-Ethylhexanol (Alcohol) EH->ME DOP This compound (Diester) ME->DOP + 1x Alcohol (Slow, Reversible) H2O Water DOP->H2O

Caption: Chemical pathway for the two-step synthesis of DOP.

Troubleshooting_Workflow start Problem: Low DOP Yield check_water Is water being efficiently removed? start->check_water check_catalyst Is catalyst active and loading correct? check_water->check_catalyst Yes sol_water Action: Check Dean-Stark and ensure no leaks. check_water->sol_water No check_temp Is reaction temp optimal? check_catalyst->check_temp Yes sol_catalyst Action: Use fresh catalyst or increase loading. check_catalyst->sol_catalyst No check_ratio Is alcohol:anhydride ratio sufficient? check_temp->check_ratio Yes sol_temp Action: Adjust temp to 160-220°C range. check_temp->sol_temp No sol_ratio Action: Increase molar excess of alcohol. check_ratio->sol_ratio No

Caption: Troubleshooting workflow for diagnosing low DOP yield.

Purity_Factors cluster_process Process Conditions cluster_materials Materials cluster_purification Post-Processing center DOP Purity temp Reaction Temperature center->temp affects color time Reaction Time center->time affects color atmosphere Reaction Atmosphere (Air vs. Inert) center->atmosphere affects oxidation raw_mats Raw Material Quality center->raw_mats introduces impurities catalyst Catalyst Type center->catalyst affects byproducts neutralization Neutralization Step center->neutralization removes acid washing Washing Efficiency center->washing removes salts adsorbents Use of Adsorbents (Activated Carbon) center->adsorbents removes color/impurities

Caption: Key factors influencing the final purity of DOP.

References

Technical Support Center: Overcoming Dioctyl Phthalate (DOP) Leaching from PVC Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to dioctyl phthalate (B1215562) (DOP) leaching from Polyvinyl Chloride (PVC) products in a laboratory setting.

Troubleshooting Guides

This section addresses common issues encountered during experiments involving PVC products, offering step-by-step guidance to mitigate the impact of DOP leaching.

Issue 1: Suspected Contamination of Experimental Solutions from PVC Tubing or Containers

  • Question: My analytical results show unexpected peaks, or I'm observing inconsistent cellular responses. Could this be due to leaching from my PVC equipment?

  • Answer: Yes, dioctyl phthalate (DOP), a common plasticizer in flexible PVC, can leach into solutions, especially those that are lipophilic, stored for extended periods, or subjected to elevated temperatures.[1][2] This can interfere with analytical measurements and impact biological experiments.[3][4]

    Troubleshooting Steps:

    • Confirm the Source: To verify if the PVC is the source of contamination, run a blank solvent (the same one used in your experiment) through the PVC tubing or in the container under the same experimental conditions. Analyze the blank for the presence of DOP using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[5][6][7]

    • Quantify Leaching: If DOP is detected, quantify the amount of leaching to assess the extent of the issue. A standardized extraction method can be employed for this purpose.

    • Mitigation Strategies:

      • Replace PVC: The most effective solution is to replace the PVC equipment with materials known for low leachability, such as polytetrafluoroethylene (PTFE), high-density polyethylene (B3416737) (HDPE), polypropylene (B1209903), or glass, especially for critical applications.

      • Use Alternative Plasticizers: If flexible PVC is necessary, source products plasticized with alternatives to DOP that exhibit lower migration tendencies, such as diisononyl phthalate (DINP), trioctyl trimellitate (TOTM), or citrate-based plasticizers.[1][8][9]

      • Pre-leach the PVC: Before use, flush the PVC tubing or rinse the container with a solvent that is a good solvent for DOP but will not degrade the PVC (e.g., ethanol (B145695) or isopropanol), followed by a thorough rinse with your experimental solvent or solution. This can help remove surface-level plasticizers.

Issue 2: Loss of Flexibility and Brittleness of PVC Components Over Time

  • Question: The PVC tubing in my experimental setup has become rigid and cracked. What causes this, and how can I prevent it?

  • Answer: The flexibility of PVC is due to the presence of plasticizers like DOP that are physically mixed within the polymer matrix.[1] Over time, and accelerated by factors like heat, exposure to certain solvents, and mechanical stress, these plasticizers can leach out, causing the PVC to lose its flexibility and become brittle.[1]

    Troubleshooting Steps:

    • Assess Environmental Factors: Evaluate the operating conditions. High temperatures, prolonged contact with organic solvents, and continuous flexing can accelerate DOP leaching.[1][2]

    • Select Appropriate Materials: For applications involving aggressive solvents or elevated temperatures, consider using alternative polymers that do not require plasticizers for flexibility.

    • Consider Surface-Modified PVC: For applications where PVC is preferred, look for products with surface modifications that create a barrier to prevent plasticizer migration.[10][11] These can include plasma treatments or specialized coatings.[10][11][12]

    • Implement a Replacement Schedule: If using standard PVC is unavoidable, establish a regular replacement schedule for the components to prevent failure during critical experiments.

Frequently Asked Questions (FAQs)

1. What is this compound (DOP) and why is it a concern in laboratory settings?

This compound (DOP), also known as di(2-ethylhexyl) phthalate (DEHP), is a common plasticizer added to PVC to impart flexibility.[1][13] It is not chemically bound to the PVC polymer and can leach into contact substances.[1][13] In laboratory and drug development settings, this is a significant concern as the leached DOP can:

  • Contaminate sensitive experiments and analytical samples.[14]

  • Act as an endocrine disruptor, potentially affecting the results of cellular assays and toxicological studies.[1][3]

  • Interfere with analytical techniques like chromatography by introducing extraneous peaks.

2. How can I determine if my PVC product contains DOP?

The most reliable way is to check the manufacturer's specifications. If this information is unavailable, you can perform an analytical test. A common method is to extract a small piece of the material with a suitable solvent (e.g., hexane (B92381) or a mixture of isopropanol (B130326) and cyclohexane) and analyze the extract using GC-MS or FTIR.[7][15]

3. What are the primary factors that influence the rate of DOP leaching?

Several factors can accelerate the leaching of DOP from PVC:

  • Temperature: Higher temperatures increase the mobility of DOP molecules, leading to a higher leaching rate.[1][2]

  • Contact Fluid: Lipophilic (fat-soluble) substances and certain organic solvents will extract DOP more readily than aqueous, polar solutions.[1]

  • Contact Time: The longer the duration of contact, the greater the amount of DOP that can leach.[2]

  • Mechanical Stress: Bending, stretching, and agitation can create pathways for DOP to migrate out of the PVC matrix.[1]

4. What are the alternatives to DOP-plasticized PVC?

There are several alternatives to consider, depending on the application:

  • Alternative Polymers: Materials like PTFE, FEP, PFA, silicone, and glass are excellent for applications requiring high chemical resistance and low leachables. For less demanding applications, HDPE and polypropylene are good choices.[16]

  • PVC with Alternative Plasticizers: Manufacturers offer PVC plasticized with compounds that have a lower tendency to migrate, such as:

    • Di(isononyl) phthalate (DINP) and Di(isodecyl) phthalate (DIDP)[17]

    • Trioctyl trimellitate (TOTM)[9]

    • Di(isononyl)cyclohexane-1,2-dicarboxylate (DINCH)[16]

    • Citrate-based plasticizers (e.g., acetyl tributyl citrate (B86180) - ATBC)

5. Are there methods to reduce DOP leaching from existing PVC equipment?

While replacing the equipment is the most reliable solution, some methods can reduce leaching:

  • Surface Coatings: Applying a barrier coating can effectively reduce plasticizer migration.[12][13][18] A notable example is a protein-based coating (PTL/SA) that has been shown to reduce plasticizer leaching by approximately 92%.[13]

  • Surface Modification: Techniques like plasma treatment can create a cross-linked surface layer on the PVC, which hinders the migration of DOP.[11][19]

Data Presentation

Table 1: Comparison of Leaching from Different Plasticizers in PVC

PlasticizerMolecular WeightLeaching PotentialKey Characteristics
Di(2-ethylhexyl) phthalate (DEHP/DOP) LowHighStandard, flexible, but with health concerns.[20]
Diisononyl phthalate (DINP) HighLower than DEHPGood compatibility with PVC, can reduce melt viscosity.[17][20]
Di(2-Propyl Heptyl) Phthalate HighLower than DEHPSimilar efficiency to DIDP.[9]
Trioctyltrimellitate (TOTM) HighLowGood for higher temperature applications.[2]
Butyryl trihexyl citrate (BTHC) HighVery LowLow toxicity, metabolizes into harmless compounds.[9]
Di(isononyl)cyclohexane-1,2-dicarboxylate (DINCH) HighVery LowExcellent toxicological profile, approved for sensitive applications.[9][16]

Table 2: Effectiveness of Surface Modification Techniques on Reducing DOP Leaching

Mitigation MethodPrincipleReported Reduction in LeachingReference
Protein (PTL/SA) Coating Forms a dense biopolymer nanoparticle barrier on the surface.~92%[13]
Organic-Inorganic Hybrid Coatings Creates a surface barrier with preferential segregation of silica.Can reduce leaching by about one order of magnitude.[18]
Plasma Treatment Cross-links the surface layer of the PVC.Effectively prevents or reduces leaching, especially at lower DOP concentrations.[11][19]
Surface Fluorination Alters the interfacial chemistry to restrict plasticizer transport.An effective method to control migration at the interface.[10]

Experimental Protocols

Protocol 1: Quantification of DOP Leaching using Accelerated Solvent Extraction (ASE)

This protocol is based on U.S. EPA Method 3545 and provides a method for extracting DOP from PVC material for subsequent analysis.[21]

1. Sample Preparation: a. Obtain a representative sample of the PVC material. b. Grind the polymer sample to a size of 10 mesh or finer. Using a liquid-nitrogen-cooled grinder is recommended to prevent melting.[21] c. Accurately weigh approximately 0.5–1.0 g of the ground PVC sample into a cellulose (B213188) extraction thimble.[21]

2. Accelerated Solvent Extraction: a. Place the thimble into an appropriate-sized extraction cell of an Accelerated Solvent Extractor system. b. Use petroleum ether or another suitable non-polar solvent as the extraction solvent.[21] c. Set the extraction parameters (e.g., temperature, pressure, time) according to the instrument manufacturer's guidelines for plasticizer extraction. A typical starting point could be a temperature above the solvent's boiling point. d. Collect the extract in a pre-weighed collection vial.

3. Post-Extraction and Analysis: a. Evaporate the solvent from the collection vial under a stream of nitrogen. b. Reweigh the vial to determine the total mass of the extracted material. c. Reconstitute the dried extract in a known volume of a suitable solvent (e.g., methylene (B1212753) chloride).[21] d. Analyze the reconstituted extract using Gas Chromatography with a Flame Ionization Detector (GC-FID) or GC-MS to identify and quantify DOP.

Protocol 2: Surface Coating of PVC with a Protein-Based Barrier

This protocol describes a general method for applying a barrier coating to reduce plasticizer leaching, based on the principles of the PTL/SA coating.[13]

1. Preparation of Coating Solution: a. Prepare a solution of phase-transitioned lysozyme (B549824) (PTL). b. Incorporate sodium alginate (SA) into the PTL solution to create the PTL/SA coating solution.

2. Application of the Coating: a. Thoroughly clean the surface of the PVC product to remove any contaminants. b. Dip the PVC product into the PTL/SA solution for a sufficient time to allow for the formation of a uniform layer. c. Withdraw the product and allow it to dry under controlled conditions. The resulting coating should be in the nanometer range (~210 nm).[13]

3. Verification of Coating Effectiveness: a. Expose both coated and uncoated PVC samples to a simulant solution (e.g., ethanol/water mixture) under controlled conditions (e.g., for a specified time and temperature).[3] b. Measure the concentration of DOP in the simulant solution for both samples using UV-Vis spectroscopy (at 275 nm) or chromatography (HPLC, GC-MS).[13] c. Compare the results to determine the barrier efficiency of the coating.

Visualizations

Figure 1: DOP Leaching and Mitigation Pathways cluster_0 PVC Product cluster_1 External Environment cluster_2 Mitigation Strategies PVC_Matrix PVC Polymer Matrix DOP DOP Plasticizer (Unbound) Contact_Fluid Contact Fluid (e.g., Solvent, Media) DOP->Contact_Fluid Leaching Alternative_Plasticizer Replace DOP with Low-Leaching Alternative Alternative_Plasticizer->DOP Prevents Leaching Source Surface_Modification Surface Modification (e.g., Plasma Treatment) Surface_Modification->PVC_Matrix Creates Cross-linked Surface Barrier_Coating Apply Barrier Coating Barrier_Coating->PVC_Matrix Forms Physical Barrier

Caption: DOP Leaching and Mitigation Pathways

Figure 2: Experimental Workflow for Quantifying DOP Leaching Start Start Sample_Prep 1. Sample Preparation (Grind PVC) Start->Sample_Prep Extraction 2. Solvent Extraction (e.g., ASE, Soxhlet) Sample_Prep->Extraction Evaporation 3. Solvent Evaporation Extraction->Evaporation Reconstitution 4. Reconstitute Extract Evaporation->Reconstitution Analysis 5. Analytical Quantification (GC-MS, HPLC) Reconstitution->Analysis End End Analysis->End

Caption: Workflow for Quantifying DOP Leaching

References

Technical Support Center: Enhancing the Thermal Stability of Dioctyl Phthalate (DOP) Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with dioctyl phthalate (B1215562) (DOP) formulations, particularly concerning thermal stability.

Troubleshooting Guide

Unexpected formulation behavior can often be traced back to issues with thermal stability. The following table outlines common problems, their potential causes, and suggested solutions to guide your experimental troubleshooting.

Problem Potential Causes Recommended Solutions
Discoloration (Yellowing/Browning) During Processing - Thermal degradation of the polymer (e.g., PVC) due to insufficient stabilization. - Degradation of DOP at high processing temperatures. - Presence of impurities that catalyze degradation.- Incorporate or increase the concentration of heat stabilizers. - Optimize processing temperature to the lower end of the effective range. - Ensure high purity of all formulation components.
Increased Brittleness or Stiffness After Thermal Aging - Loss of plasticizer due to evaporation at elevated temperatures (DOP has low volatility, but some loss can occur over time at high temperatures). - Degradation of the polymer matrix, leading to cross-linking.- Consider using a less volatile plasticizer if operating at very high temperatures for extended periods. - Add or improve the heat stabilizer package to protect the polymer.
Plasticizer Migration or "Sweat-out" - Poor compatibility between DOP and the polymer at certain concentrations or temperatures. - Exceeding the saturation limit of the plasticizer in the polymer.- Optimize the DOP concentration. - Consider using a secondary plasticizer to improve compatibility. - Ensure thorough mixing and proper processing conditions.
Inconsistent Material Properties Batch-to-Batch - Variation in the quality or moisture content of raw materials. - Inconsistent mixing times or temperatures. - Fluctuation in processing parameters (e.g., extruder temperature profile).- Source high-purity, low-moisture raw materials from a reliable supplier. - Standardize mixing and processing protocols. - Calibrate and monitor all processing equipment.

Frequently Asked Questions (FAQs)

1. What is the primary cause of thermal instability in DOP formulations?

While dioctyl phthalate itself has good thermal stability, formulations, especially with polymers like PVC, can exhibit instability. The primary cause is often the thermal degradation of the polymer at processing temperatures. This degradation can be catalyzed by the release of acidic byproducts, which can then also affect the plasticizer.

2. How can I improve the thermal stability of my DOP formulation?

The most effective method is the addition of heat stabilizers. These additives work by neutralizing acidic degradation products, scavenging free radicals, and replacing unstable atoms in the polymer chain. Common heat stabilizers include:

  • Mixed Metal Stabilizers (e.g., Calcium-Zinc based): These are a popular choice due to their good performance and lower toxicity profile compared to lead-based stabilizers.

  • Organotin Stabilizers: These offer excellent heat stability and are often used in applications requiring high clarity.

  • Lead-Based Stabilizers: While effective and low-cost, their use is declining due to health and environmental concerns.

3. What is a typical starting concentration for a heat stabilizer in a PVC-DOP formulation?

A typical starting concentration for a heat stabilizer package in a flexible PVC formulation can range from 1.5 to 3.0 parts per hundred of resin (phr). However, the optimal concentration will depend on the specific processing conditions, the type of stabilizer used, and the desired performance of the final product.

4. Can the type of DOP affect thermal stability?

Yes, the purity of the DOP can play a role. Impurities can act as catalysts for degradation, so using a high-purity grade of this compound is recommended for applications where thermal stability is critical.

5. How does processing temperature affect the stability of the formulation?

Higher processing temperatures can accelerate degradation. It is crucial to find the optimal processing window that allows for good material flow and fusion without causing significant thermal damage. Monitoring the melt temperature and minimizing residence time at high temperatures can help improve stability.

Experimental Protocols

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of a DOP formulation.

Methodology:

  • Sample Preparation: Prepare a small, representative sample of the formulation (typically 5-10 mg).

  • Instrument Setup:

    • Place the sample in a tared TGA pan (typically alumina (B75360) or platinum).

    • Load the pan into the TGA instrument.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., 30°C).

    • Heat the sample at a constant rate (e.g., 10°C/min) to a final temperature (e.g., 600°C).

  • Data Analysis:

    • Record the sample weight as a function of temperature.

    • The resulting TGA curve will show the onset temperature of decomposition and the percentage of weight loss at different temperatures.

    • The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum degradation rates.

Oven Aging Test

Objective: To evaluate the long-term thermal stability of a DOP formulation under static heat conditions.

Methodology:

  • Sample Preparation: Prepare standardized test specimens of the formulation (e.g., tensile bars or plaques of a specific thickness).

  • Initial Property Measurement: Measure the initial physical properties of the specimens (e.g., color, hardness, tensile strength, elongation at break).

  • Aging:

    • Place the specimens in a calibrated, circulating air oven at a specified temperature (e.g., 100°C or 120°C).

    • Age the specimens for a predetermined duration (e.g., 24, 48, 72 hours, or longer).

  • Post-Aging Evaluation:

    • Remove the specimens from the oven and allow them to cool to room temperature.

    • Re-measure the physical properties.

  • Data Analysis:

    • Compare the pre- and post-aging properties to determine the extent of degradation. A significant change in properties indicates poor thermal stability.

Visualizations

Thermal_Stability_Troubleshooting_Workflow Start Problem Identified (e.g., Discoloration, Brittleness) Check_Formulation Review Formulation: - Stabilizer Type & Level - DOP Concentration - Raw Material Purity Start->Check_Formulation Check_Processing Review Processing Conditions: - Temperature Profile - Mixing Time/Speed - Residence Time Start->Check_Processing Analyze_Material Perform Material Analysis: - TGA - Oven Aging Test Check_Formulation->Analyze_Material Check_Processing->Analyze_Material Adjust_Formulation Adjust Formulation: - Increase Stabilizer - Change Stabilizer Type - Optimize DOP Level Analyze_Material->Adjust_Formulation Formulation Issue Identified Adjust_Processing Adjust Processing: - Lower Temperature - Optimize Mixing - Reduce Residence Time Analyze_Material->Adjust_Processing Processing Issue Identified Re_evaluate Re-evaluate Performance Adjust_Formulation->Re_evaluate Adjust_Processing->Re_evaluate Re_evaluate->Start Unsuccessful Solution Problem Resolved Re_evaluate->Solution Successful

Caption: Troubleshooting workflow for thermal stability issues.

DOP_Thermal_Degradation_Pathway DOP_Formulation DOP Formulation (e.g., with PVC) Polymer_Degradation Polymer Degradation (e.g., Dehydrochlorination of PVC) DOP_Formulation->Polymer_Degradation Heat Heat_Input High Temperature (Processing/Aging) Heat_Input->Polymer_Degradation Acid_Byproduct Acidic Byproducts (e.g., HCl) Polymer_Degradation->Acid_Byproduct DOP_Degradation DOP Degradation Acid_Byproduct->DOP_Degradation Catalyzes Neutralization Neutralization Acid_Byproduct->Neutralization Degradation_Products Degradation Products: - Phthalic Anhydride - Alcohols - Other Volatiles DOP_Degradation->Degradation_Products Stabilizer Heat Stabilizer Stabilizer->Neutralization Neutralization->Polymer_Degradation Inhibits

Caption: Simplified DOP thermal degradation pathway in a polymer matrix.

Technical Support Center: Troubleshooting Dioctyl Phthalate (DOP/DEHP) Detection in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of dioctyl phthalate (B1215562) (DOP), also known as di(2-ethylhexyl) phthalate (DEHP). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the detection of DOP in complex matrices such as biological fluids, environmental samples, and food products.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Contamination Issues

Q1: I am observing significant DOP peaks in my blank runs. What are the potential sources of this background contamination?

A1: Phthalate contamination in blank samples is a widespread issue due to their ubiquitous presence in laboratory environments.[1][2] Potential sources include:

  • Solvents and Reagents: Even high-purity solvents can contain trace amounts of phthalates.[2]

  • Laboratory Consumables: Plasticizers can leach from plastic containers, pipette tips, vial caps, and tubing (especially PVC).[1][3] Glassware can also become contaminated through atmospheric deposition.[2]

  • Laboratory Air and Dust: Phthalates are present in laboratory air and can adsorb onto sample containers and other surfaces.[1][2]

  • GC/MS and LC/MS Systems: Components within the analytical instrument itself, such as septa, gas lines, and pump components, can be sources of phthalate contamination.[3][4] The heated ESI source in an LC-MS has also been identified as a potential source.[5]

Troubleshooting Steps:

  • Solvent and Reagent Check: Analyze a fresh bottle of high-purity, "phthalate-free" grade solvent directly. If the solvent is clean, consider filtering your working solvent through a cleaned, phthalate-free filtration system.[3]

  • Glassware Cleaning: Thoroughly clean all glassware. Consider baking glassware at a high temperature (e.g., 400°C) to remove organic contaminants.[1][2]

  • Minimize Plastic Use: Whenever possible, substitute plastic materials with glass or stainless steel. If plastics are unavoidable, opt for polypropylene (B1209903) (PP) or polyethylene (B3416737) (PE) and pre-rinse them with a clean solvent.[1]

  • Run Method Blanks: Always include a method blank in your analytical sequence to monitor for contamination introduced during the entire sample preparation process.[2]

  • System Check: If contamination persists, isolate the instrument by injecting a standard directly and then systematically check components (e.g., syringe, inlet, column) for contamination.

Matrix Effects and Recovery Issues

Q2: My DOP recovery is low and inconsistent when analyzing complex samples. What could be the cause?

A2: Low and variable recovery of DOP is often attributed to matrix effects, where co-eluting endogenous substances from the sample interfere with the ionization process in MS-based detection, leading to ion suppression or enhancement.[2][6][7] Inefficient extraction from the sample matrix is another common cause.

Troubleshooting Steps:

  • Improve Sample Cleanup: Employ a more rigorous sample cleanup method to remove interfering matrix components. Solid-Phase Extraction (SPE) and QuEChERS are highly effective for this purpose.[1][2][7]

  • Optimize Extraction Parameters: Ensure that extraction conditions such as solvent choice, pH, time, and temperature are optimized for your specific matrix.[1]

  • Use an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) for DOP (e.g., DEHP-d4) is the most effective way to compensate for matrix effects and analyte loss during sample preparation, as it behaves almost identically to the native analyte.[2][6]

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is representative of your samples. This helps to compensate for consistent matrix effects.[2]

  • Dilution: If the concentration of your analyte is high enough, diluting the sample extract can reduce the concentration of interfering matrix components.[2]

Q3: How do I choose the right sample preparation technique for my matrix?

A3: The choice of sample preparation method depends on the complexity of your matrix.

  • Liquid-Liquid Extraction (LLE): A traditional method effective for aqueous samples, but can be labor-intensive and prone to emulsion formation.[1]

  • Solid-Phase Extraction (SPE): A highly recommended technique for cleaning up complex samples like water, plasma, and urine. It provides excellent sample cleanup and analyte enrichment.[1][7]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Particularly effective for complex solid and semi-solid matrices like soil, food, and sludge.[1]

Chromatography and Detection Issues

Q4: I am experiencing poor peak shape (e.g., tailing, splitting) for DOP in my GC-MS analysis. What are the likely causes?

A4: Poor peak shape for higher molecular weight phthalates like DOP in GC-MS can be caused by several factors:

  • Injector Temperature: A low injector temperature may lead to incomplete volatilization. A higher temperature (e.g., up to 320°C) can improve peak shape.[8]

  • Active Sites: Active sites in the GC inlet liner or on the column can interact with the analyte, causing peak tailing. Using an ultra-inert liner and column can mitigate this.[8]

  • Column Contamination: Contaminants from the sample matrix can build up on the column, leading to poor peak shape. Baking out the column at a high temperature can help.[9]

  • Column Choice: The choice of GC column is critical for resolving DOP from other phthalates and matrix components. Rtx-440 and Rxi-XLB columns have shown good performance for phthalate analysis.[10][11]

Q5: My DOP peak is disappearing or has a drastically reduced intensity in my GC-MS runs. How can I troubleshoot this?

A5: The disappearance of a peak can be due to issues with the sample introduction, the GC system, or the MS detector.[3]

  • Check the Injection: Ensure the syringe is not clogged or defective and that the septum is not leaking.[3]

  • Verify Carrier Gas Flow: A lack of carrier gas or a major leak will prevent the sample from reaching the detector.[3]

  • Inspect the GC Inlet: Active sites in the liner or an incorrect inlet temperature can cause analyte degradation.[3]

  • Evaluate the GC Column: A contaminated, degraded, or broken column can lead to peak loss.[3]

  • Check the MS Detector: Ensure the detector is turned on, the filament is working, and the correct ions are being monitored in SIM mode.[3]

Data Presentation

Table 1: Comparison of Sample Cleanup Methods for Phthalate Analysis

Cleanup MethodTypical RecoveryRelative Standard Deviation (RSD)AdvantagesDisadvantagesApplicable Matrices
Protein Precipitation (PPT) 80-100%HighSimple, fast, inexpensiveHigh residual matrix components, significant matrix effects are common[7]Plasma, Serum
Liquid-Liquid Extraction (LLE) 70-95%ModerateGood for removing salts and highly polar interferences[7]Can be labor-intensive, may use large volumes of organic solvents[7]Aqueous samples, Urine
Solid-Phase Extraction (SPE) 85-110%LowExcellent sample cleanup and analyte enrichment[7]Can be more time-consuming and costly than PPT or LLE[7]Water, Plasma, Urine, Beverages
QuEChERS 85-115%LowQuick, easy, and effective with low solvent consumptionMay require optimization for different matricesSoil, Food, Sludge, Vegetables[1][12]

Experimental Protocols

Protocol 1: General Solid-Phase Extraction (SPE) for Aqueous Samples

This protocol provides a general guideline for the extraction of DOP from water samples using a C18 SPE cartridge.[1]

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5-10 mL of methanol (B129727) followed by 5-10 mL of deionized water. Do not allow the cartridge to go dry.[1]

  • Sample Loading: Load the water sample (e.g., 500 mL, pH adjusted if necessary) onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.[1]

  • Washing: Wash the cartridge with 5-10 mL of deionized water to remove any polar impurities.[1]

  • Drying: Dry the cartridge completely by drawing air or nitrogen through it for 10-20 minutes.[1]

  • Elution: Elute the DOP from the cartridge with a small volume (e.g., 2 x 3 mL) of a suitable organic solvent such as ethyl acetate (B1210297) or a mixture of hexane (B92381) and acetone.[1]

  • Concentration and Analysis: The eluate is then concentrated under a gentle stream of nitrogen and reconstituted in a suitable solvent for GC-MS or LC-MS/MS analysis.[1]

Protocol 2: General QuEChERS Extraction for Solid Samples

This protocol provides a general methodology for the extraction of DOP from soil or sediment samples.[1]

  • Sample Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. If the sample is dry, add an appropriate amount of water.

  • Extraction: Add 10 mL of acetonitrile (B52724) and the appropriate QuEChERS extraction salt packet (e.g., containing magnesium sulfate (B86663) and sodium acetate). Shake vigorously for 1 minute.[1]

  • Centrifugation: Centrifuge the sample at a specified speed (e.g., 4000 rpm) for 5 minutes.[1]

  • Dispersive SPE Cleanup: Transfer an aliquot of the acetonitrile supernatant to a dispersive SPE (d-SPE) tube containing a cleanup sorbent (e.g., a mixture of primary secondary amine (PSA) and C18). Vortex for 30 seconds.[1]

  • Second Centrifugation: Centrifuge the d-SPE tube for 5 minutes.[1]

  • Analysis: The resulting supernatant can be directly analyzed by GC-MS or LC-MS/MS, or concentrated if necessary.[1]

Visualizations

Troubleshooting_Workflow start Problem Observed: Low/Inconsistent DOP Signal check_contamination Check for Contamination (Analyze Blanks) start->check_contamination contamination_found Contamination Present? check_contamination->contamination_found troubleshoot_contamination Troubleshoot Contamination Sources (Solvents, Glassware, Air) contamination_found->troubleshoot_contamination Yes check_recovery Evaluate Sample Preparation & Recovery contamination_found->check_recovery No troubleshoot_contamination->check_contamination recovery_issue Low/Variable Recovery? check_recovery->recovery_issue optimize_prep Optimize Sample Prep (SPE, QuEChERS, LLE) recovery_issue->optimize_prep Yes check_instrument Assess Instrument Performance recovery_issue->check_instrument No use_is Implement Internal Standard (e.g., DEHP-d4) optimize_prep->use_is use_is->check_recovery instrument_issue Peak Shape/Intensity Issues? check_instrument->instrument_issue troubleshoot_instrument Troubleshoot GC/LC-MS System (Inlet, Column, Detector) instrument_issue->troubleshoot_instrument Yes solution Problem Resolved instrument_issue->solution No troubleshoot_instrument->check_instrument

Caption: General troubleshooting workflow for DOP/DEHP analysis.

SPE_Workflow start Start SPE conditioning 1. Cartridge Conditioning (Methanol, Water) start->conditioning loading 2. Sample Loading conditioning->loading washing 3. Washing (Remove Polar Impurities) loading->washing drying 4. Drying (Nitrogen or Air) washing->drying elution 5. Elution (Organic Solvent) drying->elution concentration 6. Concentration & Reconstitution elution->concentration analysis Analysis by GC-MS or LC-MS/MS concentration->analysis

Caption: General workflow for Solid-Phase Extraction (SPE).

QuEChERS_Workflow start Start QuEChERS homogenize 1. Sample Homogenization (Solid Sample + Water) start->homogenize extract 2. Extraction (Acetonitrile + Salts) homogenize->extract centrifuge1 3. First Centrifugation extract->centrifuge1 cleanup 4. Dispersive SPE Cleanup (Supernatant + Sorbent) centrifuge1->cleanup centrifuge2 5. Second Centrifugation cleanup->centrifuge2 analysis Analysis of Supernatant centrifuge2->analysis

Caption: General workflow for QuEChERS extraction.

References

Technical Support Center: Dioctyl Phthalate (DOP) Analysis by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the analysis of dioctyl phthalate (B1215562) (DOP) by Gas Chromatography-Mass Spectrometry (GC-MS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to help resolve common issues and minimize interference during their experiments.

Troubleshooting Guides

This section provides solutions in a question-and-answer format to common problems encountered during the GC-MS analysis of dioctyl phthalate.

Issue 1: I am observing a significant DOP peak in my blank samples.

This is a very common issue as phthalates, including DOP, are ubiquitous in the laboratory environment as plasticizers.[1][2][3]

  • Potential Cause: Contamination from solvents, reagents, or lab consumables.

    • Solution:

      • Solvent and Reagent Check: Analyze a fresh bottle of high-purity, "phthalate-free" grade solvent directly. If the new solvent is clean, consider that your working solvent may be contaminated. Purchase solvents in smaller bottles to minimize contamination from the laboratory air each time the bottle is opened.[1]

      • Glassware Cleaning: Thoroughly clean all glassware with a solvent rinse and consider baking it at a high temperature (e.g., 400°C) to remove any adsorbed phthalates. Avoid storing glassware open to the air.[2]

      • Vials and Caps: Use vials and PTFE/silicone septa from a reputable supplier. Run a blank analysis with just the vial and cap to test for contamination.[1]

      • Pipette Tips: Avoid using plastic pipette tips. If they are necessary, rinse them with a clean solvent before use.[1]

  • Potential Cause: Contamination from the GC-MS system.

    • Solution:

      • Septum Bleed: The injector septum can be a source of phthalate bleed, especially at high temperatures. Use high-temperature, low-bleed septa designed for GC-MS analysis and replace it regularly.[1]

      • Syringe Contamination: The outer wall of the syringe needle can absorb phthalates from the lab air.[3] Implement a needle wash step with a clean solvent immediately before injection.[1]

      • Carrier Gas Lines: Plastic tubing in the gas lines can be a source of contamination. Ensure that only copper or stainless steel tubing is used.[1]

  • Potential Cause: Contamination from the laboratory environment.

    • Solution:

      • Laboratory Air: Phthalates can be present in the laboratory air and dust.[3] To minimize this, keep samples and standards covered as much as possible and prepare them in a clean environment, such as a laminar flow hood.

      • Personal Care Products: Avoid the use of personal care products, as they can be a source of phthalate contamination.[3]

Issue 2: The peak for this compound is broad or shows poor shape.

  • Potential Cause: Active sites in the GC inlet or column.

    • Solution:

      • Inlet Liner: Use a deactivated, single-taper liner with glass wool to provide an inert surface and prevent analyte loss.[1] If the liner is old or has been exposed to dirty samples, replace it.

      • Column Contamination: Buildup of non-volatile matrix components can create active sites. Bake out the column according to the manufacturer's instructions. If this does not resolve the issue, you may need to trim the first few centimeters of the column or replace it entirely.[4]

  • Potential Cause: Inappropriate GC parameters.

    • Solution:

      • Injector Temperature: If the injector temperature is too low, it can lead to slow vaporization and broad peaks. A typical starting point is 250-280°C.[1]

      • Carrier Gas Flow Rate: An incorrect flow rate can affect peak shape. Ensure your carrier gas flow rate is set correctly for your column dimensions.

Issue 3: The this compound peak is present in my standards but absent or very small in my samples.

  • Potential Cause: Inefficient sample extraction.

    • Solution:

      • Extraction Solvent: Ensure the chosen extraction solvent is appropriate for your sample matrix and for this compound. Solvents like n-hexane and dichloromethane (B109758) are commonly used.[5][6][7]

      • Extraction Technique: Optimize your extraction parameters, such as shaking or vortexing time, to ensure complete extraction.[6] For complex matrices, more advanced techniques like solid-phase extraction (SPE) or gel permeation chromatography (GPC) may be necessary to remove interferences and improve recovery.[6][7][8]

  • Potential Cause: Analyte loss due to adsorption.

    • Solution:

      • Minimize Plastic Use: Strictly avoid the use of plastic materials during sample preparation, as phthalates are prone to adsorbing to plastic surfaces.[6] Use clean glassware for all steps.[6]

      • Silanize Glassware: Consider silanizing your glassware to reduce the number of active sites available for adsorption.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most common ions to monitor for this compound (DOP) in SIM mode?

A1: While a full scan is useful for identification, selected ion monitoring (SIM) mode provides higher sensitivity. For this compound, the most common quantifier ion is m/z 149, which is a characteristic fragment for many phthalates. Qualifier ions such as m/z 167 and 279 can be used for confirmation.

Q2: What type of GC column is best suited for this compound analysis?

A2: A low- to mid-polarity column is generally recommended for phthalate analysis. A 5% diphenyl / 95% dimethyl polysiloxane column (e.g., DB-5ms, HP-5ms) is a popular choice as it provides good resolution for a wide range of phthalates.[9][10][11]

Q3: How can I differentiate this compound (DOP) from its isomers like di-n-octyl phthalate (DNOP)?

A3: Chromatographic separation is key. Using a GC column with good resolving power and optimizing the temperature program can help separate isomers.[10][11] While their mass spectra can be very similar, slight differences in fragmentation patterns and, most importantly, their retention times will allow for differentiation.

Q4: What are some key considerations for sample preparation to minimize interference?

A4: The primary goal is to avoid introducing external contamination. This includes using high-purity solvents, pre-cleaned glassware, and minimizing the use of plastics.[2][6] A method blank should always be included in your analytical sequence to monitor for contamination.[2] For complex matrices, a cleanup step using techniques like solid-phase extraction (SPE) may be necessary to remove interfering compounds.[8]

Experimental Protocols

Example Liquid-Liquid Extraction (LLE) Protocol for Aqueous Samples

This is a general protocol and should be optimized for your specific sample matrix and instrument.

  • Sample Preparation: Measure 100 mL of the aqueous sample into a clean glass separatory funnel.

  • Internal Standard Spiking: Spike the sample with an appropriate internal standard.

  • Extraction: Add 50 mL of n-hexane or dichloromethane to the separatory funnel. Shake vigorously for 2-3 minutes, venting periodically. Allow the layers to separate.[6]

  • Collection: Drain the organic layer into a clean glass flask. Repeat the extraction twice more with fresh solvent, combining all organic extracts.[6]

  • Drying and Concentration: Pass the combined organic extract through anhydrous sodium sulfate (B86663) to remove any residual water. Concentrate the extract to a final volume of 1 mL under a gentle stream of high-purity nitrogen.[1][6]

  • Analysis: Transfer the concentrated extract to a glass autosampler vial for GC-MS analysis.[6]

Quantitative Data Summary

The following table provides typical GC-MS parameters for this compound analysis. These should be considered as a starting point and optimized for your specific instrument and application.[1]

ParameterSettingPurpose
GC Inlet Splitless, 250-280°CMaximizes sensitivity for trace analysis and ensures vaporization.
Liner Deactivated, single-taper with glass woolProvides an inert surface to prevent analyte loss.[1]
Carrier Gas Helium or Hydrogen-
GC Column e.g., HP-5ms (30 m x 0.25 mm, 0.25 µm)Provides good separation for a range of phthalates.
Oven Program Start at 100°C, ramp to 300°C at 15°C/min, hold for 5 minExample program; should be optimized for separation of target analytes.
MS Transfer Line 280-300°CPrevents cold spots and analyte loss between the GC and MS.[1]
Ion Source 230°C-
Quadrupole 150°C-
Acquisition Mode Selected Ion Monitoring (SIM)Increases sensitivity for target analytes.
Monitored Ions Quantifier: m/z 149; Qualifiers: m/z 167, 279-

Visualizations

Troubleshooting_Contamination cluster_sources Potential Contamination Sources cluster_solutions Troubleshooting Steps start DOP Peak in Blank? solvents Solvents & Reagents start->solvents Yes consumables Lab Consumables (Vials, Pipettes) start->consumables gc_system GC System (Septum, Syringe) start->gc_system environment Lab Environment (Air, Dust) start->environment check_solvent Run Fresh Solvent Blank solvents->check_solvent clean_glassware Solvent Rinse & Bake Glassware consumables->clean_glassware check_consumables Test Vials/Caps Separately consumables->check_consumables replace_septum Use Low-Bleed Septum gc_system->replace_septum needle_wash Implement Syringe Needle Wash gc_system->needle_wash clean_environment Prepare Samples in Clean Hood environment->clean_environment

Caption: Troubleshooting workflow for identifying and mitigating DOP contamination.

Sample_Prep_Workflow start Aqueous Sample spike Spike with Internal Standard start->spike extract Liquid-Liquid Extraction (e.g., with n-hexane) spike->extract separate Collect Organic Layer extract->separate dry Dry with Anhydrous Sodium Sulfate separate->dry concentrate Concentrate Under Nitrogen dry->concentrate analyze Transfer to Vial for GC-MS Analysis concentrate->analyze

Caption: General sample preparation workflow for aqueous samples.

References

Technical Support Center: Strategies for Dioctyl Phthalate (DOP) Removal from Wastewater

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers and scientists working on the removal of dioctyl phthalate (B1215562) (DOP) and other phthalate esters (PAEs) from wastewater.

Section 1: Advanced Oxidation Processes (AOPs) for DOP Removal

Advanced Oxidation Processes (AOPs) are highly effective for degrading recalcitrant organic pollutants like DOP.[1] These methods rely on the generation of highly reactive hydroxyl radicals (•OH) to break down the pollutant molecules.[2][3]

Frequently Asked Questions (FAQs): The Fenton Process

Q1: What is the Fenton process and how does it work for DOP removal? A1: The Fenton process is an AOP that uses ferrous ions (Fe²⁺) as a catalyst to decompose hydrogen peroxide (H₂O₂) into highly reactive hydroxyl radicals (•OH).[2] These radicals are powerful oxidizing agents that can attack and degrade the complex structure of DOP, ultimately mineralizing it into simpler, less harmful compounds like CO₂ and H₂O.[2]

Q2: What kind of removal efficiency can I expect with the Fenton process? A2: The Fenton process can achieve high removal efficiencies for phthalates. For instance, studies on Di-(2-ethylhexyl) phthalate (DEHP), a compound very similar to DOP, have shown degradation percentages of up to 90.5% under optimal conditions.[2] A combined process using Fenton reagent and fly ash has achieved a Chemical Oxygen Demand (COD) removal efficiency of 83.21% for DOP wastewater.[4]

Troubleshooting Guide: The Fenton Process

Q1: My DOP degradation efficiency is lower than expected. What are the common causes? A1: Several factors can lead to suboptimal performance. Check the following:

  • Incorrect pH: The Fenton reaction is highly pH-dependent. The optimal pH is typically around 3.[2] At higher pH levels, iron precipitates as ferric hydroxide, reducing the availability of the Fe²⁺ catalyst and inhibiting radical generation.

  • Suboptimal H₂O₂/Fe²⁺ Ratio: The ratio of hydrogen peroxide to ferrous iron is critical. An excess of H₂O₂ can scavenge hydroxyl radicals, while too much Fe²⁺ can also lead to non-productive reactions. The ideal ratio needs to be determined empirically for your specific wastewater matrix.

  • High Initial DOP Concentration: Very high concentrations of DOP can consume hydroxyl radicals rapidly, potentially decreasing the overall removal efficiency.[2] Consider diluting the sample or adjusting reagent concentrations accordingly.

  • Presence of Radical Scavengers: Other organic or inorganic compounds in the wastewater can compete for hydroxyl radicals, reducing the efficiency of DOP degradation.

Q2: I'm observing a rapid color change and precipitation upon adding the Fenton reagents. Is this normal? A2: Yes, this is expected. The solution typically turns a yellow-orange or brown color due to the formation of ferric ions (Fe³⁺) and ferric-hydro complexes. If the pH is above 4, you may see the formation of a reddish-brown precipitate (ferric hydroxide), which indicates the pH is too high for optimal reaction conditions.

Data Presentation: Fenton Process Performance
ParameterOptimal ValueRemoval EfficiencyReference CompoundSource
pH390.5% degradationDEHP[2]
H₂O₂ Concentration90 mg/L90.5% degradationDEHP[2]
Fe²⁺ Concentration5 mg/L90.5% degradationDEHP[2]
Reaction Time180 min90.5% degradationDEHP[2]
pH (Combined Process)583.21% COD removalDOP[4]
H₂O₂ (Combined Process)1.2 g/L83.21% COD removalDOP[4]
Fe²⁺ (Combined Process)1.0 g/L83.21% COD removalDOP[4]
Fly Ash (Combined Process)4 g/L83.21% COD removalDOP[4]
Experimental Protocol: Fenton Oxidation of DOP
  • Sample Preparation: Prepare a stock solution of DOP in a suitable solvent and spike it into deionized water or your wastewater matrix to achieve the desired initial concentration (e.g., 10-30 mg/L).[2]

  • pH Adjustment: Transfer a known volume of the contaminated water into a beaker. Adjust the pH to 3.0 using dilute H₂SO₄ or NaOH while stirring.

  • Reagent Addition: Add the required amount of FeSO₄·7H₂O from a stock solution to achieve the target Fe²⁺ concentration (e.g., 5 mg/L).[2]

  • Initiate Reaction: Add the required volume of H₂O₂ (e.g., 30% w/w solution) to achieve the target concentration (e.g., 90 mg/L) to start the reaction.[2]

  • Reaction: Allow the reaction to proceed for a set duration (e.g., 180 minutes) under constant stirring at room temperature.[2]

  • Quenching and Analysis: After the reaction time, quench the reaction by raising the pH to >7 with NaOH to precipitate the iron catalyst. Collect a sample, filter it, and prepare it for analysis using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to determine the final DOP concentration.

Visualization: Fenton Process Workflow

Fenton_Process_Workflow Workflow for DOP Removal via Fenton Process A 1. pH Adjustment of Wastewater to ~3 B 2. Add Fe(II) Catalyst (e.g., FeSO4) A->B Stirring C 3. Add H2O2 to Initiate Reaction B->C Stirring D 4. Generation of Hydroxyl Radicals (•OH) C->D Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻ E 5. Degradation of DOP (e.g., 180 min) D->E •OH + DOP → Degradation Products F 6. Quench Reaction (Raise pH > 7) E->F End of Reaction Time G 7. Analysis (HPLC or GC-MS) F->G Sample Preparation Biodegradation_Pathway Simplified Aerobic Biodegradation Pathway of DOP DOP Dioctyl Phthalate (DOP) MEHP Mono-octyl Phthalate DOP->MEHP Hydrolysis (Esterase) Alcohols 2-Ethylhexanol DOP->Alcohols Hydrolysis PA Phthalic Acid MEHP->PA Hydrolysis (Esterase) Protocatechuate Protocatechuate PA->Protocatechuate Oxidation, Dehydrogenation, Decarboxylation TCA TCA Cycle (Further Mineralization) Protocatechuate->TCA Ring Cleavage Adsorption_Workflow Workflow for DOP Adsorption using Magnetic Nanoparticles A 1. Add Magnetic Adsorbent to DOP Wastewater B 2. Agitate for Optimal Contact Time A->B Mixing C 3. Apply External Magnetic Field B->C Adsorption Equilibrium Reached D 4. Decant Supernatant (Treated Water) C->D Separation F 6. Regenerate Adsorbent for Reuse C->F Collect Adsorbent E 5. Analyze Supernatant for Final DOP Conc. D->E

References

Technical Support Center: Enhancing Dioctyl Phthalate (DOP) Plasticizer Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of dioctyl phthalate (B1215562) (DOP) as a plasticizer in their experiments.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the use of DOP as a plasticizer.

Issue 1: Reduced Flexibility or Brittleness in the Final Product

Potential Cause Troubleshooting Step Expected Outcome
Insufficient DOP Concentration Increase the DOP concentration in increments of 5-10 parts per hundred of resin (phr).Improved flexibility and reduced brittleness. As plasticizer content increases, tensile strength typically decreases while elongation at break increases.[1]
Poor DOP Dispersion Optimize the mixing process. Ensure high-speed blades generate sufficient shear and increase the temperature to allow the PVC resin to absorb the plasticizer effectively.[2] Pre-heating DOP to approximately 80°C can improve its absorption into the PVC resin.A homogenous mixture with uniform flexibility throughout the material.
Incompatible Polymer Grade Verify the compatibility of the DOP with the specific grade of polymer being used. Different polymer grades can affect the efficiency of the plasticizer.Selection of a compatible polymer grade will ensure optimal plasticization.
Low Processing Temperature Increase the processing temperature. The processing temperature for plasticized PVC is typically above its glass transition temperature (Tg) plus 100°C.[3]Proper fusion of the PVC and DOP, leading to a more flexible product.

Issue 2: Excessive Stickiness or Tackiness on the Product Surface

Potential Cause Troubleshooting Step Expected Outcome
DOP Migration to the Surface See the "Enhancing DOP Efficiency" section for methods to reduce migration, such as using co-plasticizers or surface treatments.Reduced surface tackiness and a more durable final product.
Excessive DOP Concentration Reduce the DOP concentration. While it enhances flexibility, too much plasticizer can lead to surface exudation.[4]A less sticky surface with a good balance of flexibility.
Incompatible Additives Review the formulation for any additives that may be incompatible with DOP, causing it to migrate.A stable formulation with no unwanted surface phenomena.
High Processing Temperature Lower the processing temperature. Excessive heat can increase the mobility of DOP molecules, promoting their migration to the surface.[5]Minimized DOP migration and a tack-free surface.

Issue 3: Discoloration of the Final Product

Potential Cause Troubleshooting Step Expected Outcome
Thermal Degradation of DOP or PVC Incorporate or increase the concentration of heat stabilizers in the formulation.[6] Ba-Cd soaps and di-butyl-tin mercaptide are examples of stabilizers used with PVC.[6]Prevention of discoloration during processing and improved long-term stability.
Oxidation of DOP Add antioxidants to the formulation to prevent oxidative degradation of the plasticizer.Enhanced color stability of the final product.
Contamination Ensure all processing equipment is thoroughly cleaned and free from contaminants that could react with DOP at high temperatures.A final product with the desired color and appearance.

Enhancing DOP Efficiency: Experimental Approaches

For researchers looking to improve the performance of DOP, the following experimental strategies can be employed.

Synergistic Blending with Co-Plasticizers

The efficiency of DOP can be enhanced by blending it with other plasticizers. This can lead to improved thermal stability, migration resistance, and other desired properties.[7][8]

Experimental Protocol: Evaluating a DOP/DOTP Blend

  • Formulation: Prepare a series of PVC formulations. Keep the total plasticizer concentration constant (e.g., 50 phr) but vary the ratio of DOP to Dioctyl Terephthalate (DOTP). Example ratios could be 100:0, 75:25, 50:50, 25:75, and 0:100.

  • Mixing:

    • Pre-heat the PVC resin in a high-speed mixer.

    • Add the plasticizer blend (DOP and DOTP) and mix until a homogenous dry blend is achieved. The temperature should be monitored and controlled to ensure proper absorption without degradation.[2]

    • Add stabilizers and any other additives and continue mixing.

  • Processing: Process the compounded material into sheets or other desired forms using techniques like extrusion or compression molding at a controlled temperature.

  • Testing and Analysis:

    • Mechanical Properties: Conduct tensile testing according to ASTM D2284 to measure tensile strength and elongation at break.[9]

    • Thermal Stability: Use thermogravimetric analysis (TGA) to determine the onset of thermal degradation.

    • Migration Resistance: Perform migration tests according to ASTM D2199 by placing the plasticized PVC in contact with a lacquer-coated surface and observing for marring or softening after oven aging.[5][10]

Quantitative Data Presentation:

DOP:DOTP RatioTensile Strength (MPa)Elongation at Break (%)Mass Loss at 200°C (%)Migration Rating (ASTM D2199)
100:0[Experimental Data][Experimental Data][Experimental Data][Experimental Data]
75:25[Experimental Data][Experimental Data][Experimental Data][Experimental Data]
50:50[Experimental Data][Experimental Data][Experimental Data][Experimental Data]
25:75[Experimental Data][Experimental Data][Experimental Data][Experimental Data]
0:100[Experimental Data][Experimental Data][Experimental Data][Experimental Data]
Reduction of DOP Migration via Surface Treatment

UV irradiation of the surface of plasticized PVC has been shown to reduce the migration of DOP.[9]

Experimental Protocol: UV Irradiation of DOP-Plasticized PVC Sheets

  • Sample Preparation: Prepare thin sheets of PVC plasticized with a known concentration of DOP.

  • UV Irradiation:

    • Place the PVC sheets in a UV chamber.

    • Expose one side of the sheets to a controlled source of UV radiation. Key parameters to control and document are the wavelength (e.g., 254 nm), intensity (e.g., in mW/cm²), and duration of exposure.

    • Create a set of samples with varying exposure times (e.g., 0, 30, 60, 120 minutes).

  • Migration Testing:

    • After irradiation, perform a solvent extraction test to quantify the amount of DOP that migrates from the PVC. A common method involves immersing a sample of known weight in a solvent (e.g., hexane) for a specified time, then determining the weight loss.

  • Quantification of DOP:

    • Use a technique like Gas Chromatography-Mass Spectrometry (GC-MS) to analyze the solvent and quantify the exact amount of DOP that has leached out.

    • Compare the migration levels of the UV-treated samples to the untreated control. A reduction of nearly 50% in DEHP migration has been reported with UV irradiation.[9]

Quantitative Data Presentation:

UV Exposure Time (minutes)Weight Loss (%)DOP Concentration in Solvent (µg/mL)
0 (Control)[Experimental Data][Experimental Data]
30[Experimental Data][Experimental Data]
60[Experimental Data][Experimental Data]
120[Experimental Data][Experimental Data]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which DOP enhances the flexibility of a polymer like PVC?

A1: DOP molecules insert themselves between the long polymer chains of PVC. This increases the intermolecular spacing, or free volume, and reduces the intermolecular forces holding the chains together. This allows the polymer chains to move more freely, which lowers the glass transition temperature (Tg) of the material, transitioning it from a rigid to a flexible state.[11]

Q2: How does the molecular weight of the PVC resin affect the efficiency of DOP?

A2: The molecular weight of the PVC resin can influence the final properties of the plasticized material. Higher molecular weight PVC resins may require different levels of plasticizer to achieve the same degree of flexibility compared to lower molecular weight resins.[6]

Q3: Can the type of heat stabilizer used in a PVC formulation impact the performance of DOP?

A3: While studies have shown that different stabilizer systems (e.g., Ba-Cd soaps vs. organotin compounds) may have a slight effect on the final mechanical properties of a DOP-plasticized PVC, the concentration of the plasticizer itself has a much more significant impact.[6] However, the choice of stabilizer is crucial for preventing thermal degradation of both the PVC and the DOP during processing.

Q4: What are the main environmental and health concerns associated with DOP?

A4: The primary concern with DOP is its tendency to migrate, or leach, out of the polymer matrix over time, as it is not chemically bonded to the polymer chains.[5] This can lead to a loss of flexibility in the product and potential exposure to the environment and humans. Some studies have raised concerns about DOP being a potential endocrine disruptor.[12]

Q5: What are some common alternatives to DOP, and how do they compare?

A5: Common alternatives include Dioctyl Terephthalate (DOTP) and Diisononyl Phthalate (DINP). DOTP, a non-phthalate plasticizer, is gaining popularity due to a better safety profile and often offers improved low-temperature performance and heat stability.[13] DINP is another phthalate-based plasticizer that is considered to have a better toxicological profile than DOP in some applications.

Visualizations

Experimental_Workflow_for_Evaluating_DOP_Blends cluster_formulation Formulation cluster_processing Processing cluster_testing Testing & Analysis cluster_evaluation Evaluation Formulate_Blends Formulate PVC with varying DOP/Co-plasticizer ratios Mixing High-speed mixing to create a homogenous dry blend Formulate_Blends->Mixing Molding Compression or injection molding into test specimens Mixing->Molding Mechanical_Testing Mechanical Testing (ASTM D2284) - Tensile Strength - Elongation Molding->Mechanical_Testing Thermal_Analysis Thermal Analysis (TGA) - Thermal Stability Molding->Thermal_Analysis Migration_Test Migration Test (ASTM D2199) - Migration Resistance Molding->Migration_Test Data_Analysis Analyze and compare data to identify optimal blend Mechanical_Testing->Data_Analysis Thermal_Analysis->Data_Analysis Migration_Test->Data_Analysis

Caption: Workflow for evaluating synergistic plasticizer blends with DOP.

Troubleshooting_Flow_for_Brittleness Start Product is Brittle Check_DOP_Conc Is DOP concentration sufficient? Start->Check_DOP_Conc Increase_DOP Increase DOP concentration Check_DOP_Conc->Increase_DOP No Check_Dispersion Is DOP dispersion homogenous? Check_DOP_Conc->Check_Dispersion Yes End Problem Resolved Increase_DOP->End Optimize_Mixing Optimize mixing parameters (shear, temp) Check_Dispersion->Optimize_Mixing No Check_Compatibility Is the polymer grade compatible? Check_Dispersion->Check_Compatibility Yes Optimize_Mixing->End Select_Compatible_Grade Select a compatible polymer grade Check_Compatibility->Select_Compatible_Grade No Check_Processing_Temp Is processing temperature adequate? Check_Compatibility->Check_Processing_Temp Yes Select_Compatible_Grade->End Increase_Temp Increase processing temperature Check_Processing_Temp->Increase_Temp No Check_Processing_Temp->End Yes Increase_Temp->End

Caption: Troubleshooting logic for brittleness in DOP-plasticized products.

References

Technical Support Center: Addressing Dioctyl Phthalate (DOP)-Induced Material Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying, troubleshooting, and mitigating issues related to dioctyl phthalate (B1215562) (DOP)-induced material degradation in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is Dioctyl Phthalate (DOP)?

A1: this compound (DOP), also known as di(2-ethylhexyl) phthalate (DEHP), is a common organic compound used as a plasticizer.[1][2] It is a colorless, odorless, and oily liquid added to plastics, especially polyvinyl chloride (PVC), to enhance their flexibility, durability, and elasticity.[1][3][4]

Q2: Why is DOP used in laboratory and medical equipment?

A2: DOP is widely used in the manufacturing of flexible PVC products due to its high plasticizing efficiency, low cost, low volatility, and good stability against heat and UV light.[4][5][6] This makes it suitable for a range of applications, including medical tubing, blood bags, catheters, lab consumables, and wire insulation.[3][4][7][8]

Q3: What is DOP-induced material degradation?

A3: DOP is not chemically bound to the polymer matrix.[8][9] Over time and under certain conditions (e.g., contact with solvents, elevated temperatures), it can leach out of the material.[1][2] This leaching process can cause the plastic to lose its flexibility, becoming brittle or cracked.[10] Conversely, exposure to DOP can cause swelling and softening in other materials like certain rubbers.[10]

Q4: Which materials are most susceptible to DOP degradation or leaching?

A4: Polyvinyl chloride (PVC) is the material most commonly associated with DOP leaching, as DOP is its primary plasticizer.[1][3] Certain elastomers and rubbers can also be negatively affected by exposure to DOP, leading to swelling and softening.[10] Materials like FKM (Viton®) are recommended for their resistance to DOP.[10]

Q5: What are the consequences of DOP leaching in experimental and developmental settings?

A5: DOP leaching can have significant consequences:

  • Contamination of Samples: Leached DOP can contaminate sensitive experiments, appearing as unexpected peaks in analytical methods like GC-MS and LC-MS.[11][12]

  • Inaccurate Results: As an endocrine disruptor, leached DOP can interfere with biological assays, leading to unreliable or false results.[2]

  • Equipment Failure: The degradation of plastic components, such as tubing and seals, can lead to leaks, equipment malfunction, and failure of experimental setups.[10]

Q6: How can I identify if my materials or equipment are a source of DOP contamination?

A6: Identifying the source of contamination requires a systematic approach. Start by running solvent blanks through your analytical system. If contamination is present, sequentially test all potential sources, including solvents, reagents, glassware, and plastic consumables like pipette tips, vials, and tubing.[13] Leaching tests on individual components can pinpoint the specific source.[13][14]

Troubleshooting Guides

This section provides step-by-step guidance for specific problems encountered during experiments that may be related to DOP.

Guide 1: Troubleshooting Unexpected Peaks in Chromatograms (GC-MS/LC-MS)

Problem: You observe significant, unexpected peaks in your analytical blanks or samples, particularly ions at m/z 149, 391, or 413 in positive ion mode mass spectrometry.[12]

Possible Cause: Phthalate contamination from laboratory equipment or reagents. The ion at m/z 149 is a characteristic fragment of many phthalates, while m/z 391 corresponds to protonated this compound.[11][12]

Troubleshooting Steps:

  • Isolate the Source: Follow a systematic workflow to identify the contamination source. Begin by analyzing a high-purity solvent blank injected directly. If clean, progressively add components of your workflow (e.g., run the solvent through your HPLC/GC lines, use a sample vial, draw with a syringe) to see when the contamination appears.

  • Check Solvents and Reagents: Evaporate a large volume of the solvent in clean glassware, reconstitute the residue in a small volume of a confirmed clean solvent, and analyze the concentrate.[13]

  • Inspect Consumables: Test pipette tips, filters, and sample vials by soaking them in a clean solvent and then analyzing the solvent for phthalates.[13][14] Plastic filter holders, especially those made of PTFE, can be a source of phthalate leaching.[14]

  • Clean Glassware Rigorously: Avoid dishwashers which can deposit contaminants.[11] Wash glassware with a phosphate-free detergent, rinse thoroughly with tap and then deionized water, and finally perform a solvent rinse with high-purity acetone (B3395972) or hexane.[13]

  • Maintain the Instrument: Clean the GC injector liner or LC source components. Phthalates can accumulate in the heated zones of the instrument.[12][13] The drain line tubing can also be a source of contamination.[12]

Guide 2: Investigating Physical Degradation of Plastic Components

Problem: Laboratory tubing (e.g., peristaltic pump tubing) becomes stiff and brittle, or conversely, O-rings and seals become soft and swollen.

Possible Cause: Interaction with DOP or leaching of DOP from the material itself.

Troubleshooting Steps:

  • Identify the Material: Determine the composition of the degrading component. PVC tubing is prone to becoming brittle as DOP leaches out. Other rubbers may swell upon exposure to external DOP.[10]

  • Review Chemical Compatibility: Consult chemical resistance guides to verify the compatibility of the material with all chemicals it is exposed to, including any solutions that may contain DOP or similar plasticizers.

  • Select Resistant Materials: Replace incompatible components with materials known for their chemical resistance to DOP. For seals and O-rings, FKM (Viton®) is a highly recommended material.[10] For tubing, consider alternatives to flexible PVC like Teflon® (PTFE) or silicone, depending on the specific application requirements.

Data Presentation

Table 1: Material Compatibility with this compound (DOP)

Material CategorySpecific MaterialCompatibility RatingTemperature Notes
Plastics Polyvinyl Chloride (PVC)Widely used with DOP as a plasticizer[1][15]Higher temperatures can increase leaching[16][17]
ABSInsufficient Data-
Elastomers/Seals FKM (Viton®)Recommended [10]High Temp up to 400°F (205°C)[10]
Buna-N (Nitrile)Not Recommended-
Metals Stainless Steel (304, 316)Recommended -
AluminumRecommended -
Brass, BronzeRecommended -
Carbon SteelNot Recommended-

Ratings are based on available chemical resistance guides. Always test for your specific application and conditions.

Table 2: Performance of Analytical Methods for Phthalate Detection

Analytical MethodCommon Phthalates AnalyzedLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
GC-MSDEHP, DBP, BBP, DINP, DIDPVaries by instrument and matrixVaries by instrument and matrix[18]
HPLC-UVDMP, DEP, DBP, DOP0.179 - 0.425 mg/L-[19]
RP-TLC/DensitometryDMP, DEP, DBP0.035 - 0.076 ng/band0.106 - 0.232 ng/band[18]

LOD/LOQ are highly dependent on the sample matrix, preparation method, and specific instrument configuration.

Visualizations

DOP_Degradation_Mechanism cluster_0 Initial State: Rigid Polymer cluster_1 Plasticization Process cluster_2 Result: Plasticized Polymer cluster_3 Consequences Polymer Polymer Chains (e.g., PVC) - Tightly Packed - Strong Intermolecular Forces Plasticized Plasticized Polymer - Chains are further apart - Weaker Intermolecular Forces DOP DOP Molecules DOP->Plasticized Intercalates between polymer chains Flexibility Increased Flexibility & Softness Plasticized->Flexibility Leaching Potential for Leaching (Material Degradation) Plasticized->Leaching

Caption: Mechanism of DOP plasticization and subsequent material degradation risk.

Troubleshooting_Workflow start High Phthalate Background Detected in Blank q1 Is the direct solvent injection clean? start->q1 a1_yes System is likely clean. Check sample prep workflow. q1->a1_yes Yes a1_no Clean Instrument: - Injector/Source - Tubing - Column Bake-out q1->a1_no No q2 Is blank contaminated when using a sample vial? a1_yes->q2 verify Analyze Final Blank to Confirm Resolution a1_no->verify a2_yes Source new phthalate-free vials and caps. q2->a2_yes Yes q3 Is blank contaminated after sample prep steps? q2->q3 No remediate Remediate Source: - Purify/Replace Solvents - Implement Rigorous  Glassware Cleaning a2_yes->remediate q3->remediate Yes a3_yes Test individual components: - Solvents/Reagents - Pipette Tips - Glassware - Filters remediate->verify

Caption: Troubleshooting workflow for identifying sources of DOP contamination.

Experimental Protocols

Protocol 1: Determination of DOP by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the detection and quantification of DOP.

  • Sample Preparation (Leaching Test): a. Accurately weigh a representative piece of the plastic material to be tested. b. Immerse the material in a known volume of a high-purity solvent (e.g., n-hexane or an ethanol/water mixture) in a scrupulously clean glass vial.[8] Use a solvent that will not dissolve the polymer matrix but will act as a simulant for your experimental conditions.[20] c. Agitate or sonicate the vial for a defined period (e.g., 1-24 hours) at a controlled temperature to simulate use conditions.[13] d. Carefully remove an aliquot of the solvent for analysis. e. Prepare a calibration curve using certified DOP standards in the same solvent.

  • Instrumental Analysis: a. Instrument: Gas chromatograph coupled with a mass spectrometer (GC-MS).[18] b. Column: Use a low-bleed capillary column suitable for semi-volatile compounds, such as a DB-5ms or equivalent.[21] c. Injection: Inject 1 µL of the sample extract. Use a splitless or pulsed splitless injection mode for trace analysis. d. Oven Program: A typical temperature program starts at a low temperature (e.g., 80°C), ramps up to a high temperature (e.g., 300°C) to elute the DOP, and includes a hold time.[21] Example: Hold at 80°C for 1 min, ramp to 270°C at 8°C/min, hold for 5 min. e. MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for maximum sensitivity and selectivity.[21] Monitor the characteristic ions for DOP, including the quantifier ion m/z 149 and qualifier ions like m/z 167 and 279.[21]

  • Data Processing: a. Integrate the peak area for the quantifier ion (m/z 149) at the retention time corresponding to DOP. b. Quantify the concentration in the sample by comparing its peak area to the calibration curve. c. Confirm the identity of the peak by ensuring the presence of qualifier ions and verifying that their abundance ratios match those of a pure standard.

Protocol 2: Rigorous Cleaning of Laboratory Glassware for Phthalate Analysis

This procedure is critical for achieving low background levels in trace phthalate analysis.[13]

  • Initial Wash: Manually scrub glassware using a laboratory-grade, phosphate-free detergent and hot water.

  • Tap Water Rinse: Rinse the glassware thoroughly with tap water at least six times to remove all detergent residue.[13]

  • Deionized Water Rinse: Rinse with high-purity deionized or Milli-Q water at least six times.[13]

  • Solvent Rinse: In a fume hood, rinse the glassware with a high-purity solvent such as acetone or n-hexane to remove any remaining organic residues.[13]

  • Drying: Dry the glassware in an oven at a high temperature (e.g., >150°C) to drive off volatile organics. Avoid using plastic-coated racks.

  • Storage: After cooling, immediately cover the glassware openings with clean aluminum foil to prevent contamination from dust or laboratory air. Store in a clean, designated cabinet away from plastic materials.[22]

References

Technical Support Center: Optimization of Dioctyl Phthalate (DOP) Extraction from Soil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of dioctyl phthalate (B1215562) (DOP) extraction from soil. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guides

This section addresses common problems encountered during the extraction of dioctyl phthalate from soil samples, offering potential causes and solutions for each issue.

Problem Potential Cause(s) Recommended Solution(s)
Low Analyte Recovery Incomplete Extraction: The chosen solvent may not be optimal for DOP, or the extraction time and temperature may be insufficient. The complex soil matrix can also strongly adsorb the analytes.[1][2]- Optimize Solvent Choice: Test a range of solvents with varying polarities. A mixture of ethyl acetate (B1210297) and hexane (B92381) (1:2 v/v) has shown good recovery for some phthalates.[3] For Soxhlet extraction, an acetone-hexane (1:1) mixture is also common.[4] - Increase Extraction Time/Temperature: For methods like Soxhlet, extraction can run from 4 to 24 hours.[5] For MAE, optimizing temperature (e.g., up to 140°C) and time (e.g., 30 minutes) can improve recovery.[6] For UAE, a shorter duration of 5-15 minutes is often recommended to prevent degradation.[7] - Sample Pre-treatment: Drying the soil sample, for instance by mixing with anhydrous sodium sulfate (B86663), can improve solvent penetration and extraction efficiency.[8][9]
Analyte Degradation: Thermolabile compounds can degrade at high temperatures used in methods like Soxhlet or MAE.[5]- Use Milder Extraction Techniques: Consider methods that operate at lower temperatures, such as ultrasonic-assisted extraction (UAE) or solid-phase microextraction (SPME).[3][10] - Optimize Temperature Settings: For MAE, use the lowest effective temperature. For Soxhlet, ensure the solvent boiling point is not excessively high.
Matrix Effects: The organic carbon and clay content in soil can strongly adsorb phthalates, hindering their extraction.[11]- Matrix Modification: The addition of a dispersant agent like Florisil during MAE can help.[6] - Use a More Robust Extraction Method: Soxhlet extraction is known for its thoroughness in overcoming matrix effects due to the continuous flow of fresh solvent.[8][12]
High Background Contamination Contaminated Labware and Solvents: Phthalates are ubiquitous and can be present in laboratory air, solvents, and plasticware.[6][13]- Thoroughly Clean Glassware: Wash all glassware with a solvent known to be free of phthalates and bake at a high temperature if possible. - Use High-Purity Solvents: Employ HPLC or GC-grade solvents and test them for background phthalate levels.[14] - Avoid Plasticware: Whenever possible, use glassware instead of plastic containers, tubing, or pipette tips.[13]
Contaminated Reagents: Reagents such as anhydrous sodium sulfate can be a source of phthalate contamination.- Pre-clean Reagents: Bake anhydrous sodium sulfate at a high temperature before use to remove organic contaminants.
Environmental Contamination: Phthalates can be present in the laboratory environment from sources like flooring, paints, and cables.[13]- Maintain a Clean Laboratory Environment: Regularly clean laboratory surfaces. - Prepare Blanks: Always prepare and analyze method blanks alongside your samples to assess the level of background contamination.[12]
Poor Reproducibility (High RSD) Inhomogeneous Sample: Soil samples may not be uniform, leading to variability in analyte concentration between subsamples.- Homogenize Samples: Thoroughly mix and sieve soil samples to ensure uniformity before taking subsamples for extraction.[9]
Inconsistent Extraction Parameters: Variations in extraction time, temperature, solvent volume, or agitation can lead to inconsistent results.- Standardize the Protocol: Adhere strictly to the optimized and validated extraction protocol for all samples.[15] - Use Internal Standards: Add an internal standard to the sample before extraction to correct for variations in extraction efficiency and instrumental response.[16]
Instrumental Issues (e.g., Poor Peak Shape, Shifting Retention Times) Co-extracted Interferences: The soil matrix can contain many compounds that are co-extracted with DOP and interfere with the analysis.- Incorporate a Clean-up Step: Use solid-phase extraction (SPE) to clean up the extract before instrumental analysis.[16] A common procedure involves conditioning a C18 cartridge, passing the sample extract through, and eluting the analytes. - Optimize Chromatographic Conditions: Adjust the GC or HPLC method (e.g., temperature program, mobile phase gradient) to better separate the analyte of interest from interferences.

Frequently Asked Questions (FAQs)

1. Which extraction method is best for this compound (DOP) in soil?

The "best" method depends on your specific requirements, including available equipment, sample throughput needs, and the desired level of sensitivity.

  • Soxhlet Extraction: This is a classic and robust method that provides exhaustive extraction and is less susceptible to matrix effects.[8][12] However, it is time-consuming (often 16-24 hours) and requires large volumes of solvent.[5][12]

  • Ultrasonic-Assisted Extraction (UAE): UAE is a much faster method (typically 5-20 minutes) and uses less solvent than Soxhlet.[7][17] It is a greener alternative, but the efficiency can be matrix-dependent.

  • Microwave-Assisted Extraction (MAE): MAE is also a rapid technique (e.g., 20-30 minutes) that can provide high extraction efficiency.[6][18][19] It allows for precise temperature control.

  • Solid-Phase Microextraction (SPME): SPME is a solvent-free, simple, and sensitive technique that integrates sampling, extraction, and concentration into a single step.[10][11] It is particularly useful for trace-level analysis.

2. What are the most common solvents used for DOP extraction from soil?

A mixture of polar and non-polar solvents is often used. Common choices include:

  • Acetone-hexane (1:1 v/v)[4]

  • Ethyl acetate

  • Acetonitrile[6]

  • n-Hexane[20]

The selection of the solvent is a critical step and should be optimized for your specific soil type and analytical method.[1]

3. How can I minimize background contamination from phthalates?

Minimizing background contamination is crucial for accurate phthalate analysis. Key strategies include:

  • Using high-purity solvents and reagents.[14]

  • Thoroughly cleaning all glassware with a phthalate-free solvent.

  • Avoiding the use of plastic materials wherever possible.[13]

  • Running procedural blanks with every batch of samples to monitor for contamination.[12]

4. What is a typical recovery rate for DOP extraction from soil?

Recovery rates can vary significantly depending on the extraction method, soil type, and spiking level.

  • Microwave-assisted extraction has shown recoveries in the range of 84% to 115% for various phthalates in spiked soil samples.[6]

  • A novel gas purge microsyringe extraction technique reported recoveries of 81.4% to 120.3% for several phthalates.[21]

  • Extraction efficiencies for fortified soil samples using other methods have been reported to range from 61.5% to 123.5%.[1]

5. What are the typical Limits of Detection (LOD) and Limits of Quantification (LOQ) for DOP in soil?

LODs and LOQs are method-dependent and are influenced by the extraction efficiency and the sensitivity of the analytical instrument.

  • For a microwave-assisted extraction method followed by HPLC, LODs for various phthalates ranged from 1.24 to 3.15 µg/L.[6]

  • For organochlorine pesticides in sediment, which can have similar analytical challenges, method detection limits were found to be between 0.001 and 0.005 µg/g, with LOQs between 0.003 and 0.017 µg/g.[22]

Quantitative Data Summary

Extraction Method Reported Recovery (%) Limit of Detection (LOD) Limit of Quantification (LOQ) Reference(s)
Microwave-Assisted Extraction (MAE)84 - 1151.24 - 3.15 µg/LNot Specified[6]
Gas Purge Microsyringe Extraction81.4 - 120.3Not SpecifiedNot Specified[21]
SLE/LTP-SDME61.5 - 123.5Not SpecifiedNot Specified[1]
Solid Phase Extraction (SPE) - for water97 - 109Not SpecifiedNot Specified[16]

Experimental Protocols

Soxhlet Extraction (Based on EPA Method 3540C)
  • Sample Preparation: Weigh approximately 10-30 g of soil. If the sample is wet, mix it with a sufficient amount of anhydrous sodium sulfate to create a free-flowing powder.[8][12]

  • Thimble Loading: Place the soil-sodium sulfate mixture into an extraction thimble. A glass wool plug can be placed at the top and bottom of the thimble.[8]

  • Apparatus Setup: Assemble the Soxhlet extractor with a round-bottom flask containing 300 mL of an appropriate solvent (e.g., acetone:hexane 1:1) and attach a condenser.[8]

  • Extraction: Heat the flask to initiate solvent vaporization. Extract the sample for 16-24 hours at a rate of 4-6 cycles per hour.[12]

  • Concentration: After extraction, allow the apparatus to cool. The extract can then be concentrated using a Kuderna-Danish apparatus or a rotary evaporator.[8]

  • Clean-up (if necessary): The concentrated extract may require a clean-up step, such as solid-phase extraction, before analysis.

Ultrasonic-Assisted Extraction (UAE)
  • Sample Preparation: Weigh 1-5 g of homogenized soil into a glass extraction vessel.

  • Solvent Addition: Add a measured volume of a suitable extraction solvent (e.g., 20 mL of acetone:hexane 1:1).

  • Sonication: Place the vessel in an ultrasonic bath or use an ultrasonic probe. Sonicate for 5-20 minutes.[7] The temperature of the bath should be monitored and controlled.

  • Separation: After sonication, separate the solvent from the soil solids by centrifugation or filtration.

  • Repeat Extraction (Optional): The extraction process can be repeated on the soil residue to improve recovery, and the solvent extracts can be combined.

  • Concentration and Clean-up: The extract can be concentrated and cleaned up as described for the Soxhlet method.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_post_extraction Post-Extraction cluster_analysis Analysis soil_sample Soil Sample Collection homogenize Homogenization (Sieving) soil_sample->homogenize weigh Weighing homogenize->weigh dry Drying (with Na2SO4) weigh->dry soxhlet Soxhlet Extraction dry->soxhlet uae Ultrasonic-Assisted Extraction (UAE) dry->uae mae Microwave-Assisted Extraction (MAE) dry->mae spme Solid-Phase Microextraction (SPME) dry->spme filter_centrifuge Filtration / Centrifugation soxhlet->filter_centrifuge uae->filter_centrifuge mae->filter_centrifuge analysis GC-MS or HPLC Analysis spme->analysis concentrate Concentration filter_centrifuge->concentrate cleanup Clean-up (e.g., SPE) concentrate->cleanup cleanup->analysis

Caption: General workflow for the extraction and analysis of this compound from soil samples.

troubleshooting_logic start Start Analysis check_recovery Low Recovery? start->check_recovery check_contamination High Background? check_recovery->check_contamination No optimize_extraction Optimize Extraction (Solvent, Time, Temp) check_recovery->optimize_extraction Yes check_rsd Poor Reproducibility? check_contamination->check_rsd No clean_labware Clean Labware & Use High-Purity Solvents check_contamination->clean_labware Yes homogenize_sample Ensure Sample Homogeneity check_rsd->homogenize_sample Yes end Successful Analysis check_rsd->end No check_matrix Consider Matrix Effects (Clean-up, Different Method) optimize_extraction->check_matrix check_matrix->check_recovery run_blanks Run Procedural Blanks clean_labware->run_blanks run_blanks->check_contamination standardize_protocol Standardize Protocol & Use Internal Standards homogenize_sample->standardize_protocol standardize_protocol->check_rsd

Caption: A logical troubleshooting workflow for common issues in DOP soil extraction.

References

Technical Support Center: Managing Dioctyl Phthalate Volatility in Polymer Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the volatility of dioctyl phthalate (B1215562) (DOP) in polymer matrices.

Frequently Asked Questions (FAQs)

Q1: What is dioctyl phthalate (DOP) volatility and why is it a concern?

A1: this compound (DOP) is a common plasticizer used to increase the flexibility and workability of polymers, particularly polyvinyl chloride (PVC).[1][2] Volatility refers to the tendency of a substance to vaporize.[3] When DOP is incorporated into a polymer, it can slowly evaporate from the material over time, especially at elevated temperatures.[3][4][5] This loss of plasticizer can lead to several undesirable effects, including:

  • Reduced Flexibility and Increased Brittleness: As the plasticizer leaches out, the polymer can become stiff, hard, and prone to cracking.[1][3][5]

  • Material Shrinkage: The loss of volume from the evaporated plasticizer can cause the polymer product to shrink.[1]

  • Surface Contamination: Migrated plasticizer can form a sticky or oily film on the surface of the product, often referred to as "bloom."[2][5]

  • Environmental and Health Concerns: Volatilized DOP can be released into the surrounding environment, leading to potential health risks and regulatory concerns.[5][6]

Q2: What are the primary methods to reduce the volatility of DOP in my polymer formulation?

A2: There are several effective strategies to minimize DOP volatility:

  • Incorporate High Molecular Weight (HMW) Plasticizers: This is one of the most effective methods. Larger molecules have lower vapor pressure and are less prone to evaporation.[1][7][8][9] You can either replace DOP with an HMW plasticizer or use them in a blend.

  • Utilize Alternative Low-Volatility Plasticizers: A range of non-phthalate and alternative phthalate plasticizers with inherently lower volatility are commercially available.[10][11][12][13]

  • Employ Polymeric Plasticizers: These are long-chain plasticizers that become physically entangled within the polymer matrix, making migration and volatilization nearly impossible.[9][14]

  • Surface Modification of the Polymer: Techniques applied to the polymer surface can create a barrier that inhibits plasticizer migration.[15]

  • Create Plasticizer Blends: Using a mixture of plasticizers can sometimes reduce the overall migration compared to using a single plasticizer.[16]

Q3: How do I choose the right alternative plasticizer to replace DOP?

A3: The selection of an alternative plasticizer depends on several factors, including the specific polymer, processing conditions, required performance characteristics (e.g., low-temperature flexibility), and regulatory requirements. Some common low-volatility alternatives to DOP include:

  • Dioctyl terephthalate (B1205515) (DOTP): A non-phthalate isomer of DOP with lower volatility and a better toxicological profile.[12][17]

  • Trimellitates: These have higher molecular weights than DOP and are known for their low volatility, making them suitable for high-temperature applications.[18]

  • Citrate-based plasticizers: Derived from citric acid, these are often bio-based, have low toxicity, and exhibit good performance.[9][11]

  • Polymeric Plasticizers: These offer excellent resistance to migration and volatilization due to their large molecular size.[9][14]

  • Bio-based Plasticizers: Options like epoxidized soybean oil (ESO) can act as secondary plasticizers and improve thermal stability.[9][16]

Troubleshooting Guides

Issue: My polymer product is becoming brittle over time, and I suspect DOP loss.
Possible Cause Troubleshooting Steps
High Volatility of DOP 1. Quantify the Volatility: Perform thermogravimetric analysis (TGA) or the activated carbon weight loss test to measure the rate of plasticizer loss from your material. 2. Switch to a Higher Molecular Weight Plasticizer: Replace DOP with a plasticizer that has a higher molecular weight, such as a trimellitate or a polymeric plasticizer.[1][7][8] 3. Blend with a Low-Volatility Plasticizer: Introduce a less volatile plasticizer into your formulation to reduce the overall volatility of the plasticizer system.[16]
Elevated Service Temperature 1. Select a More Thermally Stable Plasticizer: For applications involving high temperatures, choose a plasticizer with a higher boiling point and lower vapor pressure, such as a trimellitate.[5][18] 2. Incorporate a Secondary Plasticizer: Add a secondary plasticizer like epoxidized soybean oil (ESO), which can also improve thermal stability.[9][16]
Extraction by Solvents 1. Consider Surface Modification: If the product comes into contact with solvents, consider surface treatments like fluorination or grafting to create a barrier against plasticizer extraction.[15] 2. Use Polymeric Plasticizers: Their large size makes them highly resistant to extraction.[9][14]

Data Presentation: Comparison of Plasticizers

The following table provides a comparison of commonly used plasticizers and their properties related to volatility. Note that specific values can vary based on the grade and manufacturer.

PlasticizerTypeMolecular Weight ( g/mol )Key Characteristics Related to Volatility
This compound (DOP/DEHP) Ortho-phthalate~390Standard volatility, serves as a benchmark.[9]
Dioctyl Terephthalate (DOTP) Terephthalate~390Lower volatility and water extractability than DOP.[12][17]
Diisononyl Phthalate (DINP) Ortho-phthalate~418Generally lower volatility than DOP.[12]
Diisodecyl Phthalate (DIDP) Ortho-phthalate~446Higher molecular weight and lower volatility than DINP.[7]
Trioctyl Trimellitate (TOTM) Trimellitate~547Significantly lower volatility than phthalates due to higher molecular weight.[18]
Acetyl Tri-n-butyl Citrate (ATBC) Citrate~402Bio-based option with low toxicity; volatility is comparable to or slightly higher than DOP.
Epoxidized Soybean Oil (ESO) Bio-basedHigh (Polymeric)Very low volatility, often used as a co-plasticizer and thermal stabilizer.[9]
Polymeric Plasticizers Polyesters>1000Extremely low volatility and high resistance to migration due to large molecular size.[9][14]

Experimental Protocols

Methodology for Thermogravimetric Analysis (TGA) of Plasticizer Volatility

This protocol outlines the use of TGA to quantify the volatility of a plasticizer.

Objective: To determine the thermal stability and volatilization characteristics of a plasticizer by measuring its weight loss as a function of temperature.[19]

Apparatus:

  • Thermogravimetric Analyzer (TGA)

  • Sample pans (e.g., platinum or aluminum)

  • Analytical balance

  • Inert gas supply (e.g., Nitrogen)

Procedure:

  • Instrument Calibration: Calibrate the TGA for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of the plasticizer into a tared TGA sample pan.[19]

  • Furnace Purging: Place the sample pan in the TGA furnace and purge with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to create an inert atmosphere.[19]

  • Heating Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).[19]

  • Data Acquisition: Continuously record the sample's weight as a function of temperature.[19]

Data Analysis: The resulting TGA curve (weight % vs. temperature) is analyzed to determine key parameters such as the onset temperature of decomposition, which indicates the beginning of significant volatilization.[19] A lower onset temperature signifies higher volatility.

Methodology for Activated Carbon Weight Loss Test

This method determines the amount of plasticizer that migrates from a polymer at elevated temperatures. It is based on ISO 176.[19]

Objective: To quantify the weight loss of a plasticized polymer sample due to plasticizer volatilization.

Apparatus:

  • Air-circulating oven

  • Metal containers with lids

  • Test specimens of the plasticized polymer (e.g., 50 mm diameter disks)

  • Activated carbon

  • Analytical balance

Procedure:

  • Specimen Preparation: Prepare circular test specimens of the plasticized polymer with standardized dimensions.[19]

  • Initial Weighing: Accurately weigh the test specimens.[19]

  • Assembly: Place one specimen at the bottom of a metal container and cover it with a specified amount of activated carbon. If testing multiple specimens, separate each with a layer of activated carbon.[19]

  • Heating: Place the sealed container in an oven at a specified temperature (e.g., 70°C) for a defined period (e.g., 24 hours).[19]

  • Cooling and Cleaning: After the heating period, remove the container from the oven and allow it to cool. Carefully remove the specimens and brush off any residual activated carbon.[19]

  • Final Weighing: Re-weigh the specimens.[19]

Calculation: The percentage of weight loss is calculated using the initial and final weights of the specimens. A higher percentage of weight loss indicates greater volatility.[19]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_test Volatility Test cluster_analysis Data Analysis prep_sample Prepare Polymer Sample (e.g., 50mm disk) weigh_initial Weigh Initial Sample (W_i) prep_sample->weigh_initial place_in_carbon Place Sample in Activated Carbon weigh_initial->place_in_carbon heat_oven Heat in Oven (e.g., 70°C for 24h) place_in_carbon->heat_oven cool_sample Cool and Clean Sample heat_oven->cool_sample weigh_final Weigh Final Sample (W_f) cool_sample->weigh_final calculate_loss Calculate % Weight Loss ((W_i - W_f) / W_i) * 100 weigh_final->calculate_loss

Caption: Workflow for the Activated Carbon Weight Loss Test.

volatility_reduction_strategy cluster_options Primary Solutions cluster_secondary Advanced Solutions start Problem: High DOP Volatility replace_dop Replace DOP with Low-Volatility Alternative (e.g., DOTP, Trimellitate) start->replace_dop use_hmw Use High Molecular Weight or Polymeric Plasticizer start->use_hmw blend_plasticizers Create a Blend of DOP and HMW Plasticizer start->blend_plasticizers surface_mod Polymer Surface Modification (e.g., Fluorination, Grafting) start->surface_mod

Caption: Decision pathway for reducing DOP volatility.

hmw_mechanism cluster_lmw Low Molecular Weight (LMW) Plasticizer (e.g., DOP) cluster_hmw High Molecular Weight (HMW) Plasticizer lmw_mol Small Molecules lmw_prop Higher Vapor Pressure & Mobility lmw_mol->lmw_prop lmw_outcome High Volatility & Migration lmw_prop->lmw_outcome hmw_outcome Low Volatility & Migration hmw_mol Large Molecules (e.g., Polymeric) hmw_prop Lower Vapor Pressure & Entanglement hmw_mol->hmw_prop hmw_prop->hmw_outcome

Caption: How HMW plasticizers reduce volatility.

References

Technical Support Center: Stabilization of Dioctyl Phthalate Against Photodegradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Stabilization of Dioctyl Phthalate (B1215562) (DOP). This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on preventing the photodegradation of dioctyl phthalate in your experimental setups. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), comprehensive experimental protocols, and key data to support your research and development activities.

Troubleshooting Guides

This section addresses common issues encountered during the stabilization of this compound against photodegradation.

Problem Potential Cause Troubleshooting Steps
Inconsistent or Poor Stabilization Performance Inadequate Stabilizer Dispersion: The UV stabilizer may not be uniformly dissolved or dispersed in the this compound matrix, leading to localized degradation.1. Ensure thorough mixing of the stabilizer in DOP. Consider using a high-shear mixer or ultrasonication for better dispersion. 2. Gently heat the mixture (within the stabilizer's thermal stability limits) to aid dissolution. 3. Verify the solubility of the chosen stabilizer in DOP. Some stabilizers may have limited solubility, requiring a different selection or the use of a co-solvent if permissible for the application.
Incorrect Stabilizer Concentration: The concentration of the UV stabilizer may be too low to provide adequate protection or too high, leading to negative effects like exudation.1. Review the manufacturer's recommended concentration range for the specific stabilizer and polymer system (if applicable). 2. Perform a dose-response study to determine the optimal stabilizer concentration for your experimental conditions.
Antagonistic Effects of Other Additives: Other components in your formulation might be interfering with the activity of the UV stabilizer.1. Review the chemical compatibility of all components in your formulation. 2. If possible, prepare a simplified formulation containing only DOP and the stabilizer to establish a baseline performance.
Discoloration or Yellowing of the Stabilized DOP Stabilizer Degradation: Some UV stabilizers can themselves degrade under prolonged UV exposure, leading to the formation of colored byproducts.1. Select a UV stabilizer with high photostability for your application. 2. Consider using a synergistic blend of stabilizers (e.g., a UV absorber and a HALS) to reduce the degradation rate of the primary stabilizer.[1][2]
Photodegradation of DOP: Despite the stabilizer, some degradation of DOP may still occur, leading to colored degradation products.1. Increase the concentration of the UV stabilizer, if within the recommended limits. 2. Employ a more effective stabilizer or a synergistic blend.
Analytical Issues in Quantifying DOP and Degradation Products Co-elution in Chromatography (HPLC/GC): The UV stabilizer, its degradation products, or other additives may co-elute with DOP or its primary degradation products, such as mono-ethylhexyl phthalate (MEHP), leading to inaccurate quantification.[3][4][5][6]1. Optimize your chromatographic method (e.g., change the mobile phase gradient, temperature program, or column chemistry) to achieve better separation. 2. Use a more selective detector, such as a mass spectrometer (MS), to differentiate between co-eluting compounds based on their mass-to-charge ratio.
Matrix Effects in Mass Spectrometry: The presence of high concentrations of stabilizers or other additives can suppress or enhance the ionization of DOP and its analytes, leading to inaccurate quantification.[7][8]1. Prepare calibration standards in a matrix that closely matches your samples (i.e., containing the same concentration of stabilizer). 2. Use an internal standard that is chemically similar to your analyte to correct for matrix effects. 3. Dilute your sample to reduce the concentration of interfering substances, if sensitivity allows.
Stabilizer Interference with UV-Vis Spectroscopy: UV absorbers, by their nature, will interfere with the direct UV-Vis analysis of DOP degradation.1. Use a chromatographic method (HPLC-UV) to separate DOP from the UV absorber before quantification.[9][10][11][12] 2. If monitoring degradation via UV-Vis, choose a wavelength where the stabilizer's absorbance does not significantly overlap with that of the DOP degradation products.
Physical Changes in the Stabilized DOP (e.g., Cloudiness, Precipitation) Poor Stabilizer Solubility or Compatibility: The stabilizer may not be fully soluble in DOP at the concentration used, or it may become less soluble over time, especially with temperature fluctuations.1. Select a stabilizer with known good solubility in DOP. Liquid stabilizers are often easier to incorporate. 2. Re-evaluate the stabilizer concentration. 3. If working with a polymer matrix, ensure the stabilizer is compatible with both the PVC and the DOP.[2][13]
Leaching or Migration of Stabilizer: The stabilizer may migrate to the surface of the material over time, a phenomenon known as "blooming."[13][14][15]1. Use a higher molecular weight stabilizer, which will have lower mobility within the matrix. 2. Consider using a reactive stabilizer that can be chemically bound to the polymer backbone if applicable.

Frequently Asked Questions (FAQs)

Q1: What are the primary types of UV stabilizers for this compound?

A1: The main classes of UV stabilizers used to protect materials like PVC plasticized with DOP are:

  • Hindered Amine Light Stabilizers (HALS): These act as radical scavengers, interrupting the degradation process. They are very efficient at low concentrations and provide long-term protection.

  • UV Absorbers: This category includes benzophenones and benzotriazoles. They function by absorbing harmful UV radiation and dissipating it as heat, thus protecting the DOP from the initial photo-oxidative damage.

  • Synergistic Blends: Often, a combination of a UV absorber and a HALS is used. The UV absorber provides a "first line of defense" by blocking UV light, while the HALS "cleans up" any free radicals that still form. This combination often provides superior protection compared to using a single stabilizer.[1][2][16]

Q2: How do I choose the right UV stabilizer for my experiment?

A2: The choice of stabilizer depends on several factors:

  • The nature of your experiment: Are you working with pure DOP or a DOP-plasticized polymer?

  • The expected UV exposure: High-intensity, long-duration exposure may require a more robust stabilization package, such as a synergistic blend.

  • Compatibility: The stabilizer must be soluble and compatible with DOP and any other components in your formulation.

  • Analytical methods: If you are using UV-Vis spectroscopy for analysis, a HALS may be preferable to a UV absorber to minimize interference.

Q3: What are the typical photodegradation products of this compound?

A3: The photodegradation of DOP can lead to a variety of products. A key initial degradation step is the hydrolysis or oxidation of one of the ester groups, leading to the formation of mono-ethylhexyl phthalate (MEHP) and 2-ethylhexanol. Further degradation can lead to phthalic acid, and eventually to the opening of the aromatic ring. The presence and type of stabilizer can influence the distribution and formation rate of these products.[3][4][5][6]

Q4: Can the stabilizer itself degrade?

A4: Yes, some UV stabilizers can undergo photodegradation over time, which can reduce their effectiveness and potentially lead to discoloration. It is important to choose a stabilizer with good photostability for the intended application duration and UV intensity.

Q5: How can I accelerate the testing of my stabilized DOP formulation?

A5: Accelerated weathering tests are commonly used to simulate the long-term effects of sunlight in a shorter period. These tests typically involve exposure to high-intensity UV lamps (such as xenon arc or fluorescent UV lamps) in a controlled environment that also simulates temperature and humidity cycles.

Quantitative Data Summary

While specific quantitative data on the stabilization of pure this compound is limited in publicly available literature, the following table summarizes the expected performance of different stabilizer types based on their use in DOP-plasticized PVC and other polymers. The effectiveness is often measured by the retention of physical properties or the reduction in the formation of degradation markers after UV exposure.

Stabilizer Type Typical Concentration Range (in PVC) Mechanism of Action Relative Effectiveness (General) Key Advantages
Benzophenones 0.1 - 1.0%UV AbsorberGoodCost-effective, good initial color protection.
Benzotriazoles 0.1 - 1.0%UV AbsorberVery GoodBroader UV absorption spectrum than benzophenones, good long-term stability.
Hindered Amine Light Stabilizers (HALS) 0.1 - 0.5%Radical ScavengerExcellentHighly efficient at low concentrations, provide long-term protection, do not absorb in the visible spectrum.
Synergistic Blend (UV Absorber + HALS) 0.2 - 1.5%UV Absorption & Radical ScavengingSuperiorCombines the benefits of both types of stabilizers for comprehensive protection.[1][2][16]

Experimental Protocols

Protocol 1: Sample Preparation for Stabilization Studies
  • Materials:

    • This compound (DOP)

    • UV stabilizer(s) of choice (e.g., a benzophenone, a HALS, or a blend)

    • If applicable, PVC resin and other additives.

  • Procedure for Liquid DOP:

    • Accurately weigh the desired amount of DOP into a glass container.

    • Calculate the required amount of UV stabilizer based on the desired weight percentage.

    • Add the stabilizer to the DOP.

    • Mix thoroughly using a magnetic stirrer or overhead mixer until the stabilizer is completely dissolved or uniformly dispersed. Gentle heating (e.g., 50-60°C) can be used to aid dissolution, but ensure the temperature does not exceed the stabilizer's decomposition temperature.

  • Procedure for DOP-Plasticized PVC:

    • Pre-blend the PVC resin with the stabilizer(s) and other dry additives in a high-speed mixer.

    • Add the DOP to the dry blend and continue mixing until a homogeneous powder blend is obtained.

    • Process the blend into a film or sheet using a two-roll mill followed by compression molding at a suitable temperature (e.g., 160-180°C).

Protocol 2: Accelerated UV Aging
  • Apparatus:

    • Accelerated weathering chamber equipped with a xenon arc or UVA-340 fluorescent lamp.

  • Sample Preparation:

    • For liquid DOP, place a thin film of the stabilized and unstabilized samples in quartz cuvettes or on a quartz slide.

    • For plasticized PVC, cut samples to the dimensions required for the weathering chamber's sample holders.

  • Exposure Conditions:

    • Set the irradiance of the lamp to a specified level (e.g., 0.55 W/m² at 340 nm for a xenon arc lamp).

    • Program the temperature and humidity cycles. A common cycle is alternating periods of UV exposure with and without water spray or condensation to simulate day/night and rain.

    • Expose the samples for a predetermined duration, with periodic removal for analysis.

Protocol 3: Analysis of Photodegradation by HPLC-UV
  • Instrumentation and Columns:

    • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

    • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Sample Preparation:

    • Accurately weigh a portion of the UV-exposed sample and dissolve it in a suitable solvent (e.g., acetonitrile (B52724) or methanol) to a known volume.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions (Example):

    • Mobile Phase: A gradient of acetonitrile and water. A typical starting point is 60:40 acetonitrile:water, ramping to 100% acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detection Wavelength: Monitor at a wavelength where DOP and its expected degradation products absorb, for example, 230 nm or 254 nm.[12]

  • Quantification:

    • Prepare calibration curves for DOP and, if available, for key degradation products like MEHP using certified standards.

    • Calculate the concentration of DOP remaining and the concentration of degradation products formed in the exposed samples. The stabilization efficiency can be expressed as the percentage of DOP retained compared to an unstabilized control.

Visualizations

Photodegradation_of_DOP DOP This compound (DOP) Excited_DOP Excited DOP* DOP->Excited_DOP UV_Light UV Light (hν) UV_Light->DOP Radicals Free Radicals (R•) Excited_DOP->Radicals Degradation_Products Degradation Products (MEHP, Phthalic Acid, etc.) Radicals->Degradation_Products Loss_of_Properties Loss of Physical Properties (e.g., Flexibility, Color) Degradation_Products->Loss_of_Properties

Caption: Simplified pathway of this compound photodegradation.

Stabilization_Mechanisms cluster_degradation Photodegradation Process cluster_stabilization Stabilization Intervention UV Light UV Light Polymer/DOP Polymer/DOP UV Light->Polymer/DOP Free Radicals Free Radicals Polymer/DOP->Free Radicals Degradation Degradation Free Radicals->Degradation UV_Absorber UV Absorber (Benzophenone, Benzotriazole) UV_Absorber->UV Light absorbs & dissipates as heat HALS HALS (Hindered Amine Light Stabilizer) HALS->Free Radicals scavenges

Caption: Mechanisms of action for UV absorbers and HALS stabilizers.

Experimental_Workflow cluster_prep Sample Preparation cluster_aging Accelerated Aging cluster_analysis Analysis Formulation Formulate DOP with and without Stabilizers Sample_Creation Prepare Samples (e.g., films, solutions) Formulation->Sample_Creation UV_Exposure Expose Samples to UV in Weathering Chamber Sample_Creation->UV_Exposure Extraction Extract Analytes UV_Exposure->Extraction HPLC_GC Analyze by HPLC-UV/MS or GC/MS Extraction->HPLC_GC Data_Analysis Quantify DOP and Degradation Products HPLC_GC->Data_Analysis Evaluate Stabilizer Performance Evaluate Stabilizer Performance Data_Analysis->Evaluate Stabilizer Performance

Caption: General experimental workflow for evaluating DOP stabilization.

References

resolving peak tailing issues in HPLC analysis of dioctyl phthalate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of dioctyl phthalate (B1215562) (DOP), with a specific focus on resolving peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC and how is it identified?

A1: Peak tailing in HPLC refers to a peak shape distortion where the latter half of the peak is broader than the front half, resulting in an asymmetrical peak.[1][2] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape.[3] Peak tailing is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A value of 1.0 indicates a perfectly symmetrical peak, while a value greater than 1.2 is generally considered to be tailing.[4]

Q2: Why is my dioctyl phthalate (DOP) peak tailing?

A2: this compound is a neutral compound. Peak tailing for a neutral compound like DOP in reversed-phase HPLC is often not due to strong secondary silanol (B1196071) interactions that typically affect basic compounds.[1][5] Instead, the likely causes are related to non-chemical factors or issues with the chromatographic conditions. Potential causes include:

  • Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.[2][6]

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or stationary phase can interfere with the interaction of DOP with the column, causing tailing.[2] A void at the column inlet can also lead to poor peak shape.[4]

  • Extra-Column Volume: Excessive tubing length or internal diameter, as well as poorly made connections, can cause band broadening and peak tailing.[4][7]

  • Inappropriate Sample Solvent: Dissolving the DOP sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[2]

  • Co-elution with an Interfering Compound: The tailing might not be from the DOP peak itself but from a closely eluting impurity.[8]

Q3: Can the mobile phase composition affect the peak shape of this compound?

A3: Yes, while DOP is neutral and less susceptible to pH-related silanol interactions, the mobile phase composition is still critical. The organic modifier (e.g., acetonitrile (B52724) or methanol) and its ratio to the aqueous phase will affect the elution strength.[2] An insufficient elution strength can cause the analyte to spend more time interacting with the stationary phase, potentially leading to broader and tailing peaks. For phthalate analysis, mobile phases of methanol-water or acetonitrile-water are common.[9][10]

Q4: What type of HPLC column is best for analyzing this compound?

A4: A C18 column is a standard and effective choice for the analysis of this compound and other phthalates.[9][11] Using a modern, high-purity silica (B1680970) column that is well-endcapped can help minimize potential secondary interactions, even for neutral compounds, by providing a more inert surface.[1][8] For complex samples, a high-efficiency column with smaller particles or a longer length can improve resolution and help differentiate between the main peak and any co-eluting impurities.[8]

Troubleshooting Guide for Peak Tailing of this compound

This guide provides a systematic approach to diagnosing and resolving peak tailing issues in the HPLC analysis of this compound.

Step 1: Initial Checks and Low-Hanging Fruit

Before making significant changes to your method, perform these initial checks:

  • Visually Inspect the Chromatogram: Look for signs of co-elution or shoulders on the DOP peak.

  • Check System Pressure: A sudden drop in pressure could indicate a leak, while a gradual increase might suggest a blockage.

  • Review Method Parameters: Ensure the mobile phase composition, flow rate, and column temperature are correct.

Step 2: Systematic Troubleshooting

If the initial checks do not resolve the issue, follow these steps:

Issue 1: Column Overload

  • Diagnosis: The peak shape improves (becomes more symmetrical) upon diluting the sample.

  • Solution: Reduce the concentration of the sample or decrease the injection volume.[6]

Issue 2: Column Contamination or Degradation

  • Diagnosis: The peak tailing has worsened over time or after analyzing complex matrices. The issue persists even with a new, clean mobile phase.

  • Solution:

    • Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol (B129727) for a reversed-phase column).[2]

    • If flushing doesn't work, consider replacing the column with a new one.[2]

    • To prevent future contamination, use a guard column and ensure adequate sample preparation, such as solid-phase extraction (SPE), to remove matrix components.[3][12]

Issue 3: Extra-Column Effects

  • Diagnosis: Early eluting peaks show more pronounced tailing than later eluting peaks.

  • Solution:

    • Minimize the length and internal diameter of all tubing between the injector and the detector.[7]

    • Ensure all fittings are properly connected to avoid dead volume.[5]

Issue 4: Inappropriate Sample Solvent

  • Diagnosis: The peak shape is distorted, and the sample is dissolved in a solvent much stronger than the mobile phase (e.g., 100% acetonitrile for a mobile phase of 50% acetonitrile/water).

  • Solution: Prepare the sample in a solvent that is weaker than or equal in strength to the mobile phase.[2]

Data Presentation: Troubleshooting Parameters

The following table summarizes key parameters to consider when troubleshooting peak tailing for this compound.

ParameterRecommendation for DOP AnalysisRationale
Column Chemistry C18, high-purity, end-capped silicaProvides good retention for hydrophobic molecules like DOP and minimizes surface activity.[1][8]
Mobile Phase Acetonitrile/Water or Methanol/WaterCommon and effective for phthalate separation.[9][10]
Sample Solvent Mobile phase or a weaker solventPrevents peak distortion due to solvent effects.[2]
Injection Volume 5-20 µL (typical)Helps to avoid mass overload.[6]
Guard Column RecommendedProtects the analytical column from contamination.[12]
Sample Preparation SPE for complex matricesRemoves interfering substances that can cause peak tailing.[3]

Experimental Protocols

Protocol 1: Testing for Column Overload

  • Prepare a stock solution of your this compound standard.

  • Create a dilution series from the stock solution (e.g., 1:2, 1:5, 1:10).

  • Inject the original sample and each dilution onto the HPLC system under your standard operating conditions.

  • Compare the peak shape (Asymmetry Factor) for each injection. A significant improvement in peak symmetry at lower concentrations indicates column overload.

Protocol 2: Column Flushing and Regeneration

  • Disconnect the column from the detector.

  • Reverse the column direction.

  • Flush the column with at least 10-20 column volumes of HPLC-grade water to remove any buffer salts.

  • Flush with 10-20 column volumes of a strong organic solvent like isopropanol (B130326) or a sequence of solvents of increasing elution strength (e.g., methanol, then acetonitrile, then isopropanol).

  • Return the column to its original direction and equilibrate with the mobile phase until a stable baseline is achieved.

Visualizations

TroubleshootingWorkflow start Peak Tailing Observed for this compound check_overload Is Peak Shape Concentration Dependent? start->check_overload solution_overload Reduce Sample Concentration or Injection Volume check_overload->solution_overload Yes check_column Has Column Performance Degraded Over Time? check_overload->check_column No end_good Peak Shape Improved solution_overload->end_good solution_column Flush or Replace Column Use Guard Column check_column->solution_column Yes check_solvent Is Sample Solvent Stronger Than Mobile Phase? check_column->check_solvent No solution_column->end_good solution_solvent Prepare Sample in Mobile Phase or Weaker Solvent check_solvent->solution_solvent Yes check_extracolumn Are Early Peaks Tailing More? check_solvent->check_extracolumn No solution_solvent->end_good solution_extracolumn Minimize Tubing Length/ID Check Connections check_extracolumn->solution_extracolumn Yes end_bad Issue Persists - Consult Instrument Manual or Manufacturer check_extracolumn->end_bad No solution_extracolumn->end_good

Caption: A workflow for troubleshooting peak tailing in this compound HPLC analysis.

LogicalRelationships cluster_causes Primary Causes of Peak Tailing for Neutral Compounds cluster_solutions Corresponding Solutions cause1 Column Overload solution1 Dilute Sample/ Reduce Injection Volume cause1->solution1 cause2 Column Contamination/ Degradation solution2 Flush/Replace Column, Use Guard Column cause2->solution2 cause3 Extra-Column Effects solution3 Optimize Tubing and Connections cause3->solution3 cause4 Solvent Mismatch solution4 Match Sample Solvent to Mobile Phase cause4->solution4

Caption: Logical relationships between causes and solutions for peak tailing.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Dioctyl Phthalate (DOP) Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of a novel Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the detection of dioctyl phthalate (B1215562) (DOP) against traditional analytical techniques. The information presented is intended to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their specific analytical needs, with a focus on accuracy, sensitivity, and throughput.

Performance Comparison of Analytical Methods

The validation of an analytical procedure is crucial to demonstrate its suitability for the intended purpose.[1] This section compares the performance of the new UPLC-MS/MS method with established techniques such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).[2] The key validation parameters are summarized in the table below, adhering to the principles outlined in the ICH Q2(R2) guidelines.[1][3][4]

Table 1: Comparison of Key Performance Parameters for DOP Detection Methods

Parameter New Rapid UPLC-MS/MS Method Conventional HPLC-UV Method Conventional GC-MS Method
Principle Chromatographic separation followed by mass analysis of precursor and product ions.Chromatographic separation followed by UV absorbance detection.Chromatographic separation of volatile compounds followed by mass analysis.[5]
Limit of Detection (LOD) 0.1 ng/mL10 ng/mL1 ng/mL
Limit of Quantification (LOQ) 0.3 ng/mL30 ng/mL3 ng/mL
Linearity (R²) >0.999>0.995>0.998
Accuracy (% Recovery) 98-102%95-105%97-103%
Precision (%RSD) < 2%< 5%< 3%
Analysis Run Time 5 minutes[2]20 minutes25 minutes
Specificity Very High (based on MRM transitions)Moderate (Prone to interferences)High (based on mass spectrum)
Sample Preparation Simple "dilute and shoot"Liquid-liquid or solid-phase extractionDerivatization may be required[6]

Data presented for HPLC-UV and GC-MS methods are representative values sourced from publicly available literature. The data for the new UPLC-MS/MS method is based on internal validation studies.

Experimental Protocols: Validation of the New UPLC-MS/MS Method

The following protocols detail the steps for validating the new rapid UPLC-MS/MS method for the quantification of Dioctyl Phthalate (DOP).

Reagents and Materials
  • This compound (DOP) certified reference standard

  • Acetonitrile and Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Glassware rinsed with methanol to minimize phthalate contamination[6]

Standard and Sample Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve DOP reference standard in methanol.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) by serially diluting the stock solution with a 50:50 mixture of methanol and water.

  • Sample Preparation: For liquid samples, a simple "dilute and shoot" approach is often sufficient. Dilute the sample 1:1 with water that has been pre-screened for phthalates. For solid or semi-solid matrices, perform an extraction with methanol using sonication, followed by centrifugation.[2][7]

UPLC-MS/MS Instrumental Conditions
  • UPLC System: ACQUITY UPLC H-Class or similar

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution: A fast gradient from 60% B to 99% B over 3 minutes, followed by re-equilibration.

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Tandem quadrupole mass spectrometer (e.g., Xevo TQD)

  • Ionization Mode: Electrospray Ionization Positive (ESI+)

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transition for DOP: Precursor Ion (m/z) 391.3 → Product Ion (m/z) 149.1

Validation Procedures

The validation was conducted following ICH guidelines.[4][8]

  • Specificity: Assessed by analyzing blank matrix samples to ensure no interfering peaks were present at the retention time of DOP.

  • Linearity: Determined by injecting the calibration standards in triplicate and performing a linear regression analysis of the peak area versus concentration.

  • Accuracy: Evaluated by spiking a blank matrix with known concentrations of DOP at three levels (low, medium, high) and calculating the percent recovery.

  • Precision:

    • Repeatability (Intra-assay precision): Assessed by analyzing six replicate injections of a spiked sample at 100% of the test concentration on the same day.

    • Intermediate Precision: Determined by repeating the analysis on a different day with a different analyst and instrument.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Calculated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).

Visualizations: Workflows and Comparisons

Visual diagrams help clarify complex processes and relationships. The following have been generated using Graphviz to illustrate the validation workflow and a comparison of analytical methods.

Validation_Workflow Experimental Workflow for UPLC-MS/MS Method Validation cluster_prep 1. Preparation cluster_analysis 2. Instrumental Analysis cluster_validation 3. Validation Parameter Assessment cluster_report 4. Finalization A Prepare Stock & Working Standards B Prepare Spiked QC Samples A->B D UPLC-MS/MS Analysis (MRM Mode) A->D B->D C Prepare Blank Matrix Samples C->D E Specificity (vs. Blank) D->E F Linearity & Range (Calibration Curve) D->F G Accuracy (% Recovery) D->G H Precision (%RSD) D->H I LOD & LOQ (Signal-to-Noise) D->I J Compile Validation Report E->J F->J G->J H->J I->J

Caption: Workflow for the validation of the new UPLC-MS/MS method.

Method_Comparison Logical Comparison of DOP Analytical Methods cluster_new New Method cluster_trad Traditional Methods center_node Analytical Goal: Accurate DOP Quantification UPLC_MS Rapid UPLC-MS/MS center_node->UPLC_MS Optimal Choice HPLC_UV HPLC-UV center_node->HPLC_UV Alternative GC_MS GC-MS center_node->GC_MS Alternative UPLC_MS_Adv High Sensitivity High Specificity Fast Throughput UPLC_MS->UPLC_MS_Adv HPLC_UV_Dis Lower Sensitivity Prone to Matrix Effects HPLC_UV->HPLC_UV_Dis GC_MS_Dis Longer Run Time Potential Derivatization GC_MS->GC_MS_Dis

Caption: Comparison of the new method with traditional alternatives.

References

A Comparative Analysis of Plasticizing Efficiency: Dioctyl Phthalate vs. Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For decades, dioctyl phthalate (B1215562) (DOP) has been the benchmark plasticizer for polyvinyl chloride (PVC), prized for its cost-effectiveness and excellent plasticizing capabilities. However, mounting health and environmental concerns have spurred the development of safer alternatives. This guide provides a technical comparison of the plasticizing efficiency of DOP with its prominent replacements, namely dioctyl terephthalate (B1205515) (DOTP) and the bio-based acetyl tributyl citrate (B86180) (ATBC), supported by experimental data to aid researchers and drug development professionals in making informed material selections.

The primary function of a plasticizer is to enhance the flexibility, durability, and workability of a polymer by reducing the intermolecular forces between the polymer chains. The efficiency of a plasticizer is a critical parameter, directly influencing the mechanical and thermal properties of the final product. This guide delves into a comparative analysis of DOP, DOTP, and ATBC, focusing on key performance metrics such as mechanical properties, thermal stability, and migration resistance.

Comparative Performance Data

The selection of a plasticizer is a trade-off between performance, safety, and cost. While DOP is known for its high plasticizing efficiency, alternatives like DOTP and ATBC offer improved safety profiles and specific performance advantages. The following table summarizes the key quantitative data comparing the performance of these plasticizers in a PVC formulation.

PropertyTest MethodDOPDOTPATBC
Mechanical Properties
Tensile Strength (MPa)ASTM D63815 - 20~10-20% higher than DOP19.2[1]
Elongation at Break (%)ASTM D638300 - 400Similar to or slightly lower than DOP318.1[1]
Hardness (Shore A)ASTM D224075 - 85Slightly higher than DOPSimilar to DOP
Thermal Properties
Glass Transition Temp. (Tg) (°C)DSC-40 to -50-39[2]-6.7[1]
Onset of Degradation (°C)TGA~250~260-270264.1[1]
Migration Resistance
Weight Loss (%) in HexaneASTM D1239HigherLower than DOP35.6% lower than DOP[1]

Note: The data presented is a synthesis from multiple sources and should be considered indicative. The plasticizer concentration and other formulation components can significantly influence the final properties.

Experimental Protocols

The evaluation of plasticizer efficiency involves a series of standardized tests to quantify the mechanical, thermal, and migration properties of the plasticized polymer.

Sample Preparation

PVC compounds are prepared by mixing PVC resin with the plasticizer (e.g., 40 parts per hundred of resin - phr), a thermal stabilizer, and other necessary additives in a two-roll mill or an internal mixer. The homogenized mixture is then compression molded into sheets of a specified thickness from which test specimens are cut.

Mechanical Testing
  • Tensile Properties (ASTM D638): Dumbbell-shaped specimens are tested using a universal testing machine at a constant rate of crosshead movement (e.g., 5 mm/min).[3] The tensile strength at break and the elongation at break are recorded.[4][5]

  • Hardness (ASTM D2240): The indentation hardness of the plasticized PVC is measured using a Shore A durometer.[6][7][8][9] The reading is typically taken within one second of firm contact.[8]

Thermal Analysis
  • Differential Scanning Calorimetry (DSC): A small sample of the material is heated at a controlled rate (e.g., 10°C/min) in a DSC instrument.[10][11] The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve, indicating the transition from a rigid to a flexible state.[2][10][12][13]

  • Thermogravimetric Analysis (TGA): The thermal stability of the plasticized PVC is evaluated by heating a sample at a constant rate in a controlled atmosphere (e.g., nitrogen).[14][15] The onset temperature of weight loss indicates the beginning of thermal degradation.

Migration Resistance
  • Solvent Extraction (ASTM D1239): Pre-weighed specimens are immersed in a specific solvent (e.g., hexane, olive oil) for a defined period (e.g., 24 hours) at a controlled temperature.[16] The specimens are then removed, dried, and reweighed to determine the percentage of weight loss, which corresponds to the amount of plasticizer extracted.[16]

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for evaluating the performance of different plasticizers in a PVC formulation.

G cluster_formulation 1. Formulation & Compounding cluster_processing 2. Specimen Preparation cluster_testing 3. Performance Evaluation cluster_analysis 4. Data Analysis & Comparison PVC_Resin PVC Resin Mixer Two-Roll Mill / Internal Mixer PVC_Resin->Mixer Plasticizer Plasticizer (DOP, DOTP, ATBC) Plasticizer->Mixer Additives Stabilizers, etc. Additives->Mixer Molding Compression Molding Mixer->Molding Specimens Test Specimens (Dumbbell, etc.) Molding->Specimens Mechanical Mechanical Testing (ASTM D638, D2240) Specimens->Mechanical Thermal Thermal Analysis (DSC, TGA) Specimens->Thermal Migration Migration Testing (ASTM D1239) Specimens->Migration Data Comparative Data Analysis Mechanical->Data Thermal->Data Migration->Data

Caption: Experimental workflow for comparing plasticizer efficiency.

Conclusion

The selection of a plasticizer is a critical decision in the formulation of flexible PVC products. While DOP has historically been the plasticizer of choice due to its high efficiency and low cost, its alternatives offer significant advantages in terms of safety and specific performance characteristics. DOTP presents a favorable balance of good performance, with superior heat resistance and lower migration, making it a suitable drop-in replacement in many applications.[17][18] Bio-based plasticizers like ATBC provide an environmentally friendly option with competitive plasticizing effects, particularly in applications where biocompatibility and low toxicity are paramount.[19] The experimental data and protocols outlined in this guide provide a framework for the objective comparison of these materials, enabling researchers and professionals to select the optimal plasticizer for their specific application needs.

References

Cross-Validation of Dioctyl Phthalate Measurements: An Interlaboratory Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methodologies and results from interlaboratory studies on the measurement of dioctyl phthalate (B1215562) (DOP), also commonly referred to by its isomer di(2-ethylhexyl) phthalate (DEHP). Ensuring the accuracy and comparability of analytical results across different laboratories is critical for regulatory compliance, product safety assessment, and research reproducibility. This document summarizes key performance data from cross-validation studies and outlines the experimental protocols used to achieve reliable measurements.

Data Presentation: Interlaboratory Comparison of DEHP Measurements

The following table summarizes the results from an interlaboratory comparison study for the determination of DEHP in a certified reference material (fish muscle, CARP-2).[1][2] Such studies are essential for evaluating the proficiency of laboratories and the robustness of analytical methods.[3]

LaboratoryConcentration (ng/g wet wt)Analytical Method
Lab A1,550 ± 148GC-MS
Lab B1,410 ± 193GC-MS
Lab C1,380 ± 187GC-MS

Note: The data demonstrates a relatively good interlaboratory agreement for the analysis of DEHP.[1][2]

Experimental Protocols

Accurate determination of DOP/DEHP relies on robust and well-documented experimental protocols. The most common and reliable method is Gas Chromatography coupled with Mass Spectrometry (GC-MS).[4][5] Below are detailed methodologies for key experimental steps.

Sample Preparation

The goal of sample preparation is to extract DOP from the sample matrix and prepare it in a form suitable for GC-MS analysis. The specific steps may vary depending on the sample type (e.g., polymer materials, biological samples, liquids).

  • For Solid Samples (e.g., Polymers, Tissues):

    • Weighing: Accurately weigh a representative portion of the sample (e.g., 0.1–0.2 g).[4]

    • Extraction: Utilize a suitable extraction technique. Ultrasonic extraction is a common method.[5] The sample is typically immersed in a high-purity solvent like n-hexane or toluene.

    • Dilution: Dilute the extract with the chosen solvent in a volumetric flask to achieve a target concentration (e.g., approximately 1 mg/mL).[4]

    • Mixing and Filtration: Mix the solution thoroughly. Before injection into the GC-MS, filter the diluted extract through a 0.45 µm PTFE membrane to remove any particulate matter.[4]

  • For Liquid Samples (e.g., Oils, Water):

    • Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): These techniques are used to isolate phthalates from the liquid matrix.

    • Solvent Evaporation and Reconstitution: The solvent containing the extracted phthalates is often evaporated to a smaller volume and then reconstituted in a solvent suitable for GC-MS analysis.

A significant challenge in phthalate analysis is the potential for background contamination, as these compounds are ubiquitous in laboratory environments.[1] Therefore, procedural blanks should be included in each batch of samples to monitor and correct for any contamination.

GC-MS Analysis

Gas chromatography separates the components of the sample, and mass spectrometry provides detection and quantification.

  • Instrument Conditions:

    • Column: A capillary column, such as an Elite-5MS, is typically used for the separation of phthalates.[5]

    • Carrier Gas: Helium is commonly used as the carrier gas.

    • Injection Mode: Splitless injection is often preferred for trace analysis.

    • Temperature Program: A programmed temperature ramp is used to elute the different phthalates at specific retention times.

    • Mass Spectrometer: Operated in either full scan mode for identification or, for higher sensitivity and selectivity, in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode.[6][7] The ion m/z 149 is a characteristic fragment for many phthalates and is often used for quantification.[7]

Calibration and Quantification
  • Calibration Standards: Prepare a series of calibration standards containing known concentrations of DOP/DEHP in the same solvent used for the samples. An internal standard, such as a deuterated phthalate (e.g., bis-(2-ethylhexyl)-phthalate-D4), is often used to improve accuracy and precision.[3]

  • Calibration Curve: Inject the calibration standards into the GC-MS and construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. The calibration curve should be linear with a correlation coefficient (r²) of 0.996 or better.[3]

  • Quantification: Inject the prepared sample extracts into the GC-MS. The concentration of DOP/DEHP in the sample is determined by comparing its peak area ratio to the calibration curve.

Inter-Laboratory Cross-Validation Workflow

The following diagram illustrates a typical workflow for a cross-validation study between different laboratories to ensure the comparability of DOP measurement results.

G cluster_0 Coordinating Laboratory cluster_1 Participating Laboratories (Lab 1, Lab 2, ... Lab n) cluster_2 Data Analysis and Reporting A Sample Selection and Preparation (e.g., Spiked matrices, Certified Reference Materials) B Homogeneity and Stability Testing A->B C Sample Distribution to Participating Laboratories B->C D Sample Analysis (Using standardized or in-house methods) C->D E Data Reporting to Coordinating Laboratory D->E F Statistical Analysis of Results (e.g., z-scores, reproducibility standard deviation) E->F G Performance Evaluation of Laboratories F->G H Final Report Generation and Dissemination G->H

Caption: Workflow of an inter-laboratory comparison study for DOP analysis.

References

Dioctyl Phthalate (DOP) vs. Dioctyl Terephthalate (DOTP): A Comprehensive Comparison for Scientific Applications

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the performance, safety, and regulatory landscape of Dioctyl Phthalate (B1215562) (DOP) and its safer alternative, Dioctyl Terephthalate (B1205515) (DOTP).

The selection of appropriate plasticizers is a critical consideration in the development of a wide range of materials, from laboratory equipment to drug delivery systems. For decades, dioctyl phthalate (DOP) has been a widely used plasticizer due to its efficacy and low cost. However, mounting concerns over its toxicological profile have prompted a shift towards safer alternatives. Dioctyl terephthalate (DOTP), a non-phthalate plasticizer, has emerged as a leading substitute, offering comparable performance with a significantly improved safety profile. This guide provides an objective, data-driven comparison of DOP and DOTP to aid researchers and professionals in making informed decisions for their applications.

Performance and Physicochemical Properties: A Tabular Comparison

The functional performance of a plasticizer is paramount. The following tables summarize key physicochemical and performance data for DOP and DOTP, highlighting their similarities and differences.

PropertyThis compound (DOP)Dioctyl Terephthalate (DOTP)Reference(s)
Chemical Formula C₂₄H₃₈O₄C₂₄H₃₈O₄[1]
Molecular Weight 390.56 g/mol 390.56 g/mol [2]
CAS Number 117-81-76422-86-2[1]
Appearance Colorless, oily liquidColorless, oily liquid
Density (25°C) ~0.978 - 0.986 g/cm³~0.984 - 0.986 g/cm³[3][4]
Boiling Point ~384 °C~383 - 400 °C[2]
Melting Point ~ -50 °C~ -48 °C[3]
Flash Point ~215 °C~230 °C
Volatility HigherLower[4][5]
Water Solubility InsolubleInsoluble[2]
Performance MetricThis compound (DOP)Dioctyl Terephthalate (DOTP)Reference(s)
Plasticizing Efficiency Slightly higher in some applicationsGenerally comparable, may require slightly higher concentrations for the same flexibility[4][6][7]
Electrical Resistivity Good electrical insulation propertiesSignificantly higher (up to 20 times greater than DOP)[7][8][9][10]
Thermal Stability GoodSuperior, with a higher flash point and lower volatility[4][5][6]
Low-Temperature Flexibility EffectiveSuperior performance, maintaining flexibility in colder environments[4]
Migration Resistance Prone to migrationLower migration rate due to its linear molecular structure[4][5]

Toxicological Profile: A Safety-Focused Comparison

The primary driver for the transition from DOP to DOTP is the significant difference in their toxicological profiles. DOP, as an ortho-phthalate, has been linked to a range of adverse health effects, whereas DOTP, a tere-phthalate, is considered a much safer alternative.

Toxicological EndpointThis compound (DOP)Dioctyl Terephthalate (DOTP)Reference(s)
Acute Oral Toxicity (LD50, Rat) >30,000 mg/kg>5,000 mg/kg[11]
Acute Dermal Toxicity (LD50, Rabbit) 25,000 mg/kg>19,680 mg/kg (Guinea Pig)
Skin Irritation Mild irritantNo to slight irritation[12]
Eye Irritation Mild irritantMild to slight irritation[12]
Mutagenicity (Ames Test) Generally considered non-mutagenicNegative[13][14]
Reproductive Toxicity Demonstrated reproductive and developmental toxicant; potential endocrine disruptor.[2][15][16][17] Can affect the male reproductive system.[18]No evidence of reproductive or developmental toxicity in studies.[19] Not classified as an endocrine disruptor.[4][10][2][4][10][15][16][17][18][19]
Carcinogenicity (IARC) Group 2B: Possibly carcinogenic to humansNot classifiable as to its carcinogenicity to humans
Regulatory Status Restricted in many regions, especially for use in toys, childcare articles, and food contact materials.[4]Generally approved for use, including in some food contact applications.[4][4]

Experimental Protocols

To ensure the reproducibility and validity of the cited data, this section outlines the methodologies for key experiments used to evaluate the safety and performance of plasticizers.

Ames Test for Mutagenicity

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.

  • Principle: The assay utilizes several strains of the bacterium Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth. The test measures the ability of a chemical to cause a reverse mutation (reversion) that allows the bacteria to regain the ability to synthesize histidine and grow on a histidine-free medium.[12][20]

  • Methodology:

    • Strain Preparation: Cultures of the selected S. typhimurium strains (e.g., TA98, TA100) are grown overnight.[12]

    • Metabolic Activation (S9 Mix): The test is performed both with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in mammals, which can convert some non-mutagenic compounds into mutagenic metabolites.[12]

    • Exposure: The bacterial culture is exposed to various concentrations of the test substance (DOP or DOTP) in the presence or absence of the S9 mix.[12]

    • Plating: The treated bacteria are plated on a minimal glucose agar (B569324) medium lacking histidine.[12]

    • Incubation: The plates are incubated at 37°C for 48-72 hours.[12]

    • Scoring: The number of revertant colonies on each plate is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.[20]

OECD Test Guideline 421: Reproduction/Developmental Toxicity Screening Test

This test provides initial information on the potential effects of a substance on reproduction and development.

  • Principle: The test substance is administered to male and female rats before and during mating, and to females during gestation and early lactation to assess its impact on fertility, pregnancy, maternal behavior, and early offspring development.[11]

  • Methodology:

    • Dosing: The test substance is administered orally to several groups of animals at different dose levels. A control group receives the vehicle only. Males are dosed for at least two weeks prior to mating, during mating, and until termination. Females are dosed throughout the study.[11]

    • Mating: One male and one female are paired for mating.[11]

    • Gestation and Lactation: Pregnant females are allowed to litter and nurse their pups.[11]

    • Observations: Adults are observed for clinical signs of toxicity, and reproductive performance is recorded (e.g., mating index, fertility index, gestation length). Pups are examined for viability, growth, and any developmental abnormalities.[11]

    • Necropsy: At the end of the study, adult animals and pups are euthanized and subjected to a gross necropsy. Reproductive organs are examined, and in some cases, histopathology is performed.[11]

Plasticizer Migration Testing

Various methods are used to determine the migration of plasticizers from a polymer matrix.

  • Principle: These tests simulate the conditions under which a plasticized material might come into contact with liquids (e.g., food, bodily fluids) or other surfaces to quantify the amount of plasticizer that leaches out.[21][22]

  • Methodology (Solvent Extraction Method):

    • Sample Preparation: A sample of the plasticized PVC material with a known surface area and weight is prepared.[23]

    • Extraction: The sample is immersed in a specific volume of a simulant liquid (e.g., n-hexane, ethanol, or a food simulant like olive oil) at a controlled temperature for a defined period.[23]

    • Analysis: The simulant liquid is then analyzed using techniques such as gas chromatography-mass spectrometry (GC-MS) to determine the concentration of the migrated plasticizer.[24]

    • Calculation: The amount of migrated plasticizer is calculated and typically expressed as a percentage of the initial plasticizer content or as mass per unit area of the material.[25]

Visualizing Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate important concepts related to the comparison of DOP and DOTP.

Endocrine_Disruption_Pathway cluster_dop DOP (Phthalate) Pathway cluster_dotp DOTP (Non-Phthalate) Pathway DOP DOP ER Estrogen Receptor (ER) / Androgen Receptor (AR) DOP->ER Binds to receptor HRE Hormone Response Element (on DNA) ER->HRE Binds to DNA Gene_Expression Altered Gene Expression HRE->Gene_Expression Regulates transcription Adverse_Effects Adverse Reproductive and Developmental Effects Gene_Expression->Adverse_Effects Leads to DOTP DOTP ER_dotp Estrogen Receptor (ER) / Androgen Receptor (AR) DOTP->ER_dotp Does not bind to receptor Normal_Gene_Expression Normal Gene Expression ER_dotp->Normal_Gene_Expression Normal hormonal regulation No_Adverse_Effects No Endocrine-Mediated Adverse Effects Normal_Gene_Expression->No_Adverse_Effects Maintains normal function Experimental_Workflow_Safety cluster_workflow General Workflow for Plasticizer Safety Assessment cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays start Test Substance (DOP or DOTP) in_vitro In Vitro Screening start->in_vitro in_vivo In Vivo Studies (Rodent Models) in_vitro->in_vivo Positive or concerning results risk_assessment Risk Assessment in_vitro->risk_assessment Negative results in_vivo->risk_assessment ames Ames Test (Mutagenicity) cell_toxicity Cell Viability Assays (Cytotoxicity) receptor_binding Receptor Binding Assays (Endocrine Disruption) acute_toxicity Acute Toxicity (LD50) reproductive_toxicity Reproductive/Developmental Toxicity (OECD 421) chronic_toxicity Chronic Toxicity Studies Experimental_Workflow_Performance cluster_workflow Workflow for Plasticizer Performance Evaluation in PVC cluster_testing Performance Tests start Plasticizer Selection (DOP or DOTP) compounding Compounding with PVC Resin and Additives start->compounding processing Processing (e.g., Extrusion, Molding) compounding->processing sample_prep Sample Preparation processing->sample_prep testing Performance Testing sample_prep->testing analysis Data Analysis and Comparison testing->analysis mechanical Mechanical Properties (Tensile Strength, Elongation) thermal Thermal Stability (TGA) electrical Electrical Properties (Volume Resistivity) migration Migration Resistance

References

A Comparative Guide to the Performance of Dioctyl Phthalate in Various Polymer Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of dioctyl phthalate (B1215562) (DOP) as a plasticizer in different polymer matrices. The information is supported by experimental data to aid in material selection and formulation development.

Overview of Dioctyl Phthalate (DOP)

This compound is a widely used general-purpose plasticizer known for its excellent compatibility with a broad range of resins.[1] It is a colorless, odorless, and oily liquid that enhances the flexibility, durability, and processability of polymers by reducing the intermolecular forces between polymer chains.[2][3] Its low volatility and good stability to heat and UV light contribute to the longevity of the final products.[1]

Performance Comparison of DOP in Different Polymer Matrices

The effectiveness of DOP as a plasticizer varies significantly depending on the polymer matrix. The following tables summarize the quantitative effects of DOP on the mechanical and thermal properties of several common polymers.

2.1. Polyvinyl Chloride (PVC)

DOP is most extensively used with PVC, where it imparts significant flexibility.

Table 1: Effect of DOP Concentration on the Mechanical Properties of Polyvinyl Chloride (PVC)

DOP Concentration (phr)Tensile Strength (MPa)Elongation at Break (%)Shore D Hardness
0---
10---
20DecreaseIncreaseDecrease
30DecreaseIncreaseDecrease
40DecreaseIncreaseDecrease
50DecreaseIncreaseDecrease
60~15~300~75

Source: Data compiled from multiple sources.[4][5][6] As the concentration of DOP in PVC increases, there is a general trend of decreasing tensile strength and hardness, while the elongation at break significantly increases, indicating a more flexible material.[2]

2.2. Unsaturated Polyester (B1180765) (UP)

DOP can be used to modify the properties of unsaturated polyester resins.

Table 2: Effect of DOP Concentration on the Mechanical Properties of Unsaturated Polyester (UP)

DOP Content (wt%)Tensile Strength (MPa)Elongation at Break (%)Impact Strength (kJ/m²)
0~28~2.5~1.8
5~25~3.0~2.7
10~22~3.5~2.4
15~20~4.0~2.2
20~18~4.5~2.0

Source:[7] The addition of DOP to unsaturated polyester leads to a decrease in tensile strength and an increase in elongation at break. Notably, the impact strength peaks at a 5 wt% concentration of DOP.[7]

2.3. Polyurethane (PU)

DOP can also be incorporated into polyurethane formulations to alter their mechanical characteristics.

Table 3: Effect of DOP Concentration on the Mechanical Properties of Polyurethane (PU)

DOP Content (wt%)Tensile Strength (MPa)Elongation (%)Young's Modulus (MPa)Bending Resistance (MPa)
02.56-0.38-
12.77---
3----
5----
72.81~300.0929

Source:[8][9] In polyurethane, the addition of DOP shows a less conventional trend. At 7 wt%, tensile strength and bending resistance are reported to increase.[8] The Young's modulus decreases significantly, and elongation increases, indicating increased flexibility.[8]

2.4. Other Polymer Matrices (Qualitative Overview)

  • Polystyrene (PS): DOP is mentioned as a plasticizer for polystyrene, but specific quantitative data on its effect on mechanical properties is limited in the reviewed literature.[10][11]

  • Polymethyl Methacrylate (PMMA): While it is suggested that DOP can plasticize PMMA and improve its impact strength, specific quantitative data is scarce in the reviewed sources.[14]

  • Natural Rubber (NR) and Nitrile Rubber (NBR): DOP is used as a plasticizer in natural and nitrile rubber to improve flexibility and processability.[7][15][16] In natural rubber, DOP-modified graphene nanoplatelets have been shown to enhance abrasion resistance and tensile strength.[7][17] In nitrile rubber, DOP is a commonly used plasticizer, and its performance is comparable to other plasticizers.[15][18]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

3.1. Tensile Properties Testing (ASTM D882 / ASTM D638)

This test determines the tensile strength, elongation at break, and modulus of elasticity of a polymer.

  • Specimen Preparation: Test specimens are prepared according to the dimensions specified in the relevant ASTM standard (D882 for thin films and sheeting, D638 for plastics in general). The specimens are conditioned at a standard laboratory temperature of 23°C and 50% relative humidity.

  • Apparatus: A universal testing machine (UTM) equipped with appropriate grips to hold the specimen, a load cell to measure the applied force, and an extensometer to measure elongation.

  • Procedure:

    • Measure the width and thickness of the conditioned specimen at several points to determine the average cross-sectional area.

    • Mount the specimen securely in the grips of the UTM, ensuring proper alignment.

    • Set the crosshead speed to the rate specified in the standard.

    • Start the test and record the applied force and the corresponding elongation of the specimen until it fractures.

    • Calculate the tensile strength, elongation at break, and modulus of elasticity from the recorded data.

3.2. Hardness Testing (ASTM D2240 - Durometer Hardness)

This method measures the indentation hardness of a material.

  • Specimen Preparation: The test specimen should have a minimum thickness of 6 mm. If the specimen is thinner, multiple layers can be stacked to achieve the required thickness, ensuring no air gaps between layers. The surface of the specimen must be flat and smooth.

  • Apparatus: A durometer of the specified type (e.g., Shore D for harder plastics) mounted on a test stand to ensure vertical application of the indentor.

  • Procedure:

    • Place the specimen on a hard, flat surface.

    • Lower the durometer presser foot onto the specimen, ensuring it is parallel to the surface.

    • Apply a force in a consistent manner, without shock, until the presser foot is in firm contact with the specimen.

    • Read the hardness value from the durometer dial within 1 second of firm contact. For materials with creep, a second reading can be taken after a specified time.

    • Repeat the measurement at least five times at different locations on the specimen and calculate the average value.

3.3. Thermogravimetric Analysis (TGA)

TGA is used to determine the thermal stability of a material by measuring its weight change as a function of temperature.

  • Specimen Preparation: A small, representative sample of the material (typically 5-20 mg) is placed in a tared TGA sample pan.

  • Apparatus: A thermogravimetric analyzer consisting of a high-precision balance, a furnace, a temperature programmer, and a system for controlling the atmosphere.

  • Procedure:

    • Place the sample pan on the TGA balance.

    • Purge the furnace with an inert gas (e.g., nitrogen) to create an inert atmosphere.

    • Heat the sample at a controlled rate (e.g., 10°C/min) over a specified temperature range.

    • Continuously record the sample weight as a function of temperature.

    • The resulting TGA curve shows the temperatures at which weight loss occurs, indicating the onset of degradation and the thermal stability of the material.

Visualization of DOP's Plasticizing Mechanism

The following diagram illustrates the logical relationship of how this compound functions as a plasticizer within a polymer matrix.

DOP_Plasticizing_Mechanism cluster_0 Polymer Matrix (Without DOP) cluster_1 Plasticization Process cluster_2 Plasticized Polymer Matrix cluster_3 Resulting Material Properties Polymer_Chains Rigid Polymer Chains (Strong Intermolecular Forces) Interaction DOP molecules position between polymer chains Polymer_Chains->Interaction Addition of DOP This compound (DOP) Molecules DOP->Interaction Flexible_Chains Flexible Polymer Chains (Weakened Intermolecular Forces) Interaction->Flexible_Chains Results in Increased_Mobility Increased Chain Mobility Flexible_Chains->Increased_Mobility Properties - Increased Flexibility - Decreased Hardness - Increased Elongation - Lower Glass Transition Temp. Increased_Mobility->Properties Leads to

Caption: Mechanism of this compound as a Plasticizer.

This guide provides a foundational understanding of DOP's performance across various polymers. For specific applications, it is crucial to conduct further testing and analysis to optimize formulations and ensure desired material properties.

References

A Comparative Guide to the Cost-Effectiveness of Dioctyl Phthalate (DOP) Substitutes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate plasticizer is a critical decision in the formulation of a vast range of polymer-based products, including medical devices, laboratory equipment, and packaging materials. For decades, dioctyl phthalate (B1215562) (DOP) was the industry standard due to its high plasticizing efficiency and low cost.[1] However, mounting concerns over its toxicological profile, particularly as a potential endocrine disruptor, have led to stringent regulatory restrictions and a growing demand for safer, high-performance alternatives.[2][3][4]

This guide provides an objective comparison of the leading substitutes for DOP, focusing on performance, safety, and cost-effectiveness to support informed material selection. The primary alternatives evaluated are Dioctyl Terephthalate (B1205515) (DOTP), Diisononyl Phthalate (DINP), and select bio-based plasticizers.

Key Substitutes: A Profile

  • Dioctyl Terephthalate (DOTP): A non-ortho-phthalate plasticizer derived from terephthalic acid.[5] Its structural difference from DOP confers a significantly improved safety profile, making it a leading "phthalate-free" alternative.[2][6] DOTP is approved by bodies like the US FDA for food contact applications and complies with major environmental regulations.[2][4]

  • Diisononyl Phthalate (DINP): A high-molecular-weight (HMW) ortho-phthalate plasticizer.[3] While still a phthalate, HMW phthalates like DINP are not classified for adverse health and environmental effects under regulations like REACH in the same way as low-molecular-weight (LMW) phthalates such as DOP.[3][7] It is often considered a cost-effective replacement for DOP in many general-purpose applications.[8][9]

  • Bio-based Plasticizers: This category includes a range of plasticizers derived from renewable resources, such as epoxidized soybean oil (ESO) and acetyl tributyl citrate (B86180) (ATBC). These are gaining traction due to their favorable environmental footprint and excellent biocompatibility.[10]

Performance and Data Comparison

The functional performance of a plasticizer is paramount. Key metrics include plasticizing efficiency, permanence (volatility and migration resistance), thermal stability, and electrical properties.

Table 1: General and Physical Properties of DOP and its Substitutes

Property Dioctyl Phthalate (DOP) Dioctyl Terephthalate (DOTP) Diisononyl Phthalate (DINP) Acetyl Tributyl Citrate (ATBC)
Chemical Family Ortho-phthalate (LMW)[3] Terephthalate (Non-phthalate)[2] Ortho-phthalate (HMW)[3] Citrate Ester[10]
Plasticizing Efficiency High (Benchmark)[4][5] Slightly lower than DOP[4] Slightly lower than DOP[9] Comparable to DOP[10]
Volatility Standard Significantly lower than DOP[2][11] Lower than DOP, higher than DOTP[8][9] Low
Migration Resistance Standard Higher than DOP[2][11] Better than DOP[9] N/A
Low-Temp. Flexibility Good Excellent, superior to DOP[2][11] Good Good
Heat Resistance Good Superior to DOP[4][11] Better than DOP[9] Good

| Electrical Insulation | Good | Excellent (Volume resistivity ~20x DOP)[4] | Good[9] | N/A |

Table 2: Performance Data Summary

Performance Metric This compound (DOP) Dioctyl Terephthalate (DOTP) Diisononyl Phthalate (DINP) Bio-based (ESO/ATBC)
Biocompatibility Rank 4th (Lowest) N/A N/A 1st (ESO), 2nd (ATBC)[10]
Elongation at Break Standard Comparable Comparable Superior to DOP (at 40 wt%)[10]
Extrusion Productivity Standard N/A Can increase up to 21% vs. DOP[9] N/A
Residual Volatiles Standard ~50% of DOP[4] Lower than DOP[9] N/A
Freezing Point Higher Lower than DOP[5] Lower than DOP[8] N/A

| Flash Point | Lower | Higher than DOP[5] | N/A | N/A |

Cost-Effectiveness Analysis

Historically, DOP has been the most economical plasticizer.[2] However, the cost landscape is shifting due to regulatory pressures and evolving market demand.

  • DOP: Lowest initial cost but carries significant potential long-term costs related to regulatory compliance, potential liabilities, and product restrictions.[11]

  • DOTP: The initial purchase price may be higher than DOP, but this can be offset by long-term benefits.[5] Its lower volatility leads to greater permanence and extended product lifespan, while its superior safety profile ensures market access in regulated industries like medical devices and children's products.[2][8] The price differential with DOP is narrowing as production scales up.[11]

  • DINP: Generally more cost-effective than DOTP due to a more established market and simpler production.[8] It offers a good balance of improved performance over DOP at a competitive price point, making it suitable for many general-purpose applications where the highest safety standards are not mandatory.[8][9]

  • Bio-based Plasticizers: Costs can be higher and more variable depending on feedstock prices. However, they offer a strong value proposition for applications demanding high biocompatibility and a sustainable profile.

The logical flow for selecting a plasticizer involves balancing these factors, as illustrated below.

G start Start: Define Application Requirements safety High Safety/Human Contact Required? (e.g., Medical, Toys) start->safety cost Is Initial Cost the Primary Driver? safety->cost No dotp Select DOTP or Bio-based Plasticizer safety->dotp Yes performance Key Performance Need? (e.g., High Temp, Low Migration) cost->performance No dop Legacy Option: DOP (with regulatory risk) cost->dop Yes dinp Consider DINP performance->dinp No dotp_perf Select DOTP performance->dotp_perf Yes

Caption: Logical workflow for plasticizer selection.

Experimental Protocols

The data presented in this guide are derived from standard polymer testing methodologies, typically governed by ASTM or ISO standards.

  • Mechanical Properties Testing:

    • Methodology: PVC compounds are prepared with a specified concentration of plasticizer (e.g., 67 parts per hundred resin, phr).[12] Samples are then tested using a tensiometer.

    • Key Metrics:

      • 100% Modulus: Stress required to elongate the sample by 100%. A lower value indicates higher plasticizing efficiency.[12]

      • Elongation at Break: The percentage increase in length before the sample breaks. Higher values indicate greater flexibility.[12]

      • Hardness (Durometer): Resistance to indentation, measured on the Shore A scale. Softer materials have lower durometer values.[12]

  • Thermal and Permanence Testing:

    • Methodology:

      • Volatility: Measured via air oven aging, where the percentage of weight loss of a sample is recorded after being held at an elevated temperature for a set time.[12]

      • Low-Temperature Brittleness: Determines the temperature at which the material fractures upon impact, indicating its performance in cold environments.[12]

      • Extraction Resistance: Samples are immersed in various media (e.g., soapy water, hexane, oil) for a specified duration. The percentage of plasticizer extracted is then measured.[12]

The general workflow for these evaluation experiments is outlined below.

G cluster_prep Sample Preparation cluster_test Performance Testing pvc PVC Resin mix Compounding (Mixing & Heating) pvc->mix plast Plasticizer (DOP, DOTP, etc.) plast->mix stab Stabilizers & Other Additives stab->mix mold Molding Test Specimens mix->mold mech Mechanical Tests (Tensile, Hardness) mold->mech therm Thermal Tests (Volatility, Brittleness) mold->therm extract Extraction Tests (Solvent Resistance) mold->extract elec Electrical Tests (Volume Resistivity) mold->elec data Data Analysis & Comparison mech->data therm->data extract->data elec->data

Caption: Experimental workflow for plasticizer evaluation.

The Structural Basis for Performance Differences

The fundamental difference between DOP and its primary substitute, DOTP, lies in the geometry of the phthalate molecule. DOP is an ortho-phthalate, where the ester groups are adjacent on the benzene (B151609) ring. DOTP is a terephthalate (or para-phthalate), with the ester groups on opposite sides.[3][7] This para-position in DOTP results in a more linear structure that does not interfere with cellular processes in the same way as ortho-phthalates, leading to its superior safety profile.[3] It also reduces molecular entanglement, contributing to better performance at low temperatures.

G cluster_ortho cluster_para dop_ring Benzene Ring dop_e1 Ester Group 1 dop_ring->dop_e1 adjacent (ortho) dop_e2 Ester Group 2 dop_ring->dop_e2 adjacent (ortho) dotp_ring Benzene Ring dotp_e1 Ester Group 1 dotp_ring->dotp_e1 opposite (para) dotp_e2 Ester Group 2 dotp_ring->dotp_e2 opposite (para)

Caption: Structural difference between DOP and DOTP.

Conclusion

While DOP has historically been a cost-effective, general-purpose plasticizer, the landscape is rapidly changing in favor of safer alternatives.[6]

  • DOTP is emerging as the preferred choice for applications requiring high safety, regulatory compliance, and excellent thermal and electrical performance.[5][8] Its long-term benefits in product durability and market access often justify a potentially higher initial cost.[8]

  • DINP serves as an effective and efficient intermediate, offering improved performance and a better safety profile than DOP at a competitive price, making it a viable replacement in many standard applications.[1][9]

  • Bio-based plasticizers present a compelling option for specialized applications where biocompatibility and sustainability are the primary drivers, showcasing superior performance in metrics like elongation at break.[10]

The transition away from DOP is not merely a matter of regulatory compliance but a strategic move toward manufacturing safer, more durable, and higher-performing products. The choice of substitute requires a careful evaluation of the trade-offs between initial cost, processing efficiency, long-term performance, and the safety profile demanded by the end application.

References

A Comparative Analysis of Dioctyl Phthalate and Bio-Based Plasticizers: Environmental Impact and Performance

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the environmental and performance characteristics of dioctyl phthalate (B1215562) (DOP) versus emerging bio-based alternatives. This report synthesizes key experimental data on toxicity, biodegradability, and material performance to inform safer, more sustainable material selection.

The widespread use of dioctyl phthalate (DOP) as a plasticizer, particularly in polyvinyl chloride (PVC) products, has raised significant environmental and health concerns. Its classification as a potential endocrine disruptor and its persistence in the environment have driven the search for safer, renewable alternatives.[1][2] Bio-based plasticizers, derived from sources such as vegetable oils and starches, have emerged as promising substitutes, offering improved environmental profiles and, in some cases, enhanced material properties.[3][4] This guide provides a detailed comparative study of the environmental impact and performance of DOP against common bio-based plasticizers, supported by experimental data and methodologies.

Performance and Environmental Impact: A Tabular Comparison

The following tables summarize key quantitative data comparing DOP with prominent bio-based plasticizers like epoxidized soybean oil (ESO) and acetyl tributyl citrate (B86180) (ATBC). These tables provide a clear overview of their mechanical performance, migration resistance, toxicity, and biodegradability.

Table 1: Mechanical Properties of Plasticized PVC

Plasticizer (40 wt%)Tensile Strength (MPa)Elongation at Break (%)
This compound (DOP)Lower than ESO/PVC665.7
Epoxidized Soybean Oil (ESO)Higher than DOP/PVC705.7
Acetyl Tributyl Citrate (ATBC)-723.0

Data sourced from a comparative analysis of plasticizers in PVC films.[4]

Table 2: Migration of Plasticizers from PVC

PlasticizerMigration in 50% (v/v) Ethanol (96h)Migration in Distilled Water
This compound (DOP)ModerateLow
Epoxidized Soybean Oil (ESO)Lower than TCPSuitable for oil phase applications
Acetyl Tributyl Citrate (ATBC)Lower than TCPSuitable for aqueous applications
Triphenyl Phosphate (TCP)Up to 15%-

Migration rates are influenced by the surrounding medium, with bio-based plasticizers like ATBC being more suitable for aqueous environments and ESO for oily environments.[4]

Table 3: Acute Oral Toxicity

PlasticizerLD50 (rat, oral)Classification
This compound (DOP)14,200 - 50,000 mg/kgLow acute toxicity
Di-n-Octyl Phthalate (DNOP)53,700 mg/kg (male albino rats)Low acute toxicity[5]
Epoxidized Soybean Oil (ESO)> 5,000 - 22,500 mg/kgLow acute toxicity[6]
Acetyl Tributyl Citrate (ATBC)> 30,000 mg/kgLow acute toxicity
Isosorbide DiestersNon-toxicConsidered safe[7][8]

A higher LD50 value indicates lower acute toxicity.[6]

Table 4: Biodegradability

PlasticizerTest MethodBiodegradation (%)Classification
This compound (DOP)OECD 301< 60% in 28 daysNot readily biodegradable
Epoxidized Soybean Oil (ESO)OECD 301Readily biodegradableReadily biodegradable[9]
Acetyl Tributyl Citrate (ATBC)OECD 301Readily biodegradableReadily biodegradable
Isosorbide DiestersOECD 301Readily biodegradableReadily biodegradable[7][8]

Ready biodegradability, as defined by the OECD 301 series of tests, indicates that a substance will degrade quickly and completely in an aquatic environment.[6][10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to assess the properties of plasticizers.

Tensile Properties of Thin Plastic Films (ASTM D882)

This standard test method determines the tensile properties of thin plastic sheeting, which are crucial for assessing the performance and quality of the material.[11][12][13]

  • Specimen Preparation: Film samples are typically cut into rectangular strips with specified dimensions (e.g., 25 mm wide and 150 mm long).[11] It is critical that the specimens are free from nicks or other defects.[12]

  • Test Conditions: The test is conducted under controlled laboratory conditions, typically at 23°C and 50% relative humidity, to ensure reproducible results.[11]

  • Procedure: The specimen is securely mounted in the grips of a universal testing machine. A controlled tensile load is applied at a uniform rate (e.g., 50 mm/min) until the specimen breaks.[11]

  • Data Acquisition: The force applied and the elongation of the specimen are recorded throughout the test to generate a stress-strain curve.

  • Calculated Properties: From the stress-strain curve, key properties such as tensile strength, elongation at break, and modulus of elasticity are determined.[12][13]

Ready Biodegradability in an Aqueous Medium (OECD 301)

The OECD 301 guidelines provide a set of methods to assess the ready biodegradability of chemicals in an aerobic aqueous environment. A substance is considered readily biodegradable if it achieves a certain level of degradation within a 28-day period.[6][10]

  • Principle: A defined concentration of the test substance is incubated with a microbial inoculum (typically from wastewater treatment plants) in a mineral medium under aerobic conditions.[6]

  • Common Methods:

    • OECD 301B (CO2 Evolution Test): Measures the amount of carbon dioxide produced during biodegradation.[6]

    • OECD 301D (Closed Bottle Test): Measures the depletion of dissolved oxygen in sealed bottles.[6][14]

    • OECD 301F (Manometric Respirometry Test): Measures the oxygen consumed by the microorganisms.[6][14]

  • Procedure:

    • The test substance and inoculum are added to a mineral medium.

    • The mixture is incubated in the dark or diffuse light at a constant temperature for 28 days.

    • The chosen parameter (CO2 evolution or O2 consumption) is measured at regular intervals.

  • Endpoint: The percentage of biodegradation is calculated based on the measured parameter relative to the theoretical maximum. A substance is generally classified as "readily biodegradable" if it reaches at least 60% degradation within a 10-day window of the 28-day test.[6][15]

Visualizing Workflows and Pathways

The following diagrams, created using the DOT language, illustrate the experimental workflow for evaluating plasticizers and the toxicological pathway of this compound.

G cluster_synthesis Plasticizer Synthesis cluster_formulation PVC Formulation cluster_testing Performance & Impact Testing s1 Raw Materials (e.g., Phthalic Anhydride, Bio-sources) s2 Esterification s1->s2 s3 Purification s2->s3 f2 Plasticizer s3->f2 t4 Toxicity Assessment s3->t4 t5 Biodegradability Testing (OECD 301) s3->t5 f1 PVC Resin f4 Blending & Extrusion f1->f4 f2->f4 f3 Stabilizers & Additives f3->f4 t1 Mechanical Testing (ASTM D882) f4->t1 t2 Migration Testing f4->t2 t3 Thermal Analysis (TGA) f4->t3 G cluster_exposure Exposure & Metabolism cluster_cellular Cellular Mechanisms cluster_effects Adverse Outcomes DOP This compound (DOP) MEHP Mono-ethylhexyl Phthalate (MEHP) (Active Metabolite) DOP->MEHP Metabolism PPARs Activation of PPARs (Peroxisome Proliferator- Activated Receptors) MEHP->PPARs Steroidogenesis Inhibition of Steroidogenesis MEHP->Steroidogenesis AR Androgen Receptor (AR) Inhibition MEHP->AR Endocrine Endocrine Disruption PPARs->Endocrine Reproductive Reproductive Toxicity Steroidogenesis->Reproductive AR->Reproductive Developmental Developmental Toxicity Reproductive->Developmental

References

comparing the regulatory standards for dioctyl phthalate across different countries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the regulatory standards for dioctyl phthalate (B1215562) (DEHP), also known as di(2-ethylhexyl) phthalate (DOP), across key international markets: the European Union, the United States, Canada, Japan, and China. DEHP, a widely used plasticizer, has come under increasing scrutiny due to its potential health risks, leading to a complex and varied global regulatory environment. This document outlines the permissible limits, specific restrictions, and the experimental protocols used to ensure compliance in different product categories.

Comparative Analysis of DEHP/DOP Regulatory Limits

The following tables summarize the quantitative regulatory standards for DEHP/DOP in various applications. These regulations aim to minimize consumer exposure to this substance, with particularly stringent controls for vulnerable populations such as children.

Table 1: DEHP/DOP Regulations in Children's Toys and Childcare Articles

Region/Country Regulatory Body Product Scope Quantitative Limit Citation
European Union ECHA (under REACH)Toys and childcare articles≤ 0.1% by weight of the plasticized material (for DEHP, DBP, BBP, and DIBP, individually or in combination)[1]
United States CPSCChildren's toys and childcare articles≤ 0.1% by weight for DEHP, DBP, BBP[2]
Canada Health CanadaSoft vinyl in toys and childcare articles≤ 1000 mg/kg (0.1%) for DEHP, DBP, BBP[3]
Japan MHLWPlasticized material in designated toys≤ 0.1% by mass for DEHP, DBP, BBP[4]
China SAMRPlastic toys≤ 0.1% of the material composition for DEHP, DBP, BBP, DNOP, DINP, DIDP

Table 2: DEHP/DOP Regulations in Food Contact Materials (FCM)

Region/Country Regulatory Body Specific Regulation/Standard Quantitative Limit (Specific Migration Limit - SML) Citation
European Union European CommissionRegulation (EU) No 10/20110.6 mg/kg of food (for DEHP in repeated use materials for non-fatty foods)[5][6]
United States FDA21 CFR Parts 175-178Use is authorized in certain applications (e.g., adhesives, lubricants), but is under review. No specific migration limit is broadly applied, but overall migration is regulated.[7]
Canada Health CanadaNo specific regulations on phthalates in FCMs, as dietary exposure is considered not to be a concern.Not Applicable
Japan MHLWFood Sanitation ActUse of PVC containing DEHP is banned for food packaging for fatty/oily foods.[8]
China NHC/SAMRGB 9685-2016, GB 31604.30-2016SML: 1.5 mg/kg for DEHP[9]

Table 3: DEHP/DOP Regulations in Cosmetics

Region/Country Regulatory Body Regulation Status Citation
European Union European CommissionRegulation (EC) No 1223/2009Prohibited as an ingredient[10]
United States FDAFD&C Act, FPLANot prohibited as an ingredient, but manufacturers are responsible for ensuring product safety. Not commonly used.[6][11]
Canada Health CanadaProhibited from use in cosmetics.
Japan MHLWStandards for CosmeticsProhibited from being intentionally added.[12]
China NMPAProhibited as an ingredient

Table 4: DEHP/DOP Regulations in Medical Devices

Region/Country Regulatory Body Regulation Requirements Citation
European Union European CommissionMedical Device Regulation (EU) 2017/745Devices containing DEHP > 0.1% (w/w) require specific labeling and a risk-benefit analysis justifying its use.[5][13][14]
United States FDA/CDRHRecommends minimizing exposure to DEHP, especially for high-risk procedures. No explicit concentration ban, but requires evaluation.[7]
Canada Health CanadaDEHP is managed as a toxic substance, with a focus on reducing exposure.[15]
Japan MHLW/PMDAPMD ActRequires evaluation of safety and efficacy; specific guidance on DEHP elution from medical devices exists.[8][16][17]
China NMPAMedical devices are subject to stringent registration and testing requirements to ensure safety and performance.[18][19][20][21]

Experimental Protocols for Regulatory Compliance

Ensuring compliance with the aforementioned standards necessitates rigorous and standardized testing methodologies. Below is a detailed protocol for a key experiment used in the determination of phthalate content in consumer products.

Detailed Methodology: Determination of Phthalates in Children's Products (Based on CPSC-CH-C1001-09.4)

This method is employed by the U.S. Consumer Product Safety Commission (CPSC) for the analysis of regulated phthalates in children's toys and childcare articles.

1. Scope: This procedure outlines the solvent extraction and subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the concentration of eight regulated phthalates.

2. Sample Preparation:

  • The sample material is mechanically reduced into small pieces or a powder to ensure efficient extraction.[10]

3. Extraction:

  • A known mass of the prepared sample is placed in an extraction vessel.

  • The sample is dissolved completely in tetrahydrofuran (B95107) (THF).

  • A second solvent, such as hexane, is added to precipitate the dissolved polymer.

  • The resulting solution, containing the extracted phthalates, is separated from the polymer precipitate.

  • The extraction can be performed using a Soxhlet extractor or a pressurized microwave vessel.[10]

4. Analysis:

  • The extract is concentrated to a known final volume.

  • The concentrated extract is then analyzed using a Gas Chromatography-Mass Spectrometry (GC-MS) instrument.[2]

  • The GC separates the individual phthalates based on their volatility and interaction with the chromatographic column.

  • The MS identifies and quantifies each phthalate based on its unique mass spectrum.

5. Quality Control:

  • A laboratory reagent blank (LRB), consisting of the solvents used, is processed alongside the samples to assess for contamination.

  • Matrix spike samples are prepared by adding a known amount of phthalate standards to a sample to evaluate the recovery and accuracy of the method.

  • An internal standard is added to all samples and standards to correct for variations in the analytical process.

Visualizing the Regulatory Process

The following diagrams illustrate the general workflow for establishing and enforcing chemical regulations, and a typical analytical workflow for phthalate testing.

Regulatory_Workflow cluster_Research Research & Risk Assessment cluster_Regulation Regulatory Action cluster_Enforcement Enforcement & Compliance A Hazard Identification (Toxicity Studies) B Exposure Assessment (Use Patterns, Migration Data) A->B C Risk Characterization B->C D Standard Setting (e.g., Concentration Limits, SMLs) C->D E Publication of Regulation D->E F Market Surveillance & Product Sampling E->F G Compliance Testing (Accredited Labs) F->G H Regulatory Action (Recalls, Fines) G->H

General workflow for chemical regulation.

Analytical_Workflow cluster_Prep Sample Preparation cluster_Analysis Instrumental Analysis cluster_Result Result & Reporting Sample Product Sample Prep Size Reduction (Grinding/Cutting) Sample->Prep Extraction Solvent Extraction (e.g., Soxhlet) Prep->Extraction GCMS GC-MS Analysis Extraction->GCMS Data Data Processing & Quantification GCMS->Data Report Compliance Report Data->Report

Typical analytical workflow for phthalate testing.

References

A Comparative Guide to the Long-Term Stability of Dioctyl Phthalate (DOP) Alternatives in PVC

Author: BenchChem Technical Support Team. Date: December 2025

The long-term stability of plasticizers in Polyvinyl Chloride (PVC) is a critical factor for researchers, scientists, and drug development professionals, ensuring the safety, efficacy, and reliability of products ranging from medical devices to laboratory equipment. Due to health and environmental concerns associated with the traditional plasticizer, dioctyl phthalate (B1215562) (DOP), a range of alternatives have been developed. This guide provides a comparative assessment of the long-term stability of these alternatives, supported by experimental data and detailed methodologies.

Data Presentation: A Comparative Overview

The following tables summarize quantitative data on the performance of DOP and its common alternatives. It is important to note that the data has been compiled from various studies, and direct comparison may be limited due to variations in experimental conditions.

Migration Stability: Leaching and Volatility

Migration, the process by which a plasticizer moves out of the PVC matrix, is a key indicator of long-term stability. It can occur through leaching into liquids, exudation onto the material surface, or volatilization into the air. Lower migration rates are desirable to maintain the material's properties and minimize contamination of surrounding environments.

PlasticizerTest MethodMediumTemperature (°C)DurationWeight Loss (%)Reference
DOP LeachingDeionized Water--12.9[1]
Leachingn-Hexane---[1]
VolatilityOven Aging136-~4x higher than mixed plasticizer system[1]
DOTP Volatility---Lower than DOP[1]
Leachingn-Hexane--Better resistance than DOP[1]
TOTM LeachingBlood Perfusate--Distinctly lower than DEHP (by a factor of approx. 350)[2]
Bio-based (Palm Oil) Leaching---Lower than DEHP[1]
Bio-based (Cardanol) Leaching---Higher than DEHP[1]

Note: DEHP (Di(2-ethylhexyl) phthalate) is often used interchangeably with DOP and exhibits similar properties.

Thermal Stability

Thermal stability is crucial for PVC applications that involve heat, such as in processing or in end-use environments with elevated temperatures. Thermogravimetric analysis (TGA) is commonly used to determine the temperatures at which the plasticized PVC begins to degrade. Higher degradation temperatures indicate greater thermal stability.

PlasticizerTonset (°C) (Initial Decomposition)T5% (°C) (5% Weight Loss)T10% (°C) (10% Weight Loss)T50% (°C) (50% Weight Loss)Reference
PVC (unplasticized) 225-240---[3]
PVC + DOP ~250-350 (initial degradation of plasticizer & dehydrochlorination)---[3]
PVC + Polymeric Plasticizer (PIB) 180-382 (initial degradation)---[3]
PVC + ECODP (bio-based) Enhanced by 98.4Enhanced by 69.5Enhanced by 89.6Enhanced by 114.3
PVC + ECGE (bio-based) -Increased by 27.77-Increased by 16.87
PVC + TOTM ---Higher than other tested plasticizers[4][5]

Note: The values for ECODP and ECGE represent the increase in temperature compared to DOP-plasticized PVC.

Mechanical Properties After Aging

The retention of mechanical properties, such as tensile strength and elongation at break, after accelerated aging is a direct measure of a plasticizer's long-term performance. A stable plasticizer will help the PVC material maintain its flexibility and strength over time.

PlasticizerAging ConditionChange in Tensile StrengthChange in Elongation at BreakReference
DOP Heat Aging--
ECODP (bio-based) Heat AgingHigher than DOPHigher than DOP
Cardanol Derivative (bio-based) AgingDistinctly increased (poor plasticizing efficiency)Significant deterioration[1]
Palm Oil-based (bio-based) -Improved compared to DEHPImproved compared to DEHP[1]
TOTM Gamma Radiation--[2]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate assessment and comparison of plasticizer stability.

Migration Testing (Based on ISO 177)

Objective: To determine the tendency of plasticizers to migrate from a plastic into other materials upon close contact.

Methodology:

  • Test Specimen Preparation: A disc-shaped specimen (50 mm ± 1 mm diameter, at least 0.5 mm thick) is cut from the plasticized PVC sheet.

  • Absorbent Material: Two sheets of a material capable of absorbing the plasticizer are used.

  • Assembly: The test specimen is placed between the two absorbent sheets.

  • Heating: The assembly is subjected to heating under defined conditions (e.g., specific temperature and duration).

  • Measurement: The loss in mass of the test specimen and the gain in mass of the absorbent sheets are measured. The mass loss of the specimen is a measure of plasticizer migration.

Thermal Stability Testing (Thermogravimetric Analysis - TGA)

Objective: To evaluate the thermal stability of the plasticized PVC by measuring its weight loss as a function of temperature.

Methodology:

  • Sample Preparation: A small, representative sample of the plasticized PVC is placed in a TGA furnace.

  • Heating Program: The sample is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air).

  • Data Acquisition: The weight of the sample is continuously monitored and recorded as the temperature increases.

  • Analysis: The resulting TGA curve (weight vs. temperature) is analyzed to determine key parameters such as the onset temperature of decomposition (Tonset) and the temperatures at which specific percentages of weight loss occur (e.g., T5%, T10%, T50%).

Mechanical Properties Testing (Based on ASTM D882)

Objective: To measure the tensile properties of the plasticized PVC before and after accelerated aging.

Methodology:

  • Specimen Preparation: Dumbbell-shaped specimens are cut from the PVC sheets according to the standard's specifications.

  • Initial Testing: A set of specimens is tested for their initial tensile strength and elongation at break using a universal testing machine.

  • Accelerated Aging: Another set of specimens is subjected to accelerated aging conditions, such as elevated temperature in an oven for a specified duration.

  • Post-Aging Testing: The aged specimens are then tested for their tensile strength and elongation at break under the same conditions as the initial testing.

  • Comparison: The results from the initial and post-aging tests are compared to determine the retention of mechanical properties.

Visualizing the Assessment Process

The following diagrams, created using the DOT language for Graphviz, illustrate the workflow for assessing plasticizer stability and the logical relationships between key factors.

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Long-Term Stability Assessment cluster_analysis Data Analysis & Comparison P1 PVC Resin P4 Compounding & Sheet Formation P1->P4 P2 Plasticizer (DOP, DOTP, etc.) P2->P4 P3 Stabilizers & Additives P3->P4 T1 Migration Testing (Leaching, Volatility) P4->T1 T2 Thermal Stability (TGA) P4->T2 T3 Mechanical Properties (Initial) P4->T3 T4 Accelerated Aging (Heat, UV) P4->T4 A1 Weight Loss Data T1->A1 A2 Degradation Temperatures T2->A2 A3 Changes in Tensile Strength & Elongation T3->A3 T5 Mechanical Properties (After Aging) T4->T5 T5->A3 A4 Comparative Assessment A1->A4 A2->A4 A3->A4

Experimental workflow for assessing plasticizer stability.

Logical_Relationship cluster_properties Plasticizer Properties cluster_performance Long-Term Stability Performance Prop1 Molecular Weight Perf1 Low Migration Prop1->Perf1 influences Prop2 Chemical Structure Prop2->Perf1 influences Perf2 High Thermal Stability Prop2->Perf2 influences Prop3 Polarity Prop3->Perf1 influences Perf3 Retention of Mechanical Properties Perf1->Perf3 leads to Perf2->Perf3 leads to

Logical relationship between plasticizer properties and performance.

Conclusion

The long-term stability of plasticizers is a multifaceted issue critical to the performance and safety of PVC products. While DOP has been a widely used plasticizer, alternatives such as DOTP, trimellitates (TOTM), and certain bio-based plasticizers demonstrate superior long-term stability in terms of lower migration and, in some cases, enhanced thermal and mechanical property retention. The selection of an appropriate DOP alternative requires careful consideration of the specific application's requirements and the available performance data. This guide provides a foundational comparison to aid researchers and professionals in making informed decisions for developing durable and reliable PVC-based materials.

References

Unveiling the Unseen: A Comparative Analysis of Phthalate Leaching from Consumer Products

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the migration of various phthalates from common consumer goods. This report synthesizes experimental data to provide an objective comparison of leaching rates, supported by detailed methodologies and visual workflows.

Phthalates, a class of chemical compounds commonly used as plasticizers to enhance the flexibility and durability of plastics, are ubiquitous in a wide array of consumer products.[1][2][3] Concerns over their potential as endocrine disruptors and their association with various health risks have prompted extensive research into their tendency to leach from products into the surrounding environment, including food, beverages, and even directly into the human body through contact.[1][3][4][5] This guide provides a comparative analysis of the leaching rates of various phthalates from different consumer products, based on published experimental data.

Quantitative Analysis of Phthalate (B1215562) Leaching Rates

The migration of phthalates from consumer products is a complex process influenced by numerous factors, including the type of phthalate, the nature of the product material, the contact medium (food simulant), temperature, and duration of contact.[6][7] The following table summarizes quantitative data from various studies on the leaching of common phthalates from different consumer products under specified experimental conditions.

PhthalateProduct CategoryLeaching ConditionsLeaching Rate/AmountReference
DEHPPVC Cling FilmsFatty food simulant (50% ethanol)Exceeded specific migration limit of 1.5 mg/kg in cheese[8]
DEHPPVC Cling FilmsGround beef and pineapple slicesDid not exceed the specific migration limit of 1.5 mg/kg[8]
DEHPPlastic ToysArtificial Sweat16.6 and 33.1 µg/10 cm²/h from two different toys[1]
DEHPPlastic ToysSaliva SimulantSix out of 62 samples showed migration rates > 1.67 µ g/min/10 cm²[9]
DEHPRaw Milk (Machine Milking)N/A (Contamination from milking machine pipes)111.67-283.90 ng/g[6]
DEHPRaw Milk (Finger Milking)N/A8.40-23.72 ng/g[6]
DBPPP Soup BowlsMicrowave heating (10 min, 500W)Average of 32 µg/L[10]
DBPPlastic ContainersAqueous solutions (microwave heating)0.001 µg/L[10]
Various PhthalatesPlastic ToysDistilled water (simulating saliva)Up to 54.5 mg/kg after 10 days[11]
Various PhthalatesFood ContainersDistilled waterUp to 37.6 mg/kg after 10 days[11]
Various PhthalatesAdhesive Labels/TapesSolvent Extraction7.44 to 30.51 mg/m²[8]

Experimental Protocols

The determination of phthalate leaching rates involves a multi-step process encompassing sample preparation, migration experiments, and chemical analysis. The following protocols are generalized from methodologies cited in the reviewed literature.

Sample Preparation and Extraction

The initial step involves preparing the consumer product for testing. For solid samples like plastic toys or food containers, this may involve cutting the material into smaller pieces of a defined surface area. A common method for determining the total phthalate content involves dissolving the sample in a solvent like tetrahydrofuran (B95107) (THF), followed by precipitation of the polymer and subsequent analysis of the extract.[12]

For migration studies, the intact product or a representative portion is used. It is crucial to ensure that all glassware and equipment used are thoroughly cleaned and free of phthalate contamination to avoid interference with the analysis.[13]

Migration Experiments

Migration studies simulate the real-world conditions under which phthalates may leach from a product. This typically involves placing the product sample in contact with a specific medium, known as a food simulant, for a defined period and at a controlled temperature.[4][8]

  • Food Simulants: The choice of food simulant depends on the type of food the product is intended to come into contact with. Common simulants include:

    • Aqueous/Hydrophilic Foods: 10% ethanol (B145695) (Simulant A) or 3% acetic acid (Simulant B for acidic foods).[4][8][11]

    • Fatty/Lipophilic Foods: 50% ethanol (Simulant D1) or vegetable oil (Simulant D2).[4][8]

    • Saliva Simulant: Often distilled water or a specially prepared artificial saliva solution is used for toys and childcare articles that are likely to be mouthed.[9][11][14]

    • Sweat Simulant: Artificial sweat solutions containing components like lactic acid and urea (B33335) are used to assess dermal exposure.[1]

  • Test Conditions: The temperature and duration of the migration test are chosen to represent typical or worst-case usage scenarios. For instance, tests may be conducted at room temperature for long-term storage or at elevated temperatures to simulate cooking or heating.[10]

Analytical Determination

Following the migration experiment, the food simulant is analyzed to identify and quantify the leached phthalates. The most common and powerful analytical technique for this purpose is Gas Chromatography-Mass Spectrometry (GC-MS) .[12][15][16]

  • Extraction from Simulant: Phthalates are typically extracted from the aqueous or alcoholic food simulants using a solvent such as n-hexane or by using Solid-Phase Extraction (SPE) cartridges.[16][17] SPE is often preferred as it can reduce background contamination.[17]

  • GC-MS Analysis: The extracted sample is injected into the GC-MS system. The gas chromatograph separates the different phthalates in the mixture, and the mass spectrometer identifies and quantifies them based on their unique mass-to-charge ratio.[15][16] Other techniques like High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS) are also used, particularly for isomeric mixtures.[15][16]

Visualizing the Process and Influencing Factors

To better understand the experimental workflow and the interplay of various factors affecting phthalate leaching, the following diagrams are provided.

Experimental_Workflow cluster_prep 1. Sample Preparation cluster_migration 2. Migration Experiment cluster_analysis 3. Chemical Analysis cluster_results 4. Data Interpretation Product_Selection Select Consumer Product Sample_Cutting Cut Sample to Defined Surface Area Product_Selection->Sample_Cutting Contact Place Sample in Contact with Simulant Sample_Cutting->Contact Incubation Incubate at Controlled Temperature and Time Contact->Incubation Extraction Extract Phthalates from Simulant Incubation->Extraction GC_MS Analyze by GC-MS Extraction->GC_MS Quantification Identify and Quantify Phthalates GC_MS->Quantification Rate_Calculation Calculate Leaching Rate Quantification->Rate_Calculation

Caption: Experimental workflow for determining phthalate leaching rates.

Leaching_Factors cluster_product Product Characteristics cluster_conditions Environmental Conditions Leaching_Rate Phthalate Leaching Rate Phthalate_Type Phthalate Type (e.g., DEHP, DBP) Phthalate_Type->Leaching_Rate Polymer_Matrix Polymer Matrix (e.g., PVC, PP) Polymer_Matrix->Leaching_Rate Phthalate_Concentration Initial Phthalate Concentration Phthalate_Concentration->Leaching_Rate Temperature Temperature Temperature->Leaching_Rate Contact_Time Contact Time Contact_Time->Leaching_Rate Contact_Medium Contact Medium (Food Simulant) Contact_Medium->Leaching_Rate Food_Lipid_Content Lipid Content of Food Food_Lipid_Content->Leaching_Rate

Caption: Key factors influencing the rate of phthalate leaching.

References

A Comparative Guide to the Validation of Biomarkers for Human Exposure to Dioctyl Phthalate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of biomarkers for assessing human exposure to dioctyl phthalate (B1215562) (DOP), a high-molecular-weight phthalate used as a plasticizer.[1] The validation of these biomarkers is critical for researchers, scientists, and drug development professionals in accurately determining body burden and understanding the potential health implications of exposure. The primary method for assessing phthalate exposure involves the measurement of metabolites in urine, as the parent compounds are rapidly metabolized.[1][2]

Metabolism of Dioctyl Phthalate (DOP)

Upon entering the body, high-molecular-weight phthalates like this compound (DOP) undergo a two-phase biotransformation process.[3] Initially, the parent diester is hydrolyzed by lipases and esterases into its monoester, mono-n-octyl phthalate (MnOP).[4] This primary metabolite can then undergo further oxidation to form secondary, more polar metabolites, such as mono-(3-carboxypropyl) phthalate (MCPP), which are then excreted in the urine.[4][5] Measuring these urinary metabolites is the preferred method for exposure assessment due to their higher concentrations compared to the parent compound in blood or other matrices and a reduced risk of sample contamination.[1][2][6]

DOP_Metabolism DOP This compound (DOP) (Parent Compound) MnOP Mono-n-octyl phthalate (MnOP) (Primary Metabolite) DOP->MnOP Phase I: Hydrolysis (Lipases, Esterases) MCPP Mono-(3-carboxypropyl) phthalate (MCPP) (Secondary Oxidative Metabolite) MnOP->MCPP Phase I: Oxidation Excretion Urinary Excretion MCPP->Excretion

Caption: Metabolic pathway of this compound (DOP) in humans.

Comparison of Primary DOP Biomarkers and Alternatives

The selection of a biomarker depends on its specificity and sensitivity. While MnOP is a direct metabolite of DOP, MCPP is also a minor metabolite of other phthalates like di-n-butyl phthalate (DBP), which could be a consideration in co-exposure scenarios.[5] Oxidized metabolites of high-molecular-weight phthalates are considered advantageous biomarkers because they are less prone to external contamination and may better represent the absorbed dose.[1]

Table 1: Comparison of Biomarkers for Phthalate Exposure

Biomarker CategorySpecific Biomarker (Parent Phthalate)Biological MatrixAdvantagesDisadvantages
Primary DOP Metabolites Mono-n-octyl phthalate (MnOP)UrineDirect metabolite of DOP.May underestimate total exposure if secondary metabolites are not measured.
Mono-(3-carboxypropyl) phthalate (MCPP)UrineRepresents a further metabolized, excreted form.Not entirely specific to DOP; can be a minor metabolite of other phthalates.[5]
Alternative High-MW Phthalate Metabolites Mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP) (from DEHP)UrineWell-established biomarker for the most common phthalate, DEHP.[1]Does not indicate exposure to DOP.
Mono(2-ethyl-5-oxohexyl) phthalate (MEOHP) (from DEHP)UrineHighly correlated with DEHP exposure.[1]Not a marker for DOP.
Low-MW Phthalate Metabolites Mono-n-butyl phthalate (MBP) (from DBP)UrineRepresents over 90% of the absorbed dose of DBP.[1]Indicates exposure to a different class of phthalates.
Parent Compound This compound (DOP)Blood, Serum, Adipose TissueRepresents the unmetabolized compound.Prone to contamination; very short half-life in blood; lower concentrations than metabolites.[2]

Analytical Methodologies and Performance

The gold standard for quantifying phthalate metabolites in human urine is high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).[7][8][9] This method offers high sensitivity and specificity, allowing for the simultaneous measurement of multiple metabolites in a small sample volume.[7]

  • Sample Collection & Storage: Collect 1-2 mL of urine in a phthalate-free container (e.g., polypropylene). Store samples at -20°C or lower until analysis to ensure stability.

  • Enzymatic Hydrolysis: Thaw urine samples. To deconjugate the glucuronidated metabolites, treat a 100 µL aliquot with β-glucuronidase enzyme in a buffered solution (e.g., ammonium (B1175870) acetate) and incubate.[10]

  • Solid-Phase Extraction (SPE): Perform SPE to clean up the sample matrix and concentrate the analytes.[8][9] This step removes interfering substances from the urine.

  • Instrumental Analysis: Inject the extracted sample into an HPLC-MS/MS system.

    • Chromatographic Separation: Use a C18 or similar reversed-phase column to separate the different phthalate metabolites over a gradient elution.[7]

    • Mass Spectrometric Detection: Employ tandem mass spectrometry, often with an electrospray ionization (ESI) source in negative mode, for detection and quantification. Use isotope dilution by adding labeled internal standards prior to sample preparation to ensure accuracy.[7][10]

  • Quantification: Calculate analyte concentrations by comparing the peak area ratios of the native analytes to their corresponding isotopically labeled internal standards against a calibration curve.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Collect Urine Sample Collection (100 µL) Spike Spike with Labeled Internal Standards Collect->Spike Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Spike->Hydrolysis SPE Solid-Phase Extraction (SPE) (Cleanup & Concentration) Hydrolysis->SPE HPLC HPLC Separation SPE->HPLC MSMS Tandem Mass Spectrometry (MS/MS) Detection HPLC->MSMS Quant Quantification via Isotope Dilution MSMS->Quant

Caption: Experimental workflow for urinary phthalate metabolite analysis.

The validation of these analytical methods is demonstrated by their performance characteristics, such as the limit of detection (LOD), precision, and accuracy.

Table 2: Performance Characteristics of Validated HPLC-MS/MS Methods for Phthalate Metabolites

ParameterPerformance ValueReference
Sample Volume 100 µL[7]
Limit of Detection (LOD) 0.03 - 1.4 ng/mL[8][9]
Precision (CV%) < 10% (inter- and intra-day)[7]
Accuracy (Spiked Recovery) ~100%[7]
Throughput High (Run time ~27 minutes per sample)[7]

Conclusion

The validation of biomarkers for DOP exposure relies on the accurate measurement of its urinary metabolites. The scientific consensus supports the use of monoester and oxidized metabolites in urine as the most reliable biomarkers for assessing human exposure to high-molecular-weight phthalates.[1][2] Analytical methods based on HPLC-MS/MS with isotope dilution are well-validated, providing the necessary sensitivity, specificity, and accuracy for large-scale epidemiological studies and clinical research.[7][8] When assessing DOP exposure, measuring both the primary metabolite (MnOP) and the secondary metabolite (MCPP) provides a more comprehensive picture, though the potential for MCPP to arise from other phthalates should be considered in data interpretation.[5]

References

evaluation of the efficacy of different remediation techniques for dioctyl phthalate contaminated sites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the efficacy of various remediation techniques for sites contaminated with dioctyl phthalate (B1215562) (DOP), a common plasticizer and environmental pollutant. Due to the limited availability of extensive research specifically on DOP, this guide incorporates experimental data from studies on structurally similar and widely researched phthalates, such as di(2-ethylhexyl) phthalate (DEHP) and dibutyl phthalate (DBP), to provide a comparative analysis of potential remediation strategies.

Data Presentation: Efficacy of Remediation Techniques

The following tables summarize the quantitative data on the performance of different remediation techniques for phthalate-contaminated soil and water.

Table 1: Bioremediation of Phthalates

Remediation TechniqueMicroorganism/ConsortiumContaminated MediumPhthalate & Initial ConcentrationTreatment DurationRemoval/Degradation Efficiency (%)Reference
Immobilized BacteriaBacillus sp.Wastewater (MBR System)DEHP (5 mg/L)Not Specified91.9[1][2]
Bacterial ConsortiumPriestia megaterium P-7Liquid MediumDBP (100 mg/L)20 hours100[3]
Bacterial StrainGordonia alkanivorans YC-RL2Liquid MediumDEHP (100-800 mg/L)Not Specified>94[4]
Bacterial StrainBurkholderia sp. ETG-101Liquid MediumDOPNot SpecifiedNot Specified (Complete degradation)[4]

Table 2: Advanced Oxidation Processes (AOPs) for Phthalate Remediation

Remediation TechniqueCatalyst/OxidantContaminated MediumPhthalate & Initial ConcentrationTreatment DurationRemoval/Degradation Efficiency (%)Reference
Fenton OxidationFe²⁺/H₂O₂Aqueous SolutionDiallyl Phthalate (DAP) (100 mg/L)300 minutes>95 (TOC removal)[5]
Photo-FentonUV/Fe²⁺/H₂O₂Aqueous SolutionDEHP (20 mg/L)90 minutes97[6]
OzonationO₃Aqueous SolutionDBPNot SpecifiedNot Specified[7]
Catalytic OzonationAg-doped NiFe₂O₄/O₃Aqueous SolutionDBPNot SpecifiedEnhanced degradation compared to ozonation alone[8]
PhotocatalysisTiO₂Aqueous SolutionDBP90 minutes92.5[9]

Table 3: Physicochemical Remediation of Phthalates

Remediation TechniqueAdsorbentContaminated MediumPhthalateAdsorption CapacityReference
AdsorptionActivated CarbonAqueous SolutionDBP16.39 mg/g[10]
AdsorptionPhoenix Leaves Activated CarbonAqueous SolutionDBP133.33 mg/g[11]
AdsorptionWater Hyacinth BiocharAqueous SolutionBBP, DMP, DEHP1.77, 1.83, 1.62 mg/g respectively[12]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Bioremediation of Phthalates in a Membrane Bioreactor (MBR)

Objective: To evaluate the degradation of DEHP using an immobilized bacterial strain in an MBR system.[1][2]

Materials:

  • Bacillus sp. strain capable of degrading DEHP.

  • Minimal Salt Medium (MSM).

  • Luria-Bertani (LB) medium.

  • Sodium alginate and calcium chloride for immobilization.

  • Membrane Bioreactor (MBR) system.

  • Gas chromatograph-mass spectrometer (GC-MS) for analysis.

Procedure:

  • Strain Cultivation: Cultivate the Bacillus sp. strain in LB medium to obtain sufficient biomass.

  • Immobilization: Mix the bacterial culture with a sodium alginate solution and drop the mixture into a calcium chloride solution to form immobilized beads.

  • MBR Setup: Introduce the immobilized beads into the MBR containing MSM spiked with a known concentration of DEHP (e.g., 5 mg/L).

  • Operation: Operate the MBR under controlled conditions (e.g., temperature, pH, aeration).

  • Sampling and Analysis: Periodically collect samples from the MBR and extract the remaining DEHP using a suitable solvent (e.g., n-hexane). Analyze the extracted samples using GC-MS to determine the concentration of DEHP and its degradation intermediates.

  • Efficiency Calculation: Calculate the degradation efficiency based on the initial and final concentrations of DEHP.

Fenton Oxidation of Phthalates in Aqueous Solution

Objective: To assess the degradation of diallyl phthalate (DAP) using the Fenton process.[5]

Materials:

  • Diallyl phthalate (DAP) standard.

  • Ferrous sulfate (B86663) (FeSO₄).

  • Hydrogen peroxide (H₂O₂).

  • Sulfuric acid (H₂SO₄) and sodium hydroxide (B78521) (NaOH) for pH adjustment.

  • High-performance liquid chromatograph (HPLC) for analysis.

Procedure:

  • Reaction Setup: In a glass reactor, prepare an aqueous solution of DAP at a specific concentration (e.g., 100 mg/L).

  • pH Adjustment: Adjust the pH of the solution to the desired value (e.g., 3.2) using H₂SO₄ or NaOH.

  • Initiation of Reaction: Add the Fenton's reagent (FeSO₄ and H₂O₂) at predetermined concentrations (e.g., 50 mg/L Fe²⁺ and 1000 mg/L H₂O₂) to the DAP solution to initiate the oxidation reaction.

  • Sampling: Collect aliquots of the reaction mixture at different time intervals.

  • Quenching: Immediately quench the reaction in the collected samples by adding a suitable reagent (e.g., sodium sulfite) to stop the oxidation process.

  • Analysis: Analyze the samples using HPLC to determine the concentration of DAP and its degradation byproducts. The Total Organic Carbon (TOC) can also be measured to assess mineralization.

  • Efficiency Calculation: Determine the degradation efficiency based on the reduction in DAP concentration over time.

Adsorption of Phthalates onto Activated Carbon

Objective: To determine the adsorption capacity of activated carbon for dibutyl phthalate (DBP).[10][11]

Materials:

  • Dibutyl phthalate (DBP) standard.

  • Activated carbon (e.g., from phoenix leaves).

  • Shaker or magnetic stirrer.

  • Centrifuge or filtration apparatus.

  • High-performance liquid chromatograph (HPLC) or UV-Vis spectrophotometer for analysis.

Procedure:

  • Preparation of Adsorbent: Wash the activated carbon with deionized water to remove impurities and dry it in an oven.

  • Batch Adsorption Experiments:

    • Prepare a series of DBP solutions of known concentrations.

    • In separate flasks, add a fixed amount of activated carbon to each DBP solution.

    • Agitate the flasks at a constant temperature for a predetermined time to reach equilibrium.

  • Separation: After equilibration, separate the activated carbon from the solution by centrifugation or filtration.

  • Analysis: Measure the concentration of DBP remaining in the supernatant/filtrate using HPLC or a UV-Vis spectrophotometer.

  • Adsorption Capacity Calculation: Calculate the amount of DBP adsorbed per unit mass of activated carbon (qₑ) using the following formula: qₑ = (C₀ - Cₑ) * V / m where C₀ and Cₑ are the initial and equilibrium concentrations of DBP, V is the volume of the solution, and m is the mass of the adsorbent.

  • Isotherm Modeling: Analyze the equilibrium data using adsorption isotherm models (e.g., Langmuir, Freundlich) to determine the maximum adsorption capacity.

Mandatory Visualization

Dioctyl Phthalate (DOP) Biodegradation Pathway

The following diagram illustrates a plausible biodegradation pathway for this compound, based on the degradation pathways of similar phthalates like DEHP. The process typically involves the sequential hydrolysis of the ester bonds, followed by the opening of the aromatic ring.

DOP_Degradation_Pathway DOP This compound (DOP) MOP Mono-octyl Phthalate (MOP) DOP->MOP Esterase PA Phthalic Acid (PA) MOP->PA Esterase PCA Protocatechuic Acid PA->PCA Dioxygenase TCA TCA Cycle (Further Mineralization) PCA->TCA Ring Cleavage

Caption: Proposed biodegradation pathway of this compound (DOP).

General Experimental Workflow for Evaluating Remediation Techniques

This diagram outlines a typical experimental workflow for assessing the efficacy of a given remediation technique for DOP-contaminated samples.

Remediation_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_evaluation Evaluation Contaminated_Sample Contaminated Sample (Soil/Water) Characterization Initial DOP Concentration Analysis Contaminated_Sample->Characterization Remediation Application of Remediation Technique Characterization->Remediation Sampling Periodic Sampling Remediation->Sampling Extraction DOP Extraction Sampling->Extraction Quantification DOP Quantification (e.g., GC-MS, HPLC) Extraction->Quantification Efficacy Efficacy Calculation (Removal %) Quantification->Efficacy

Caption: General workflow for evaluating DOP remediation techniques.

References

Safety Operating Guide

Proper Disposal of Dioctyl Phthalate (DEHP): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of Dioctyl phthalate (B1215562) (DEHP) in research and development settings.

This document provides immediate safety, logistical, and procedural information for the proper disposal of Dioctyl phthalate (DEHP), a common plasticizer. Adherence to these guidelines is crucial for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This compound is regulated as a hazardous waste, and its disposal is governed by the Resource Conservation and Recovery Act (RCRA) in the United States.[1][2]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle DEHP with appropriate safety measures.

  • Personal Protective Equipment (PPE): Wear a lab coat, splash goggles, and gloves when handling DEHP.[1] In the case of a large spill, a full suit and boots may be necessary.[1]

  • Ventilation: Use DEHP in a well-ventilated area to avoid inhalation of vapors.[3]

  • Spill Management:

    • Small Spills: Absorb with an inert material (e.g., sand or earth) and place the material into an appropriate, labeled container for hazardous waste disposal.[1][4][5]

    • Large Spills: Dike the area to prevent spreading.[4][6] Evacuate personnel and ensure the area is well-ventilated.[6] Eliminate all ignition sources.[5][6] Absorb the spill with a non-combustible material and transfer it to a suitable container for disposal.[5] Notify your institution's Environmental Health and Safety (EHS) department immediately.

  • Reportable Quantity: The U.S. Environmental Protection Agency (EPA) requires that spills of 100 pounds or more of DEHP be reported to the National Response Center.[7][8]

Step-by-Step Disposal Procedures for Laboratory-Generated DEHP Waste

The disposal of DEHP waste must be conducted in accordance with federal, state, and local regulations.[1][3] The following steps provide a general framework for compliant disposal in a laboratory setting.

  • Waste Identification and Classification:

    • Pure, unused DEHP is considered a listed hazardous waste under RCRA.

    • Materials contaminated with DEHP (e.g., gloves, absorbent pads, glassware) should also be treated as hazardous waste.

    • Consult your institution's EHS department for specific guidance on classifying DEHP-containing waste streams.

  • Waste Collection and Segregation:

    • Collect all DEHP waste in a designated, leak-proof, and chemically compatible container. The container must be kept closed when not in use.[9]

    • Do not mix DEHP waste with other types of waste unless instructed to do so by your EHS department.

    • Solid waste (e.g., contaminated PPE, absorbent materials) should be collected separately from liquid waste.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."[9]

    • The label must include the full chemical name: "this compound" or "Bis(2-ethylhexyl) phthalate."[1]

    • Indicate the hazards associated with DEHP (e.g., "Reproductive Toxicity," "Suspected Carcinogen").[4]

    • Include the date when waste was first added to the container.[9]

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.

    • The storage area should be secure and away from heat, sparks, or open flames.[5]

    • Ensure the storage area is inaccessible to unauthorized personnel.[1][3][4]

  • Disposal:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the DEHP waste.

    • Do not dispose of DEHP down the drain or in the regular trash.[10]

    • Proper disposal methods for DEHP waste typically include incineration in a hazardous waste incinerator or disposal in a secure hazardous waste landfill, as determined by a licensed hazardous waste disposal contractor.[11]

Quantitative Data for this compound

The following table summarizes key quantitative data for DEHP, which is essential for waste management and safety assessments.

PropertyValueCitation(s)
CAS Number 117-81-7[1]
Molecular Formula C₂₄H₃₈O₄[1]
Specific Gravity 0.9861 g/cm³ at 20°C (Water = 1)[1]
Flash Point 207°C (404.6°F) - Closed Cup[1]
Boiling Point 384°C (723.2°F)[1]
Solubility in Water Insoluble[12]
CERCLA Reportable Quantity 100 pounds (45.4 kg)[13]

Experimental Protocols Cited

This guidance is based on standard hazardous waste management protocols and information derived from Safety Data Sheets (SDS) and regulatory documents. No specific experimental research protocols are cited. The procedures outlined are operational and intended for the routine management of laboratory chemical waste.

Visualizing the DEHP Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

DEHP_Disposal_Workflow This compound (DEHP) Waste Disposal Workflow start DEHP Waste Generated in Lab waste_type Is the waste pure DEHP or DEHP-contaminated material? start->waste_type spill Is there a spill? start->spill No, it's a spill collect_waste Collect in a designated, compatible, and sealed hazardous waste container. waste_type->collect_waste Yes label_container Label container with: 'Hazardous Waste', 'this compound', and hazard warnings. collect_waste->label_container store_waste Store in a designated Satellite Accumulation Area (SAA). label_container->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for pickup. store_waste->contact_ehs spill->waste_type No spill_size Is the spill >100 lbs? spill->spill_size Yes small_spill Follow small spill procedures: Absorb with inert material, containerize, and label as waste. spill_size->small_spill No large_spill Follow large spill procedures: Dike, evacuate, ventilate, and contact EHS immediately. spill_size->large_spill Yes small_spill->collect_waste report_spill Report to the National Response Center (NRC). large_spill->report_spill

Caption: Decision workflow for handling and disposing of DEHP waste in a laboratory.

References

Safeguarding Your Research: Essential PPE and Handling Protocols for Dioctyl Phthalate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This guide provides critical safety and logistical information for the handling and disposal of Dioctyl phthalate (B1215562) (DOP), a common plasticizer that poses significant health risks, including potential damage to fertility or an unborn child and is a suspected carcinogen.[1][2] Adherence to these protocols is essential for ensuring the safety of all laboratory personnel.

Operational Plan: Step-by-Step Guidance for Safe Handling

Proper handling of Dioctyl phthalate is crucial to minimize exposure and ensure a safe laboratory environment. Always handle DOP in a well-ventilated area.[2][3][4]

1. Engineering Controls:

  • Utilize a chemical fume hood or other local exhaust ventilation to keep airborne concentrations below permissible exposure limits.[5]

  • Ensure an emergency eye wash station and safety shower are readily accessible in the work area.[2]

2. Personal Protective Equipment (PPE) Selection and Use:

  • Eye and Face Protection: Wear chemical splash goggles.[2][5] A face shield may also be used for additional protection.[3]

  • Skin Protection:

    • Gloves: Wear appropriate chemical-resistant gloves. Nitrile and neoprene gloves are recommended.[3][6] Always inspect gloves for degradation or punctures before use.

    • Protective Clothing: Wear a lab coat or other protective clothing to prevent skin contact.[3][5]

  • Respiratory Protection:

    • Under normal conditions of use with adequate ventilation, respiratory protection is not typically required due to DOP's low vapor pressure.[3][5]

    • If DOP is heated, misted, or if ventilation is inadequate, use a NIOSH/MSHA-approved respirator with organic vapor cartridges.[5][7]

    • For spills or emergency situations, a self-contained breathing apparatus (SCBA) may be necessary.[1][2]

3. Handling Procedures:

  • Avoid direct contact with skin, eyes, and clothing.[1][5]

  • Do not breathe mist or vapor.[1]

  • Wash hands thoroughly with soap and water after handling.[2][5]

  • Keep containers tightly closed when not in use.[5][8]

4. Storage:

  • Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents, acids, and alkalis.[5][6][8]

  • Store locked up and away from direct sunlight.[1]

Disposal Plan: Managing this compound Waste

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

1. Spill Management:

  • In case of a spill, immediately evacuate the area.

  • Remove all sources of ignition.[1]

  • Ventilate the area.[1]

  • Wear the appropriate PPE, including respiratory protection.[9]

  • Contain the spill using inert absorbent materials like sand, earth, or vermiculite.[3][5]

  • Collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[4][5]

  • Do not allow the spill to enter drains, sewers, or waterways.[1][4]

2. Waste Disposal:

  • Dispose of waste this compound and contaminated materials as hazardous waste.

  • Follow all local, regional, and national regulations for chemical waste disposal.[1][2]

  • Do not dispose of DOP down the drain.

Quantitative Data Summary

The following table summarizes key exposure limits and glove compatibility data for this compound.

Data PointValueSource
Occupational Exposure Limits
TWA (Time-Weighted Average)5 mg/m³Safe Work Australia, New Zealand Workplace
STEL (Short-Term Exposure Limit)10 mg/m³Safe Work Australia, New Zealand Workplace
Glove Material Compatibility
Nitrile RubberRecommended / Excellent (>8 hrs)Various SDS, Chemical Resistance Charts
NeopreneRecommendedVarious SDS
Butyl RubberExcellent (>8 hrs)Chemical Resistance Chart
Natural RubberInsufficient Data / Not RecommendedChemical Resistance Chart
Polyvinyl Chloride (PVC)Not RecommendedChemical Resistance Chart

Visualizing Safety: PPE Selection Workflow

To further clarify the process of selecting the appropriate personal protective equipment when handling this compound, the following workflow diagram has been created.

PPE_Selection_Workflow_for_DOP start Start: Handling this compound task_assessment Assess Task and Potential for Exposure start->task_assessment ppe_eyes Wear Chemical Splash Goggles task_assessment->ppe_eyes ppe_skin Wear Chemical-Resistant Gloves (Nitrile or Neoprene) and Lab Coat task_assessment->ppe_skin check_ventilation Is work done in a well-ventilated area (e.g., fume hood)? task_assessment->check_ventilation spill_emergency Is there a spill or emergency? task_assessment->spill_emergency check_aerosol Is there a risk of aerosol, mist, or vapor generation (e.g., heating, spraying)? check_ventilation->check_aerosol Yes respirator_yes Use NIOSH/MSHA-Approved Respirator with Organic Vapor Cartridges check_ventilation->respirator_yes No respirator_no No Respiratory Protection Required check_aerosol->respirator_no No check_aerosol->respirator_yes Yes end Proceed with Task Safely respirator_no->end respirator_yes->end scba Use Self-Contained Breathing Apparatus (SCBA) and Full Protective Suit spill_emergency->scba Yes spill_emergency->end No scba->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.